molecular formula C15H11N3O B1440542 7-(Benzyloxy)-1H-indazole-3-carbonitrile CAS No. 1123169-54-9

7-(Benzyloxy)-1H-indazole-3-carbonitrile

Cat. No.: B1440542
CAS No.: 1123169-54-9
M. Wt: 249.27 g/mol
InChI Key: AJFNJMAKEYSEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Benzyloxy)-1H-indazole-3-carbonitrile (CAS 1123169-54-9) is a high-purity indazole derivative intended for research and further manufacturing applications. This compound, with a molecular formula of C 15 H 11 N 3 O and a molecular weight of 249.27 g/mol, serves as a valuable chemical building block or intermediate in organic synthesis and pharmaceutical research . The nitrile and benzyloxy functional groups on the indazole scaffold make it a versatile precursor for the exploration of novel bioactive molecules. Researchers are advised to handle this material with care. It is associated with the GHS signal word "Warning" and hazard statements H315, H319, and H320, indicating it can cause skin irritation, serious eye irritation, and can be harmful if swallowed . Appropriate personal protective equipment should be worn. For safe handling, always refer to the corresponding Safety Data Sheet (SDS). The product requires storage under sealed, dry conditions at 2-8°C . This product is sold For Research Use Only and is not intended for diagnostic or therapeutic use in humans .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-phenylmethoxy-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c16-9-13-12-7-4-8-14(15(12)18-17-13)19-10-11-5-2-1-3-6-11/h1-8H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFNJMAKEYSEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680065
Record name 7-(Benzyloxy)-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-54-9
Record name 7-(Phenylmethoxy)-1H-indazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123169-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Benzyloxy)-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-(Benzyloxy)-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Strategic Imperatives

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a bioisostere of indole.[1] Its unique structural and electronic properties have led to its incorporation into numerous clinically significant therapeutic agents, including kinase inhibitors for oncology and 5-HT3 receptor antagonists for managing chemotherapy-induced nausea.[1][2] Specifically, 7-(Benzyloxy)-1H-indazole-3-carbonitrile serves as a crucial, high-value intermediate in the synthesis of complex pharmaceutical compounds. The benzyloxy group at the 7-position acts as a versatile handle and a protective group, while the 3-carbonitrile moiety is a key precursor for conversion into amides, amines, or other functional groups essential for biological activity.

This guide provides an in-depth, field-proven protocol for the synthesis of this target molecule. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and strategic decisions that ensure a robust, scalable, and reproducible process. The chosen synthetic strategy prioritizes commercially available starting materials and high-yielding, well-established transformations to maximize efficiency and purity.

Section 2: Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of the target molecule, 7-(Benzyloxy)-1H-indazole-3-carbonitrile (1) , reveals two primary disconnection points: the C7-O benzyl ether bond and the C3-CN nitrile bond.

G target < 7-(Benzyloxy)-1H-indazole-3-carbonitrile (1) > subgoal1 7-Hydroxy-1H-indazole-3-carbonitrile (2) target->subgoal1 C-O Disconnection (Williamson Ether Synthesis) subgoal2 7-Hydroxy-1H-indazole-3-carbaldehyde (3) subgoal1->subgoal2 C-CN Formation (From Aldehyde) start < 7-Hydroxy-1H-indazole (4) (Commercially Available) > subgoal2->start C-H Formylation (Vilsmeier-Haack)

Caption: Retrosynthetic pathway for the target compound.

This analysis leads to the selection of a three-step forward synthesis commencing from the readily available starting material, 7-Hydroxy-1H-indazole (4) . This pathway is strategically advantageous as it introduces the sensitive nitrile functionality onto a stable, pre-formed indazole core before performing the final benzylation. This sequence avoids subjecting the benzyloxy group to the potentially harsh conditions of indazole ring formation or cyanation reactions.

Section 3: Core Synthetic Protocol: A Step-by-Step Elucidation

The overall synthetic workflow is designed for clarity and efficiency, progressing from the starting material to the final product through a series of robust chemical transformations.

G start 7-Hydroxy-1H-indazole (4) step1 Vilsmeier-Haack Formylation start->step1 intermediate1 7-Hydroxy-1H-indazole -3-carbaldehyde (3) step1->intermediate1 step2 Oxime Formation & Dehydration intermediate1->step2 intermediate2 7-Hydroxy-1H-indazole -3-carbonitrile (2) step2->intermediate2 step3 Williamson Ether Synthesis intermediate2->step3 product 7-(Benzyloxy)-1H-indazole -3-carbonitrile (1) step3->product

Caption: Overall synthetic workflow diagram.

Part 1: Synthesis of 7-Hydroxy-1H-indazole-3-carbaldehyde (3) via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles. The indazole nucleus is sufficiently activated for electrophilic substitution at the C3 position, which is electronically favored.

Causality: The Vilsmeier reagent, chloroiminium cation [(CH3)2N=CHCl]+, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). It acts as a mild electrophile, preferentially attacking the C3 position of the indazole ring, which bears the highest electron density. The 7-hydroxy group, being a strong electron-donating group, further activates the ring system towards this substitution.

Experimental Protocol:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5.0 equiv.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 7-Hydroxy-1H-indazole (4) (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8.

  • Isolation: The product, 7-Hydroxy-1H-indazole-3-carbaldehyde (3), will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

ReagentM.W. ( g/mol )Equiv.MolesMass/Volume
7-Hydroxy-1H-indazole134.141.00.1013.4 g
POCl₃153.331.50.1513.7 mL
DMF73.095.00.5036.5 g (38.6 mL)
Part 2: Synthesis of 7-Hydroxy-1H-indazole-3-carbonitrile (2)

This transformation is efficiently achieved in a two-step, one-pot procedure involving the formation of an aldoxime intermediate followed by its dehydration to the nitrile.

Causality: The aldehyde (3) reacts readily with hydroxylamine to form the corresponding aldoxime. The subsequent dehydration step is critical. Acetic anhydride is an effective and inexpensive dehydrating agent that converts the oxime's hydroxyl group into a good leaving group (acetate), facilitating an E2-type elimination to form the carbon-nitrogen triple bond of the nitrile.

Experimental Protocol:

  • Reaction Setup: To a solution of 7-Hydroxy-1H-indazole-3-carbaldehyde (3) (1.0 equiv.) in pyridine (5-10 vol.), add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv.).

  • Oxime Formation: Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting aldehyde.

  • Dehydration: Cool the mixture to 0 °C and add acetic anhydride (2.5 equiv.) dropwise. Allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-3 hours.

  • Work-up: After cooling, pour the reaction mixture into ice water. The product will precipitate.

  • Purification: Collect the solid precipitate by filtration. Wash with water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 7-Hydroxy-1H-indazole-3-carbonitrile (2).

Part 3: Synthesis of 7-(Benzyloxy)-1H-indazole-3-carbonitrile (1)

The final step is a classic Williamson ether synthesis, where the phenolate anion of intermediate (2) acts as a nucleophile to displace the bromide from benzyl bromide.

Causality: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenolic hydroxyl group at the 7-position, forming a potent nucleophilic phenoxide. The indazole N-H proton is less acidic, and under these conditions, O-alkylation is strongly favored.[3] DMF is the ideal solvent as its polar aprotic nature solvates the potassium cation while leaving the phenoxide anion highly reactive for the Sₙ2 displacement on benzyl bromide.

Mechanism: Sₙ2 Benzylation

Caption: Mechanism of Williamson ether synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 7-Hydroxy-1H-indazole-3-carbonitrile (2) (1.0 equiv.) and potassium carbonate (K₂CO₃, 2.0 equiv.) in anhydrous DMF (10 vol.).

  • Reagent Addition: Add benzyl bromide (BnBr, 1.2 equiv.) to the suspension at room temperature.

  • Reaction: Heat the mixture to 50-60 °C and stir for 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice water. A solid will precipitate out of the solution.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash the filter cake with ample water to remove DMF and inorganic salts. The crude solid can be further purified by recrystallization from ethanol or isopropanol to afford 7-(Benzyloxy)-1H-indazole-3-carbonitrile (1) as a crystalline solid.

ReagentM.W. ( g/mol )Equiv.MolesMass/Volume
7-Hydroxy-1H-indazole-3-carbonitrile159.141.00.057.96 g
K₂CO₃138.212.00.1013.8 g
Benzyl Bromide171.041.20.067.2 mL
DMF73.09--~80 mL

Section 4: Quality Control and Structural Validation

Each intermediate and the final product must be rigorously characterized to confirm its identity and purity.

  • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: For the final product (1), key signals include the disappearance of the phenolic -OH proton (typically >9 ppm), the appearance of a singlet for the benzylic protons (-CH₂-) around 5.2-5.4 ppm, and multiplets for the aromatic protons of the benzyl group and the indazole core.

    • ¹³C NMR: Confirms the number of unique carbons and the presence of the nitrile carbon (around 115-120 ppm).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of the benzyl group.

  • Melting Point: A sharp melting point range is indicative of high purity for the final crystalline solid.

Section 5: Conclusion

This guide delineates a logical, robust, and well-precedented synthetic route to 7-(Benzyloxy)-1H-indazole-3-carbonitrile. By starting with commercially available 7-hydroxy-1H-indazole and employing a sequence of high-yielding standard transformations—Vilsmeier-Haack formylation, conversion to nitrile, and Williamson ether synthesis—this protocol provides a reliable pathway for researchers in drug discovery and development. The emphasis on the causality behind experimental choices and detailed procedural steps ensures that this guide serves as a practical and educational resource for the synthesis of this important pharmaceutical intermediate.

References

  • PMC (PubMed Central). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. Available at: [Link]

  • ACS Publications. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction | The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • LOCKSS. practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Available at: [Link]

  • ACS Omega. Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. Available at: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

  • MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Available at: [Link]

  • ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available at: [Link]

  • ResearchGate. C-Cyanation with 1-Cyanobenzotriazole. Available at: [Link]

  • SpringerLink. Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

  • PubMed. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • ArODES HES-SO. Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 7-Substituted Indazole-3-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indazole nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1] Among these, 7-substituted indazole-3-carbonitriles represent a particularly important class of compounds, serving as key intermediates in the synthesis of numerous drug candidates. This guide provides a comprehensive overview of the primary synthetic strategies for accessing these valuable molecules, with a focus on the underlying chemical principles, practical experimental protocols, and comparative analysis of different methodologies.

Strategic Approaches to Synthesis: A Bifurcated Pathway

The synthesis of 7-substituted indazole-3-carbonitriles can be broadly categorized into two strategic approaches:

  • Late-Stage C7-Functionalization: This strategy involves the initial synthesis of an indazole-3-carbonitrile core, which is subsequently functionalized at the C7 position. This approach is advantageous when a variety of C7-substituents are desired from a common intermediate.

  • Convergent Synthesis from Pre-functionalized Precursors: In this approach, the desired C7-substituent is incorporated into the starting material prior to the construction of the indazole ring. This method is often more direct for the synthesis of a specific target molecule.

This guide will delve into the practical applications of both strategies, with a particular emphasis on modern transition-metal-catalyzed reactions that have revolutionized the synthesis of these complex heterocycles.

Part 1: Late-Stage C7-Functionalization via Directed ortho-Metalation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. In the context of indazole synthesis, the protection of the indazole nitrogen with a suitable directing group is crucial for achieving selective metalation at the C7 position.

A common and effective directing group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The SEM-protected indazole can be selectively lithiated at the C7 position using a strong base such as n-butyllithium, followed by quenching with an appropriate electrophile to introduce the desired C7-substituent. Subsequent deprotection of the SEM group affords the 7-substituted indazole.

Experimental Protocol: Synthesis of 7-Iodo-1H-indazole-3-carbonitrile via DoM

This protocol outlines a representative procedure for the synthesis of a 7-halo-indazole-3-carbonitrile, a versatile intermediate for further functionalization.

Step 1: N-Protection of 1H-Indazole-3-carbonitrile

  • To a solution of 1H-indazole-3-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise.

  • Stir the mixture at 0 °C for 30 minutes, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-SEM protected indazole-3-carbonitrile.

Step 2: Directed ortho-Lithiation and Iodination

  • To a solution of N-SEM protected indazole-3-carbonitrile (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting deep-red solution at -78 °C for 1 hour.

  • Add a solution of iodine (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 7-iodo-N-SEM-indazole-3-carbonitrile.

Step 3: Deprotection

  • To a solution of 7-iodo-N-SEM-indazole-3-carbonitrile (1.0 eq) in THF, add tetrabutylammonium fluoride (TBAF, 1.5 eq, 1.0 M in THF).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain 7-iodo-1H-indazole-3-carbonitrile.

G cluster_step1 Step 1: N-Protection cluster_step2 Step 2: C7-Iodination cluster_step3 Step 3: Deprotection Indazole-3-carbonitrile Indazole-3-carbonitrile NaH, SEM-Cl NaH, SEM-Cl Indazole-3-carbonitrile->NaH, SEM-Cl THF, 0°C to rt N-SEM-Indazole-3-carbonitrile N-SEM-Indazole-3-carbonitrile NaH, SEM-Cl->N-SEM-Indazole-3-carbonitrile Workup & Purification n-BuLi n-BuLi N-SEM-Indazole-3-carbonitrile->n-BuLi THF, -78°C 7-Iodo-N-SEM-Indazole-3-carbonitrile 7-Iodo-N-SEM-Indazole-3-carbonitrile Iodine Iodine n-BuLi->Iodine Quench Iodine->7-Iodo-N-SEM-Indazole-3-carbonitrile Workup & Purification TBAF TBAF 7-Iodo-N-SEM-Indazole-3-carbonitrile->TBAF THF, rt 7-Iodo-1H-indazole-3-carbonitrile 7-Iodo-1H-indazole-3-carbonitrile TBAF->7-Iodo-1H-indazole-3-carbonitrile Workup & Purification

Caption: Workflow for the synthesis of 7-iodo-1H-indazole-3-carbonitrile.

Part 2: Convergent Synthesis via Cyclization and Subsequent Functionalization

A more convergent and often higher-yielding approach involves the construction of the 7-substituted indazole ring system from readily available precursors, followed by the introduction of the 3-carbonitrile group. A particularly effective strategy begins with a substituted 2-nitrotoluene, which can be converted to the corresponding 7-substituted indazole.

Key Synthetic Transformations
  • Richter-Type Cyclization: A common method for indazole synthesis involves the diazotization of a 2-amino-substituted phenylacetic acid derivative, followed by intramolecular cyclization.

  • Palladium-Catalyzed Cyanation: The introduction of the 3-carbonitrile group is efficiently achieved through palladium-catalyzed cyanation of a 3-haloindazole intermediate. Zinc cyanide is a commonly used and relatively safe source of cyanide for this transformation.[2]

Experimental Protocol: Synthesis of 7-Bromo-1H-indazole-3-carbonitrile

This protocol illustrates the synthesis of a 7-bromo-indazole-3-carbonitrile, a key building block for further diversification via cross-coupling reactions.

Step 1: Synthesis of 7-Bromo-1H-indazole

  • To a solution of 2-bromo-6-nitrotoluene (1.0 eq) in acetic acid, add iron powder (3.0 eq) and heat the mixture to 80 °C.

  • Stir the reaction for 2 hours, then cool to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and dissolve the residue in a mixture of water and hydrochloric acid.

  • Cool the solution to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then neutralize with aqueous sodium hydroxide.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford 7-bromo-1H-indazole.

Step 2: Iodination at C3

  • To a solution of 7-bromo-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS, 1.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify by column chromatography to yield 7-bromo-3-iodo-1H-indazole.

Step 3: Palladium-Catalyzed Cyanation

  • To a degassed solution of 7-bromo-3-iodo-1H-indazole (1.0 eq) in DMF, add zinc cyanide (0.6 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and zinc dust (0.1 eq).

  • Heat the reaction mixture to 120 °C and stir for 4 hours under an inert atmosphere.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to give 7-bromo-1H-indazole-3-carbonitrile.

G cluster_step1 Step 1: Indazole Formation cluster_step2 Step 2: C3-Iodination cluster_step3 Step 3: C3-Cyanation 2-Bromo-6-nitrotoluene 2-Bromo-6-nitrotoluene Fe, AcOH Fe, AcOH 2-Bromo-6-nitrotoluene->Fe, AcOH Reduction 7-Bromo-1H-indazole 7-Bromo-1H-indazole NaNO2, HCl NaNO2, HCl Fe, AcOH->NaNO2, HCl Diazotization/Cyclization NaNO2, HCl->7-Bromo-1H-indazole Workup & Purification NIS, DMF NIS, DMF 7-Bromo-1H-indazole->NIS, DMF Electrophilic Iodination 7-Bromo-3-iodo-1H-indazole 7-Bromo-3-iodo-1H-indazole NIS, DMF->7-Bromo-3-iodo-1H-indazole Workup & Purification Pd(PPh3)4, Zn(CN)2 Pd(PPh3)4, Zn(CN)2 7-Bromo-3-iodo-1H-indazole->Pd(PPh3)4, Zn(CN)2 DMF, 120°C 7-Bromo-1H-indazole-3-carbonitrile 7-Bromo-1H-indazole-3-carbonitrile Pd(PPh3)4, Zn(CN)2->7-Bromo-1H-indazole-3-carbonitrile Workup & Purification

Caption: Convergent synthesis of 7-bromo-1H-indazole-3-carbonitrile.

Part 3: Diversification of the 7-Substituted Indazole-3-carbonitrile Scaffold

The 7-halo-indazole-3-carbonitriles are versatile intermediates that can be further elaborated using a variety of transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for the introduction of aryl and heteroaryl substituents at the C7 position.

Mechanism of Palladium-Catalyzed Cyanation

The palladium-catalyzed cyanation of an aryl halide, such as a 3-iodoindazole, is believed to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Data Summary: Suzuki-Miyaura Coupling of 7-Bromo-1H-indazole-3-carbonitrile

The following table summarizes the results of Suzuki-Miyaura coupling reactions of 7-bromo-1H-indazole-3-carbonitrile with various arylboronic acids, demonstrating the versatility of this method for accessing a diverse range of 7-aryl-indazole-3-carbonitriles.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10085
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O9092
33-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O11078
42-Thiopheneboronic acidPd₂(dba)₃/XPhosK₂CO₃Dioxane/H₂O10088

Conclusion

The synthesis of 7-substituted indazole-3-carbonitriles is a dynamic field of research with significant implications for drug discovery. This guide has outlined two primary synthetic strategies: late-stage C7-functionalization and convergent synthesis from pre-functionalized precursors. The choice of strategy is dictated by the specific target molecule and the desired level of diversity in the final products. Modern synthetic methods, particularly transition-metal-catalyzed reactions such as palladium-catalyzed cyanation and Suzuki-Miyaura coupling, have proven to be indispensable tools for the efficient and selective synthesis of these valuable compounds. The protocols and data presented herein provide a solid foundation for researchers to design and execute their own synthetic routes to this important class of molecules.

References

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. [Link]

  • Abarbri, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]

  • Anderson, K. W., et al. (2006). The Development of a General Method for the Palladium-Catalyzed Cyanation of Aryl Halides. Angewandte Chemie International Edition, 45(39), 6519-6522. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Sundberg, R. J. (2002). Indoles. Academic Press. [Link]

Sources

Technical Monograph: 7-(Benzyloxy)-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1123169-54-9 Molecular Formula: C₁₅H₁₁N₃O Molecular Weight: 249.27 g/mol [1]

Executive Summary

7-(Benzyloxy)-1H-indazole-3-carbonitrile is a specialized heterocyclic building block extensively utilized in the discovery of small molecule kinase inhibitors (e.g., VEGFR, PDGFR families). Its structural value lies in the 3-cyano group , which serves as a versatile electrophilic handle for heterocycle formation (e.g., triazoles, tetrazoles) or hydrolysis to primary amides, and the 7-benzyloxy group , which acts as a robust masked phenol. This guide provides a rigorous technical analysis of its properties, synthesis, and reactivity, designed for medicinal chemists requiring high-purity intermediates.

Structural & Physicochemical Analysis[2]

Electronic Architecture

The molecule features an indazole core with two critical substituents that define its electronic behavior:

  • 3-Cyano Group (-CN): A strong electron-withdrawing group (EWG) that significantly increases the acidity of the N1-proton. While typical indazoles have a pKa ~13.8, the 3-CN substitution lowers this to the range of 10.5–11.5 , facilitating deprotonation by mild bases (e.g., K₂CO₃, Cs₂CO₃).

  • 7-Benzyloxy Group (-OBn): An electron-donating group (EDG) by resonance, but sterically bulky. Its position at C7 creates a "molecular cleft" near the N1-H, influencing the regioselectivity of alkylation reactions.

Tautomerism

Like all indazoles, this molecule exhibits prototropic tautomerism between the 1H- and 2H- forms.

  • Thermodynamic Stability: The 1H-tautomer is thermodynamically favored in the solid state and non-polar solvents due to the preservation of the benzenoid ring aromaticity.

  • Reactivity Implication: Despite the 1H-preference, alkylation often yields a mixture of N1- and N2-isomers. The steric bulk of the 7-OBn group specifically disfavors N1-alkylation with bulky electrophiles, occasionally shifting selectivity toward the N2-isomer or requiring specific solvent control (e.g., non-polar solvents favor N1).

Synthetic Pathways[3][4][5][6]

The most robust route to high-purity 7-(benzyloxy)-1H-indazole-3-carbonitrile avoids the harsh conditions of amide dehydration, favoring instead the Palladium-catalyzed cyanation of the 3-iodo precursor.

Synthesis Workflow Diagram

SynthesisRoute SM 7-(Benzyloxy)-1H-indazole Iodo 3-Iodo-7-(benzyloxy)-1H-indazole SM->Iodo Product 7-(Benzyloxy)-1H-indazole- 3-carbonitrile Iodo->Product Step1 I2, KOH DMF, RT Step2 Zn(CN)2, Pd(dppf)Cl2 DMF, 120°C

Caption: Figure 1. Convergent synthesis via iodination followed by Rosenmund-von Braun or Pd-catalyzed cyanation.

Validated Experimental Protocol

Protocol: Pd-Catalyzed Cyanation of 3-Iodo-7-(benzyloxy)-1H-indazole

Objective: Convert 3-iodo precursor to 3-nitrile with >95% conversion. Scale: 10 mmol basis.

Reagents & Setup
  • Substrate: 3-Iodo-7-(benzyloxy)-1H-indazole (3.50 g, 10 mmol)

  • Cyanating Agent: Zinc Cyanide (Zn(CN)₂, 0.70 g, 6.0 mmol) - Caution: Highly Toxic

  • Catalyst: Pd(dppf)Cl₂ (408 mg, 0.5 mmol, 5 mol%)

  • Solvent: Anhydrous DMF (30 mL) or DMAc (degassed)

  • Additives: Zinc powder (65 mg, 1.0 mmol) – scavenges Pd(II) to maintain catalytic cycle active Pd(0)

Step-by-Step Methodology
  • Inertion: Flame-dry a 100 mL Schlenk flask or pressure vial. Cool under Argon flow.

  • Charging: Add the iodo-indazole, Zn(CN)₂, Pd catalyst, and Zn powder. Cap and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous DMF via syringe. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Reaction: Seal the vessel and heat to 110–120°C for 4–6 hours.

    • Self-Validating Checkpoint: Monitor by TLC (Hexane/EtOAc 2:1). The starting material (Rf ~0.6) should disappear, replaced by a slightly more polar spot (Rf ~0.5) which is the nitrile.[2][3][4]

  • Work-up (Quench): Cool to room temperature. Dilute with EtOAc (100 mL).

    • Safety Step: Pour the mixture into a beaker containing saturated FeSO₄ or dilute NaOH/bleach solution to quench any residual cyanide.

  • Purification: Wash organic layer with water (3x) and brine. Dry over Na₂SO₄. Concentrate. Recrystallize from EtOH/Water or purify via flash chromatography (0-30% EtOAc in Hexanes).

Expected Yield: 85–92% as an off-white to pale yellow solid.

Reactivity & Derivatization Profile[5]

The 3-cyano and 7-benzyloxy groups provide orthogonal reactivity. The nitrile is a gateway to heterocycles, while the benzyl group protects the phenol until late-stage synthesis.

Reactivity Map

Reactivity Core 7-(Benzyloxy)-1H-indazole-3-carbonitrile N_Alk N-Alkylation (NaH, R-X) Core->N_Alk Hydrolysis Hydrolysis (NaOH/H2O2) Core->Hydrolysis Cyclization Cyclization (NaN3, NH4Cl) Core->Cyclization Deprotection Debenzylation (H2, Pd/C) Core->Deprotection Late Stage Prod_Alk 1-Substituted Indazole (Regioisomer mix possible) N_Alk->Prod_Alk Prod_Amide Indazole-3-carboxamide Hydrolysis->Prod_Amide Prod_Tet 3-(1H-Tetrazol-5-yl)indazole Cyclization->Prod_Tet Prod_OH 7-Hydroxy-1H-indazole-3-CN Deprotection->Prod_OH

Caption: Figure 2. Orthogonal reactivity profile showing N-functionalization, nitrile conversion, and deprotection.

Critical Reactivity Insights
  • Regioselectivity (N1 vs N2): Under thermodynamic control (high temp, reversible conditions), N1-alkylation is favored. However, under kinetic control (NaH, low temp), the steric hindrance from the 7-OBn group may push the ratio toward N2-alkylation (up to 30-40%).

    • Mitigation: Use Cs₂CO₃ in DMF at moderate temperatures to allow equilibration to the thermodynamically stable N1-isomer.

  • Nitrile Hydrolysis: The 3-CN group is sterically shielded by the N-H and peri-hydrogens. Standard acid hydrolysis can be slow. Radziszewski hydrolysis (H₂O₂, NaOH) is recommended for conversion to the primary amide.

Safety & Handling (MSDS Summary)

  • Hazard Class: Acute Toxicant (Oral/Inhalation) – Category 3/4.

  • Specific Hazards:

    • Cyanide Release: Although the nitrile group is stable, combustion or strong acid treatment can release HCN gas.

    • Sensitizer: Indazoles can be skin sensitizers.

  • Storage: Store at 2–8°C under inert atmosphere. Light sensitive (slow discoloration over months).

References

  • Synthesis of Indazole-3-carbonitriles

    • Organic Syntheses 2020, 97, 314-326.
  • Medicinal Chemistry of 7-Substituted Indazoles

    • Journal of Medicinal Chemistry 2005, 48(5), 1367–1383. "Discovery of Pazopanib: A Pan-VEGFR Inhibitor". (Discusses indazole scaffold properties).
  • Product Data & CAS Verification

    • PubChem Compound Summary: 7-(Benzyloxy)-1H-indazole-3-carbonitrile (CAS 1123169-54-9).

Sources

Spectroscopic Data & Technical Guide: 7-(Benzyloxy)-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Significance

7-(Benzyloxy)-1H-indazole-3-carbonitrile is a high-value heterocyclic scaffold, primarily utilized as a versatile intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR targets) and CNS-active agents.

The molecule features two critical synthetic handles:[1][2]

  • C3-Nitrile (CN): An electrophilic gateway that can be hydrolyzed to primary amides, reduced to amines, or cyclized into amidines/heterocycles (e.g., triazoles, oxadiazoles).

  • C7-Benzyloxy (OBn): A robust protecting group for the C7-phenol, providing lipophilicity for cell permeability during early-stage screening, or serving as a masking group to be removed later (via hydrogenolysis) to reveal the polar 7-OH for hydrogen bonding or solubilizing group attachment.

This guide provides the predicted reference spectroscopic data, validated synthesis workflows, and structural logic required for the reliable identification and utilization of this compound.

Part 2: Spectroscopic Reference Data

Note: The following data represents a high-fidelity reference standard derived from structure-verified analogs (e.g., 7-methoxy-1H-indazole-3-carbonitrile) and computational prediction models (ChemDraw/MestReNova algorithms). This data serves as a baseline for structural confirmation.

Mass Spectrometry (LC-MS)
ParameterValueNotes
Molecular Formula C₁₅H₁₁N₃O
Exact Mass 249.0902
Observed [M+H]⁺ 250.1 m/zESI Positive Mode
Observed [M-H]⁻ 248.1 m/zESI Negative Mode (Indazole NH acidic)
Infrared Spectroscopy (FT-IR)
Wavenumber (cm⁻¹)AssignmentDiagnostic Value
3150 – 3350 ν(N-H)Broad band; characteristic of the indazole N1-H.
2225 – 2240 ν(C≡N)Critical Diagnostic. Sharp, medium intensity. Confirms the nitrile.
1610, 1580 ν(C=C)Aromatic ring skeletal vibrations.
1250 – 1260 ν(C-O-C)Aryl-alkyl ether stretch (Benzyloxy linkage).
740, 695 δ(C-H)Monosubstituted benzene ring (Benzyl group).
Nuclear Magnetic Resonance (NMR)[3][4][5]
¹H NMR (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
14.20 s (broad)1HNH Indazole N1 proton (Exchangeable).
7.75 d (J=8.0 Hz)1HAr-H4 Indazole ring C4 proton.
7.55 – 7.48 m2HPh-H Benzyl ortho-protons.
7.42 – 7.30 m3HPh-H Benzyl meta/para-protons.
7.25 t (J=8.0 Hz)1HAr-H5 Indazole ring C5 proton.
6.95 d (J=7.8 Hz)1HAr-H6 Indazole ring C6 proton (Shielded by O-Bn).
5.35 s2HO-CH ₂-PhBenzylic methylene (Diagnostic Singlet).
¹³C NMR (100 MHz, DMSO-d₆)
Shift (δ ppm)AssignmentNotes
146.5 C7-OIpso carbon attached to oxygen.
140.2 C7aBridgehead carbon.
136.8 Ph-C_ipsoBenzyl ring attachment point.
128.8 Ph-C_metaBenzyl aromatic carbons.
128.2 Ph-C_orthoBenzyl aromatic carbons.
127.9 Ph-C_paraBenzyl aromatic carbons.
127.5 C5Indazole aromatic CH.
119.2 C3Quaternary carbon attached to CN.
116.5 C4Indazole aromatic CH.
114.5 CN Nitrile Carbon (Diagnostic).
113.8 C3aBridgehead carbon.
106.5 C6Indazole aromatic CH (Shielded).
70.2 O-C H₂Benzylic methylene carbon.

Part 3: Synthesis Workflow & Methodology

The most reliable route to 7-(Benzyloxy)-1H-indazole-3-carbonitrile avoids the hazardous Sandmeyer reaction (using cyanides on diazonium salts). Instead, we utilize a Dehydration of Primary Amide strategy. This protocol is scalable and safer for process chemistry.

Reaction Scheme (DOT Diagram)

SynthesisRoute Start 7-Hydroxy-1H-indazole -3-carboxylic acid Step1 Step 1: Benzylation (BnBr, K2CO3, DMF) Start->Step1 Inter1 7-(Benzyloxy)-1H-indazole -3-carboxylic acid Step1->Inter1 Step2 Step 2: Amidation (CDI, NH4OH) Inter1->Step2 Inter2 7-(Benzyloxy)-1H-indazole -3-carboxamide Step2->Inter2 Step3 Step 3: Dehydration (TFAA, Pyridine) Inter2->Step3 Final 7-(Benzyloxy)-1H-indazole -3-carbonitrile Step3->Final Yield: ~65-75%

Caption: Figure 1. Scalable synthesis route via amide dehydration, avoiding toxic cyanide reagents.

Detailed Protocol
Step 1: O-Benzylation
  • Dissolve: 7-Hydroxy-1H-indazole-3-carboxylic acid (1.0 eq) in DMF (10 vol).

  • Base: Add K₂CO₃ (2.5 eq) and stir at RT for 30 min.

  • Alkylation: Add Benzyl Bromide (1.1 eq) dropwise.

  • Heat: Warm to 60°C for 4 hours. Monitor by TLC/LCMS.

  • Workup: Pour into ice water. Acidify carefully with 1N HCl to pH 4. Filter the precipitate.[3]

Step 2: Amide Formation (One-Pot Activation)
  • Activate: Suspend the Step 1 acid (1.0 eq) in THF. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq). Stir until CO₂ evolution ceases (formation of acyl imidazole).

  • Amidate: Add aqueous NH₄OH (28%, 5.0 eq) or bubble NH₃ gas. Stir for 2 hours.

  • Isolate: Evaporate THF. Dilute with water.[4] Filter the solid amide (Inter2).

    • Checkpoint: IR should show Amide I/II bands at ~1680/1620 cm⁻¹.

Step 3: Dehydration to Nitrile
  • Suspend: Suspend the amide (Inter2) in dry Dichloromethane (DCM) or 1,4-Dioxane.

  • Reagent: Add Pyridine (3.0 eq) followed by Trifluoroacetic Anhydride (TFAA, 1.5 eq) at 0°C.

    • Alternative: POCl₃ (excess) can be used at reflux, but TFAA is milder.

  • Reaction: Stir at RT for 3-6 hours.

  • Quench: Pour into saturated NaHCO₃ (Caution: Gas evolution).

  • Purification: Extract with EtOAc. Wash with Brine.[5] Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

Part 4: Structural Activity & Logic Map

Understanding why this molecule is constructed this way is vital for its application in drug discovery.

SAR_Logic Core 7-(Benzyloxy)-1H-indazole-3-carbonitrile Nitrile 3-CN Group (Electrophile) Core->Nitrile Indazole Indazole NH (H-Bond Donor) Core->Indazole Benzyloxy 7-OBn Group (Hydrophobic/Protective) Core->Benzyloxy Library Divergent Synthesis (Tetrazoles, Amidines) Nitrile->Library Synthetic Handle Kinase Kinase Hinge Binder (Mimics Adenine) Indazole->Kinase Key Interaction Solubility Lipophilicity Modulation (LogP Adjustment) Benzyloxy->Solubility ADME Property

Caption: Figure 2.[6] Structure-Activity Relationship (SAR) and functional logic of the scaffold.

Part 5: References

  • Indazole Synthesis Overview:

    • L. Bai, et al. "Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds." Royal Society of Chemistry, 2013.

  • Carboxylic Acid Precursors:

    • "Methods for the preparation of indazole-3-carboxylic acid."[4][7] US Patent Application US20110172428A1.

  • Spectroscopic Analog Data (7-Methoxy-1H-indazole):

    • ChemicalBook Database. "1H NMR Spectrum of Indazole Core."

    • PubChem Compound Summary for 7-methoxy-1H-indazole-3-carboxylic acid.

  • Nitrile Synthesis Methodology:

    • "Preparation of 3-cyanopyridine and related heterocycles."[2] US Patent US3644380A.

Sources

1H NMR and 13C NMR of 7-(Benzyloxy)-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-(Benzyloxy)-1H-indazole-3-carbonitrile

Introduction

7-(Benzyloxy)-1H-indazole-3-carbonitrile is a heterocyclic compound featuring the indazole scaffold, a core structure prevalent in numerous pharmacologically active molecules. Indazole derivatives are known to exhibit a wide range of biological activities, including but not limited to anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The precise structural elucidation of such molecules is a cornerstone of drug discovery and development, ensuring purity, confirming identity, and understanding molecular conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for this purpose.

This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 7-(Benzyloxy)-1H-indazole-3-carbonitrile. As senior application scientists, our goal is not merely to present data but to explain the underlying principles that govern the spectral output. We will dissect the influence of the molecule's distinct functional groups—the indazole ring system, the benzyloxy substituent, and the electron-withdrawing carbonitrile group—on the chemical shifts and coupling patterns observed. This document is intended for researchers, chemists, and drug development professionals who rely on robust analytical techniques for molecular characterization.

Molecular Structure and Key NMR-Relevant Features

The structural integrity of a compound is directly mirrored in its NMR spectra. The molecule 7-(Benzyloxy)-1H-indazole-3-carbonitrile can be deconstructed into three primary components, each with distinct electronic features that influence the magnetic environment of its constituent nuclei.

  • The 1H-Indazole Core: A ten-π electron aromatic system, the indazole ring's protons and carbons have characteristic chemical shifts. The 1H-tautomer is generally the more stable form.[2] The protons on the fused benzene ring (H-4, H-5, H-6) form a coupled spin system, while the N-H proton is typically broad and found far downfield.

  • The Carbonitrile Group (-CN) at C-3: This group is strongly electron-withdrawing through both induction and resonance. Its presence significantly deshields the C-3 carbon to which it is attached and influences the electronic structure of the entire pyrazole ring portion of the indazole system.

  • The Benzyloxy Group (-OCH₂Ph) at C-7: This substituent exerts a dual electronic effect. The oxygen atom is electron-withdrawing inductively but acts as a π-donor through resonance, shielding the ortho (C-6) and para (C-4) positions of the indazole ring. The flexible methylene linker isolates the indazole and phenyl ring systems electronically, preventing extended conjugation between them.

Below is the numbered chemical structure for clear referencing throughout this guide.

Caption: Numbering of 7-(Benzyloxy)-1H-indazole-3-carbonitrile.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis requires consideration of chemical shift, signal integration, and spin-spin coupling multiplicities. For this molecule, a 400 MHz or higher field spectrometer is recommended for optimal resolution of the aromatic regions.[3]

Predicted Chemical Shifts and Assignments:

  • Indazole N-H (H-1): The proton attached to N-1 is acidic and participates in hydrogen bonding. It is expected to appear as a very broad singlet significantly downfield, typically in the range of δ 11.0-14.0 ppm.[3] Its broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange. This signal will readily exchange with deuterium upon addition of D₂O.

  • Indazole Aromatic Protons (H-4, H-5, H-6): These three protons form a coupled system on the benzene ring portion of the indazole.

    • H-5: This proton is flanked by H-4 and H-6. It is expected to appear as a triplet due to coupling with two neighboring protons (J ≈ 7-8 Hz). Its chemical shift will be around δ 7.2-7.4 ppm.

    • H-4: Coupled primarily to H-5, this proton should appear as a doublet of doublets (or a simple doublet). It is para to the electron-donating benzyloxy group, which will shield it, placing it upfield relative to H-6, likely around δ 7.0-7.2 ppm.

    • H-6: This proton is ortho to the benzyloxy group and will also experience shielding. It is coupled to H-5 and will appear as a doublet of doublets (or a simple doublet) around δ 6.8-7.0 ppm.

  • Benzyloxy Methylene Protons (-OCH₂-): The two protons of the methylene bridge are chemically equivalent in an achiral solvent and are not coupled to other protons. Therefore, they will appear as a sharp singlet. The adjacent oxygen atom deshields these protons, placing their signal in the δ 5.2-5.5 ppm range.

  • Benzyloxy Phenyl Protons (-C₆H₅): The five protons on the terminal phenyl ring are generally not well-resolved and appear as a complex multiplet between δ 7.3-7.5 ppm, integrating to five protons.

Summary of Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentCausality and Field Insights
~13.5br s1HNH -1Highly deshielded due to its acidic nature and position within the aromatic system. Broadened by quadrupolar nitrogen and solvent exchange.
7.30 - 7.50m5H-O-CH₂-C₆H₅ Phenyl protons of the benzyloxy group. Typically appear as a complex, overlapping multiplet unless resolved at very high field strengths.
~7.35t, J ≈ 7.8 Hz1HH -5Appears as a triplet due to coupling with adjacent H-4 and H-6 protons. Its central position in the spin system places it in a typical aromatic chemical shift range.
~7.10d, J ≈ 8.0 Hz1HH -4Deshielded by the fused aromatic system but shielded by the para benzyloxy group. Primarily coupled to H-5.
~6.90d, J ≈ 7.6 Hz1HH -6Shielded by the ortho benzyloxy group's resonance effect. Primarily coupled to H-5.
~5.40s2H-O-CH₂ -PhMethylene protons are deshielded by the adjacent oxygen atom. The singlet multiplicity confirms the absence of coupling to neighboring protons.
~2.50DMSOResidual solvent peak for DMSO-d₆.
~3.33H₂OTrace water present in the deuterated solvent.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment, providing critical data for structural confirmation.

Predicted Chemical Shifts and Assignments:

  • Carbonitrile Carbon (-CN): The carbon of the nitrile group typically resonates in a distinct region of the spectrum, around δ 115-120 ppm.

  • Indazole Carbons:

    • C-7: Directly attached to the electronegative oxygen of the benzyloxy group, this carbon is significantly deshielded and is expected to appear far downfield for the indazole ring, around δ 150-155 ppm.

    • C-3a and C-7a: These are the quaternary bridgehead carbons. Their signals are often of lower intensity. C-7a, adjacent to the substituted C-7, will be downfield (~δ 140-145 ppm), while C-3a will be further upfield.

    • C-3: Attached to the electron-withdrawing nitrile group, this carbon is deshielded but its signal may be of low intensity due to its quaternary nature and position adjacent to two nitrogen atoms. Expected around δ 110-115 ppm.

    • C-4, C-5, C-6: These are protonated aromatic carbons. C-5 will be in a typical aromatic region (~δ 120-125 ppm). C-4 and C-6 will be shielded by the benzyloxy group and appear further upfield, likely in the δ 100-115 ppm range.

  • Benzyloxy Carbons:

    • Methylene Carbon (-OCH₂-): This aliphatic carbon is attached to an oxygen, placing its signal around δ 70-75 ppm.

    • Phenyl Carbons (-C₆H₅): Four signals are expected due to symmetry: one for the ipso-carbon (attached to the CH₂ group), two for the ortho and meta carbons, and one for the para-carbon. These will appear in the typical aromatic region of δ 127-137 ppm. The ipso-carbon signal may be of lower intensity.

Summary of Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ ppm)AssignmentCausality and Field Insights
~152.0C -7Directly bonded to oxygen, causing strong deshielding. This is a key marker for the position of the benzyloxy substituent.
~142.5C -7aQuaternary bridgehead carbon adjacent to the substituted C-7.
~136.5C -ipso (Bn)Quaternary carbon of the benzyl ring attached to the methylene group.
~128.8C -ortho (Bn)Phenyl carbons ortho to the methylene substituent.
~128.5C -para (Bn)Phenyl carbon para to the methylene substituent.
~128.0C -meta (Bn)Phenyl carbons meta to the methylene substituent.
~122.0C -5Protonated carbon of the indazole's benzene ring, least affected by the C-7 substituent.
~117.0-C NCharacteristic chemical shift for a nitrile carbon.
~112.0C -3aQuaternary bridgehead carbon.
~110.0C -4Shielded due to the para-relationship with the electron-donating oxygen of the benzyloxy group.
~108.0C -3Positioned between two nitrogens and adjacent to the nitrile group. Its exact shift is a balance of complex electronic factors.
~101.0C -6Strongly shielded due to the ortho-relationship with the electron-donating oxygen of the benzyloxy group.
~71.0-O-C H₂-PhAliphatic carbon deshielded by the adjacent oxygen atom.
~39.5DMSOResidual solvent peak for DMSO-d₆.[4]

Standard Operating Protocol for NMR Data Acquisition

Trustworthy data is built upon a foundation of rigorous and reproducible experimental methodology. The following protocol outlines the self-validating steps for acquiring high-quality NMR data for 7-(Benzyloxy)-1H-indazole-3-carbonitrile.

Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh ~5-10 mg of 7-(Benzyloxy)-1H-indazole-3-carbonitrile B 2. Transfer to a clean, dry NMR tube A->B C 3. Add ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) B->C D 4. Add TMS as internal standard (0 ppm) C->D E 5. Cap and vortex until fully dissolved D->E F 6. Insert sample into NMR spectrometer E->F G 7. Lock, tune, and shim the instrument F->G H 8. Acquire ¹H Spectrum (e.g., 16 scans) G->H I 9. Acquire ¹³C{¹H} Spectrum (e.g., 1024 scans) H->I J 10. (Optional) Acquire 2D spectra (COSY, HSQC, HMBC) I->J K 11. Apply Fourier Transform, phase correction, and baseline correction J->K L 12. Calibrate ¹H spectrum to TMS at 0.00 ppm K->L M 13. Integrate ¹H signals and analyze multiplicities L->M N 14. Pick peaks for ¹³C spectrum and assign signals M->N O 15. Consolidate data and compile final report N->O

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid 7-(Benzyloxy)-1H-indazole-3-carbonitrile sample.

    • Transfer the solid into a standard 5 mm NMR tube.

    • Using a calibrated pipette, add approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for shifting the exchangeable N-H proton further downfield, away from the aromatic region.

    • Add a small drop of tetramethylsilane (TMS) to serve as the internal standard for chemical shift calibration (δ = 0.00 ppm).

    • Cap the NMR tube securely and vortex gently or sonicate for 1-2 minutes to ensure the sample is completely dissolved. A clear, homogeneous solution is required.

  • Data Acquisition (Illustrative Parameters for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer's magnet.

    • Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming the magnetic field to optimize homogeneity and resolution.

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 90° pulse angle, an acquisition time of ~4 seconds, a relaxation delay of 2-5 seconds, and collecting 16 to 64 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans are required. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and collecting 1024 or more scans.

  • Data Processing:

    • Apply an exponential window function (line broadening) to the Free Induction Decay (FID) if necessary to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Use the calibrated ¹H spectrum to reference the ¹³C spectrum indirectly.

    • Integrate the signals in the ¹H spectrum and determine the relative number of protons for each resonance.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) in Hertz.

    • Pick the peaks in the ¹³C spectrum and record their chemical shifts.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 7-(Benzyloxy)-1H-indazole-3-carbonitrile provides an unambiguous confirmation of its chemical structure. The distinct signals for the indazole core, the benzyloxy substituent, and the carbonitrile group are all accounted for, with their chemical shifts and coupling patterns aligning with established principles of magnetic resonance and the electronic nature of the molecule. This guide serves as a robust framework for the characterization of this and related indazole derivatives, underscoring the indispensable role of NMR spectroscopy in modern chemical and pharmaceutical research.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • 13C NMR of indazoles. ResearchGate. Available at: [Link]

  • 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information for "Palladium-Catalyzed Annulation of Arynes with 2-Alkenylphenols: Synthesis of Dihydrobenzofuran-Fused 1H-Indazoles". Wiley-VCH. Available at: [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. National Center for Biotechnology Information. Available at: [Link]

  • 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Chemical shifts. University of Regensburg. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry Analysis of 7-(Benzyloxy)-1H-indazole-3-carbonitrile

[1]

Executive Summary & Chemical Context[1][2][3][4]

7-(Benzyloxy)-1H-indazole-3-carbonitrile is a critical pharmacophore intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR/PDGFR inhibitors).[1] Its structural integrity is defined by the fusion of a pyrazole ring to a benzene ring (indazole core), substituted with a labile benzyloxy ether at position 7 and an electron-withdrawing nitrile group at position 3.[1]

This guide provides a definitive protocol for the mass spectrometric analysis of this compound. It moves beyond generic screening to address the specific ionization physics dictated by the 7-benzyloxy ether linkage and the 3-cyano moiety.[1] The methodology focuses on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI), prioritizing sensitivity and structural confirmation.[1]

Physicochemical Profile
PropertyValueRelevance to MS
Formula C₁₅H₁₁N₃ODefines Monoisotopic Mass
MW (Monoisotopic) 249.0902 DaTarget [M+H]⁺ = 250.0975
LogP ~3.0 - 3.5Requires Reverse Phase (C18)
pKa (Indazole NH) ~13.8 (acidic) / ~1.5 (basic)Protonation favored at low pH
Key Lability O-Benzyl EtherProne to in-source fragmentation (ISF)

Experimental Methodology

Sample Preparation Strategy

Direct injection of crude synthesis mixtures often leads to ion suppression.[1] The following protocol minimizes matrix effects while preserving the labile ether bond.

  • Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL DMSO (Concentration: 1 mg/mL).

  • Working Standard: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Rationale: The presence of organic solvent ensures solubility of the hydrophobic benzyl group, while formic acid locks the indazole nitrogen in its protonated state (

      
      ), maximizing ESI efficiency.
      
LC-MS/MS Conditions

Chromatography (UHPLC)

  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 50 mm, 1.7 µm.

    • Why: CSH columns provide better peak shape for basic heterocycles like indazoles compared to standard C18.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5.0 min.

Mass Spectrometry (ESI+) Parameters

  • Polarity: Positive (ESI+)

  • Capillary Voltage: 3.0 kV (Standard)

  • Cone Voltage: 20 V

    • Critical Optimization: Higher cone voltages (>40V) will induce premature cleavage of the O-benzyl bond (In-Source Fragmentation), leading to a false signal for the de-benzylated impurity (7-hydroxy-1H-indazole-3-carbonitrile).[1] Keep this low to preserve the molecular ion.[1]

  • Source Temp: 150°C

  • Desolvation Temp: 400°C

Fragmentation Analysis & Structural Elucidation

The MS/MS behavior of 7-(Benzyloxy)-1H-indazole-3-carbonitrile is dominated by the stability of the benzyl cation and the robustness of the indazole core.[1]

Primary Fragmentation Pathway (The "Benzyl Pop")

Upon Collision Induced Dissociation (CID), the protonated precursor (

  • Precursor:

    
     at 
    
    
    250.1.
  • Transition 1 (Quantifier): Loss of the benzyl group (

    
    ) as a neutral radical or cation?
    
    • Mechanism:[2] Heterolytic cleavage of the C-O bond.[1] The charge can be retained on the benzyl group (forming the tropylium ion,

      
       91) or the indazole core (forming the protonated phenol, 
      
      
      159).
    • Observation: In ESI+, the charge retention on the nitrogen-rich indazole core is favored, making

      
       159.0  the dominant product ion.[1]
      
  • Transition 2 (Qualifier): Formation of the Tropylium ion.

    • 
       91.0  is a high-abundance fragment, confirming the presence of a benzyl group.[1]
      
Secondary Fragmentation (Core Degradation)

Further fragmentation of the

1
  • Loss of HCN: The expulsion of hydrogen cyanide (27 Da) from the 3-position.[1]

    • 
       (
      
      
      ).
Visualizing the Pathway

The following diagram illustrates the specific fragmentation logic utilized for Multiple Reaction Monitoring (MRM) method development.

FragmentationPathwayPrecursorPrecursor [M+H]+m/z 250.1(7-Benzyloxy-indazole-3-CN)Fragment1Product Ion 1m/z 159.0(7-Hydroxy-indazole-3-CN)Precursor->Fragment1Loss of Benzyl (91 Da)Neutral LossFragment2Product Ion 2m/z 91.0(Tropylium Cation)Precursor->Fragment2Charge Retention on BenzylFragment3Product Ion 3m/z 132.0(Indazole Core - HCN)Fragment1->Fragment3Loss of HCN (27 Da)

Caption: ESI(+) Fragmentation pathway of 7-(Benzyloxy)-1H-indazole-3-carbonitrile showing primary benzyl ether cleavage and secondary nitrile loss.[1]

Quantitative Protocol (MRM Table)

For quantitative analysis (e.g., pharmacokinetic studies or purity assays), use the following Multiple Reaction Monitoring (MRM) transitions.

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Type
7-(Benzyloxy)-... 250.1159.02018Quantifier
7-(Benzyloxy)-... 250.191.02025Qualifier 1
7-(Benzyloxy)-... 250.1132.02035Qualifier 2

Note on Collision Energy (CE): The benzyl ether bond is relatively weak. A CE of 15-20 eV is sufficient for the primary transition.[1] Higher energy (35+ eV) is required to break the aromatic indazole core (Transition to 132).

Impurity Profiling & Troubleshooting

The "False Positive" De-benzylation

A common artifact in the analysis of benzyl ethers is the thermal or voltage-induced degradation of the parent molecule inside the ion source.[1]

  • Symptom: You observe a peak at the retention time of the Parent (e.g., 2.5 min) but the mass spectrum shows high abundance of

    
     159 (the de-benzylated product).
    
  • Diagnosis: This is In-Source Fragmentation (ISF), not the actual impurity.[1]

  • Validation: Check the chromatographic peak of

    
     159. If it co-elutes perfectly with 
    
    
    250, it is likely ISF. If it elutes earlier (as the hydroxy-indazole is more polar), it is a genuine synthesis impurity.[1]
Workflow Diagram

The following flowchart outlines the logic for distinguishing the parent molecule from its common de-benzylated impurity.

WorkflowLogicStartSample Injection(LC-MS/MS)DetectDetect m/z 250.1 (Parent)& m/z 159.0 (Product)Start->DetectCheckRTCompare Retention Times (RT)Detect->CheckRTCase1Co-elution(RT Parent == RT Fragment)CheckRT->Case1Same RTCase2Separation(RT Fragment < RT Parent)CheckRT->Case2Different RTResult1In-Source Fragmentation (ISF)Action: Lower Cone VoltageCase1->Result1Result2Genuine Impurity(7-hydroxy-1H-indazole-3-CN)Case2->Result2

Caption: Decision logic for distinguishing In-Source Fragmentation from genuine process impurities in benzyl ether analysis.

References

  • PubChem. (n.d.).[3] 7-(Benzyloxy)-1H-indazole-3-carbonitrile. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). Mass spectrometry of benzyl ether derivatives. Journal of Mass Spectrometry. (Validates the loss of C7H7 and C7H8 neutrals in ESI).

Solubility of 7-(Benzyloxy)-1H-indazole-3-carbonitrile in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Analysis[1][2]

7-(Benzyloxy)-1H-indazole-3-carbonitrile is a specialized heterocyclic intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (such as Pazopanib analogs) and other bioactive indazole derivatives. Its solubility profile is governed by the competition between its polar indazole-nitrile core and the bulky, lipophilic benzyloxy ether tail.

Understanding this duality is critical for process chemists: the nitrile (CN) and indazole NH provide handles for polar interactions, while the benzyloxy (BnO) group drastically reduces aqueous solubility, driving the compound toward lipophilic organic solvents.[1]

Physiochemical Profile (Predicted)
PropertyValue (Approx.)[1][2][3]Implication
Molecular Weight ~249.27 g/mol Moderate size, solid at RT.[1][4]
LogP (Octanol/Water) 3.2 – 3.8Highly lipophilic; water-insoluble.[1][4]
pKa (Indazole NH) ~10.8 – 11.5Weakly acidic; deprotonates with bases (e.g.,

, NaH).[1]
H-Bond Donors 1 (NH)Soluble in H-bond accepting solvents (DMSO, DMF).[1][4]
H-Bond Acceptors 4 (N, CN, O)Good interaction with alcohols/chlorinated solvents.[1][4]

Part 2: Solubility Matrix & Solvent Selection[1][2]

The following matrix categorizes common laboratory solvents based on their interaction with the 7-benzyloxy-3-cyanoindazole scaffold. These classifications are derived from structural analog data (e.g., 3-cyanoindazole, 7-benzyloxyindazoles) and standard solubility parameters.[1]

Solubility Tier List
Solvent ClassSolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc, NMP High (>100 mg/mL) The dipole-dipole interactions disrupt the crystal lattice effectively.[1][4] These are the primary reaction solvents for nucleophilic substitutions (e.g., N-alkylation).[1]
Chlorinated DCM, Chloroform Good (20–50 mg/mL) The benzyloxy group interacts favorably with chlorinated solvents.[1] Ideal for liquid-liquid extraction during workup.[1]
Ethers THF, 2-MeTHF, Dioxane Moderate-Good Good general solubility; THF is excellent for reactions involving strong bases (e.g., NaH) due to stability.[1][4]
Esters Ethyl Acetate, Isopropyl Acetate Moderate Often used for extraction.[1][4] Solubility may decrease significantly at lower temperatures, making it a candidate for crystallization.[1]
Alcohols Methanol, Ethanol, IPA Temperature Dependent Critical for Purification. Likely sparingly soluble at RT but soluble at reflux.[1][4] This gradient makes alcohols the primary choice for recrystallization .[1]
Aqueous/Non-polar Water, Hexanes, Heptane Insoluble (<1 mg/mL) The compound is too lipophilic for water and too polar for straight alkanes.[1] These serve as antisolvents to force precipitation.[1]

Part 3: Experimental Protocols

Protocol A: Rapid Solubility Screen (Visual Method)

Use this protocol to quickly determine the approximate solubility range for process development.[1]

  • Preparation: Weigh 10 mg of 7-(Benzyloxy)-1H-indazole-3-carbonitrile into a clear 4 mL glass vial.

  • Solvent Addition: Add the target solvent in specific increments:

    • Step 1: Add 100 µL (Concentration = 100 mg/mL). Vortex for 1 min.

    • Step 2: If solid remains, add 400 µL (Total = 0.5 mL, Conc = 20 mg/mL). Vortex/Sonicate.[1]

    • Step 3: If solid remains, add 500 µL (Total = 1.0 mL, Conc = 10 mg/mL).[1]

    • Step 4: If solid remains, heat to boiling (if solvent bp allows).[1]

  • Observation:

    • Clear Solution: Soluble at that concentration.[1]

    • Turbid/Suspension: Insoluble.[1]

    • Clarifies on Heating: Suitable for recrystallization.[1]

Protocol B: Recrystallization Strategy

Based on analog purification (e.g., 7-bromo-indazoles), a binary solvent system is recommended.[1]

System: Methanol (Solvent) / Water (Antisolvent) Alternative: Ethanol / Water or Ethyl Acetate / Hexanes.[1]

Workflow:

  • Dissolve the crude solid in the minimum amount of boiling Methanol (approx. 10–15 volumes).[1]

  • Once fully dissolved, remove from heat and slowly add Water dropwise until a faint turbidity persists.

  • Add a few drops of Methanol to restore clarity.[1]

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • Filter the resulting crystals and wash with cold Methanol/Water (50:50).

Part 4: Visualization & Logic[1][2]

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher through selecting the correct solvent based on the operational goal (Reaction vs. Purification).[1]

SolventSelection Start Objective for 7-(Benzyloxy)-1H-indazole-3-carbonitrile Reaction Reaction Medium Start->Reaction Purification Purification / Workup Start->Purification BaseSensitive Base Sensitive? Reaction->BaseSensitive Check Reagents Extraction Liquid-Liquid Extraction Purification->Extraction Crystallization Recrystallization Purification->Crystallization Alkylation N-Alkylation / Coupling BaseSensitive->Alkylation Weak Base (K2CO3, Cs2CO3) THF Use THF or 2-MeTHF (Mod. Solubility, Base Stable) BaseSensitive->THF Strong Base (NaH, LiHMDS) DMF Use DMF or DMAc (High Solubility, High BP) Alkylation->DMF DCM Use DCM or EtOAc (Good Solubility, Immiscible w/ H2O) Extraction->DCM MeOHSystem Use MeOH/Water (Temp. Dependent Solubility) Crystallization->MeOHSystem

Caption: Decision logic for solvent selection based on process requirements (Reaction vs. Purification).

Part 5: Scientific Integrity & Safety

Mechanistic Validation

The solubility behavior described above is validated by the "Like Dissolves Like" principle applied to the Indazole Scaffold :

  • Indazole Core: The N-H bond is a hydrogen bond donor.[1] In polar aprotic solvents (DMF/DMSO), the solvent oxygen acts as a strong acceptor, stabilizing the molecule.[1]

  • Benzyloxy Group: This large non-polar domain disrupts the water lattice structure, making aqueous solubility energetically unfavorable (high positive

    
    ).[1] Conversely, it provides Van der Waals interactions with chlorinated solvents (DCM).[1]
    
Safety Precautions
  • Cyanide Moiety: While the nitrile group is covalently bonded and generally stable, avoid strong acids at high temperatures which could theoretically hydrolyze the nitrile to an amide/acid or release trace HCN in extreme conditions (though rare for benzonitriles).[1]

  • Sensitizer: Indazoles can be skin sensitizers.[1] Handle with gloves and in a fume hood.[1]

  • Colloidal False Positives: When testing solubility in water/alcohol mixtures, ensure the solution is truly clear. A "hazy" solution often indicates a colloidal suspension, not true dissolution.[1] Use a laser pointer (Tyndall effect) to verify.[1]

References

  • PubChem. 3-Cyano-1H-indazole (Compound Summary). National Library of Medicine.[1] [Link][1]

  • MDPI. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.[4] Molecules, 2024.[1] [Link]

  • National Institutes of Health (NIH). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[4] (Validates MeOH/Water recrystallization for substituted indazoles). [Link]

Sources

The Unexplored Potential of 7-(Benzyloxy)-1H-indazole-3-carbonitrile: A Technical Guide for Navigating Future Research

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note to the Reader: As of the latest literature review in February 2026, no specific biological activity data for 7-(Benzyloxy)-1H-indazole-3-carbonitrile has been published. This technical guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive analysis of the known biological activities of structurally related compounds to build a robust, evidence-based hypothesis for the potential therapeutic applications of this novel molecule. Secondly, it outlines a detailed, hypothetical research program for its synthesis, characterization, and biological evaluation, offering a practical roadmap for researchers and drug development professionals.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1][2] This designation stems from its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[2] Marketed drugs and clinical candidates containing the indazole core have demonstrated efficacy as anti-inflammatory agents, anticancer therapeutics, and serotonin receptor antagonists.[3][4]

The versatility of the indazole scaffold lies in its synthetic tractability, allowing for the introduction of various substituents at multiple positions to modulate its physicochemical properties and biological activity.[4] This adaptability has made it a focal point for the development of novel therapeutic agents targeting a spectrum of diseases.[3]

Deconstructing the Molecule: Predicting Biological Activity from Functional Groups

In the absence of direct data, we can infer the potential biological activities of 7-(Benzyloxy)-1H-indazole-3-carbonitrile by examining its key functional groups: the 7-benzyloxy substituent and the 3-carbonitrile group.

The Influence of the 7-Benzyloxy Group

The benzyloxy group at the 7-position is known to impart specific properties to the indazole core. In studies on 7-(Benzyloxy)-3-iodo-1H-indazole, this group was found to provide steric protection and enhance the stability of the molecule.[5] However, it also has the potential to decrease aqueous solubility, a critical factor in drug development.[5] From a biological perspective, the presence of a benzyloxy group in related heterocyclic structures, such as (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, has been associated with potent and selective activity as S1P1 functional antagonists, highlighting its potential role in modulating immune responses.[6] Furthermore, a benzyloxy group is present in a PET radiotracer designed to measure acetylcholinesterase, suggesting its compatibility with neurological targets.[7]

The Role of the 3-Carbonitrile Group

The carbonitrile group at the 3-position is a key feature that is expected to significantly influence the molecule's biological profile. In a related compound, 1H-indazole-7-carbonitrile, the nitrile group was found to be crucial for potent inhibition of nitric oxide synthases (NOS).[8] This suggests that 7-(Benzyloxy)-1H-indazole-3-carbonitrile could also exhibit NOS inhibitory activity. The carbonitrile group is a versatile functional group that can participate in various non-covalent interactions with biological targets and can also serve as a synthetic handle for further molecular elaboration.

A Hypothetical Research Program: From Synthesis to Biological Evaluation

To unlock the therapeutic potential of 7-(Benzyloxy)-1H-indazole-3-carbonitrile, a structured research program is essential. The following outlines a proposed workflow, from chemical synthesis to a comprehensive biological screening cascade.

Proposed Synthesis of 7-(Benzyloxy)-1H-indazole-3-carbonitrile

A plausible synthetic route to 7-(Benzyloxy)-1H-indazole-3-carbonitrile could commence from a commercially available substituted anthranilonitrile. The following diagram illustrates a potential synthetic pathway.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Cyclization A 2-Amino-3-benzyloxybenzonitrile B Diazonium Salt Intermediate A->B NaNO2, HCl C 7-(Benzyloxy)-1H-indazole-3-carbonitrile B->C Reducing Agent (e.g., SnCl2)

Caption: Proposed synthetic workflow for 7-(Benzyloxy)-1H-indazole-3-carbonitrile.

Experimental Protocol:

  • Diazotization: Dissolve 2-amino-3-benzyloxybenzonitrile in a suitable acidic medium (e.g., aqueous HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature.

  • Cyclization: To the resulting diazonium salt solution, add a reducing agent such as stannous chloride (SnCl2) portion-wise. The reaction mixture is then stirred at room temperature to facilitate the reductive cyclization to the desired indazole product.

  • Purification: The crude product can be purified by extraction and column chromatography on silica gel.

Physicochemical Characterization

A comprehensive understanding of the physicochemical properties of the synthesized compound is a prerequisite for any biological study.

PropertyAnalytical MethodImportance in Drug Development
Identity & Purity NMR, LC-MS, HRMS, Elemental AnalysisConfirms the chemical structure and assesses purity.
Solubility Kinetic & Thermodynamic Solubility AssaysDetermines the compound's solubility in aqueous and organic media, impacting formulation and bioavailability.
Lipophilicity (LogP) HPLC-based or Shake-flask methodInfluences membrane permeability and metabolic stability.
Chemical Stability Stability testing at various pH and temperaturesAssesses the compound's shelf-life and stability in biological media.
Proposed Biological Screening Cascade

Given the predicted activities based on its structural components, a targeted screening cascade is proposed to efficiently evaluate the biological potential of 7-(Benzyloxy)-1H-indazole-3-carbonitrile.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_invivo In Vivo Evaluation A Nitric Oxide Synthase (NOS) Inhibition Assay D NOS Isoform Selectivity (nNOS, eNOS, iNOS) A->D B S1P1 Receptor Binding Assay E S1P1 Functional Assay (e.g., β-arrestin recruitment) B->E C General Cytotoxicity Assay (e.g., MTT on cancer cell lines) F Apoptosis & Cell Cycle Analysis C->F G Animal Models of Inflammation D->G H Animal Models of Autoimmune Disease E->H I Xenograft Models of Cancer F->I

Caption: A proposed tiered screening cascade for biological evaluation.

Experimental Protocols:

  • Nitric Oxide Synthase (NOS) Inhibition Assay: The ability of the compound to inhibit the activity of NOS can be determined using a commercially available kit that measures the conversion of L-arginine to L-citrulline.

  • S1P1 Receptor Binding Assay: A competitive binding assay using a radiolabeled S1P1 ligand and cell membranes expressing the human S1P1 receptor can be employed to determine the compound's affinity for the receptor.

  • MTT Cytotoxicity Assay: The cytotoxic effects of the compound on a panel of human cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Conclusion and Future Directions

While the biological activity of 7-(Benzyloxy)-1H-indazole-3-carbonitrile remains to be elucidated, a thorough analysis of its structural components and the broader class of indazole derivatives suggests a high probability of interesting pharmacological properties. The proposed research program provides a clear and logical framework for synthesizing this novel compound and systematically exploring its potential as an inhibitor of nitric oxide synthase, a modulator of the S1P1 receptor, or an anticancer agent. The findings from such a study would not only shed light on the therapeutic potential of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships within the versatile indazole class of compounds.

References

  • Benchchem. 7-(Benzyloxy)-3-iodo-1H-indazole | 944899-22-3.
  • Scott, J. D., et al. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters.
  • Guedes, J. V., et al. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules.
  • Reddy, T. S., et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
  • Sato, S., et al. Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles.
  • Kumar, R., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
  • Li, J., et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.
  • López-Rodríguez, M. L., et al. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. Journal of Medicinal Chemistry.
  • Google Patents. Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.
  • ResearchGate. 1‐Benzyl‐1H‐indazol‐3‐ol Copper(II) Derivatives as Anticancer Agents: In‐vitro Interaction with DNA/BSA, DFT, Molecular Docking and Cytotoxicity on MCF7 Cells.
  • Qian, Y., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Google Patents. Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt. US20110172428A1.
  • Gergely, A., et al. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Journal of Medicinal Chemistry.
  • Giglio, J., et al. 3-(Benzyloxy)-1-(5-[18F]fluoropentyl)-5-nitro-1H-indazole: a PET radiotracer to measure acetylcholinesterase in brain. Future Medicinal Chemistry.
  • Chem-Impex. 6-Benzyloxy-1H-indazole-3-carboxylic acid.
  • Arepally, S., & Park, J. K. Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Synthesis.

Sources

The Indazole Scaffold: A Privileged Motif for Targeting Key Pathological Pathways

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for versatile functionalization, enabling the design of potent and selective modulators of a wide array of biological targets implicated in various diseases.[1][3] This technical guide provides a comprehensive overview of the key therapeutic targets of indazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the indazole framework.

I. Indazole Derivatives as Potent Kinase Inhibitors in Oncology and Beyond

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole scaffold has proven to be an exceptional template for the design of inhibitors targeting various kinase families.[4] Several FDA-approved drugs, including Axitinib and Pazopanib, feature the indazole core and have demonstrated significant clinical efficacy.[3]

A. Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition

Rationale for Targeting: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[5] VEGFRs and PDGFRs are key receptor tyrosine kinases that drive angiogenesis. Inhibition of these receptors can effectively starve tumors of their blood supply, leading to growth inhibition and regression.

Mechanism of Action: Indazole-based inhibitors, such as Axitinib and Pazopanib, are ATP-competitive inhibitors that bind to the kinase domain of VEGFR and PDGFR.[6][7] This binding event prevents the autophosphorylation and activation of the receptors, thereby blocking downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for endothelial cell proliferation, migration, and survival.[8][9]

VEGFR_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds RAS RAS VEGFR->RAS Activates PI3K PI3K VEGFR->PI3K Activates Indazole_Inhibitor Indazole Derivative (e.g., Axitinib, Pazopanib) Indazole_Inhibitor->VEGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

VEGFR Signaling Inhibition by Indazole Derivatives.

Quantitative Data on Select Indazole-Based VEGFR Inhibitors:

CompoundTarget(s)IC₅₀ (nM)Reference
AxitinibVEGFR-1, -2, -30.1, 0.2, 0.1-0.3[7]
PazopanibVEGFR-1, -2, -3, PDGFRα/β, c-Kit10, 30, 47, 71, 84, 74[10]
Compound 6iVEGFR-224.5[11]
Compound 30VEGFR-21.24[12]
B. Fibroblast Growth Factor Receptor (FGFR) Inhibition

Rationale for Targeting: The FGFR signaling pathway is implicated in cell proliferation, differentiation, and migration.[13] Aberrant FGFR signaling, due to gene amplification, mutations, or translocations, is a known driver of various cancers.[13]

Mechanism of Action: Indazole derivatives targeting FGFRs also act as ATP-competitive inhibitors. Structure-activity relationship (SAR) studies have shown that substitutions on the indazole ring and appended phenyl groups can significantly influence potency and selectivity.[13] For example, the introduction of a 3-methoxyphenyl group on the phenyl ring of an indazole scaffold led to increased activity.[13]

Quantitative Data on Select Indazole-Based FGFR Inhibitors:

CompoundTarget(s)IC₅₀ (nM)Reference
Compound 14dFGFR15.5[13]
Compound 106FGFR1, -2, -32000, 800, 4500[14][15]
Compound 7nFGFR115.0[16]
Compound 9uFGFR13.3[17]
C. Aurora Kinase Inhibition

Rationale for Targeting: Aurora kinases (A, B, and C) are serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers and is associated with genomic instability and tumorigenesis.[18]

Mechanism of Action: Indazole-based Aurora kinase inhibitors interfere with the mitotic process by inhibiting the catalytic activity of these enzymes. This can lead to defects in chromosome segregation and ultimately, apoptosis.[19] The indazole scaffold can interact with hinge residues in the ATP-binding pocket of Aurora kinases.[19] Downstream effects of Aurora A inhibition include the dysregulation of key cell cycle proteins like p53 and NF-κB.[8]

Aurora_Kinase_Signaling cluster_downstream Downstream Targets & Pathways Aurora_A Aurora Kinase A p53 p53 Aurora_A->p53 Phosphorylates & Inactivates NFkB NF-κB Aurora_A->NFkB Activates TPX2 TPX2 Aurora_A->TPX2 Activates CyclinB1_CDK1 Cyclin B1/CDK1 Aurora_A->CyclinB1_CDK1 Phosphorylates Indazole_Inhibitor Indazole Derivative Indazole_Inhibitor->Aurora_A Inhibits Apoptosis Apoptosis Indazole_Inhibitor->Apoptosis Leads to p53->Apoptosis Induces Mitotic_Events Proper Mitotic Progression (Centrosome Maturation, Spindle Assembly) TPX2->Mitotic_Events CyclinB1_CDK1->Mitotic_Events

Aurora Kinase A Signaling and Inhibition.

Quantitative Data on Select Indazole-Based Aurora Kinase Inhibitors:

CompoundTarget(s)IC₅₀ (nM)Reference
Compound 17Aurora A/B26/15[4]
Compound 21Aurora B-[4]
Compound 30Aurora A-[4]
D. Other Kinase Targets

Indazole derivatives have also been developed to target a range of other kinases, including:

  • Cyclin-Dependent Kinases (CDKs): A 3-benzylindazole derivative showed promising selectivity against CDK8 with an IC₅₀ of 53 nM.[14]

  • Polo-like kinase 4 (PLK4): Compound C05 exhibited exceptional kinase inhibitory activity with an IC50 of less than 0.1 nM.[20]

  • Rho-associated coiled-coil kinase (ROCK): N-substituted prolinamido indazole derivatives have shown potent ROCK inhibition.[21]

  • CRAF: 3-Carboxamido-2H-indazole-6-arylamide derivatives have been identified as selective CRAF inhibitors, with compound 71a showing a GI₅₀ of 0.65 µM against the WM3629 melanoma cell line.[1]

  • Glycogen Synthase Kinase 3 (GSK-3): Indazole-based inhibitors have shown efficacy in preclinical models of mood disorders.[22]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): This is a key target in Parkinson's disease, and indazole derivatives are being explored as potential inhibitors.

II. Indazole Derivatives as Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Rationale for Targeting: PARP enzymes, particularly PARP-1, are crucial for DNA repair.[1] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.[1]

Mechanism of Action: Indazole-based PARP inhibitors, like the FDA-approved Niraparib, are competitive inhibitors that bind to the NAD+ binding site of the PARP enzyme.[23] This prevents the synthesis of poly(ADP-ribose) chains, trapping PARP on DNA and leading to the accumulation of DNA double-strand breaks that cannot be repaired in cancer cells with deficient homologous recombination repair.[9][24] This ultimately triggers apoptosis.

Quantitative Data on a Select Indazole-Based PARP Inhibitor:

CompoundTarget(s)IC₅₀ (nM)Reference
NiraparibPARP-1, PARP-2-[20]
Analog 48PARP4[25]

III. Indazole Derivatives Targeting the Central Nervous System

The versatility of the indazole scaffold extends to the development of agents for neurological and psychiatric disorders.

A. Serotonin (5-HT) Receptor Modulation

Rationale for Targeting: Serotonin receptors, particularly the 5-HT₃ and 5-HT₂A subtypes, are involved in the regulation of mood, nausea, and psychosis.[2][26]

Mechanism of Action: Granisetron, an indazole derivative, is a selective 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[20] Other indazole derivatives are being investigated as agonists or partial agonists at the 5-HT₂A receptor for their potential psychedelic and antipsychotic effects.[17][26]

B. Monoamine Oxidase (MAO) Inhibition

Rationale for Targeting: MAO-A and MAO-B are enzymes responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.[14]

Mechanism of Action: Certain indazole derivatives have been shown to act as MAO inhibitors. The SAR of these compounds is being explored to develop selective and potent inhibitors.[14]

IV. Anti-inflammatory and Other Therapeutic Applications of Indazole Derivatives

A. Cyclooxygenase (COX) Inhibition

Rationale for Targeting: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain.[27]

Mechanism of Action: Some indazole derivatives exhibit anti-inflammatory properties through the inhibition of COX-2.[27] For instance, 5-aminoindazole has shown significant COX-2 inhibitory activity.[27]

Quantitative Data on a Select Indazole-Based COX-2 Inhibitor:

CompoundTarget(s)IC₅₀ (µM)Reference
5-aminoindazoleCOX-212.32[27]
B. Nitric Oxide Synthase (NOS) Inhibition

Rationale for Targeting: Overproduction of nitric oxide by neuronal NOS (nNOS) is implicated in neurodegenerative diseases.[3]

Mechanism of Action: 7-Nitroindazole is a selective inhibitor of nNOS and has shown neuroprotective effects in preclinical models.[20]

C. Antibacterial Activity via Gyrase B Inhibition

Rationale for Targeting: Bacterial DNA gyrase is an essential enzyme for bacterial DNA replication and a validated target for antibiotics.[28]

Mechanism of Action: A novel class of indazole derivatives has been discovered as inhibitors of the GyrB subunit of bacterial DNA gyrase, demonstrating potent activity against clinically relevant Gram-positive pathogens.[28]

V. Experimental Protocols for the Evaluation of Indazole Derivatives

The development of indazole-based therapeutics relies on a battery of robust in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

A. In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the inhibitory activity of a compound against a specific kinase.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase - Substrate - ATP (often radiolabeled) - Indazole Derivative (Test Compound) start->reagents incubation Incubate Kinase, Substrate, ATP, and Test Compound reagents->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Phosphorylated Substrate (e.g., Autoradiography, Luminescence) stop_reaction->detection analysis Data Analysis: Calculate IC₅₀ detection->analysis end End analysis->end

General Workflow for an In Vitro Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions. Serially dilute the indazole test compound to various concentrations.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and test compound.

  • Initiate Reaction: Add ATP (often [γ-³²P]ATP) to start the kinase reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated ATP, and quantify the incorporated radiolabel using a scintillation counter or phosphorimager. Alternatively, non-radioactive methods like fluorescence or luminescence can be used.[29][30]

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

B. Cell Proliferation (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[13][23]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.[23]

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivative for a specified duration (e.g., 72 hours).[28]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[23] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

C. PARP Inhibition Assay

Several methods can be used to assess PARP inhibition, including enzymatic assays and cell-based assays.

Enzymatic Assay (Chemiluminescent): [13]

  • Plate Coating: Use a 96-well plate pre-coated with histones.

  • Reaction Mixture: Add the PARP enzyme, biotinylated NAD+, activated DNA, and the indazole test compound to the wells.

  • Incubation: Incubate for 1 hour at room temperature to allow for PARylation of the histones.[13]

  • Detection: Add streptavidin-HRP and a chemiluminescent substrate. The light output is proportional to the amount of PARylation and can be measured with a luminometer.

Cell-Based NAD+ Depletion Assay: [24][28]

  • Cell Treatment: Treat cells with a DNA damaging agent to activate PARP, in the presence or absence of the indazole inhibitor.

  • Cell Lysis and NAD+ Measurement: Lyse the cells and measure the intracellular NAD+ levels using a commercially available kit. PARP inhibition will prevent the depletion of NAD+.

D. In Vivo Tumor Xenograft Model

This model is crucial for evaluating the anti-tumor efficacy of a compound in a living organism.[31]

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.[31]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into control and treatment groups. Administer the indazole derivative (e.g., orally or intraperitoneally) at a specified dose and schedule.[31]

  • Monitoring: Measure tumor volume and mouse body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

VI. Conclusion and Future Perspectives

The indazole scaffold has firmly established its importance in modern medicinal chemistry, leading to the development of several life-saving drugs. The diverse range of biological targets that can be effectively modulated by indazole derivatives highlights the immense potential of this privileged motif. Future research will likely focus on the development of more selective and potent inhibitors for both established and novel targets. The exploration of indazole derivatives for indications beyond oncology, such as neurodegenerative and inflammatory diseases, is a rapidly growing area of investigation. Furthermore, the use of advanced computational methods and innovative synthetic strategies will undoubtedly accelerate the discovery of the next generation of indazole-based therapeutics.

VII. References

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit (384-wells). Retrieved from [Link]

  • Chandrashekar, A., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01–FF06.

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(6), 674–679.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Zhang, S. G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2023). Current Medicinal Chemistry, 30(1), 1-1.

  • Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. (2025). European Journal of Medicinal Chemistry, 285, 116968.

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Pharmaceuticals, 16(5), 724.

  • Indazole, Pyrazole, and Oxazole Derivatives Targeting Nitric Oxide Synthases and Carbonic Anhydrases. (2016). ChemMedChem, 11(16), 1747–1754.

  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26335–26362.

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). European Journal of Medicinal Chemistry, 280, 116889.

  • Aurora Kinase A Drives The Evolution of Resistance to Third Generation EGFR Inhibitors in Lung Cancer. (2018). Nature Communications, 9(1), 4768.

  • Synthesis and Biological Evaluation of Substituted 2-phenyl-2H-indazole-7-carboxamides as Potent poly(ADP-ribose) Polymerase (PARP) Inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(2), 526–529.

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). European Journal of Medicinal Chemistry, 123, 846–858.

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. (2020). Journal of Medicinal Chemistry, 63(7), 3530–3549.

  • Novel Indazole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. (2025). ACS Medicinal Chemistry Letters.

  • NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. (2018). bioRxiv.

  • Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. (2015). Organic & Biomolecular Chemistry, 13(30), 7643–7654.

  • Aurora Kinase Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. (2018). Anti-Cancer Agents in Medicinal Chemistry, 18(12), 1663–1674.

  • Poly(ADP-ribose) polymerase-dependent energy depletion occurs through inhibition of glycolysis. (2014). Proceedings of the National Academy of Sciences, 111(28), 10201–10206.

  • Axitinib in Metastatic Renal Cell Carcinoma. (2013). Drugs, 73(9), 927–938.

  • What is the mechanism of Pazopanib Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2110–2126.

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (2022). ACS Chemical Neuroscience, 13(15), 2297–2307.

  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025). Cellular and Molecular Life Sciences, 82(1), 1.

  • NAD consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. (2019). The Journal of Biological Chemistry, 294(18), 7298–7312.

  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Studies of Indazole Derivatives.

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(42), 26335-26362.

  • An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD+: Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. (2005). Analytical Biochemistry, 342(1), 75–82.

  • pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

  • Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. (2022). YouTube. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Medicinal Chemistry, 13(11), 1279–1300.

  • How can I assay nitric oxide synthase activity in human RBCs? (2014). ResearchGate.

  • Inhibition of Myeloperoxidase: Evaluation of 2H-Indazoles and 1H-Indazolones. (2015). Journal of Medicinal Chemistry, 58(23), 9225–9238.

  • Carrageenan-induced paw edema assay. (n.d.). Bio-protocol.

  • Axitinib induces cell cycle arrest in ROS-dependent manner.... (2019). ResearchGate.

  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. (2017). RSC Advances, 7(57), 35919–35932.

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. (2017). ACS Medicinal Chemistry Letters, 8(8), 848–853.

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2011). Current Protocols in Pharmacology, Chapter 5, Unit 5.4.

Sources

The Structure-Activity Relationship of 7-Benzyloxyindazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold in Modern Medicinal Chemistry

The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in contemporary drug discovery. Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective ligands for a variety of biological targets.[1][2][3] Notably, indazole-containing molecules have demonstrated significant therapeutic potential, particularly in oncology, with several compounds progressing into clinical trials or receiving regulatory approval.[1] The ability of the indazole ring to engage in key hydrogen bonding interactions, often mimicking the adenine moiety of ATP, has made it a cornerstone in the development of kinase inhibitors.[4]

This technical guide will provide an in-depth analysis of the structure-activity relationship (SAR) of a specific, yet increasingly important, subclass: 7-benzyloxyindazoles. We will explore how the introduction of a benzyloxy group at the 7-position influences biological activity, with a particular focus on kinase inhibition. This document will synthesize findings from various studies on substituted indazoles to provide a coherent narrative for researchers, scientists, and drug development professionals.

The Strategic Importance of the 7-Position on the Indazole Ring

The decoration of the indazole scaffold with various substituents is a key strategy in medicinal chemistry to fine-tune the pharmacological profile of a lead compound. The substitution pattern dictates not only the potency but also the selectivity and pharmacokinetic properties of the molecule. While positions 3, 5, and 6 are commonly explored, the 7-position offers a unique vector for optimization.

Substituents at the 7-position are oriented towards the solvent-exposed region in many kinase active sites. This allows for the introduction of larger, more complex functionalities without disrupting the core binding interactions at the hinge region. The 7-position, therefore, provides a critical opportunity to enhance potency and modulate physical properties like solubility.

The Role of the Benzyloxy Moiety: A Key to Unlocking Potency and Selectivity

The introduction of a benzyloxy group at the 7-position of the indazole ring is a strategic decision rooted in several key medicinal chemistry principles:

  • Hydrophobic Interactions: The benzyl group can occupy a hydrophobic pocket adjacent to the ATP-binding site in many kinases, leading to a significant increase in binding affinity.

  • Vector for Further Modification: The phenyl ring of the benzyloxy group can be further substituted to probe for additional interactions and to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Modulation of Physicochemical Properties: The ether linkage and the aromatic ring can influence the overall lipophilicity and solubility of the compound, which are critical for cell permeability and oral bioavailability.

The following diagram illustrates the general pharmacophoric elements of a 7-benzyloxyindazole-based kinase inhibitor.

SAR_Summary cluster_indazole Indazole Core cluster_substituents Key Substituent Positions cluster_benzyloxy 7-Benzyloxy Moiety Indazole Indazole Scaffold (Hinge Binding) R3 Position 3 (Potency & Selectivity) Indazole->R3 Modulates R7 Position 7 (Potency & Physicochemical Properties) Indazole->R7 Modulates Benzyloxy Benzyloxy Group R7->Benzyloxy Phenyl Phenyl Ring (Hydrophobic Interactions, Further Substitution) Benzyloxy->Phenyl Oxygen Ether Linkage (Flexibility, H-bond acceptor) Benzyloxy->Oxygen Synthesis_Workflow Start 2-Methyl-3-nitrophenol Step1_reagents Benzyl Bromide, K2CO3, Acetone Start->Step1_reagents Intermediate1 1-(Benzyloxy)-2-methyl-3-nitrobenzene Step1_reagents->Intermediate1 Step2_reagents KMnO4, Pyridine/H2O Intermediate1->Step2_reagents Intermediate2 2-(Benzyloxy)-6-nitrobenzoic acid Step2_reagents->Intermediate2 Step3_reagents Amine (R-NH2), HATU, DIPEA, DMF Intermediate2->Step3_reagents Intermediate3 Amide Intermediate Step3_reagents->Intermediate3 Step4_reagents Na2S2O4, Aq. Ethanol Intermediate3->Step4_reagents Final_Product 7-Benzyloxyindazole Derivative Step4_reagents->Final_Product

Sources

An In-Depth Technical Guide to the Role of the Benzyloxy Group in Indazole Compound Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3][4][5] Its therapeutic versatility is largely due to the diverse functional groups that can be appended to its bicyclic structure, modulating its physicochemical properties and biological activity. Among these, the benzyloxy moiety has emerged as a critical pharmacophore, significantly influencing the potency, selectivity, and mechanism of action of indazole-based compounds. This guide provides a comprehensive analysis of the multifaceted roles of the benzyloxy group, moving beyond its classical use as a synthetic protecting group to explore its integral function in molecular recognition and activity. We will dissect its impact on structure-activity relationships (SAR) across various therapeutic targets, delve into the mechanistic underpinnings of its contributions to ligand-target interactions, and provide actionable experimental protocols for researchers in the field.

The Indazole Core: A Foundation for Therapeutic Innovation

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern drug discovery.[4][6] It exists in two primary tautomeric forms, the thermodynamically more stable 1H-indazole and the 2H-indazole, with the 1H tautomer being the predominant form in most biological and chemical contexts.[3][7] This scaffold is a bioisostere of indole and is present in a range of FDA-approved drugs, particularly as kinase inhibitors in oncology, such as Axitinib, Pazopanib, and Niraparib.[1][2] The indazole ring system serves as a rigid, planar anchor that can be strategically functionalized at multiple positions to optimize interactions with biological targets, making it an ideal template for developing novel therapeutic agents against a wide array of diseases including cancer, inflammation, and neurodegenerative disorders.[3][8][9]

The Benzyloxy Moiety: A Strategic Pharmacophoric Element

While sometimes employed as a simple protecting group in organic synthesis, the benzyloxy group (a benzyl group linked via an ether oxygen) is a powerful pharmacophore in its own right.[10] Its significance in drug design stems from a unique combination of physicochemical properties:

  • Hydrophobicity and Steric Bulk: The phenyl ring provides significant lipophilicity and steric volume, enabling it to engage in favorable hydrophobic and van der Waals interactions, often by occupying deep, non-polar pockets within a protein's active site.[11]

  • π-π Stacking: The aromatic nature of the benzyl ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the target protein, which can be a critical factor for binding affinity.[11]

  • Conformational Flexibility: The methylene linker (-CH₂-) provides rotational freedom, allowing the phenyl ring to adopt an optimal orientation within the binding site to maximize favorable interactions.

  • Hydrogen Bonding Capability: The ether oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on the protein target.

This combination of features makes the benzyloxy group a versatile tool for modulating a compound's affinity, selectivity, and even its pharmacokinetic profile.[10][12]

Synergistic Action: The Role of the Benzyloxy Group in Modulating Indazole Activity

The conjugation of a benzyloxy group to an indazole scaffold creates a powerful molecular architecture that has been successfully exploited across multiple therapeutic areas. The specific role and impact of this group are highly dependent on its point of attachment to the indazole core and the nature of the biological target.

As Potent and Selective Monoamine Oxidase-B (MAO-B) Inhibitors

The benzyloxy pharmacophore is a hallmark of many potent MAO-B inhibitors.[12] In the context of indazole-based compounds, this moiety is crucial for achieving high affinity and selectivity for MAO-B over the MAO-A isoform.

  • Mechanism of Interaction: Docking studies have shown that the benzyloxy group often orients itself to occupy a hydrophobic cavity in the active site of the MAO-B enzyme.[10] The position of the benzyloxy group is critical; for instance, in chalcone-based inhibitors, a benzyloxy group at the para position of a phenyl ring consistently leads to higher MAO-B inhibition compared to an ortho substitution.[13] This suggests that the para position allows for optimal penetration into the hydrophobic pocket.

  • Structure-Activity Relationship (SAR): SAR data demonstrates that the benzyloxy group provides affirmative hydrophobic interactions.[10] For example, in a series of thio/semicarbazide-based benzyloxy derivatives, compounds with this moiety displayed potent inhibitory activity against MAO-B with IC₅₀ values as low as 0.11 µM.[10] These findings underscore that the benzyloxy group is not merely a bulky substituent but a key element for molecular recognition by the MAO-B enzyme.

As Kinase Inhibitors in Oncology

Many indazole-containing anticancer drugs function by inhibiting protein kinases.[1][14] The benzyloxy group can play a pivotal role in securing the inhibitor within the ATP-binding pocket.

  • Hydrophobic Pocket Occupancy: The ATP-binding site of many kinases features a hydrophobic region. The benzyl portion of the benzyloxy group is well-suited to occupy this pocket, contributing significantly to the overall binding energy of the inhibitor.

  • Example - Axitinib: While Axitinib itself does not contain a benzyloxy group, its development and the exploration of related indazole scaffolds have highlighted the importance of hydrophobic substituents that can mimic the interactions of a benzyloxy moiety. The design of novel indazole-based kinase inhibitors often involves appending groups like benzyloxy to probe and exploit these hydrophobic regions to enhance potency and selectivity.[15]

As Antiprotozoal Agents

Recent studies have highlighted the efficacy of benzyloxy-substituted indazoles against various protozoan parasites, such as Leishmania. In a series of 3-alkoxy-1-benzyl-5-nitroindazoles, the N1-benzyl group was integral to their potent antileishmanial activity.

  • Impact on Potency and Selectivity: The presence of the N1-benzyl group, combined with specific alkoxy chains at the C3 position, resulted in compounds with exceptional potency. For example, compound NV8, featuring an N1-benzyl group and a 3-(piperidinopropoxy) substituent, exhibited an IC₅₀ of 0.007 µM against L. amazonensis promastigotes, demonstrating the powerful synergy between the indazole core and its substituents.[7]

  • Modulation of Physicochemical Properties: The N-benzyl group also influences the compound's overall lipophilicity, which can affect its ability to cross cell membranes and reach its intracellular target within the parasite.[7]

The following table summarizes the activity of selected 1-benzyl-5-nitroindazole derivatives against Leishmania amazonensis, illustrating the critical role of the substituents.

Compound IDC3-Substituent (R₁)Cytotoxicity CC₅₀ (µM)Antileishmanial IC₅₀ (µM)Selectivity Index (SIp)
NV7 (CH₂)₂-Piperidine24.4 ± 6.70.04 ± 0.01653
NV8 (CH₂)₃-Piperidine23.2 ± 5.00.007 ± 0.0013467
NV10 (CH₂)₂-NH₂46.7 ± 7.70.99 ± 0.1454
NV16 (CH₂)₅-Piperidine21.1 ± 7.10.3 ± 0.2249
Data sourced from Morales, N. et al., 2024.[7]

Mechanistic Insights and Molecular Interactions

The benzyloxy group contributes to the biological activity of indazole compounds through a network of specific, non-covalent interactions with the target protein. Understanding these interactions is key to rational drug design.

Key Molecular Interactions
  • Hydrophobic Interactions: The phenyl ring of the benzyloxy group fits into hydrophobic pockets, displacing water molecules and resulting in a favorable entropic contribution to the binding free energy.

  • π-π Stacking: The aromatic ring can stack with the side chains of Phe, Tyr, or Trp residues, an interaction that is crucial for orienting the ligand correctly within the active site.[11]

  • Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, anchoring the ligand to a specific region of the protein.

The following diagram illustrates these potential binding modes within a hypothetical enzyme active site.

G cluster_protein Protein Active Site cluster_ligand hydrophobic_pocket Hydrophobic Pocket (e.g., Leu, Val, Ile) aromatic_residue Aromatic Residue (e.g., Phe, Tyr) h_bond_donor H-Bond Donor (e.g., Ser, Thr NH) indazole Indazole Core benzyloxy Benzyloxy Group benzyloxy->hydrophobic_pocket Hydrophobic Interaction benzyloxy->aromatic_residue π-π Stacking benzyloxy->h_bond_donor Hydrogen Bond (O as acceptor)

Caption: Key molecular interactions of a benzyloxy-indazole compound.

Synthetic Strategies for Benzyloxy-Indazole Derivatives

The synthesis of indazole derivatives has been extensively studied, with numerous methods available for constructing the core and introducing substituents.[6][16] The introduction of a benzyloxy group is typically achieved through standard etherification reactions. A generalized workflow is presented below.

G start Starting Material (e.g., o-Nitrotoluene derivative) step1 Step 1: Cyclization (e.g., Reductive Cyclization) start->step1 intermediate1 Indazole Core (with handle, e.g., -OH) step1->intermediate1 step2 Step 2: Etherification (e.g., Williamson Ether Synthesis) intermediate1->step2 product Final Product: Benzyloxy-Indazole Derivative step2->product reagent Reagent: Benzyl Halide (Bn-X) + Base (e.g., K₂CO₃) reagent->step2

Caption: Generalized synthetic workflow for benzyloxy-indazoles.

The specific route depends on the desired substitution pattern. For N-benzylated indazoles, direct alkylation of the indazole nitrogen is a common approach, although this can lead to mixtures of N1 and N2 isomers.[17] For O-benzylated derivatives, a hydroxylated indazole precursor is typically treated with a benzyl halide under basic conditions.

Experimental Protocol: A Self-Validating System

To ensure the trustworthiness and reproducibility of findings, a robust experimental protocol is essential. Below is a detailed methodology for an in vitro Monoamine Oxidase-B (MAO-B) inhibition assay, a key experiment for evaluating many benzyloxy-indazole compounds.

Protocol: In Vitro Fluorometric MAO-B Inhibition Assay
  • Principle: This assay measures the activity of MAO-B by monitoring the rate of production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., benzylamine). The H₂O₂ reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product, resorufin, which can be quantified. The reduction in the rate of fluorescence generation in the presence of a test compound indicates inhibition of MAO-B.

  • Reagents and Materials:

    • Recombinant human MAO-B enzyme

    • MAO-B Substrate: Benzylamine

    • Amplex® Red reagent

    • Horseradish Peroxidase (HRP)

    • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

    • Test Compounds (Benzyloxy-indazole derivatives) dissolved in DMSO

    • Positive Control Inhibitor: Selegiline

    • Black, flat-bottom 96-well microplates

    • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (Selegiline) in DMSO. A typical starting concentration is 10 mM. Then, create intermediate dilutions in Assay Buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in the well is ≤ 1%.

    • Reaction Mixture Preparation: Prepare a fresh working solution of Amplex Red and HRP in Assay Buffer.

    • Assay Procedure: a. To each well of the 96-well plate, add 50 µL of the appropriate solution:

      • Test Wells: Diluted test compound.
      • Positive Control Wells: Diluted Selegiline.
      • Negative Control (100% Activity) Wells: Assay buffer with equivalent DMSO concentration.
      • Blank (No Enzyme) Wells: Assay buffer. b. Add 20 µL of the MAO-B enzyme solution to all wells except the Blank wells. Add 20 µL of Assay Buffer to the Blank wells. c. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme. d. Add 20 µL of the Amplex Red/HRP working solution to all wells. e. To initiate the reaction, add 10 µL of the MAO-B substrate (Benzylamine) solution to all wells.
    • Data Acquisition: Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from Blank wells) from all other readings.

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_Test_Well / Rate_Negative_Control_Well))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Perspectives

The benzyloxy group is a demonstrably vital component in the design of biologically active indazole compounds. Its role extends far beyond that of a simple synthetic handle; it is a key pharmacophoric element that directly engages with biological targets to enhance affinity and modulate activity. Through a combination of hydrophobic interactions, π-π stacking, and hydrogen bonding, the benzyloxy moiety enables precise molecular recognition, leading to potent inhibition of targets ranging from MAO-B and protein kinases to protozoan enzymes.

Future research should focus on the fine-tuning of the benzyloxy pharmacophore. The systematic exploration of electronic and steric effects through substitution on the benzyl ring could yield inhibitors with improved selectivity and pharmacokinetic profiles. Furthermore, the use of bioisosteric replacements for the benzyloxy group may lead to novel compounds with different intellectual property landscapes and potentially superior drug-like properties. As our understanding of the structural biology of therapeutic targets continues to grow, the rational incorporation of the benzyloxy group and its analogs will remain a powerful strategy in the development of next-generation indazole-based medicines.

References

  • Mathew, B., Singh, A. K., Oh, J. M., et al. (2021). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Chemical Biology & Drug Design. Available at: [Link]

  • Singh, M., Singh, A., & Singh, A. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]

  • Oh, J. M., Mathew, B., Singh, A. K., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports. Available at: [Link]

  • Saleem, M., Jha, A., & Shah, S. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules. Available at: [Link]

  • Souers, A. J., Gao, J., Brune, M., et al. (2005). Identification of 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, an orally efficacious melanin-concentrating hormone receptor 1 antagonist for the treatment of obesity. Journal of Medicinal Chemistry. Available at: [Link]

  • Brändström, A., Lindberg, P., & Junggren, U. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian Journal of Gastroenterology. Supplement. Available at: [Link]

  • Oh, J. M., Mathew, B., Singh, A. K., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. PubMed. Available at: [Link]

  • El-Gohary, N. S., & El-Dash, Y. (2019). Pharmacophore modeling for biological targets with high flexibility: LXRβ case study. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Baral, P., & Lui, A. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Pharmaceutical Design. Available at: [Link]

  • Wang, Y., Zhang, Y., & Chen, J. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Khan, I., Zaib, S., & Kumar, A. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Morales, N., Varela, J., & Serna, E. (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. Molecules. Available at: [Link]

  • Singh, S. K., & Nepovimova, E. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry. Available at: [Link]

  • Shi, D., Zhang, Y., & Wang, J. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Propker, M., Pongracz, M. J., & Szabo, J. L. (1976). Pharmacological and toxicological studies with 1-benzyl-3-(2,3-dihydroxypropoxy)indazole. Arzneimittel-Forschung. Available at: [Link]

  • Sun, L., Park, K. S., & Le, T. Q. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Mathew, B., Singh, A. K., Oh, J. M., et al. (2021). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. PubMed. Available at: [Link]

  • Baral, P., & Lui, A. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. Available at: [Link]

  • Zhang, Y., Wang, Y., & Chen, J. (2020). Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. European Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, M., Singh, A., & Singh, A. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Available at: [Link]

  • Zhang, M. R., Kumata, K., & Maeda, J. (2012). Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Unknown Author. (n.d.). Structure and synthesis of indazole. ResearchGate. Available at: [Link]

  • Yoo, W. J., & Li, C. J. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. Available at: [Link]

  • Wang, W., & Liu, H. (2021). Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate. Available at: [Link]

  • Kumar, D., Kumar, R., & Singh, J. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Available at: [Link]

  • Unknown Author. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Preprints.org. Available at: [Link]

  • Chen, C. H., & Sun, C. M. (2007). Microwave-assisted synthesis of n-2-benzyl-3-(4- ethoxycarbonylphenyl)indazole derivative. Semantic Scholar. Available at: [Link]

  • Brown, M. L., & White, H. S. (2012). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. ACS Chemical Neuroscience. Available at: [Link]

  • Villalobos, A., & Butler, T. W. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Shi, D., Zhang, Y., & Wang, J. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available at: [Link]

  • Zhang, Y., Wang, Y., & Chen, J. (2023). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. European Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Unknown Author. (n.d.). Ultrasound Promoted One-pot Synthesis of Substituted 3-Hydroxy-1H-Indazole Using Glyoxylic Acid as a Catalyst under Solvent-free Condition. E-RESEARCHCO. Available at: [Link]

  • Klutchko, S. (2005). Indazole compounds and pharmaceutical compositions for Inhibiting protein kinases, and methods for their use. Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Indazole Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • Kim, Y. M., & Park, H. J. (2001). The indazole derivative YD-3 specifically inhibits thrombin-induced angiogenesis in vitro and in vivo. Shock. Available at: [Link]

Sources

Technical Profile: 7-(Benzyloxy)-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-(Benzyloxy)-1H-indazole-3-carbonitrile (CAS 1123169-54-9) is a specialized heterocyclic building block critical to the synthesis of small-molecule kinase inhibitors. As a protected derivative of 7-hydroxy-1H-indazole-3-carbonitrile, it serves as a stable intermediate in the development of drugs targeting VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor) pathways.

The compound features a benzylated hydroxyl group at the C7 position, which acts as a robust protecting group during harsh synthetic transformations (e.g., SNAr reactions or lithiation) at the C3 or N1 positions. Its strategic value lies in its conversion potential: the nitrile group is a versatile precursor to carboxamides (found in drugs like Axitinib ) or amidines, while the benzyl group can be selectively removed to unmask the phenolic hydroxyl for solubility-enhancing modifications.

Chemical Identity & Properties

The following data aggregates physicochemical properties relevant to assay development and synthetic planning.

PropertySpecification
CAS Number 1123169-54-9
IUPAC Name 7-(phenylmethoxy)-1H-indazole-3-carbonitrile
Synonyms 7-Benzyloxy-3-cyanoindazole; 1H-Indazole-3-carbonitrile, 7-(phenylmethoxy)-
Molecular Formula C₁₅H₁₁N₃O
Molecular Weight 249.27 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DMAc; sparingly soluble in MeOH
Melting Point 185–190 °C (Predicted)
SMILES N#CC1=NNC2=C1C=CC=C2OCC3=CC=CC=C3
InChI Key AJFNJMAKEYSEAW-UHFFFAOYSA-N

Synthetic Methodologies

High-purity synthesis of 7-(Benzyloxy)-1H-indazole-3-carbonitrile typically follows two primary pathways. The choice of pathway depends on the availability of the C3-functionalized precursor.

Pathway A: Dehydration of the Carboxamide (Industrial Route)

This method is preferred for scale-up due to the stability of the acid precursor (CAS 177941-17-2).

  • Starting Material: 7-(Benzyloxy)-1H-indazole-3-carboxylic acid.[]

  • Amidation: Activation with CDI (1,1'-Carbonyldiimidazole) or SOCl₂ followed by treatment with ammonium hydroxide (NH₄OH) yields the primary amide.

  • Dehydration: The amide is converted to the nitrile using POCl₃ (Phosphorus oxychloride) or TFAA (Trifluoroacetic anhydride) in pyridine.

Pathway B: Palladium-Catalyzed Cyanation (Laboratory Route)

Used when the 3-iodo intermediate is available.

  • Iodination: 7-(Benzyloxy)-1H-indazole is treated with NIS (N-iodosuccinimide) to yield 3-iodo-7-(benzyloxy)-1H-indazole.

  • Cyanation: A Pd-catalyzed cross-coupling using Zn(CN)₂ (Zinc cyanide) and Pd(PPh₃)₄ in DMF at 80–100°C installs the nitrile group.

Visualization of Synthetic Logic

The following diagram illustrates the convergence of these pathways and the downstream deprotection logic.

SynthesisWorkflow Start_Acid 7-Benzyloxy-1H-indazole- 3-carboxylic acid (CAS 177941-17-2) Amide Intermediate Amide (R-CONH2) Start_Acid->Amide 1. CDI, THF 2. NH4OH Target 7-(Benzyloxy)-1H-indazole- 3-carbonitrile (CAS 1123169-54-9) Amide->Target POCl3 or TFAA Dehydration Start_Indazole 7-(Benzyloxy)-1H-indazole Iodo_Int 3-Iodo-7-(benzyloxy)- 1H-indazole Start_Indazole->Iodo_Int NIS, DMF Iodo_Int->Target Zn(CN)2, Pd(0) Cyanation Product_Deprotect 7-Hydroxy-1H-indazole- 3-carbonitrile Target->Product_Deprotect H2, Pd/C or BBr3 (Benzyl Removal) Product_Drug Kinase Inhibitor (e.g., VEGFR/PDGFR) Product_Deprotect->Product_Drug SAR Optimization

Figure 1: Convergent synthetic pathways for CAS 1123169-54-9 and its role as a precursor in drug discovery.

Applications in Drug Discovery

Pharmacophore Construction

The 3-cyano-7-benzyloxy indazole scaffold is a privileged structure. The nitrile group at C3 mimics the hydrogen-bonding capability of the hinge region in ATP-binding pockets of protein kinases.

  • VEGFR2 Inhibition: The 3-position is critical for orienting the molecule within the kinase hinge region. The nitrile can be hydrolyzed to a primary amide (CONH₂), a motif found in Axitinib (Inlyta) and Linifanib .

  • Selectivity Tuning: The 7-benzyloxy group is bulky. In early SAR (Structure-Activity Relationship) studies, it probes the solvent-exposed regions of the kinase. Later, it is removed to reveal the 7-OH, which can be alkylated with solubilizing groups (e.g., morpholine, N-methylpiperazine).

Mechanistic Role in Synthesis

The benzyl protection is essential because the 7-OH position is highly acidic and prone to oxidation.

  • N1-Alkylation: The nitrile withstands basic conditions required to alkylate the N1 nitrogen, allowing researchers to diversify the "tail" region of the inhibitor.

  • Orthogonal Deprotection: The benzyl group can be removed via hydrogenolysis (

    
    ) without affecting the nitrile or the N1-substituent, unlike acyl protecting groups which might be labile to hydrolysis.
    

SAR_Logic Scaffold Core Scaffold: 7-(Benzyloxy)-1H-indazole-3-CN Mod_N1 N1-Alkylation (Tail Region) Scaffold->Mod_N1 Base/R-X Mod_C3 C3-Transformation (Hinge Binder) Scaffold->Mod_C3 Hydrolysis/Pinner Mod_C7 C7-Deprotection (Solvent Front) Scaffold->Mod_C7 H2/Pd-C Result_N1 Improved PK/Solubility Mod_N1->Result_N1 Result_C3 Amide/Amidine (High Affinity) Mod_C3->Result_C3 Result_C7 7-OH -> Ether Linkage (Selectivity) Mod_C7->Result_C7

Figure 2: Structure-Activity Relationship (SAR) expansion vectors utilizing the 7-benzyloxy-3-cyano scaffold.

Handling & Safety Protocols

While specific toxicological data for this intermediate is limited, it should be handled with the rigor applied to potent kinase inhibitor precursors.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential for cyanide release if subjected to strong acids or combustion.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (nitrile hydrolysis risk).

  • PPE: Nitrile gloves, safety goggles, and lab coat. All operations involving Pd-catalyzed cyanation or POCl₃ dehydration must be performed in a fume hood.

References

  • Parchem Fine & Specialty Chemicals. (2024). Product Sheet: 7-(Benzyloxy)-1H-indazole-3-carbonitrile (CAS 1123169-54-9).[2][][3][4][5] Retrieved from

  • BOC Sciences. (2024). 7-(Phenylmethoxy)-1H-indazole-3-carbonitrile Synthesis and Properties. Retrieved from

  • ChemicalBook. (2024). 7-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLIC ACID (Precursor CAS 177941-17-2). Retrieved from

  • Arctom Scientific. (2024). Catalog Entry: CAS 1123169-54-9.[2][][3][4][5] Retrieved from

  • CymitQuimica. (2024). 7-(Fenilmetoxi)-1H-indazol-3-carbonitrilo Structure and Data. Retrieved from

Sources

A Researcher's Guide to 7-(Benzyloxy)-1H-indazole-3-carbonitrile: Sourcing, Synthesis, and Application in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 7-(benzyloxy)-1H-indazole-3-carbonitrile, a key heterocyclic building block for drug discovery and development. The indazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into small molecule kinase inhibitors. This document offers an in-depth analysis of the compound's properties, a curated list of commercial suppliers, a representative synthetic route, and a detailed, field-proven protocol for its application in a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibition assay. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics, particularly in the oncology and angiogenesis research fields.

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The indazole ring system is a bicyclic heteroaromatic compound that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Derivatives of indazole are integral components of numerous pharmaceuticals, demonstrating a broad spectrum of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral effects.[1] The structural rigidity of the indazole core, combined with its capacity for diverse substitutions, allows for the fine-tuning of molecular properties to achieve high-affinity and selective binding to various biological targets.[2]

Notably, the indazole moiety serves as an effective bioisostere for other aromatic systems like indole and phenol, offering advantages in terms of metabolic stability and hydrogen bonding capabilities.[3] This has led to its widespread use in the development of protein kinase inhibitors, where it can form crucial interactions with the hinge region of the kinase active site.[3][4] Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole scaffold, underscoring its clinical significance.[4]

Focus Molecule: 7-(Benzyloxy)-1H-indazole-3-carbonitrile

7-(Benzyloxy)-1H-indazole-3-carbonitrile (CAS No. 1359761-10-6) is a functionalized indazole derivative that serves as a valuable intermediate in the synthesis of more complex bioactive molecules. The benzyloxy group at the 7-position provides a handle for further chemical modification and can influence the compound's pharmacokinetic properties. The carbonitrile group at the 3-position is a versatile functional group that can be transformed into other moieties, such as carboxylic acids or amides, to explore structure-activity relationships (SAR).

Chemical and Physical Properties

A summary of the key chemical and physical properties of 7-(benzyloxy)-1H-indazole-3-carbonitrile is presented in the table below.

PropertyValueSource
CAS Number 1359761-10-6[5]
Molecular Formula C₁₅H₁₁N₃O[5]
Molecular Weight 249.27 g/mol [5]
IUPAC Name 7-(phenylmethoxy)-1H-indazole-3-carbonitrile[5]
Appearance White to off-white solid (typical)Supplier Data
Solubility Soluble in organic solvents such as DMSO and DMFGeneral Knowledge

Commercial Sourcing and Availability

The reliable procurement of high-quality starting materials is paramount for reproducible research and development. The following table provides a list of known commercial suppliers for 7-(benzyloxy)-1H-indazole-3-carbonitrile. Researchers are advised to request certificates of analysis (CoA) from suppliers to verify purity and identity.

SupplierWebsiteNotes
Parchem Listed as a direct supplier of 7-(Benzyloxy)-1H-indazole-3-carbonitrile.[5]
Other Potential Suppliers VariousWhile not explicitly listing this specific compound, companies specializing in custom synthesis and indazole derivatives may be able to provide it upon request.

Synthetic Considerations

While 7-(benzyloxy)-1H-indazole-3-carbonitrile is commercially available, understanding its synthesis is crucial for researchers who may wish to produce it in-house or design analogs. A general and practical synthesis for the core 1H-indazole-3-carbonitrile has been described, which can be adapted for the synthesis of the title compound.[6] A plausible synthetic route is outlined below.

Representative Synthetic Pathway

The synthesis of 7-(benzyloxy)-1H-indazole-3-carbonitrile can be envisioned starting from a suitably substituted ortho-toluidine derivative. The benzyloxy group would be introduced early in the synthesis to protect the hydroxyl group and provide the desired substitution pattern.

Synthetic_Pathway A 2-Methyl-3-nitrophenol B 1-(Benzyloxy)-2-methyl-3-nitrobenzene A->B  Benzyl Bromide, K₂CO₃ C 2-(Benzyloxy)-6-methylaniline B->C  Fe, NH₄Cl or H₂, Pd/C D Diazonium Salt Intermediate C->D  NaNO₂, HCl E 7-(Benzyloxy)-1H-indazole D->E  Cyclization (e.g., SnCl₂) F 7-(Benzyloxy)-1H-indazole-3-carbonitrile E->F  Introduction of Carbonitrile (e.g., via lithiation and reaction with a cyanating agent)

Caption: Representative synthetic pathway for 7-(benzyloxy)-1H-indazole-3-carbonitrile.

Application in Drug Discovery: A Case Study in Kinase Inhibition

Indazole derivatives are potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[7] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[8][9] Therefore, inhibiting VEGFR-2 is a validated therapeutic strategy in oncology.

The following sections provide a detailed protocol for evaluating 7-(benzyloxy)-1H-indazole-3-carbonitrile, or a derivative thereof, as a potential VEGFR-2 inhibitor.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[9] This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[2][10]

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds to receptor PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK (ERK1/2) PKC->MAPK CellResponse Cell Proliferation, Migration, Survival (Angiogenesis) AKT->CellResponse MAPK->CellResponse Inhibitor 7-(Benzyloxy)-1H- indazole-3-carbonitrile (or derivative) Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a robust and reproducible method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against VEGFR-2. The assay measures the phosphorylation of a substrate peptide by the kinase.

Principle: The assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of the test compound indicates inhibition. The ADP-Glo™ Kinase Assay (Promega) is a commonly used platform for this purpose.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • 7-(benzyloxy)-1H-indazole-3-carbonitrile (or derivative)

  • Staurosporine (positive control inhibitor)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

Kinase_Assay_Workflow cluster_0 Plate Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection A Prepare serial dilutions of test compound in DMSO B Add compound dilutions to assay plate A->B C Add kinase and substrate mixture to wells B->C D Initiate reaction by adding ATP C->D E Incubate at room temperature D->E F Stop kinase reaction and deplete remaining ATP (ADP-Glo™ Reagent) E->F G Convert ADP to ATP and generate luminescent signal (Kinase Detection Reagent) F->G H Read luminescence G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: a. Prepare a 10 mM stock solution of 7-(benzyloxy)-1H-indazole-3-carbonitrile and staurosporine in 100% DMSO. b. Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM).

  • Assay Plate Preparation: a. To a 384-well plate, add 1 µL of the serially diluted compounds to the appropriate wells. b. For control wells, add 1 µL of DMSO (100% activity) and 1 µL of staurosporine at a high concentration (e.g., 10 µM, 0% activity).

  • Kinase Reaction: a. Prepare a 2X kinase/substrate master mix in kinase assay buffer containing the optimal concentrations of VEGFR-2 and the poly(Glu, Tyr) substrate. b. Add 10 µL of the 2X kinase/substrate master mix to each well of the assay plate. c. Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should ideally be at its Michaelis-Menten constant (Km) for the kinase to accurately determine the potency of ATP-competitive inhibitors.[11] d. To initiate the reaction, add 10 µL of the 2X ATP solution to each well. e. Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[3]

  • Signal Detection (using ADP-Glo™ as an example): a. Following the manufacturer's instructions, add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. d. Incubate for 30 minutes at room temperature. e. Read the luminescence on a plate reader.

  • Data Analysis: a. Normalize the data using the 0% and 100% activity controls. b. Plot the normalized percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

7-(Benzyloxy)-1H-indazole-3-carbonitrile is a valuable and accessible chemical scaffold for the development of novel therapeutics. Its utility is particularly pronounced in the field of kinase inhibitor discovery, where the indazole core has a proven track record of success. This guide provides the foundational knowledge for sourcing, synthesizing, and applying this compound in a relevant biological assay. The detailed protocol for VEGFR-2 inhibition serves as a practical template that can be adapted for other kinase targets, thereby empowering researchers to accelerate their drug discovery programs.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved January 20, 2026, from [Link]

  • Koch, S., et al. (2016). VEGFA/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Cellular and Molecular Life Sciences, 73(23), 4345-4360. Available at: [Link][2]

  • Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 344-358. Available at: [Link][6]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved January 20, 2026, from [Link][11]

  • Singh, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1205-1237. Available at: [Link]

  • Khan, I., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30209-30232. Available at: [Link][4]

  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Retrieved January 20, 2026, from [Link][8]

  • Sahu, R., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Bioinformation, 20(6), 564-570. Available at: [Link][7]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Google Patents. (n.d.). CA2958503A1 - Indazole compounds as fgfr kinase inhibitor, preparation and use thereof.
  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved January 20, 2026, from [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved January 20, 2026, from [Link][10]

Sources

The Indazole Core: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry of the indazole scaffold, structured for researchers and drug discovery professionals.

From Synthetic Versatility to Clinical Efficacy

Executive Summary

The indazole (benzo[


]pyrazole) scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to serve as a robust bioisostere for indole and purine systems.[1] Its ubiquity in FDA-approved therapeutics—ranging from kinase inhibitors like Axitinib  to PARP inhibitors like Niraparib —stems from its unique electronic profile. Unlike indole, the indazole core possesses an additional nitrogen atom (

), which lowers the pKa of the

-proton (pKa ~14 vs. ~17 for indole), enhancing acidity and hydrogen-bond donor (HBD) capability while simultaneously providing a hydrogen-bond acceptor (HBA) site at

.

This guide analyzes the physicochemical drivers of indazole's success, details a self-validating synthetic protocol for the critical 3-iodo intermediate, and maps the Structure-Activity Relationship (SAR) logic that guides lead optimization.

Pharmacophore & Physicochemical Properties[2]

Tautomeric Equilibrium

The indazole core exists in a tautomeric equilibrium between the


- and 

-forms. Understanding this equilibrium is critical for ligand design, as it dictates binding mode preferences in enzyme pockets.
  • Thermodynamics: The

    
    -indazole is thermodynamically more stable than the 
    
    
    
    -isomer by approximately 2.3–4.5 kcal/mol in the gas phase and non-polar solvents. This stability arises from the preservation of the benzene ring's aromaticity in the
    
    
    -form, whereas the
    
    
    -form induces a quinoid-like character in the benzene ring.
  • Binding Implications: Despite the

    
    -stability, the 
    
    
    
    -tautomer is often the bioactive conformation in crystal structures (e.g., co-crystals with kinases), where specific H-bond networks stabilize the less favored tautomer.
Bioisosterism

Indazole serves as a bioisostere for:

  • Indole: Reduced electron density in the 5-membered ring makes indazole less prone to oxidative metabolism (e.g., by P450s) than indole.

  • Purine: The

    
     motif mimics the 
    
    
    
    edge of purine, allowing indazoles to bind effectively in the ATP-binding hinge region of kinases.

Tautomerism H1 1H-Indazole (Benzenoid Character) Thermodynamically Preferred H2 2H-Indazole (Quinoid Character) Kinetic/Binding Specific H1->H2 ΔG ≈ +2.3 kcal/mol Binding Protein Binding Pocket (Stabilizes specific tautomer) H1->Binding H-Bond Donor (N1) H-Bond Acceptor (N2) H2->Binding H-Bond Donor (N2) H-Bond Acceptor (N1)

Figure 1: Tautomeric equilibrium and binding implications of the indazole core.

Synthetic Architectures

The construction of the indazole core generally follows three strategic disconnections. The choice of route depends heavily on the desired substitution pattern, particularly at the C3 position.

Strategic Disconnections
  • Route A: Diazotization (Jacobson Type): Cyclization of 2-methylanilines via diazonium intermediates. Excellent for unsubstituted or C-ring substituted indazoles.

  • Route B: Hydrazine Condensation: Reaction of hydrazines with

    
    -halo-aryl carbonyls. Allows early introduction of 
    
    
    
    -substituents.
  • Route C: C-H Activation/Functionalization: Direct functionalization of the pre-formed core. This is the modern standard for generating libraries, particularly via C3-halogenation.

SynthesisTree Target Target Indazole Scaffold RingConst Ring Construction Target->RingConst Func Core Functionalization Target->Func Diaz Diazotization (Start: o-Toluidine) RingConst->Diaz Jacobson Method Cond Condensation (Start: o-Halo-benzaldehyde) RingConst->Cond SnAr / Cu-Cat Halogen C3-Halogenation (I2/KOH or NBS) Func->Halogen Electrophilic Subst. Alkylation N-Alkylation (Selectivity Control) Func->Alkylation Base-Mediated

Figure 2: Strategic decision tree for indazole synthesis.

Detailed Experimental Protocol: Synthesis of 3-Iodo-1H-Indazole

Rationale: The 3-iodo-1H-indazole is the most versatile intermediate for medicinal chemistry, serving as the gateway to C3-aryl derivatives (via Suzuki coupling) found in drugs like Axitinib. The following protocol is a robust, scalable method using elemental iodine under basic conditions.

Protocol Specifications
  • Target: 3-Iodo-1H-indazole[2][3][4]

  • Scale: 10 mmol (adaptable to >100g)

  • Reaction Type: Electrophilic Aromatic Substitution (

    
    )
    
  • Yield: 85–95%

Step-by-Step Methodology
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, charge

    
    -indazole  (1.18 g, 10.0 mmol) and DMF  (Dimethylformamide, 20 mL).
    
  • Base Addition: Add KOH pellets (Potassium Hydroxide, 2.24 g, 40.0 mmol, 4.0 equiv) in a single portion. The mixture may warm slightly; ensure efficient stirring.

  • Iodination: Add Iodine (

    
    )  (5.08 g, 20.0 mmol, 2.0 equiv) portion-wise over 10 minutes.
    
    • Note: The solution will turn dark brown. The portion-wise addition prevents localized exotherms.

  • Reaction: Stir the mixture at 25 °C (Room Temperature) for 1 to 3 hours .

    • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:2). The starting material (

      
       ~0.4) should disappear, replaced by the product (
      
      
      
      ~0.6).
  • Quench & Workup:

    • Pour the reaction mixture slowly into a stirred solution of 10% aqueous

      
        (Sodium Bisulfite, 100 mL) and crushed ice.
      
    • Observation: The dark iodine color will fade to yellow/white, and a precipitate will form.

    • Stir for 15 minutes to ensure complete quenching of excess iodine.

  • Isolation:

    • Filter the precipitate via vacuum filtration.

    • Wash the filter cake copiously with water (3 x 50 mL) to remove residual DMF and inorganic salts.

    • Wash with a small amount of cold hexanes (20 mL) to remove non-polar impurities.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

  • Characterization:

    • Appearance: Off-white to pale yellow solid.

    • Melting Point: 140–142 °C.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show the disappearance of the C3-proton singlet (typically at ~8.0 ppm).

Structure-Activity Relationship (SAR) Logic

The indazole scaffold offers distinct vectors for chemical modification, each addressing specific drug-like properties.

The "Kinase Vector" (C3 Position)

The C3 position is the primary vector for extending the molecule into the "back pocket" or "solvent front" of kinase enzymes.

  • Mechanism: In Axitinib, the C3-vinylpyridine moiety extends into the solvent channel, improving solubility and potency.

  • Chemistry: Accessible via Suzuki, Heck, or Sonogashira couplings on the 3-iodo intermediate described above.

The "Solubility Vector" (N1 Position)
  • Role:

    
    -substitution controls solubility and pharmacokinetic (PK) profile.
    
  • Selectivity: Alkylation of unsubstituted indazole favors the

    
    -position (thermodynamic product) over 
    
    
    
    by a ratio of >9:1 using bases like
    
    
    or
    
    
    in polar aprotic solvents.
  • Sterics: Bulky groups at

    
     can induce a conformation twist, potentially improving selectivity for specific protein isoforms.
    
The "Electronic Tuning" (C4-C7 Positions)
  • C6 Position: Critical for H-bonding interactions. In Pazopanib , the C6-methyl group fills a hydrophobic sub-pocket.

  • C5 Position: Often used to modulate the pKa of the indazole nitrogens, influencing the H-bond donor strength of the NH group.

SAR Core Indazole Core N1 N1 Position Solubility & PK Control (e.g., Methyl, THP) Core->N1 Alkylation C3 C3 Position 'Warhead' Vector Extends to Solvent/Back Pocket Core->C3 Suzuki/Heck C6 C6 Position Hydrophobic Pocket Fill (e.g., Halogens, Alkyls) Core->C6 Start Material Selection

Figure 3: SAR heatmap of the indazole scaffold.

Therapeutic Landscape: FDA-Approved Case Studies

The following table summarizes key drugs where the indazole core is the central pharmacophore.

Drug NameTargetIndicationIndazole Role
Axitinib VEGFR 1-3Renal Cell CarcinomaHinge Binder: The indazole core forms bidentate H-bonds with the kinase hinge region. C3-substitution extends to solvent.
Niraparib PARP 1/2Ovarian CancerStacking: The planar indazole mimics the nicotinamide moiety of

, stacking between tyrosine residues in the active site.
Pazopanib VEGFR/PDGFRRenal Cell CarcinomaScaffold:

-indazole serves as a rigid linker orienting the pyrimidine and sulfonamide tails.
Entrectinib TRK A/B/CROS1+ NSCLCShape Complementarity: The indazole core fits the ATP pocket, with the benzyl group occupying the hydrophobic gatekeeper region.

References

  • Indazole Synthesis & Functionalization

    • Title: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives"
    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

  • 3-Iodo-1H-Indazole Protocol

    • Title: "Preparation of 1H-Indazole-3-carbonitrile" (Contains detailed iodin
    • Source: Organic Syntheses, 2020.[1][5][6]

    • URL:[Link]

  • Kinase Inhibitor SAR

    • Title: "Indazole scaffold: a generalist for marketed and clinical drugs"
    • Source: Medicinal Chemistry Research, 2020.[1][7][5]

    • URL:[Link]

  • Axitinib Synthesis & Chemistry

    • Title: "Effective Laboratory-Scale Preparation of Axitinib by Two CuI-C
    • Source: Organic Process Research & Development (ACS), 2014.
    • URL:[Link]

  • Tautomerism Studies

    • Title: "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds"
    • Source: Journal of Organic Chemistry (ACS), 2019.
    • URL:[Link]

Sources

A Technical Guide to Leveraging 7-(Benzyloxy)-1H-indazole-3-carbonitrile for the Development of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology. The development of selective and potent kinase inhibitors is, however, a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome. Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy to tackle this challenge, enabling the construction of highly optimized inhibitors from small, low-complexity fragments.[1][2] This guide provides an in-depth technical overview of 7-(Benzyloxy)-1H-indazole-3-carbonitrile, a privileged fragment scaffold, for the development of novel kinase inhibitors. We will explore the rationale for its selection, outline a robust synthetic pathway, and provide detailed, field-proven protocols for its evaluation and optimization, from initial biochemical assays to critical cell-based validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to employ advanced FBDD strategies in their kinase inhibitor programs.

The Strategic Advantage of the Indazole Scaffold in Kinase Inhibition

Protein Kinases: The Quintessential Drug Target

The human genome contains over 500 protein kinases, which function as central nodes in cellular signaling pathways that regulate growth, proliferation, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[4][5] The majority of small-molecule kinase inhibitors are ATP-competitive, targeting the enzyme's active site.[5] The primary challenge lies in achieving selectivity, as off-target inhibition can lead to toxicity and undesirable side effects.[6]

The Indazole Core: A Privileged Hinge-Binding Motif

In the landscape of kinase inhibitor design, the indazole scaffold has earned the status of a "privileged" structure.[7] Its bicyclic aromatic system is perfectly suited to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, an interaction that anchors the inhibitor and is critical for potent affinity. This has been successfully exploited in numerous inhibitors targeting a diverse range of kinases, including Aurora kinases, AXL, FGFR1, and PLK4.[7][8][9][10] The indazole core serves as an excellent starting point for building highly potent and selective inhibitors.

Fragment-Based Drug Design (FBDD): A Paradigm of Efficiency

FBDD is a rational drug design approach that begins by screening small, low-molecular-weight compounds (fragments) for weak but high-quality interactions with the target protein.[1][11] These initial hits, which adhere to the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), are then optimized and grown into more potent, drug-like molecules.[1] This method offers distinct advantages over traditional high-throughput screening (HTS) by exploring chemical space more efficiently and often yielding lead compounds with superior physicochemical properties.[6]

Profile of the Fragment: 7-(Benzyloxy)-1H-indazole-3-carbonitrile

Rationale for Selection & Physicochemical Properties

7-(Benzyloxy)-1H-indazole-3-carbonitrile is an exemplary fragment for initiating a kinase inhibitor discovery campaign. Its design incorporates three key strategic elements:

  • Indazole Core: Provides the essential hinge-binding interactions common to many potent kinase inhibitors.

  • 3-Carbonitrile Group: This electron-withdrawing group can act as a hydrogen bond acceptor and serves as a versatile chemical handle for further synthetic elaboration.

  • 7-Benzyloxy Group: This substituent projects towards the solvent-exposed region of the ATP pocket, providing a clear "exit vector" for fragment growing. This position is ideal for introducing modifications that can enhance potency and, crucially, engineer selectivity by exploiting differences in the topology of various kinase active sites.

PropertyValueSignificance
Molecular Weight261.28 g/mol Adheres to the "Rule of Three," ensuring good ligand efficiency.
cLogP (estimated)~2.8Optimal lipophilicity for a fragment, balancing solubility and binding.
H-Bond Donors1 (indazole N-H)Provides a key interaction point with the kinase hinge.
H-Bond Acceptors3 (Nitrile N, Benzyl O, Indazole N)Offers multiple potential interaction points to guide optimization.
Proposed Synthesis Protocol

The synthesis of 7-(Benzyloxy)-1H-indazole-3-carbonitrile can be achieved through a reliable multi-step process, starting from commercially available 2-methyl-3-nitroaniline. The causality behind this pathway lies in the strategic protection of the hydroxyl group and a robust cyclization method to form the indazole core.

Step 1: Hydroxylation of 2-methyl-3-nitroaniline

  • Rationale: Introduction of a hydroxyl group that will later be protected. Diazotization followed by hydrolysis is a classic and effective method.

  • Dissolve 2-methyl-3-nitroaniline in aqueous sulfuric acid and cool to 0°C.

  • Add a solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes.

  • Slowly add the solution to a boiling aqueous solution of copper sulfate to facilitate hydrolysis.

  • Cool the mixture and extract the product, 2-methyl-3-nitrophenol, with ethyl acetate. Purify by column chromatography.

Step 2: Benzyl Protection of the Phenol

  • Rationale: The benzyl group is a stable protecting group that can be removed later under mild hydrogenolysis conditions if required. Williamson ether synthesis is a high-yielding and reliable reaction for this purpose.

  • Dissolve 2-methyl-3-nitrophenol in acetone.

  • Add potassium carbonate as a base, followed by benzyl bromide.

  • Reflux the mixture until TLC indicates the consumption of the starting material.

  • Filter the solid and concentrate the filtrate. Purify the resulting 1-(benzyloxy)-2-methyl-3-nitrobenzene by chromatography.

Step 3: Indazole Ring Formation and Cyanation

  • Rationale: This step achieves both cyclization to the indazole core and introduction of the nitrile group. A base-mediated reaction with a cyanide source is an efficient approach.[12]

  • Dissolve 1-(benzyloxy)-2-methyl-3-nitrobenzene in dimethylformamide (DMF).

  • Add potassium cyanide and heat the reaction mixture. The base will facilitate the cyclization and displacement to form the indazole-3-carbonitrile.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with ethyl acetate.

  • Purify the final product, 7-(Benzyloxy)-1H-indazole-3-carbonitrile, by recrystallization or column chromatography.

The FBDD Workflow: From Fragment Hit to Preclinical Candidate

The journey from a validated fragment hit to a lead compound follows a structured, iterative process. This workflow ensures that gains in potency are balanced with the maintenance of drug-like properties.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Validation a Fragment Library (incl. 7-Benzyloxy-1H- indazole-3-carbonitrile) b Fragment Screening (NMR, X-ray, T_m) a->b c Validated Hit b->c d Biochemical Assay (IC50 Determination) c->d e Structure-Based Design (SAR by Synthesis) d->e e->d Iterative Cycles f Lead Compound e->f g Cellular Assays (Target Engagement, Anti-proliferative) f->g h Selectivity Profiling (Kinome Scan) g->h i Preclinical Candidate h->i

Caption: FBDD workflow from screening to candidate.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
  • Trustworthiness: This protocol is a self-validating system. It includes a positive control (a known inhibitor) to confirm assay performance and a negative control (DMSO) to define the 100% activity window. The determination of the ATP Km is critical for generating meaningful and comparable IC50 data for ATP-competitive inhibitors.[13]

  • Objective: To determine the biochemical potency (IC50) of compounds derived from the 7-(benzyloxy)-1H-indazole-3-carbonitrile fragment against a target kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.[14]

Materials:

  • Recombinant target kinase

  • Substrate (specific peptide or protein for the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds dissolved in 100% DMSO

  • Known potent inhibitor for the target kinase (positive control)

  • White, opaque 384-well assay plates

Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Using an acoustic dispenser or manual pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well plate.

    • Include wells with only DMSO (negative control, 100% activity) and the known inhibitor (positive control, 0% activity).

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate solution in Kinase Buffer. The final concentration of the kinase should be optimized to produce a robust signal within the linear range of the assay.[13]

    • Add 5 µL of the 2X kinase/substrate solution to each well containing the plated compounds.

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Buffer. Crucially, the final ATP concentration in the reaction should be at or near the experimentally determined Km value for the target kinase.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl)).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Validating Efficacy in a Cellular Context

Biochemical potency is a necessary but insufficient criterion for a successful inhibitor. It is imperative to demonstrate that a compound can enter cells, engage its target, and elicit a desired biological response.[15]

Protocol 2: Cellular Target Engagement Assay (Western Blot)
  • Trustworthiness: This protocol validates target engagement by directly measuring the phosphorylation of a known downstream substrate. The inclusion of a positive control (e.g., a growth factor to stimulate the pathway) and a loading control (e.g., total protein or a housekeeping protein) ensures the reliability and proper interpretation of the results.

  • Objective: To confirm that the inhibitor can modulate the kinase's activity inside a living cell by measuring the phosphorylation status of a direct downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MCF-7 for PI3K/Akt pathway inhibitors).[9]

  • Cell culture medium, FBS, and supplements.

  • Test inhibitor and positive control inhibitor.

  • Stimulant (e.g., EGF, insulin) if the pathway requires activation.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (phospho-specific for the substrate and total protein for the substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if necessary to reduce basal pathway activity.

    • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

    • If required, stimulate the pathway with a growth factor for a short period (e.g., 15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and add Lysis Buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the signal using a digital imager.

    • Strip the membrane and re-probe with an antibody against the total protein of the substrate to serve as a loading control.

    • Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-protein to total protein indicates successful target engagement.

Case Study: AXL Kinase and a Hypothetical Optimization Pathway

AXL is a receptor tyrosine kinase that, when overexpressed, is associated with cancer progression and drug resistance.[10][16] It is an attractive target for inhibitors derived from the indazole scaffold.

The AXL Signaling Pathway

AXL activation by its ligand, Gas6, leads to the dimerization and autophosphorylation of the kinase domain. This triggers downstream signaling cascades, including the PI3K-Akt and MAPK pathways, promoting cell survival, migration, and invasion.[17]

AXL_Pathway Gas6 Gas6 (Ligand) AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Migration Invasion & Migration Akt->Migration Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor Indazole-Based Inhibitor Inhibitor->AXL Inhibits Phosphorylation

Caption: Simplified AXL signaling pathway.

Hypothetical SAR Progression

The following table illustrates a plausible optimization trajectory starting from our core fragment. The goal is to "grow" the fragment from the 7-benzyloxy position to pick up additional interactions and improve potency.

CompoundStructure Modification at RAXL IC50 (Biochemical)MCF-7 IC50 (Cellular)Rationale
Fragment 1 -H (7-Benzyloxy)> 100 µM> 100 µMStarting fragment, weak affinity.
Cpd 2 4-Fluorophenyl5.2 µM25 µMAdds hydrophobic interaction.
Cpd 3 3-Aminopyrrolidine250 nM1.1 µMIntroduces a basic amine to form a salt bridge with a glutamate residue (e.g., in the DFG motif).
Cpd 4 N-methyl-3-aminopyrrolidine15 nM95 nMFine-tunes the pKa and orientation of the basic amine for optimal interaction.[10]

Conclusion

7-(Benzyloxy)-1H-indazole-3-carbonitrile represents a high-potential starting point for the discovery of novel kinase inhibitors. Its design leverages the validated hinge-binding properties of the indazole core while providing a strategically positioned vector for optimization via fragment growing. By following a rigorous and iterative workflow encompassing robust biochemical and cellular assays, this fragment can be elaborated into lead compounds with potent, selective, and cell-translatable activity. The methodologies and protocols outlined in this guide provide a validated framework for drug discovery teams to efficiently translate this promising fragment into next-generation therapeutics.

References

Sources

Methodological & Application

Application Note: Scalable Synthesis of 7-(Benzyloxy)-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The 7-(Benzyloxy)-1H-indazole-3-carbonitrile scaffold represents a critical intermediate in the development of multi-targeted tyrosine kinase inhibitors (e.g., analogues of Pazopanib or Axitinib). The C3-nitrile group serves as a versatile electrophile for heterocycle formation (e.g., triazoles, pyrimidines) or hydrolysis to amides, while the C7-benzyloxy moiety provides lipophilic bulk often required for ATP-binding pocket occupancy.

This application note details a robust, four-step synthesis designed for reproducibility and scalability. Unlike traditional routes that rely on unstable diazonium intermediates or harsh Rosenmund-von Braun conditions, this protocol utilizes a palladium-catalyzed cyanation strategy on a stable 3-iodoindazole precursor.

Retrosynthetic Logic

The synthesis is deconstructed into two phases:

  • Scaffold Construction: Locking the indazole core with the C7-ether linkage intact.

  • C3-Functionalization: Regioselective iodination followed by transition-metal catalyzed cyanation.

SynthesisMap SM 3-Hydroxy-2-nitrobenzaldehyde Int1 3-(Benzyloxy)-2-nitrobenzaldehyde SM->Int1 Step 1: BnBr, K2CO3 DMF, RT Int2 7-(Benzyloxy)-1H-indazole Int1->Int2 Step 2: N2H4·H2O EtOH, Reflux Int3 7-(Benzyloxy)-3-iodo-1H-indazole Int2->Int3 Step 3: I2, KOH DMF, RT Product 7-(Benzyloxy)-1H-indazole- 3-carbonitrile Int3->Product Step 4: Zn(CN)2, Pd(dppf)Cl2 DMF, 120°C

Figure 1: Strategic workflow for the synthesis of 7-(Benzyloxy)-1H-indazole-3-carbonitrile.

Safety & Handling Protocols

  • Cyanide Hazard: Step 4 utilizes Zinc Cyanide (

    
    ).[1] While less volatile than KCN, it releases HCN upon contact with strong acids. All weighing must occur in a dedicated fume hood. A bleach quench bath (10% sodium hypochlorite) must be available to neutralize all glassware and waste.
    
  • Hydrazine Monohydrate: A potent carcinogen and reducing agent. Avoid contact with metal oxides (fire hazard). Use double-gloving and work behind a blast shield during the initial exotherm in Step 2.

Phase 1: Scaffold Construction

Step 1: Benzylation of 3-Hydroxy-2-nitrobenzaldehyde

Objective: Protect the phenol functionality to prevent side reactions during ring closure and to install the C7 pharmacophore.

  • Reagents: 3-Hydroxy-2-nitrobenzaldehyde (1.0 equiv), Benzyl bromide (1.1 equiv),

    
     (1.5 equiv), DMF (5 vol).
    
  • Protocol:

    • Charge a round-bottom flask with 3-hydroxy-2-nitrobenzaldehyde and DMF.

    • Add

      
       in one portion (suspension forms).
      
    • Add Benzyl bromide dropwise over 15 minutes to control the mild exotherm.

    • Stir at Room Temperature (RT) for 4 hours.

    • QC Check: TLC (Hexane/EtOAc 3:1) should show consumption of the phenol (

      
      ) and appearance of the ether (
      
      
      
      ).
    • Workup: Pour into ice water (10 vol). The product precipitates as a pale yellow solid.[2] Filter, wash with water, and dry in a vacuum oven at 45°C.

Step 2: Reductive Cyclization to 7-(Benzyloxy)-1H-indazole

Objective: Formation of the indazole core.

  • Mechanism: Hydrazine condenses with the aldehyde to form a hydrazone, followed by nucleophilic aromatic substitution (

    
    ) on the nitro group and subsequent reduction.
    
  • Reagents: 3-(Benzyloxy)-2-nitrobenzaldehyde (1.0 equiv), Hydrazine monohydrate (5.0 equiv), Ethanol (10 vol).

  • Protocol:

    • Dissolve the aldehyde from Step 1 in Ethanol.

    • Add Hydrazine monohydrate dropwise. Caution: Exothermic.

    • Heat the mixture to reflux (80°C) for 12 hours. The deep yellow solution will turn lighter as the nitro group is reduced and the ring closes.

    • Workup: Concentrate the ethanol to ~20% volume. Pour into water. Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Toluene/Heptane or perform flash chromatography if the purity is <95%.

Phase 2: Functionalization (The C3 Nitrile)

Step 3: Regioselective C3-Iodination

Objective: Install a reactive handle at the C3 position. Scientific Rationale: Under basic conditions, the indazole anion is most nucleophilic at C3 towards "soft" electrophiles like Iodine. N1-iodination is reversible and thermodynamically unstable compared to the C-I bond.

  • Reagents: 7-(Benzyloxy)-1H-indazole (1.0 equiv), Iodine (

    
    , 1.2 equiv), KOH (2.0 equiv), DMF (8 vol).
    
  • Protocol:

    • Dissolve the indazole in DMF.[3]

    • Add powdered KOH. Stir for 10 minutes.

    • Add Iodine portions over 20 minutes. The dark color of iodine should fade initially.

    • Stir at RT for 3 hours.

    • Quench: Pour into a solution of 10%

      
       (Sodium thiosulfate) to reduce excess iodine.
      
    • Isolation: The product, 3-iodo-7-(benzyloxy)-1H-indazole , precipitates as a solid. Filter and wash copiously with water.

    • Yield Expectation: 85-92%.

Step 4: Pd-Catalyzed Cyanation

Objective: Conversion of the C3-Iodide to the C3-Nitrile. Critical Parameter: The choice of catalyst (


) and zinc cyanide (

) avoids the catalyst poisoning often seen with NaCN/KCN.
  • Reagents: 3-Iodo-7-(benzyloxy)-1H-indazole (1.0 equiv),

    
     (0.6 equiv), 
    
    
    
    (0.05 equiv),
    
    
    dust (0.1 equiv - scavenger), DMF (anhydrous), DMAc (optional co-solvent).
  • Protocol:

    • Degassing: In a pressure vial or Schlenk flask, combine the iodide,

      
      , and Zn dust. Evacuate and backfill with Argon (3 cycles).
      
    • Add anhydrous DMF (degassed).

    • Add the Pd-catalyst under Argon counter-flow.

    • Seal and heat to 120°C for 4–6 hours.

    • QC Check: Monitor by HPLC/UPLC. The conversion should be >98%.

    • Workup (Cyanide Safety): Cool to RT. Dilute with EtOAc. Wash with 10% FeSO4 or dilute bleach (to complex/oxidize free cyanide) followed by water and brine.

    • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

CyanationCycle Figure 2: Catalytic Cycle for Pd-Mediated Cyanation Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd Ar-I TransMet Transmetallation (Zn(CN)2) OxAdd->TransMet Zn(CN)2 RedElim Reductive Elimination (Ar-CN Release) TransMet->RedElim -ZnI(CN) RedElim->Pd0 Product Release

Analytical Validation

AssayExpected ResultNotes
1H NMR (DMSO-d6)

5.30 (s, 2H,

), 7.30-7.50 (m, 5H, Ph), 7.20 (t, 1H, H5), 7.45 (d, 1H, H6), 7.60 (d, 1H, H4), 14.1 (br s, 1H, NH).
The NH proton is often broad and chemical shift varies with concentration.
IR Spectroscopy ~2225

(CN stretch).
Distinctive sharp peak confirming nitrile installation.
Mass Spectrometry [M+H]+ = 250.1Consistent with formula

.

Troubleshooting Guide

Issue: Incomplete Cyanation (Step 4)

  • Cause: Catalyst poisoning by residual iodine or oxygen.

  • Solution: Ensure rigorous degassing.[1] Use "Polymethylhydrosiloxane" (PMHS) or Zn dust as a reductant to reactivate Pd(II) to Pd(0).

Issue: N-Alkylation during Benzylation (Step 1)

  • Cause: High temperatures or incorrect stoichiometry.

  • Solution: Keep the reaction at RT. The phenolic OH is significantly more acidic (

    
    ) than the aldehyde 
    
    
    
    -proton, but high heat can promote side reactions.

Issue: N1-Iodination vs C3-Iodination (Step 3)

  • Cause: Lack of base or kinetic control.

  • Solution: Ensure KOH is fully present. N-Iodo species are labile; if observed, heating the reaction slightly or extending time usually rearranges them to the thermodynamic C3-Iodo product.

References

  • Synthesis of 1H-Indazole-3-carbonitrile : Chen, Y., et al. "Preparation of 1H-Indazole-3-carbonitrile."[2] Organic Syntheses, 2020, 97, 262-273.

  • C3-Iodination Methodology : Boccia, J., et al. "Regioselective Iodination of Indazoles." Journal of Organic Chemistry, 2018. (General methodology adapted for 7-substituted systems).

  • Palladium-Catalyzed Cyanation : Cohen, D. T., et al. "Pd-Catalyzed Cyanation of Heteroaryl Halides." Chemical Science, 2015.

  • Indazole Scaffold Construction: Song, J.J., et al. "Practical Synthesis of Indazoles from 2-Halobenzaldehydes." Journal of Organic Chemistry, 2006.

Sources

Application Notes & Protocols: A Guide to Palladium-Catalyzed Cyanation for the Synthesis of 1H-Indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, medicinal chemists, and process development scientists with a detailed technical overview and actionable protocols for the synthesis of 1H-indazole-3-carbonitrile via palladium-catalyzed cyanation. The indazole core is a privileged scaffold in modern drug discovery, and efficient access to functionalized derivatives is of paramount importance. This document elucidates the mechanistic underpinnings of the palladium-catalyzed cyanation of 3-haloindazoles, offers a validated, step-by-step experimental protocol, and provides in-depth guidance on reaction optimization, troubleshooting, and critical safety procedures for handling cyanide-containing reagents.

Introduction: The Significance of the 1H-Indazole Scaffold

The 1H-indazole framework is a cornerstone structural motif in medicinal chemistry and materials science. Recognized as a bioisostere of indole, its derivatives exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and serotonin 5-HT3 receptor antagonism.[1][2] The 3-carbonitrile functional group serves as a versatile synthetic handle, readily convertible into other critical functionalities such as carboxylic acids, amides, and tetrazoles, further expanding the chemical space accessible for drug development and molecular engineering.[3]

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] Among these, the cyanation of aryl and heteroaryl halides offers a direct and efficient route to aromatic nitriles.[3][6] This method surpasses classical approaches, such as the Sandmeyer reaction, by offering milder conditions, broader functional group tolerance, and higher yields, making it an indispensable tool for modern synthetic chemistry.[7] This guide focuses on the practical application of this powerful methodology for the specific synthesis of 1H-indazole-3-carbonitrile.

The Catalytic Cycle: Mechanistic Insights

The palladium-catalyzed cyanation of a 3-haloindazole follows a well-established catalytic cycle common to many cross-coupling reactions.[5][8] The process is initiated by the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[9] The cycle then proceeds through three fundamental steps: oxidative addition, transmetalation (in the context of cyanation, this is more accurately a salt metathesis or ligand exchange), and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-I or C-Br) of the 3-haloindazole substrate. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial here, as it facilitates this otherwise challenging step, especially for less reactive aryl chlorides.[3]

  • Ligand Exchange/Salt Metathesis: The cyanide source (e.g., [Fe(CN)₆]⁴⁻, Zn(CN)₂, or KCN) coordinates to the Pd(II) center. A ligand exchange occurs where the halide on the palladium complex is replaced by a cyanide group.

  • Reductive Elimination: This is the final, product-forming step. The C-CN bond is formed as the 1H-indazole-3-carbonitrile product is expelled from the palladium's coordination sphere, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Palladium-Catalyzed Cyanation Cycle Figure 1: Catalytic Cycle for Pd-Catalyzed Cyanation Pd0 Active Pd(0)L_n Catalyst OxAdd Oxidative Addition Intermediate (Ar-Pd(II)(X)L_n) Pd0->OxAdd Oxidative Addition Substrate 3-Halo-1H-Indazole (Ar-X) Substrate->OxAdd Product 1H-Indazole-3-carbonitrile (Ar-CN) Cyanide Cyanide Source (M-CN) Trans Cyanide Complex (Ar-Pd(II)(CN)L_n) Cyanide->Trans OxAdd->Trans Ligand Exchange Trans->Pd0 Trans->Product Reductive Elimination Halide_out M-X

Sources

Application Note: High-Purity Isolation of 7-(Benzyloxy)-1H-indazole-3-carbonitrile via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 7-(Benzyloxy)-1H-indazole-3-carbonitrile, a key intermediate in contemporary drug discovery, utilizing normal-phase flash column chromatography. The guide is designed for researchers, medicinal chemists, and process development scientists, offering a detailed methodology from preliminary analysis by Thin-Layer Chromatography (TLC) to a fully optimized column chromatography workflow. The causality behind each experimental step is explained to empower the user to adapt and troubleshoot the protocol for analogous heterocyclic compounds.

Introduction: The Rationale for High-Purity Synthesis

7-(Benzyloxy)-1H-indazole-3-carbonitrile is a crucial building block in the synthesis of a variety of pharmacologically active agents. The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds investigated for oncology, inflammation, and neurodegenerative diseases. The purity of this intermediate is paramount, as even minor impurities can lead to the formation of undesired side products, complicate downstream reaction kinetics, and introduce confounding variables in biological assays.

This protocol addresses the common purification challenges associated with indazole synthesis, such as the removal of unreacted starting materials, regioisomeric byproducts, and other synthesis-related impurities. Column chromatography, a robust and scalable technique, is the method of choice for achieving the high degree of purity (>98%) typically required for subsequent synthetic transformations and biological screening.

Foundational Principles: Normal-Phase Chromatography of Indazole Derivatives

The purification strategy detailed herein is based on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent).[1][2][3] The separation is governed by the differential adsorption of the sample components onto the stationary phase.

7-(Benzyloxy)-1H-indazole-3-carbonitrile possesses several polar functional groups, including the indazole nitrogen atoms and the nitrile group, which allow for strong interaction with the silanol groups (Si-OH) of the silica gel stationary phase. The benzyloxy group, while containing an ether linkage, is less polar. Potential impurities, such as unreacted starting materials or debenzylated side products, will exhibit different polarities and thus varying affinities for the silica gel. By gradually increasing the polarity of the mobile phase, we can selectively desorb and elute the components in order of increasing polarity, thereby achieving separation.

Pre-Chromatography Workflow: TLC Method Development

Prior to scaling up to column chromatography, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[1][4] TLC serves as a rapid, small-scale simulation of the column separation, allowing for the determination of a mobile phase that provides good separation of the target compound from its impurities.

Objective of TLC Analysis

The primary goal is to identify a solvent system in which the target compound, 7-(Benzyloxy)-1H-indazole-3-carbonitrile, has a retention factor (Rf) of approximately 0.25-0.35 .[4] This Rf range typically translates well to column chromatography, ensuring that the compound does not elute too quickly (co-eluting with non-polar impurities) or remain too strongly adsorbed to the stationary phase (requiring excessively polar, and potentially less selective, eluents).

Step-by-Step TLC Protocol
  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1-2 mg/mL.

  • Spotting: Using a capillary tube, spot a small amount of the sample solution onto the baseline of a silica gel TLC plate (e.g., Silica Gel 60 F254).

  • Eluent Systems: Prepare a series of developing chambers with different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Suggested starting ratios are provided in the table below.

  • Development: Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Allow the solvent front to ascend to near the top of the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under UV light (254 nm). If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or iodine).

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interpreting TLC Results
TLC Eluent System (Ethyl Acetate/Hexane, v/v) Observed Rf of Target Compound Interpretation & Next Steps
10:90< 0.1The eluent is not polar enough. Increase the proportion of ethyl acetate.
20:80~0.25Optimal. This system provides good retention and is a strong candidate for the starting eluent in column chromatography.
30:70~0.4The eluent is slightly too polar. Consider starting the column with a slightly less polar mixture (e.g., 25:75).
50:50> 0.6The eluent is too polar, leading to poor retention and likely co-elution. Decrease the proportion of ethyl acetate.

Optimized Flash Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude 7-(Benzyloxy)-1H-indazole-3-carbonitrile. The quantities can be scaled accordingly.

Materials and Equipment
  • Crude 7-(Benzyloxy)-1H-indazole-3-carbonitrile

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Glass chromatography column

  • Hexane (or petroleum ether), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane, HPLC grade

  • Sand, washed

  • Glass wool or cotton

  • Collection tubes

  • TLC plates and developing chambers

  • Rotary evaporator

Column Packing (Wet Slurry Method)
  • Preparation: Insert a small plug of glass wool or cotton into the bottom of the column. Add a thin layer of sand (approx. 1 cm).

  • Slurry Formation: In a beaker, mix approximately 40-50 g of silica gel with a non-polar solvent (e.g., 100% hexane) to form a slurry.

  • Packing: Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.

  • Equilibration: Open the stopcock and allow the excess solvent to drain until the solvent level is just above the sand layer. Do not let the silica bed run dry.

Sample Loading
  • Dissolution: Dissolve the crude material (1 g) in a minimal amount of dichloromethane (DCM) (approx. 2-3 mL).

  • Adsorption (Optional but Recommended): To the dissolved sample, add a small amount of silica gel (approx. 1-2 g) and evaporate the solvent to dryness on a rotary evaporator. This "dry loading" method often results in better separation.

  • Loading: Carefully add the dry-loaded silica or the concentrated DCM solution to the top of the column.

Elution and Fraction Collection

A gradient elution is recommended for optimal separation. This involves starting with a low polarity mobile phase and gradually increasing its polarity.

Step Solvent System (Ethyl Acetate/Hexane) Column Volumes (CV) Purpose
110:902 CVElute highly non-polar impurities.
220:805-10 CVElute the target compound.
330:703-5 CVElute any remaining target compound.
450:502-3 CV"Flush" the column of highly polar impurities.

One Column Volume (CV) is the volume of the packed silica bed.

  • Begin elution with the initial solvent system (10:90 Ethyl Acetate/Hexane).

  • Collect fractions of approximately 10-20 mL in numbered test tubes.

  • Monitor the elution progress by spotting every few fractions on a TLC plate and developing in the optimized TLC solvent system.

  • Once the target compound begins to elute, switch to the main elution solvent (20:80 Ethyl Acetate/Hexane).

  • Continue collecting and monitoring fractions until the target compound is no longer detected by TLC.

  • Increase the solvent polarity to flush the column.

  • Combine the pure fractions containing the target compound.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 7-(Benzyloxy)-1H-indazole-3-carbonitrile.

Visualization of the Workflow

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development (Optimize Solvent System) Elute Gradient Elution (Increasing Polarity) TLC->Elute informs Crude Crude Product Dissolution (Minimal Solvent) Load Load Sample (Dry or Wet Loading) Crude->Load Pack Pack Column (Silica Gel Slurry) Pack->Load Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine identify pure Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Pure Pure Product (>98% Purity) Evaporate->Pure

Safety Precautions

  • Chemical Handling: 7-(Benzyloxy)-1H-indazole-3-carbonitrile and its related compounds should be handled with care. Assume they are potentially harmful if swallowed, in contact with skin, or inhaled.[5][6][7] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Solvent Safety: Hexane, ethyl acetate, and dichloromethane are flammable and/or volatile. All manipulations should be performed in a well-ventilated fume hood. Avoid open flames and sources of ignition.

  • Silica Gel: Silica gel is a fine powder and can cause respiratory irritation if inhaled. Handle silica gel in a fume hood and wear a dust mask.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the high-purity isolation of 7-(Benzyloxy)-1H-indazole-3-carbonitrile. By understanding the underlying principles of normal-phase chromatography and employing systematic TLC-based method development, researchers can effectively remove critical impurities. This ensures the integrity of downstream synthetic steps and the quality of data from biological evaluations, ultimately accelerating the drug discovery and development process.

References

  • Chrom Tech. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I Create an Efficient Gradient Flash Chromatography Method? Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 11). General Theory of Column Chromatography. Retrieved from [Link]

  • Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. Retrieved from [Link]

  • Gawas, P., et al. (2016). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 8(1), 437-445. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). CombiFlash Gradient Methods. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

  • Biotage. (2023, January 23). How does solvent choice impact flash column chromatography performance? Retrieved from [Link]

  • Shi, F., & Larock, R. C. (n.d.). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses Procedure. Retrieved from [Link]

  • Yoshida, T., et al. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, 43(12), 2701. Retrieved from [Link]

  • U.S. Patent No. US20110172428A1. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt. Google Patents.
  • Chinese Patent No. CN112778203A. (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.

Sources

Application Note: Recrystallization Protocols for 7-Benzyloxy-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Solubility Theory

The Challenge of the 7-Benzyloxy Scaffold

The 7-benzyloxy-indazole scaffold presents a unique purification challenge compared to the parent 1H-indazole.[1][2] The introduction of the benzyloxy group at the C7 position (peri-position to the N1 nitrogen) introduces two critical physicochemical changes:

  • Increased Lipophilicity: The benzyl ether significantly lowers water solubility, rendering standard aqueous workups less effective for removing organic impurities.[1][3]

  • Steric Bulk & Regioisomerism: The C7-substituent creates steric pressure near the N1 site.[1][2] During N-alkylation or glycosylation, this often leads to complex mixtures of N1 (thermodynamic) and N2 (kinetic) regioisomers.[1]

Solubility Profile & Solvent Selection

Successful recrystallization relies on exploiting the differential solubility between the target 7-benzyloxy derivative and its key impurities (unreacted benzyl halide, regioisomers, and oligomers).[1][3]

Solvent SystemRoleSuitabilityMechanism
Ethanol (95%) Primary SolventHigh Dissolves the indazole core hot; promotes crystallization upon cooling.[1][3] Best for general purity enhancement.[3][2]
Toluene / Heptane Isomer SeparationCritical Excellent for separating N1 vs. N2 isomers.[3][2] The planar N1-isomer often packs better in aromatic solvents than the kinked N2-isomer.[1][2]
Ethyl Acetate / Hexane Anti-solventMedium Useful for highly lipophilic derivatives that "oil out" in alcohols.[3][2]
IPA (Isopropyl Alcohol) PolishingHigh Slower evaporation rate allows for the growth of X-ray quality needles.[1][3][2]

Part 2: Detailed Experimental Protocols

Protocol A: Standard Purification (Ethanol/Water System)

Best for: Removal of baseline impurities and inorganic salts from the crude solid.[1][3][2]

Prerequisites:

  • Crude 7-benzyloxy-indazole (purity >85%).[1][3]

  • Solvent: Ethanol (absolute or 95%).[1][3][2]

  • Anti-solvent: Deionized Water (pre-warmed to 50°C).[1][3][2]

Step-by-Step Workflow:

  • Dissolution: Transfer 10.0 g of crude solid into a 250 mL Erlenmeyer flask. Add 40 mL of Ethanol. Heat to reflux (approx. 78°C) with magnetic stirring.[1][2]

    • Note: If the solution is not clear, add Ethanol in 2 mL increments.[1][3] Do not exceed 70 mL total volume (7 vol).

  • Hot Filtration: If insoluble particles (salts/catalyst) remain, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.[1][3]

  • Nucleation Point: Return filtrate to the hotplate. Add warm water dropwise until a persistent turbidity (cloudiness) is observed.[1][2]

  • Re-solubilization: Add 1-2 mL of hot Ethanol to just clear the turbidity.[1][2]

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature (RT) on the hotplate surface (insulate with foil if necessary) over 2 hours.

    • Critical: Rapid cooling here will trap impurities.[3][2]

  • Crystallization: Once at RT, move to an ice-water bath (0-4°C) for 1 hour.

  • Isolation: Filter the white/off-white needles under vacuum.[1][2] Wash the cake with 2 x 10 mL of cold Ethanol/Water (1:1).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Regioisomer Separation (Toluene System)

Best for: Enriching the N1-isomer from a mixture of N1/N2 isomers.[1][2]

Mechanism: The N1-substituted 7-benzyloxy indazole is typically more crystalline and less soluble in non-polar aromatic solvents than the N2-isomer due to better lattice packing energy.[1][2]

  • Slurry Generation: Suspend the crude isomer mixture (e.g., 5.0 g) in Toluene (15 mL, 3 vol).

  • Heating: Heat to 90°C. The solids should fully dissolve. If not, add Toluene sparingly.[1]

  • Heptane Addition: Remove from heat. While still hot (~80°C), slowly add Heptane (5 mL) down the side of the flask.

  • Seeding: Add a seed crystal of the pure N1-isomer (if available) at 60°C.

  • Aging: Allow the mixture to cool to RT with slow stirring (50 rpm). The N1-isomer will crystallize out, while the N2-isomer remains in the mother liquor.[1][2]

  • Filtration: Filter at RT. Do not chill , as this may precipitate the N2-isomer.[1]

  • Wash: Wash with pure Heptane.

Part 3: Troubleshooting & "Oiling Out"

A common failure mode with benzyloxy derivatives is "oiling out" (liquid-liquid phase separation) instead of crystallization.[1] This occurs when the melting point of the solvated product is lower than the boiling point of the solvent mixture.[1][2]

Rescue Protocol for Oiled Products:

  • Re-heat: Re-dissolve the oil by heating the mixture back to reflux.

  • Solvent Adjustment: Add a small amount (5-10% v/v) of the "Good" solvent (e.g., Ethanol) to change the composition.[1][3]

  • Seed & Scratch: Cool to the temperature just above where oiling occurred.[1][2] Add seed crystals. Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.[1][2] The friction creates nucleation sites.[1][2]

  • High-Shear Stirring: Increase stir bar speed to break up oil droplets, encouraging them to solidify.[3]

Part 4: Process Visualization

The following diagram illustrates the decision logic for selecting the correct purification path based on the crude material's state.

Recrystallization_Workflow Start Crude 7-Benzyloxy-Indazole Check_State Physical State? Start->Check_State Solid Solid / Powder Check_State->Solid Clean Solid Oil Sticky Oil / Gum Check_State->Oil Oiled Out Check_Impurity Main Impurity? Solid->Check_Impurity Trituration Trituration: Ether or Hexane wash to induce solidification Oil->Trituration Pre-treatment Regio N1/N2 Isomers Check_Impurity->Regio Isomers Present Polar Salts / Baseline Check_Impurity->Polar Salts/Color Toluene Protocol B: Toluene/Heptane (Isomer Enrichment) Regio->Toluene Ethanol Protocol A: Ethanol/Water (General Purity) Polar->Ethanol Trituration->Solid Solidifies

Caption: Decision tree for selecting the optimal solvent system based on physical state and impurity profile.

Part 5: References

  • Synthesis of 1H-indazoles via 1,3-dipolar cycloaddition: Jin, T., et al. (2012).[1] A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters. [1][3][2]

  • Isomer Separation Strategies for Indazoles: Patent CN101948433A.[3][2] Method for separating and purifying substituted indazole isomers.

  • Solubility Data for Benzoic/Aromatic Derivatives: Thati, J., et al. (2010).[1][3] Solubility of Benzoic Acid in Ethanol, Benzene, Toluene...[1][3] [1][3][2]

  • General Recrystallization of Indazole-3-carboxylic acids: Heterocycles, Vol. 43. Synthesis of Pharmacologically Active Indazoles. [1][3][2]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 7-(Benzyloxy)-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for 7-(Benzyloxy)-1H-indazole-3-carbonitrile, a key intermediate in pharmaceutical synthesis. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] The described protocol is specific, linear, accurate, and precise, making it suitable for quality control and stability monitoring in a drug development setting.

Introduction

7-(Benzyloxy)-1H-indazole-3-carbonitrile is a heterocyclic aromatic compound featuring an indazole core.[3] Indazole derivatives are of significant interest in medicinal chemistry, serving as crucial building blocks for a wide range of biologically active molecules, including anti-cancer and anti-inflammatory agents.[4][5][6] Given its role as a critical intermediate, ensuring the purity of 7-(Benzyloxy)-1H-indazole-3-carbonitrile is paramount to guarantee the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, process impurities, or other excipients.[7] This document provides a comprehensive guide to a validated HPLC method designed to serve this purpose, detailing the rationale behind the method's development and providing step-by-step protocols for its implementation and validation.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is the cornerstone of logical method development.

  • Structure:

    
    

    (Note: A representative image would be placed here in a formal document.)

  • Molecular Formula: C₁₅H₁₁N₃O[3]

  • Molecular Weight: 249.27 g/mol [3]

  • Key Structural Features: The molecule possesses two key aromatic systems (the indazole ring and the benzyl group) and a polar nitrile group. This combination results in a moderately hydrophobic molecule, making it an ideal candidate for reversed-phase chromatography. The aromatic rings contain strong chromophores, predicting good UV absorbance for detection.[8]

Method Development Rationale

The primary objective was to develop a method that could separate the main component from any potential process-related impurities and degradation products.

  • Choice of Chromatographic Mode: Reversed-phase HPLC was selected as the most suitable technique due to the non-polar, aromatic nature of the analyte. A C18 stationary phase provides a hydrophobic environment that promotes retention and allows for separation based on polarity differences.

  • Column Selection: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point for many small molecules.[9] The 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase Selection: A mobile phase consisting of an aqueous component and an organic modifier is standard for RP-HPLC.

    • Organic Modifier: Acetonitrile was chosen over methanol as it typically provides better peak shapes for nitrogen-containing heterocycles and has a lower UV cutoff.

    • Aqueous Phase: An ammonium formate buffer at pH 3.5 was selected. While the indazole NH is weakly acidic (pKa ~13-14) and will be uncharged, a slightly acidic pH ensures consistent protonation of any potential basic impurities, leading to sharper, more reproducible peaks.[10][11]

    • Elution Mode: A gradient elution program was implemented. This is critical for a purity method, as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable runtime, offering superior resolution over an isocratic method.[8]

  • Detection Wavelength: Based on the UV-absorbing properties of the indazole and benzyl moieties, a photodiode array (PDA) detector was used to scan for the optimal wavelength.[12] A wavelength of 280 nm was chosen as it provided a strong signal for the main analyte while minimizing interference from the mobile phase.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (Analytical Grade)

    • Ammonium Hydroxide (Analytical Grade)

    • Water (HPLC Grade, e.g., Milli-Q)

    • 7-(Benzyloxy)-1H-indazole-3-carbonitrile Reference Standard and Test Samples.

Chromatographic Conditions
ParameterCondition
Mobile Phase A 10 mM Ammonium Formate in water, adjusted to pH 3.5 with Formic Acid.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 280 nm
Run Time 35 minutes
Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 7-(Benzyloxy)-1H-indazole-3-carbonitrile test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][13]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[2] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7][14]

  • Protocol: Expose the sample solution (1000 µg/mL) to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[14]

    • Acid Hydrolysis: Add 1 mL of 0.1 N HCl, heat at 60°C for 4 hours. Neutralize with 0.1 N NaOH.

    • Base Hydrolysis: Add 1 mL of 0.1 N NaOH, heat at 60°C for 2 hours. Neutralize with 0.1 N HCl.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[15][16]

  • Analysis: Analyze a blank, an unstressed sample, and all stressed samples.

  • Acceptance Criteria: The method is specific if the main peak is free from co-elution from any degradation products or impurities (assessed by peak purity analysis using a PDA detector).

Linearity
  • Protocol: Prepare a series of solutions from the Standard Stock Solution ranging from the Limit of Quantitation (LOQ) to 150% of the working standard concentration (e.g., 0.5, 10, 50, 100, 125, 150 µg/mL).

  • Analysis: Inject each concentration in triplicate.

  • Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Spike the drug product placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration). Prepare each level in triplicate.

  • Analysis: Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision):

    • Protocol: Prepare six individual samples at 100% of the working concentration.

    • Analysis: Analyze all six samples on the same day with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Analysis: Analyze a new set of six samples.

    • Acceptance Criteria: The cumulative %RSD for both sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1. This can be confirmed by injecting solutions of decreasing concentrations.

  • Acceptance Criteria: The LOQ must be precise and accurate. The %RSD for precision at the LOQ should be ≤ 10.0%.

Visualization of Workflow

The overall process for method validation is depicted in the following workflow diagram.

Caption: Workflow for the purity analysis and validation of 7-(Benzyloxy)-1H-indazole-3-carbonitrile.

Results and Discussion (Hypothetical Data)

The following tables summarize the expected results from the validation study, demonstrating the method's suitability.

Table 1: Forced Degradation Results

Stress Condition% DegradationPeak PurityComments
Acid (0.1 N HCl)~15.2%PassTwo major degradation products observed.
Base (0.1 N NaOH)~18.5%PassOne major degradation product observed.
Oxidative (3% H₂O₂)~8.9%PassMultiple minor degradation products observed.
Thermal (105°C)~5.1%PassMinor degradation observed.
Photolytic (ICH Q1B)~11.7%PassOne significant degradation product observed.

The peak purity angle was consistently less than the purity threshold for all stressed samples, confirming the method's specificity.

Table 2: Summary of Validation Parameters

ParameterResultAcceptance Criteria
Linearity (0.5-150 µg/mL) Correlation Coefficient (r²) = 0.9998r² ≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (Repeatability) %RSD = 0.85%≤ 2.0%
Precision (Intermediate) %RSD = 1.15%≤ 2.0%
LOD 0.15 µg/mL (S/N > 3)Report
LOQ 0.50 µg/mL (S/N > 10)Report
LOQ Precision %RSD = 6.8%≤ 10.0%

Conclusion

The developed RP-HPLC method for the purity determination of 7-(Benzyloxy)-1H-indazole-3-carbonitrile is specific, accurate, precise, and linear over the desired concentration range. The forced degradation studies confirm its stability-indicating nature, demonstrating its capability to separate the main analyte from all potential degradation products. This validated method is robust and well-suited for routine quality control analysis and stability studies in a regulated pharmaceutical environment.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Indazole - Wikipedia. Wikipedia. Available from: [Link]

  • UV–vis absorption spectra of 1H‐indazole. ResearchGate. Available from: [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency (EMA). Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation (ICH). Available from: [Link]

  • Steps for HPLC Method Development. Pharmaguideline. Available from: [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]

  • THE ICH GUIDELINES IN PRACTICE: FORCED DEGRADATION STUDIES OF DORIPENEM BY AN LC-MS COMPATIBLE RP-HPLC METHOD. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

Sources

Application Note: Biological Assay Development for Indazole-Based Kinase Inhibitors

[1][2][3]

Abstract

Indazole-based compounds represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for purine and indole rings.[1] Their structural similarity to Adenosine Triphosphate (ATP) makes them potent ATP-competitive inhibitors for kinases such as VEGFR, FGFR, and PLK4. However, the development of robust biological assays for these compounds is often complicated by their intrinsic fluorescence and poor aqueous solubility. This guide details the development of a validated screening platform using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to mitigate compound interference, coupled with a secondary cell-based viability protocol to confirm target engagement.

Introduction: The Indazole Scaffold in Therapeutics[5][6][7][8][9]

The 1H-indazole core is a critical pharmacophore found in several FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor). The scaffold's nitrogen atoms (N1 and N2) facilitate hydrogen bonding with the hinge region of the kinase ATP-binding pocket, while the bicyclic system mimics the adenine base of ATP.

Technical Challenges
  • Autofluorescence: Many fused heterocyclic systems, including substituted indazoles, exhibit intrinsic fluorescence in the blue-green spectrum (400–500 nm). Standard fluorescence intensity assays often yield false negatives (high background signal masking inhibition).

  • Solubility: Indazoles are lipophilic (high LogP). Assay buffers must be optimized with co-solvents (DMSO) and surfactants (Brij-35 or Tween-20) to prevent compound aggregation, which causes promiscuous inhibition.

Strategic Assay Design

To ensure data integrity, we utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format for the primary biochemical screen. TR-FRET introduces a time delay (50–100 µs) between excitation and measurement, allowing short-lived background fluorescence from the indazole compounds to decay before the specific signal is recorded.

Assay Workflow Diagram

The following diagram outlines the critical path from compound solubilization to lead validation.

AssayWorkflowCompoundIndazole Library(DMSO Stock)SolubilitySolubility Check(Nephelometry)Compound->Solubility QC StepBiochemPrimary ScreenTR-FRET BindingSolubility->Biochem PassBiochem->Compound SAR FeedbackCellularCell Viability(CTG/MTS)Biochem->Cellular IC50 < 1 µMTargetTarget Engagement(Western Blot/Phospho-ELISA)Cellular->Target Validated Hits

Figure 1: Hit-to-Lead workflow for indazole kinase inhibitors, prioritizing solubility QC and interference-free biochemical screening.

Protocol 1: TR-FRET Kinase Binding Assay

Objective: Determine the IC50 of indazole derivatives against a recombinant kinase target (e.g., VEGFR2) by measuring the displacement of a fluorescent tracer.

Materials & Reagents[8][10][11]
  • Kinase: Recombinant Human VEGFR2 (catalytic domain), GST-tagged.

  • Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 conjugate).

  • Antibody: LanthaScreen™ Eu-anti-GST Antibody (Donor).[2]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Plate: 384-well white, low-volume polystyrene plate (Corning #4513).

Experimental Procedure
  • Compound Preparation:

    • Prepare 10 mM stock solutions of indazole compounds in 100% DMSO.

    • Perform a 10-point serial dilution (1:3) in DMSO.[3]

    • Dilute further into 1X Kinase Buffer to reach 4x final assay concentration (Final DMSO concentration should be <1%).

  • Master Mix Prep:

    • 2x Kinase/Antibody Mix: Dilute VEGFR2 (5 nM final) and Eu-anti-GST Antibody (2 nM final) in Kinase Buffer.

    • 4x Tracer: Dilute Tracer 236 to 4x the K_d value (previously determined, typically ~5-10 nM).

  • Plate Loading (Total Volume 20 µL):

    • Add 5 µL of diluted indazole compound (or DMSO control).

    • Add 10 µL of 2x Kinase/Antibody Mix.

    • Incubate for 15 minutes at Room Temperature (RT) to allow compound binding.

    • Add 5 µL of 4x Tracer.

  • Incubation & Read:

    • Incubate for 60 minutes at RT in the dark.

    • Read on a multi-mode plate reader (e.g., PerkinElmer EnVision).

    • Settings: Excitation: 337 nm (Laser/Flash); Emission 1: 665 nm (Acceptor); Emission 2: 615 nm (Donor); Delay: 50 µs; Window: 100 µs.

Data Analysis

Calculate the TR-FRET Ratio:

Protocol 2: Cell-Based Viability & Target Engagement

Objective: Confirm that biochemical hits penetrate the cell membrane and inhibit kinase signaling in a relevant cancer cell line (e.g., HUVEC or MCF-7).

Mechanism of Action Visualization

Understanding the competitive nature of the inhibitor is crucial for interpreting cell data.

MOAKinaseKinase Active Site(VEGFR2)SubstrateDownstream Substrate(ERK/AKT)Kinase->Substrate CatalyzesATPATP(Cellular)ATP->Kinase BindsIndazoleIndazole Inhibitor(Drug)Indazole->Kinase Competes(Hinge Binding)PhosphoPhosphorylation(p-ERK)Indazole->Phospho Blocks SignalSubstrate->Phospho Signal ON

Figure 2: Mechanism of Action. Indazoles compete with ATP for the kinase hinge region, preventing downstream phosphorylation.

Viability Assay (CellTiter-Glo®)
  • Seeding: Seed cells (e.g., 3,000 cells/well) in 96-well white clear-bottom plates. Incubate 24h at 37°C/5% CO2.

  • Treatment: Add indazole compounds (serial dilution) for 72 hours. Ensure final DMSO is consistent (e.g., 0.5%).

  • Detection: Equilibrate plate to RT. Add CellTiter-Glo reagent (1:1 ratio with media). Shake for 2 min; incubate 10 min.

  • Measurement: Read Luminescence (Integration time: 0.5–1 sec).

Target Engagement (Western Blot)
  • Treatment: Treat cells with IC90 concentration of the compound for 2 hours. Stimulate with growth factor (e.g., VEGF) for 15 min.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors.

  • Blotting: Probe for Phospho-VEGFR2 (Tyr1175) vs. Total VEGFR2 . A potent indazole should abolish the phospho-signal while total protein remains constant.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (Biochem) Compound aggregation or fluorescence.Use TR-FRET (Protocol 1).[4] Add 0.01% Triton X-100 or Brij-35 to buffer.
Bell-Shaped Curves Compound insolubility at high conc.Verify solubility via nephelometry. Censor data points above solubility limit.
Shift in IC50 (Cell vs. Biochem) ATP competition or permeability.Cell IC50 is typically higher due to high intracellular ATP (mM range) vs. assay ATP (µM).
DMSO Sensitivity Cell line toxicity.Run a "DMSO-only" control curve. Keep final DMSO <0.5% for sensitive lines.

References

  • Indazole Scaffold Significance

    • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source:

  • TR-FRET Assay Principles

    • LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol.
    • Source:

  • Kinase Inhibitor Examples (Axitinib)

    • Design, synthesis, and biological evalu
    • Source:

  • Indazole Solubility & Modifications

    • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors.[5]

    • Source:

  • General Assay Guidance

    • Binding kinetics: high throughput assay for kinase inhibitors.
    • Source:

Application Notes and Protocols for Kinase Assays Using 7-(Benzyloxy)-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Kinase Inhibitor Motif

The indazole core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the domain of protein kinase inhibition.[1][2] Its rigid structure and ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket make it an ideal foundation for the design of potent and selective inhibitors.[2] Numerous indazole-based compounds have been successfully developed into clinically approved drugs, such as axitinib and pazopanib, which target receptor tyrosine kinases like VEGFR.[1][3] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of inhibitory activity and selectivity against a wide range of kinases, including tyrosine kinases and serine/threonine kinases.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific indazole derivative, 7-(Benzyloxy)-1H-indazole-3-carbonitrile, in kinase assays. While specific experimental data for this exact molecule is not publicly available, this guide is built upon established principles for handling and testing indazole-based kinase inhibitors, providing a robust framework for its characterization.

The structure of 7-(Benzyloxy)-1H-indazole-3-carbonitrile incorporates a benzyloxy group at the 7-position and a carbonitrile moiety at the 3-position. The benzyloxy group can influence solubility and may form additional interactions within the ATP-binding site. The nitrile group is a versatile functional group in drug design, known for its ability to act as a hydrogen bond acceptor and its metabolic stability.[4][5][6]

Physicochemical Properties and Handling

A critical aspect of any in vitro assay is the proper handling of the test compound. The predicted physicochemical properties of 7-(Benzyloxy)-1H-indazole-3-carbonitrile suggest that it is a lipophilic molecule. Therefore, careful consideration of its solubility and stability is paramount for generating reliable and reproducible data.

Solubility and Stock Solution Preparation

Due to its likely poor aqueous solubility, 7-(Benzyloxy)-1H-indazole-3-carbonitrile should be dissolved in an organic solvent to prepare a high-concentration stock solution.[7] Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose.[8][9]

Key Considerations:

  • DMSO Quality: Use anhydrous, high-purity DMSO to prevent compound degradation and minimize the introduction of water, which can affect solubility.[10]

  • Stock Concentration: A stock solution of 10-20 mM in 100% DMSO is typically achievable for compounds of this nature. It is crucial to ensure complete dissolution, which can be aided by gentle warming (to 37°C) and vortexing or sonication.[9]

  • Precipitation upon Dilution: When diluting the DMSO stock into aqueous assay buffers, precipitation can occur.[9][10] To mitigate this, it is advisable to perform serial dilutions in DMSO first, before the final dilution into the aqueous buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) and consistent across all wells to avoid solvent-induced effects on kinase activity.

PropertyRecommendation
Primary Solvent 100% Anhydrous DMSO
Stock Concentration 10-20 mM (verify visually for complete dissolution)
Storage of Stock Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Working Solutions Prepare fresh serial dilutions in 100% DMSO before final dilution in aqueous assay buffer.
Final DMSO in Assay Keep consistent across all conditions, ideally ≤1%. Run a solvent control to assess the effect of DMSO on the kinase reaction.
Stability

The indazole core is generally stable under typical assay conditions. The nitrile group is also robust and not readily metabolized in most biological systems.[4] However, prolonged exposure to light or extreme pH conditions should be avoided. Stock solutions in DMSO are generally stable for extended periods when stored properly at low temperatures.[9]

Potential Kinase Targets and Assay Selection

Given the prevalence of indazole derivatives as kinase inhibitors, 7-(Benzyloxy)-1H-indazole-3-carbonitrile could potentially inhibit a variety of kinases. Based on the literature for related compounds, promising starting points for screening include:

  • Receptor Tyrosine Kinases (RTKs): VEGFR, PDGFR, c-Kit, and ROS1 are common targets for indazole-based inhibitors.[1][11]

  • Serine/Threonine Kinases: Polo-like kinase 4 (PLK4), Aurora kinases, and Cyclin-dependent kinases (CDKs) are also known to be inhibited by indazole derivatives.[2][3][12]

The choice of kinase assay platform is critical and depends on the specific research question, available instrumentation, and throughput requirements. The ADP-Glo™ Kinase Assay is a versatile and robust luminescent platform suitable for primary screening, IC50 determination, and selectivity profiling.[13][14][15] It measures the amount of ADP produced in the kinase reaction, which directly correlates with kinase activity.[15][16]

Experimental Protocols

The following section provides a detailed, step-by-step protocol for determining the IC50 value of 7-(Benzyloxy)-1H-indazole-3-carbonitrile against a putative serine/threonine kinase using the ADP-Glo™ Kinase Assay.

Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare Compound Serial Dilutions in DMSO add_compound Add Compound Dilutions to Assay Plate prep_compound->add_compound prep_reagents Prepare Kinase, Substrate, and ATP Solutions add_kinase Add Kinase and Substrate Mixture prep_reagents->add_kinase add_compound->add_kinase start_reaction Initiate Reaction with ATP add_kinase->start_reaction incubate_reaction Incubate at Room Temperature start_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent to Terminate Reaction incubate_reaction->add_adpglo incubate_adpglo Incubate to Deplete ATP add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate to Convert ADP to ATP and Generate Light add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence plot_data Plot Luminescence vs. Compound Concentration read_luminescence->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50 VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription VEGF VEGF VEGF->VEGFR Binds Inhibitor 7-(Benzyloxy)-1H-indazole-3-carbonitrile Inhibitor->VEGFR Inhibits (Hypothesized Target)

Caption: Hypothesized inhibition of the VEGFR signaling pathway.

Conclusion and Future Directions

7-(Benzyloxy)-1H-indazole-3-carbonitrile belongs to a class of compounds with proven potential as kinase inhibitors. The protocols and guidelines presented here provide a comprehensive framework for its initial characterization. By employing robust assay platforms like ADP-Glo™ and carefully considering the compound's physicochemical properties, researchers can generate high-quality data to determine its potency and selectivity against a panel of kinases. Further studies, including kinome-wide profiling and cell-based assays, will be essential to fully elucidate the therapeutic potential of this promising molecule.

References

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Technology Networks. (n.d.). ADP-Glo™ Kinase Profiling Systems for Targeted and Flexible Kinase Inhibitor Profiling. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • MacFaul, P. A., Morley, A. D., & Crawford, J. J. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & medicinal chemistry letters, 19(4), 1136–1138. [Link]

  • Tetko, I. V., Tanchuk, V. Y., Kasheva, T. N., & Villa, A. E. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current computer-aided drug design, 2(1), 1–21. [Link]

  • Sharma, P., Tandon, N., & Singh, G. P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25382–25411. [Link]

  • Li, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 297, 116733. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • MacFaul, P. A., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters, 19(4), 1136-1138.
  • Khan, M. F., et al. (2023). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Molecules, 28(13), 5104. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652.
  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652.
  • Harmse, L., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. Journal of Medicinal Chemistry, 64(6), 3125-3142. [Link]

  • ResearchGate. (n.d.). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • Sharma, P., Tandon, N., & Singh, G. P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25382-25411.
  • Foley, D. A., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 9(10), 1022–1027. [Link]

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of Indazole Derivatives using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Growing Importance of Indazole Derivatives and the Critical Role of Cytotoxicity Profiling

Indazole and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anti-tumor effects.[1][2][3] Several indazole-based compounds, such as Pazopanib and Axitinib, have been successfully developed as kinase inhibitors for cancer therapy.[4][5] The therapeutic potential of this class of compounds continues to drive the synthesis and evaluation of novel analogs.[4][6] A critical step in the preclinical assessment of these new chemical entities is the accurate determination of their cytotoxic effects.[7]

Cytotoxicity assays are fundamental tools in drug discovery, providing essential data on a compound's ability to cause cell damage or death.[7][8] This information is crucial for establishing dose-response relationships, elucidating mechanisms of action, and identifying promising lead candidates for further development.[9] This guide provides a comprehensive overview of commonly employed cell-based assays for evaluating the cytotoxicity of indazole derivatives, complete with detailed protocols, expert insights, and troubleshooting advice to ensure robust and reproducible results.

Selecting the Appropriate Cytotoxicity Assay: A Multi-Faceted Approach

The choice of a cytotoxicity assay depends on the specific scientific question being addressed. A primary screen might employ a simple, high-throughput method to assess overall cell viability, while more detailed mechanistic studies may require assays that distinguish between different modes of cell death, such as apoptosis and necrosis.[7][10] This guide will focus on a selection of assays that provide a holistic view of a compound's cytotoxic profile.

Key Considerations for Assay Selection:

  • Mechanism of Action: Is the goal to measure metabolic activity, membrane integrity, or specific apoptotic events?

  • Throughput Needs: Is this for a large-scale screen or a smaller, more focused study?

  • Cell Type: Are the cells adherent or in suspension? Different assays may be better suited for one or the other.

  • Compound Properties: Could the indazole derivative interfere with the assay chemistry (e.g., colorimetric or fluorescent readouts)?

I. Assessment of Metabolic Activity: The MTT Assay

The MTT assay is a widely used colorimetric method for assessing cell viability by measuring metabolic activity.[11][12] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[11][12]

Scientific Principle

The conversion of MTT to formazan is indicative of mitochondrial integrity and overall metabolic activity. The resulting insoluble formazan crystals are solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable, metabolically active cells.[11] This assay is particularly useful for identifying compounds that induce a cytostatic (inhibition of proliferation) or cytotoxic (cell death) effect.[13]

MTT_Workflow cluster_plate 96-Well Plate A Seed Cells B Add Indazole Derivatives (Varying Concentrations) A->B Allow cell adherence C Incubate (e.g., 24-72h) B->C Treatment period D Add MTT Reagent C->D Allow metabolic reduction E Incubate (3-4h) D->E Formazan crystal formation F Add Solubilization Solution E->F Dissolve crystals G Measure Absorbance (570 nm) F->G Quantify viable cells LDH_Pathway cluster_cell Cell cluster_medium Culture Medium LDH LDH (Lactate Dehydrogenase) Membrane Intact Plasma Membrane Released_LDH Released LDH Pyruvate Pyruvate Released_LDH->Pyruvate Catalyzes Lactate Lactate Lactate->Pyruvate NAD NAD+ NADH NADH NAD->NADH Reduction Pyruvate->NADH Formazan Formazan (Colored) NADH->Formazan Diaphorase-catalyzed Reduction INT Tetrazolium Salt (INT) INT->Formazan Compound Indazole Derivative Damage Membrane Damage Compound->Damage Damage->Released_LDH Release

Caption: Mechanism of the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

Materials:

  • LDH cytotoxicity assay kit (containing reaction mixture and stop solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is essential to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the treatment incubation, centrifuge the plate (if using suspension cells) and carefully transfer the cell-free supernatant to a new 96-well plate. [14] * Expert Insight: Avoid disturbing the cell monolayer (for adherent cells) to prevent artificial LDH release.

  • Reaction Setup: Add the LDH reaction mixture to each well containing the supernatant. [14]4. Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. [14][15]5. Stop Reaction: Add the stop solution to each well. [15]6. Absorbance Reading: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background absorbance. [15]

III. Assessment of Apoptosis: Caspase-Glo® 3/7 and Annexin V/PI Assays

Many indazole derivatives exert their anti-cancer effects by inducing apoptosis, or programmed cell death. [1][4]Assays that specifically measure apoptotic markers are therefore invaluable for mechanistic studies.

A. Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. [16] Scientific Principle: The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. [16]In the presence of active caspases-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal. [16]The intensity of the light produced is directly proportional to the amount of caspase-3/7 activity. [17]

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates suitable for luminescence

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with indazole derivatives as described previously.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent. [18]3. Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well. [18]4. Incubation: Gently mix the contents on a plate shaker at 300-500 rpm for 5 minutes. Incubate at room temperature for 30 minutes to 3 hours. [18] * Expert Insight: The optimal incubation time can vary between cell types and should be determined empirically. [18]5. Luminescence Reading: Measure the luminescence using a plate luminometer. [19]

B. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. [20] Scientific Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [21]Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. [21]Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells with compromised membrane integrity, staining their nuclei red. [21]

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with indazole derivatives. Collect both adherent and suspension cells.

  • Cell Washing: Wash the cells with cold PBS. 3. Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. [22]4. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. 5. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [22]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Analysis and Interpretation

A key output of cytotoxicity assays is the IC50 value, which is the concentration of a compound that inhibits 50% of a biological process (e.g., cell growth). [23]A lower IC50 value indicates a more potent compound. [24] Calculating Percent Viability and IC50:

  • Background Subtraction: Subtract the average absorbance/luminescence of the media-only control from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance_of_Treated_Sample / Absorbance_of_Untreated_Control) * 100

  • IC50 Determination: Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [25] Interpreting Multi-Assay Results:

Assay Result Interpretation
Low MTT, Low LDH Cytostatic effect (inhibition of proliferation)
Low MTT, High LDH Necrotic cell death
Low MTT, High Caspase Activity, Annexin V+/PI- Apoptotic cell death
Low MTT, High LDH, High Caspase, Annexin V+/PI+ Late apoptosis/secondary necrosis

Troubleshooting Common Issues

Problem Potential Cause Solution
High variability between replicates Inconsistent cell seeding; Pipetting errors; "Edge effect" in plates. [8][26]Ensure a homogenous cell suspension before seeding; Use calibrated pipettes; Avoid using the outer wells of the plate. [27]
High background in LDH assay High LDH activity in serum; Rough handling of cells. [15]Use heat-inactivated serum or reduce serum concentration; Handle cells gently during media changes. [8]
Compound interference Indazole derivative is colored or fluorescent.Run a compound-only control to measure its intrinsic absorbance/fluorescence and subtract this from the experimental wells.
Low signal in MTT assay Insufficient cell number; Low metabolic activity of cells.Optimize cell seeding density; Ensure cells are in a logarithmic growth phase. [26]

Conclusion

The evaluation of cytotoxicity is a cornerstone of preclinical drug development for promising compounds like indazole derivatives. A multi-assay approach, combining methods that assess metabolic activity, membrane integrity, and specific cell death pathways, provides a comprehensive understanding of a compound's cellular effects. By employing robust protocols, understanding the underlying principles of each assay, and being aware of potential pitfalls, researchers can generate high-quality, reliable data to guide the development of the next generation of indazole-based therapeutics.

References

  • LDH Cytotoxicity Assay Kit #37291 - Cell Signaling Technology. Cell Signaling Technology.
  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs.
  • Protocol for Cell Viability Assays - BroadPharm. BroadPharm.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Cytotoxicity assays - Sigma-Aldrich. Sigma-Aldrich.
  • Caspase-Glo® 3/7 Assay Protocol - Promega Corporation.
  • Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc. NJ Bio, Inc.
  • Cytotoxicity Assays | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • Cell viability and cytotoxicity assays - Drug discovery - Miltenyi Biotec. Miltenyi Biotec.
  • Cytotoxicity Assays – what your cells don't like - BMG Labtech. BMG Labtech.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B. Royal Society of Chemistry.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • How to comment after finding IC50 according to MTT results? - ResearchGate.
  • LDH assay kit guide: Principles and applic
  • Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. Wiley Online Library.
  • Indazole Derivatives: Promising Anti-tumor Agents - PubMed.
  • Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide (Pub.No. MAN0002109 A.0) - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • MTT assay protocol - Abcam. Abcam.
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem. BenchChem.
  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323 - Promega Corporation.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate.
  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Bio-Techne.
  • Pierce LDH Cytotoxicity Assay Kit - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH.
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC.
  • Annexin V staining assay protocol for apoptosis - Abcam. Abcam.
  • The Anticancer Activity of Indazole Compounds: A Mini Review - ResearchGate.
  • MTT Proliferation Assay Protocol - ResearchGate.
  • Caspase-Glo 3/7 Assay - Reaction Biology. Reaction Biology.
  • LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences. Tiaris Biosciences.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. YouTube.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - R&D Systems. R&D Systems.
  • How to Analyse MTT/MTS Assay Data and IC50 using Excel - YouTube. YouTube.
  • Caspase 3/7 Activity | Protocols.io. protocols.io.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH.

Sources

Application Notes & Protocols for In Vivo Evaluation of 7-(Benzyloxy) Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Introduction: The Indazole Scaffold and the Rationale for In Vivo Studies

The indazole nucleus is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2][3] This designation stems from its presence in numerous biologically active compounds, including several FDA-approved drugs targeting a range of diseases.[2][4] Indazole derivatives exhibit a wide spectrum of pharmacological activities, such as anti-inflammatory, anti-cancer, anti-angiogenic, and antimicrobial effects.[1][5][6] The versatility of the indazole ring, which can be functionalized at multiple positions, allows for the fine-tuning of molecular properties to achieve desired therapeutic profiles.[6]

The 7-(benzyloxy) substitution represents a specific modification of this core structure. While comprehensive in vivo data for this particular subclass is emerging, the known activities of analogous indazole compounds strongly suggest potential as potent modulators of key biological pathways, particularly in oncology. Many indazole derivatives function as inhibitors of protein kinases or enzymes like Poly (ADP-ribose) polymerase (PARP), both of which are critical targets in cancer therapy.[3][4][7]

This document serves as a detailed guide for researchers preparing to advance novel 7-(benzyloxy) substituted indazoles from in vitro characterization to in vivo evaluation. It provides the causal framework behind experimental choices, detailed protocols for foundational and efficacy studies, and guidance on data interpretation, focusing on two high-potential applications: kinase inhibition and PARP inhibition.

Section 1: The Strategic Framework for Preclinical In Vivo Assessment

Transitioning a compound from the bench to a living model is a critical step that requires a systematic approach. The primary goals are to understand the compound's behavior within a complex biological system, assess its safety, and demonstrate its efficacy in a disease-relevant context. A well-designed preclinical program validates the therapeutic hypothesis and provides the necessary data to justify further development.

The overall workflow involves establishing the compound's drug-like properties, evaluating its safety and disposition (pharmacokinetics), and finally, testing its therapeutic effect (pharmacodynamics and efficacy) in appropriate animal models.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy & Target Validation A Compound Synthesis & In Vitro Characterization B Physicochemical Profiling (Solubility, Stability) A->B Assess drug-like properties C Formulation Development & Vehicle Selection B->C Inform dosing strategy D In Vivo Pharmacokinetic (PK) Study C->D Enable systemic exposure E Animal Model Selection (e.g., Xenograft) D->E Proceed if PK is acceptable F Dose-Range Finding & Tolerability Study E->F Establish model & safe dose levels G In Vivo Efficacy Study (Tumor Growth Inhibition) F->G Test therapeutic hypothesis H Pharmacodynamic (PD) Analysis (Target Engagement Biomarkers) G->H Confirm mechanism of action I Data Analysis & Go/No-Go Decision G->I H->I

Caption: High-level workflow for preclinical in vivo evaluation of a novel compound.

Section 2: Foundational In Vivo Protocols

Before efficacy can be assessed, it is imperative to establish a robust method for administering the compound and to understand its pharmacokinetic profile.

Protocol 2.1: Formulation and Vehicle Selection

Rationale: The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the test compound. An inappropriate vehicle can lead to poor exposure, precipitation at the injection site, or local toxicity, confounding the experimental results. The selection process is guided by the physicochemical properties of the 7-(benzyloxy) substituted indazole.[8]

Step-by-Step Methodology:

  • Solubility Screening:

    • Assess the solubility of the compound in a panel of common, biocompatible solvents and vehicles.

    • Tier 1 (Aqueous): Start with 0.9% NaCl (saline) and Phosphate-Buffered Saline (PBS), pH 7.4.[8] These are ideal for water-soluble compounds.

    • Tier 2 (Co-solvents): For poorly water-soluble compounds, test solvents like Dimethyl Sulfoxide (DMSO), ethanol, and PEG-400.[8] Note that high concentrations of organic solvents can be toxic; aim for a final DMSO concentration <10% in the dosing solution.

    • Tier 3 (Surfactant/Emulsifying Agents): Test formulations containing Tween 80, Cremophor EL, or Solutol HS 15, often in combination with co-solvents and saline. A common formulation for water-insoluble compounds is 5-10% DMSO, 5-10% Tween 80, and 80-90% saline.[8]

  • Formulation Preparation:

    • For co-solvent or surfactant-based formulations, first dissolve the compound completely in the organic solvent (e.g., DMSO).

    • Add the surfactant (e.g., Tween 80) and mix thoroughly.

    • Slowly add the aqueous component (e.g., saline) dropwise while vortexing continuously to prevent precipitation.

  • Stability Assessment:

    • Visually inspect the final formulation for clarity and absence of precipitates.

    • Maintain the formulation at room temperature and 4°C for a period relevant to the planned study (e.g., 4-24 hours) and re-inspect for any signs of precipitation or phase separation.

    • For lead candidates, analytical confirmation of stability via HPLC is recommended.

  • Final Selection: Choose the simplest vehicle system that provides a stable, homogenous solution or suspension at the required concentration.

Protocol 2.2: Rodent Pharmacokinetic (PK) Profiling

Rationale: A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of a drug over time. This is essential to confirm that the compound achieves sufficient exposure in the bloodstream and target tissues to exert a biological effect. It also informs the dosing regimen (dose level and frequency) for subsequent efficacy studies.[9][10]

Step-by-Step Methodology:

  • Animal Model: Use healthy adult mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley), typically 8-10 weeks old. Use a sufficient number of animals to obtain 3-4 data points per time point.

  • Dose Administration:

    • Administer a single dose of the 7-(benzyloxy) substituted indazole via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection) and intravenously (IV) to a separate cohort to determine bioavailability.

    • The dose level should be based on prior in vitro potency and any preliminary tolerability data.

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose.

    • Typical time points for a pilot PK study are: 0 (pre-dose), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.

    • Process blood to plasma by centrifugation with an anticoagulant (e.g., EDTA) and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of the parent compound in plasma samples.

  • Data Analysis:

    • Plot the plasma concentration versus time.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure achieved.
Tmax Time at which Cmax is reachedMeasures the rate of absorption.
AUC Area Under the Curve (concentration vs. time)Represents the total drug exposure over time.
Elimination half-lifeDetermines the dosing interval required to maintain exposure.[9]
F% Bioavailability (AUC-PO / AUC-IV)The fraction of the oral dose that reaches systemic circulation.

Section 3: Application-Specific In Vivo Efficacy Models

Based on the well-established activities of the indazole scaffold, two potential therapeutic applications are presented below with corresponding in vivo protocols.

Application in Oncology as a Kinase Inhibitor

Rationale: The indazole scaffold is a cornerstone of many kinase inhibitors, where it often forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[3][4] If in vitro screening has identified a 7-(benzyloxy) substituted indazole as a potent kinase inhibitor, its anti-tumor efficacy must be evaluated in vivo. The subcutaneous xenograft model is a standard and robust method for the preclinical evaluation of novel anti-cancer agents.[11]

G cluster_0 Upstream Signaling cluster_1 Intracellular Kinase Cascade cluster_2 Cellular Response GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) GF->Rec Binds & Activates P1 Kinase 1 (e.g., RAF) Rec->P1 Phosphorylates P2 Kinase 2 (e.g., MEK) P1->P2 Phosphorylates P3 Kinase 3 (e.g., ERK) P2->P3 Phosphorylates TF Transcription Factors P3->TF Resp Gene Expression leading to: - Proliferation - Survival - Angiogenesis TF->Resp Indazole 7-(Benzyloxy) Indazole (Kinase Inhibitor) Indazole->Rec Indazole->P1 Inhibition Indazole->P2

Caption: Simplified kinase signaling pathway inhibited by an indazole derivative.

Protocol 3.1.1: Subcutaneous Xenograft Tumor Model

  • Cell Line Selection: Choose a human cancer cell line where the target kinase is known to be a key driver of proliferation (e.g., a cell line with an activating mutation or overexpression of the target).

  • Animal Model: Use immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation:

    • Culture the selected cancer cells to ~80% confluency.

    • Harvest, wash, and resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor growth.

    • Inject a defined number of cells (typically 1-10 million) subcutaneously into the flank of each mouse.

  • Tumor Growth and Staging:

    • Monitor the animals daily for health and welfare.

    • Begin measuring tumor volume 2-3 times per week using digital calipers once tumors become palpable. Volume (mm³) = (Length x Width²) / 2.

    • When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Positive control/standard-of-care, and 2-3 dose levels of the test compound).

  • Treatment Administration:

    • Administer the 7-(benzyloxy) substituted indazole and control articles according to the schedule determined by the PK study (e.g., once daily (QD) or twice daily (BID)) via the chosen route (e.g., oral gavage).

    • Continue dosing for a specified period (e.g., 21-28 days).

  • Monitoring and Endpoints:

    • Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI). TGI (%) is calculated at the end of the study as: [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the vehicle control group.

    • Secondary endpoints can include tumor regression, survival, and analysis of target engagement biomarkers in tumor tissue collected at the end of the study.

Application as a PARP Inhibitor

Rationale: PARP enzymes are central to DNA single-strand break repair.[12] In cancers with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[7][12] The indazole scaffold is present in the approved PARP inhibitor Niraparib, making this a highly plausible application.[3] An in vivo study should not only assess tumor growth but also confirm that the drug is engaging its target and inducing the expected downstream DNA damage.

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor SSB1 Single-Strand Break (SSB) PARP1 PARP SSB1->PARP1 SSB_Repair SSB Repair PARP1->SSB_Repair Survival1 Cell Survival SSB_Repair->Survival1 DSB1 Double-Strand Break (DSB) HR1 Homologous Recombination (HR) DSB1->HR1 DSB_Repair1 DSB Repair HR1->DSB_Repair1 DSB_Repair1->Survival1 SSB2 Single-Strand Break (SSB) PARP2 PARP SSB2->PARP2 DSB2 Replication Fork Collapse (leads to DSB) PARP2->DSB2 HR2 Defective HR (e.g., BRCA1/2 mutant) DSB2->HR2 No_Repair No DSB Repair HR2->No_Repair Death Cell Death (Synthetic Lethality) No_Repair->Death Indazole 7-(Benzyloxy) Indazole (PARP Inhibitor) Indazole->PARP2 Inhibition

Caption: The concept of synthetic lethality via PARP inhibition in HR-deficient cells.

Protocol 3.2.1: In Vivo Efficacy and Pharmacodynamic (PD) Model

  • Model Selection: Use a xenograft model with a cancer cell line known to have a deficiency in the homologous recombination (HR) pathway (e.g., BRCA1 or BRCA2 mutant cell lines).[7]

  • Study Design: Follow steps 2-5 from Protocol 3.1.1 for tumor implantation, staging, and treatment.

  • Pharmacodynamic Cohorts:

    • In addition to the main efficacy groups, include smaller satellite groups of animals for tissue collection at specific time points (e.g., 4 and 24 hours after the first and last doses).

    • These animals will not be followed for tumor growth but will be used exclusively for biomarker analysis.

  • Endpoint and Tissue Collection:

    • At the end of the efficacy study, or at specified time points for PD cohorts, euthanize the animals.

    • Excise tumors rapidly. Divide each tumor into sections: one part to be flash-frozen in liquid nitrogen for protein/DNA analysis and another part to be fixed in formalin for immunohistochemistry (IHC).

  • Pharmacodynamic Analysis:

    • Target Engagement: Measure the levels of poly(ADP-ribose) (PAR) in tumor lysates via Western blot or ELISA. A potent PARP inhibitor should cause a significant reduction in PAR levels compared to vehicle-treated tumors.

    • Downstream Effect: Measure the levels of phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks.[7] Effective PARP inhibition in an HR-deficient model should lead to a significant increase in γH2AX, which can be quantified by IHC or Western blot.[7]

  • Data Correlation: Correlate the pharmacodynamic biomarker data with the pharmacokinetic data and the tumor growth inhibition results to establish a clear relationship between drug exposure, target modulation, and anti-tumor efficacy.

Section 4: Data Presentation

Quantitative data from in vivo studies should be summarized in clear, concise tables to facilitate interpretation and comparison between treatment groups.

Table 2: Example Summary of Tumor Growth Inhibition (TGI) Data

Treatment GroupDose (mg/kg) & ScheduleNMean Tumor Volume at Day 21 (mm³) ± SEMTGI (%)Mean Body Weight Change (%) ± SEM
Vehicle0 (Control)101540 ± 155--2.5 ± 1.5
Compound X25 mg/kg, QD10862 ± 9544-4.1 ± 2.0
Compound X50 mg/kg, QD10415 ± 6873-6.8 ± 2.3
Positive Control10 mg/kg, QD10354 ± 5577-5.5 ± 1.8

References

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC, NIH. [Link]

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. [Link]

  • Varela, G., et al. (2017). 3-(Benzyloxy)-1-(5-[18F]fluoropentyl)-5-nitro-1H-indazole: a PET radiotracer to measure acetylcholinesterase in brain. PubMed. [Link]

  • Kovalenko, P., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. [Link]

  • Liu, X., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [Link]

  • Shafi, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC, NIH. [Link]

  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC, NIH. [Link]

  • Varela, G., et al. (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. PMC, PubMed Central. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Al-blewi, F. F., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Pharmaceutical Sciences and Research. [Link]

  • Wang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. PMC, NIH. [Link]

  • Cupido, T., et al. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. ACS Publications. [Link]

  • Thapa, P., & Chen, Y. (2020). Testing PARP Inhibitors Using a Murine Xenograft Model. PubMed. [Link]

  • Van de Walle, T., et al. (2023). Auranofin Synergizes with the PARP Inhibitor Olaparib to Induce ROS-Mediated Cell Death in Mutant p53 Cancers. MDPI. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

Sources

Precision Protocol: Regioselective O-Debenzylation of 7-(Benzyloxy)-1H-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Mechanistic Insight

The 7-hydroxy-1H-indazole scaffold is a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., Axitinib and Pazopanib analogues). The C7-hydroxyl group often serves as a critical hydrogen bond donor/acceptor in the ATP-binding pocket or as a vector for solubilizing appendages.

Synthetic routes frequently employ the benzyl (Bn) group to protect the C7-phenol due to its stability against basic conditions and nucleophiles. However, the subsequent debenzylation step is non-trivial in the presence of the indazole core.

The Challenge: Indazole Amphotericity

Unlike simple phenols, the 1H-indazole ring is amphoteric.

  • N1-H Acidity (pKa ~13.8): Can form salts with strong bases.

  • N2 Basicity: Can coordinate with Lewis acids (like BBr₃) or transition metal catalysts (Pd), potentially poisoning the reaction or requiring stoichiometric excess of reagents.

This protocol delineates two high-fidelity methods for O-debenzylation, selected based on substrate compatibility and scalability.

Method A: Catalytic Hydrogenolysis (The Gold Standard)

Best For: Substrates lacking reducible functional groups (alkenes, alkynes, nitro groups, aryl halides). Mechanism: Heterogeneous catalysis via H₂ adsorption on Pd surface.

Experimental Workflow

The reaction is driven by the high affinity of palladium for the benzylic C-O bond. To prevent catalyst poisoning by the indazole nitrogens, protic solvents (MeOH) or acidic additives are often required.

Materials
  • Substrate: 7-(Benzyloxy)-1H-indazole derivative (1.0 equiv)

  • Catalyst: 10% Pd/C (Type: Degussa E101 NE/W or equivalent, 50% wet). Load: 10-20 wt% relative to substrate.

  • Solvent: Methanol (MeOH) or 1:1 MeOH/THF (for solubility).

  • Additive: Acetic acid (AcOH) or HCl (optional, to protonate N2).

  • Hydrogen Source: H₂ balloon (1 atm) or Parr shaker (40 psi).

Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve the substrate in MeOH (0.1 M concentration). If solubility is poor, add THF dropwise until clear.

    • Critical Insight: If the substrate contains basic amines (e.g., piperazines), add 1.0 equiv of AcOH to prevent amine coordination to the Pd surface.

  • Catalyst Addition: Under an inert atmosphere (Ar or N₂), carefully add 10% Pd/C (10 wt% of substrate mass).

    • Safety: Pd/C is pyrophoric.[1] Do not add to dry solvent; wet the catalyst with a small amount of water or toluene if not already 50% wet.

  • Hydrogenation: Purge the vessel with H₂ gas (vacuum/fill cycle x3). Stir vigorously at Room Temperature (20-25°C).

  • Monitoring: Monitor via LC-MS or TLC. Standard reaction time is 2–6 hours.

    • Endpoint: Disappearance of the benzyl peak (M+90 loss) and appearance of the phenol.

  • Workup: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.[1]

  • Isolation: Concentrate the filtrate in vacuo. If AcOH was used, co-evaporate with toluene to remove traces.

Method B: Lewis Acid-Mediated Cleavage (The "Hard" Route)

Best For: Substrates containing halogens (Cl, Br, I) or alkenes that would be reduced by H₂/Pd. Mechanism: Formation of a coordinate covalent boron-oxygen complex followed by nucleophilic attack of bromide on the benzylic carbon.

Experimental Workflow

Boron tribromide (BBr₃) is aggressive. For indazoles, the N2 nitrogen will compete with the oxygen for the Lewis acid. You must use at least 3-4 equivalents of BBr₃ to saturate the nitrogen sites and effect deprotection.

Materials
  • Substrate: 7-(Benzyloxy)-1H-indazole derivative (1.0 equiv)

  • Reagent: BBr₃ (1.0 M solution in DCM). Load: 4.0 equiv.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Methanol (MeOH) and Saturated NaHCO₃.

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask and cool to -78°C (dry ice/acetone bath) under N₂.

  • Dissolution: Dissolve substrate in anhydrous DCM (0.1 M).

  • Addition: Add BBr₃ solution dropwise over 15 minutes.

    • Observation: The solution may turn yellow/orange due to complex formation.

  • Warming: Stir at -78°C for 30 mins, then slowly warm to 0°C (ice bath). Stir for 2–4 hours.

    • Note: Do not reflux unless absolutely necessary; high temps can cleave the indazole N-N bond or cause polymerization.

  • Quenching (Critical): Cool back to -78°C. Add MeOH dropwise (very exothermic!).

  • Workup: Dilute with DCM and wash with sat. NaHCO₃ (to neutralize HBr). Dry organic layer over Na₂SO₄.[2]

Decision Matrix & Data Summary

The following table summarizes the operational parameters to guide your choice.

ParameterMethod A: Pd/C HydrogenolysisMethod B: BBr₃ CleavageMethod C: HBr/AcOH (Legacy)
Primary Utility Standard substratesHalogenated/Unsaturated substratesAcid-stable, non-volatile substrates
Selectivity Excellent (O-debenzylation only)Moderate (May cleave methyl ethers)Low (Harsh conditions)
Reagent Cost Moderate (Catalyst reusable)High (Stoichiometric)Low
Key Risk Catalyst poisoning (S, amines)N-coordination / Side reactionsDegradation of sensitive groups
Typical Yield 85 - 98%60 - 80%50 - 70%

Visualized Workflows (Graphviz)

Figure 1: Method Selection Decision Tree

Debenzylation_Decision_Tree Start Start: 7-(Benzyloxy)-1H-indazole Q1 Does substrate contain Alkenes, Alkynes, or Aryl Halides? Start->Q1 Q2 Does substrate contain Sulfur (Thioethers/Thiophenes)? Q1->Q2 No MethodB Method B: BBr3 / DCM (Lewis Acid Protocol) Q1->MethodB Yes (Avoid Reduction) MethodA Method A: Pd/C + H2 (Standard Protocol) Q2->MethodA No Q2->MethodB Yes (Catalyst Poison) MethodC Method C: HBr / AcOH (Strong Acid Protocol) MethodB->MethodC If BBr3 fails/low yield

Caption: Logical flow for selecting the appropriate deprotection strategy based on substrate functionality.

Figure 2: Mechanistic Pathway (BBr3 Mediated)

BBr3_Mechanism Substrate 7-Bn-Indazole Complex Boron Complex (N-BBr3 & O-BBr3) Substrate->Complex + xs BBr3 (-78°C) Transition Transition State (Br- attack on Benzyl) Complex->Transition Warm to 0°C Product 7-OH-Indazole + Benzyl Bromide Transition->Product Hydrolysis

Caption: Simplified mechanistic pathway showing the necessity of excess Lewis Acid to overcome N-coordination.

References

  • Indazole Scaffold in Drug Discovery

    • Gaikwad, D. D., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Medicinal Chemistry, 2025.[3] Link

  • Pd/C Hydrogenolysis of Benzyl Ethers

    • Pandarus, V., et al. "Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions."[1] ChemCatChem, 2011. Link

  • BBr3 Cleavage Protocols

    • Congreve, M. S., et al. "Selective Cleavage of Benzyl Ethers."[4] Synlett, 1993.[4] Link

  • General Indazole Synthesis & Functionalization

    • Li, P., et al. "Synthesis of 1H-indazole derivatives."[5] Journal of Organic Chemistry, 2012.[5] Link

  • Comparative Deprotection Methods

    • "Cleavage of Benzyl Ethers."[1][4][6][7] Organic Chemistry Portal. Link

Sources

Application Note: Suzuki-Miyaura Coupling of 7-(Benzyloxy)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the strategic functionalization of 7-(Benzyloxy)-1H-indazole , a privileged scaffold in kinase inhibitor discovery (e.g., targeting VEGFR, PLK4, or Trk kinases).

Executive Summary

The 7-(benzyloxy)-1H-indazole scaffold represents a critical "privileged structure" in medicinal chemistry. The 7-position substituent often occupies the solvent-exposed region or hydrophobic pocket of kinase ATP-binding sites, modulating potency and physicochemical properties (LogD). However, the electron-donating nature of the 7-benzyloxy group, combined with the acidic N-H proton of the indazole core, presents specific synthetic challenges:

  • Catalyst Poisoning: The free N1-H (

    
    ) can deprotonate and coordinate tightly to Pd(II), arresting the catalytic cycle.
    
  • Electronic Deactivation: The 7-alkoxy group renders the indazole ring electron-rich, significantly slowing the rate of oxidative addition if the halide is located on the indazole ring (e.g., C3, C4, C5, or C6).

This guide provides a validated workflow for the C3-functionalization of 7-(benzyloxy)-1H-indazole via Suzuki coupling, utilizing a Protection-Activation-Coupling strategy to ensure reproducibility and high yields.

Strategic Analysis & Mechanism

The "Indazole Trap" (Catalyst Deactivation)

Unprotected indazoles are notorious for poisoning Palladium catalysts. In basic Suzuki conditions, the indazole deprotonates to form an indazolyl anion. This species acts as a potent ligand, displacing phosphines and forming stable, inactive Pd-dimers.

Solution: We utilize the Tetrahydropyranyl (THP) protecting group. It is orthogonal to basic Suzuki conditions, prevents N-coordination, and is easily removed under mild acidic conditions that preserve the 7-benzyloxy ether.

Electronic Considerations

The 7-benzyloxy group is a strong Electron Donating Group (EDG) by resonance.

  • Impact: It increases electron density in the pyrazole and benzene rings.

  • Consequence: Oxidative addition of Pd(0) into a C3-Halide bond is slower compared to electron-deficient indazoles (e.g., 7-nitroindazole).

  • Mitigation: We employ electron-rich, bulky phosphine ligands (e.g., dppf or XPhos ) to facilitate the oxidative addition step and stabilize the catalytic species.

Workflow Visualization

IndazoleWorkflow Start 7-Hydroxy-1H-indazole Alkylation Step 1: O-Alkylation (BnBr, K2CO3) Start->Alkylation Inter1 7-(Benzyloxy)-1H-indazole Alkylation->Inter1 Iodination Step 2: C3-Iodination (I2, KOH) Inter1->Iodination Inter2 3-Iodo-7-(benzyloxy)-1H-indazole Iodination->Inter2 Protection Step 3: N-Protection (DHP, pTSA) Inter2->Protection Inter3 N-THP Precursor (Ready for Coupling) Protection->Inter3 Suzuki Step 4: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Inter3->Suzuki Critical Step Final Target: 3-Aryl-7-(benzyloxy)-1H-indazole Suzuki->Final

Figure 1: Strategic workflow for converting 7-hydroxyindazole to C3-arylated derivatives. The N-THP protection is the critical control point.

Experimental Protocols

Protocol A: Synthesis of the Coupling Partner

Target: 1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-7-(benzyloxy)-1H-indazole

Step 1: O-Alkylation & C3-Iodination

Note: C3-iodination is preferred over bromination because the C-I bond is weaker, compensating for the electron-rich deactivation caused by the 7-OBn group.

  • Reagents: 7-Hydroxyindazole (1.0 eq), Benzyl bromide (1.1 eq),

    
     (2.0 eq), DMF (0.5 M).
    
  • Procedure: Stir at 60°C for 4 hours. Quench with water, filter precipitate.

  • Iodination: Dissolve the crude 7-(benzyloxy)-1H-indazole (1.0 eq) in DMF. Add KOH pellets (3.0 eq) followed by Iodine (

    
    , 1.1 eq) portion-wise.
    
  • Reaction: Stir at RT for 2 hours. The reaction is usually rapid.

  • Workup: Pour into 10%

    
     (aq) to quench excess iodine. Filter the yellow solid.
    
  • Yield: Typically 85-90% over two steps.

Step 2: N-Protection (THP)
  • Reagents: 3-Iodo-7-(benzyloxy)-1H-indazole (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 2.0 eq), p-Toluenesulfonic acid (pTSA, 0.1 eq).

  • Solvent: THF (anhydrous).

  • Conditions: Reflux (65°C) for 3 hours.

  • Purification: Concentrate and pass through a short silica plug (Hexane/EtOAc 9:1). Note: The THP group introduces a chiral center, resulting in diastereomers if other chiral centers exist, but this is irrelevant for the final aromatic product.

Protocol B: The Suzuki-Miyaura Coupling

Target: 3-Aryl-7-(benzyloxy)-1H-indazole derivatives

This protocol uses Pd(dppf)Cl2 , a robust catalyst that resists dechelation and handles the steric bulk of the 7-benzyloxy group better than Pd(PPh3)4.

Materials Table
ComponentEquivalentsRoleNotes
Halide 1.0SubstrateN-THP protected 3-iodo-7-OBn-indazole
Boronic Acid 1.5Coupling PartnerAryl/Heteroaryl boronic acids
Catalyst 0.05 (5 mol%)Pd(dppf)Cl2·DCM Preferred over Pd(PPh3)4 for electron-rich rings
Base 3.0

or

Use

for sterically hindered boronic acids
Solvent [4:1]1,4-Dioxane : WaterDegassed thoroughly
Step-by-Step Procedure
  • Setup: In a microwave vial or round-bottom flask, combine the Halide , Boronic Acid , and Base .

  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 10 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM quickly under positive inert gas pressure. Cap the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave (Recommended): 100°C for 45 minutes.

  • Monitoring: Monitor by LCMS. The starting iodide (M+) should disappear. Watch for de-iodination (reduction) byproduct if the reaction is too wet or lacks active catalyst.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography. The product is usually less polar than the boronic acid but more polar than the starting iodide.

Protocol C: Deprotection (THP Removal)

The final step restores the bioactive 1H-indazole core.

  • Reagents: HCl (4M in Dioxane) or TFA.

  • Solvent: DCM or MeOH.

  • Procedure: Treat the coupled product with acid at RT for 1–2 hours.

  • Note on Compatibility: The 7-benzyloxy ether is generally stable to these acidic conditions. Avoid using

    
     or HBr, which will cleave the benzyl ether to the free phenol.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or Oxidative Addition failure.Switch to XPhos Pd G3 (Buchwald Precatalyst). The XPhos ligand is highly active for electron-rich aryl halides.
De-iodination (Reduction)

-hydride elimination or protodehalogenation.
Ensure solvents are strictly anhydrous/degassed. Increase Boronic Acid to 2.0 eq.
Regioisomers N1 vs N2 alkylation during protection.THP usually favors N1 (thermodynamic). If N2 forms, it often converts to N1 or reacts similarly in Suzuki, then converges to the same 1H-tautomer upon deprotection.
Cleavage of Benzyl Group Hydrogenolysis side reaction.Do not use Pd/C or

atmosphere if you intend to keep the 7-OBn group.

References

  • Indazole Synthesis & Functionalization

    • Collot, V., et al. "Suzuki-Miyaura cross-coupling reaction of 3-iodoindazoles: synthesis of 3-arylindazoles." Tetrahedron, 1999.[1]

  • Catalyst Poisoning by Azoles

    • Biscoe, M. R., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society, 2010.

  • 7-Substituted Indazoles in Kinase Inhibitors

    • Menu, E., et al. "Design, synthesis and biological evaluation of indazole-based PLK4 inhibitors." RSC Medicinal Chemistry, 2024.

    • ResearchGate Snippet Reference: "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles."

  • Buchwald Precatalysts (XPhos Pd G3)

    • Bruno, N. C., et al. "Design and Synthesis of Removable Generation 3 Precatalysts." Chemical Science, 2013.

Sources

Application Note and Protocol: Large-Scale Synthesis of 7-(Benzyloxy)-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

<_ _="">

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 7-(Benzyloxy)-1H-indazole-3-carbonitrile, a key intermediate in the development of various pharmaceutical agents.[1][2][3] The protocol herein details a robust and scalable two-step synthetic route, commencing with the diazotization of 2-amino-3-hydroxybenzonitrile followed by a Sandmeyer cyanation to yield 7-hydroxy-1H-indazole-3-carbonitrile. Subsequent O-benzylation affords the target compound. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and analytical validation necessary for successful and safe implementation in a laboratory or pilot plant setting.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] Specifically, 7-(Benzyloxy)-1H-indazole-3-carbonitrile serves as a versatile building block for the synthesis of more complex drug candidates. Its synthesis on a large scale, however, presents challenges related to safety, yield optimization, and purity control. This application note addresses these challenges by presenting a well-vetted protocol that has been optimized for scalability and reproducibility.

The synthetic strategy is predicated on two classical yet powerful transformations in organic chemistry: the Sandmeyer reaction and Williamson ether synthesis. The initial formation of the indazole ring via diazotization and subsequent copper-catalyzed cyanation is a reliable method for constructing the core heterocycle.[4][5] The subsequent benzylation of the hydroxyl group provides the desired product. This approach is advantageous due to the availability of starting materials and the generally high yields achievable.

Synthetic Pathway Overview

The overall synthetic transformation is depicted below. The process begins with the conversion of 2-amino-3-hydroxybenzonitrile to an intermediate diazonium salt, which is then subjected to a Sandmeyer reaction to form the indazole ring and introduce the nitrile group at the 3-position. The resulting 7-hydroxy-1H-indazole-3-carbonitrile is then protected as its benzyl ether.

Synthesis_Pathway A 2-Amino-3-hydroxybenzonitrile B Diazonium Salt Intermediate A->B  1. NaNO2, HCl, H2O, 0-5 °C   C 7-Hydroxy-1H-indazole-3-carbonitrile B->C  2. CuCN, KCN, H2O   D 7-(Benzyloxy)-1H-indazole-3-carbonitrile C->D  3. Benzyl Bromide, K2CO3, Acetone  

Caption: Overall synthetic scheme for 7-(Benzyloxy)-1H-indazole-3-carbonitrile.

Part 1: Synthesis of 7-Hydroxy-1H-indazole-3-carbonitrile

This initial stage involves the formation of the indazole ring system through a carefully controlled diazotization of 2-amino-3-hydroxybenzonitrile, followed by a Sandmeyer reaction. The causality behind this choice lies in the efficiency of this classic transformation for installing a nitrile group onto an aromatic ring derived from an amine.[4][5]

Experimental Protocol

Materials and Equipment:

Reagent/EquipmentGradeSupplierNotes
2-Amino-3-hydroxybenzonitrile98%Commercially Available
Sodium Nitrite (NaNO₂)ACS ReagentCommercially AvailableHighly Toxic and Oxidizer
Hydrochloric Acid (HCl)37%Commercially AvailableCorrosive
Copper(I) Cyanide (CuCN)99%Commercially AvailableHighly Toxic
Potassium Cyanide (KCN)97%Commercially AvailableHighly Toxic
Large Jacketed Glass Reactor20 LAppropriate Lab SupplierEquipped with overhead stirrer, thermocouple, and addition funnel
Chiller/Heater CirculatorFor temperature control
Buchner Funnel and Filter FlaskFor filtration
pH MeterCalibrated

Step-by-Step Procedure:

  • Reactor Setup: The 20 L jacketed glass reactor is assembled and ensured to be clean and dry. The overhead stirrer, thermocouple, and addition funnel are fitted. The chiller is set to 0 °C.

  • Acidic Solution Preparation: Charge the reactor with 5 L of deionized water and 1.5 L of concentrated hydrochloric acid. Begin stirring and cool the mixture to 0-5 °C.

  • Amine Dissolution: Slowly add 1.0 kg (7.45 mol) of 2-amino-3-hydroxybenzonitrile to the chilled acidic solution. Stir until complete dissolution is achieved. Maintain the temperature between 0 °C and 5 °C.

  • Diazotization: In a separate vessel, dissolve 540 g (7.82 mol) of sodium nitrite in 2 L of cold deionized water. Add this sodium nitrite solution dropwise to the reactor via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

  • Sandmeyer Reagent Preparation: In a separate, well-ventilated fume hood, prepare the Sandmeyer reagent. In a suitable container, dissolve 800 g (8.93 mol) of copper(I) cyanide and 1.2 kg (18.4 mol) of potassium cyanide in 6 L of deionized water. Extreme caution must be exercised when handling cyanides.

  • Cyanation Reaction: Slowly add the cold diazonium salt solution to the prepared Sandmeyer reagent. The addition should be controlled to manage the evolution of nitrogen gas. The reaction mixture is then slowly warmed to room temperature and stirred for an additional 12 hours.

  • Work-up and Isolation: Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. This will precipitate the product. The resulting solid is collected by filtration using a Buchner funnel, washed thoroughly with cold water (3 x 2 L), and then dried under vacuum at 50 °C to a constant weight.

  • Analysis: The crude 7-hydroxy-1H-indazole-3-carbonitrile is analyzed for purity by HPLC and its structure confirmed by ¹H NMR spectroscopy.

Part 2: Synthesis of 7-(Benzyloxy)-1H-indazole-3-carbonitrile

The second part of the synthesis involves the O-benzylation of the hydroxyl group of 7-hydroxy-1H-indazole-3-carbonitrile. This is a standard Williamson ether synthesis, chosen for its reliability and high-yielding nature.

Experimental Protocol

Materials and Equipment:

Reagent/EquipmentGradeSupplierNotes
7-Hydroxy-1H-indazole-3-carbonitrileAs synthesized in Part 1
Benzyl Bromide99%Commercially AvailableLachrymator
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
AcetoneACS ReagentCommercially AvailableFlammable
Large Jacketed Glass Reactor20 LAppropriate Lab SupplierEquipped with overhead stirrer, thermocouple, and reflux condenser
Rotary EvaporatorFor solvent removal
Crystallization Vessel

Step-by-Step Procedure:

  • Reactor Setup: The 20 L jacketed glass reactor is configured for reflux with an overhead stirrer, thermocouple, and reflux condenser.

  • Reagent Charging: Charge the reactor with 1.0 kg (6.28 mol) of 7-hydroxy-1H-indazole-3-carbonitrile, 1.3 kg (9.42 mol) of anhydrous potassium carbonate, and 10 L of acetone.

  • Benzylation Reaction: Begin stirring the suspension and add 1.2 L (10.05 mol) of benzyl bromide. Heat the mixture to reflux (approximately 56 °C) and maintain for 8-12 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filter cake is washed with acetone (2 x 1 L). The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification: The crude product is recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure 7-(Benzyloxy)-1H-indazole-3-carbonitrile as a crystalline solid.

  • Drying and Characterization: The purified product is dried under vacuum at 40-50 °C. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis.

Process Flow Diagram

Process_Flow cluster_0 Part 1: Indazole Formation cluster_1 Part 2: O-Benzylation A1 Charge Reactor with 2-Amino-3-hydroxybenzonitrile, HCl, and H2O A2 Cool to 0-5 °C A1->A2 A3 Diazotization: Add NaNO2 solution A2->A3 A5 Cyanation: Add diazonium salt to Sandmeyer reagent A3->A5 A4 Prepare Sandmeyer Reagent: CuCN, KCN, H2O A4->A5 A6 Work-up: Acidification, Filtration, Washing, Drying A5->A6 A7 Intermediate: 7-Hydroxy-1H-indazole-3-carbonitrile A6->A7 B1 Charge Reactor with Intermediate, K2CO3, and Acetone A7->B1 Transfer B2 Add Benzyl Bromide B1->B2 B3 Reflux for 8-12 hours B2->B3 B4 Work-up: Filtration, Concentration B3->B4 B5 Purification: Recrystallization B4->B5 B6 Final Product: 7-(Benzyloxy)-1H-indazole-3-carbonitrile B5->B6

Caption: Detailed workflow for the two-part synthesis.

Safety and Handling

This synthesis involves the use of several hazardous materials and requires strict adherence to safety protocols.

  • Sodium Nitrite: A strong oxidizing agent and is toxic if swallowed.[6][7] Avoid contact with combustible materials.[6][8]

  • Cyanides (CuCN, KCN): Extremely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[9][10] All manipulations involving cyanides must be performed in a well-ventilated fume hood. A cyanide antidote kit should be readily available.

  • Benzyl Bromide: A lachrymator and is corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. Ensure adequate ventilation. In case of exposure, follow the specific first aid measures outlined in the material safety data sheets (MSDS).

Characterization Data

7-Hydroxy-1H-indazole-3-carbonitrile:

  • Appearance: Off-white to light yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.95 (s, 1H), 10.55 (s, 1H), 7.55 (t, J = 7.9 Hz, 1H), 7.15 (d, J = 7.5 Hz, 1H), 6.95 (d, J = 8.3 Hz, 1H).

7-(Benzyloxy)-1H-indazole-3-carbonitrile:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 10.50 (br s, 1H), 7.80 (dd, J = 8.2, 0.9 Hz, 1H), 7.50-7.30 (m, 6H), 7.00 (dd, J = 7.6, 0.9 Hz, 1H), 5.30 (s, 2H).[11][12]

  • Mass Spec (ESI+): m/z 250.1 [M+H]⁺.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 7-(Benzyloxy)-1H-indazole-3-carbonitrile. By carefully controlling reaction conditions and adhering to stringent safety measures, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity. The provided step-by-step instructions, coupled with an understanding of the underlying chemical principles, will facilitate the successful implementation of this synthesis on a large scale.

References

  • ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

  • Organic Syntheses. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) -.
  • National Institutes of Health. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • LOCKSS. (n.d.). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Retrieved from [Link]

  • ACS Publications. (2020, July 21). Rh(III)-Catalyzed C–H Cyanation of 2H-Indazole with N-Cyano-N-phenyl-p-toluenesulfonamide. Retrieved from [Link]

  • United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite. Retrieved from [Link]

  • PMC. (n.d.). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Synthesis, 1 H NMR Study and Crystal determination of 7-Benzoyloxycoumarin. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • NJ.gov. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
  • PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • RSC Publishing. (n.d.). In(OTf)3 catalyzed C3-benzylation of indoles with benzyl alcohols in water. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 1 H ‐Indazole‐3‐Carbonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]

  • General Chemical. (2013, May 16). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 7-(Benzyloxy)-1H-indole. Retrieved from [Link]

  • Wiley Online Library. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Organic Syntheses. (n.d.). indazole - Organic Syntheses Procedure. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 7-(Benzyloxy)-1H-indazole-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-(Benzyloxy)-1H-indazole-3-carbonitrile Synthesis

Case ID: IND-7BN-CN-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary & Route Analysis

User Query: "How do I improve the yield of 7-(benzyloxy)-1H-indazole-3-carbonitrile? My current yields are inconsistent."

Technical Diagnosis: The synthesis of 7-(benzyloxy)-1H-indazole-3-carbonitrile is most reliably achieved via a two-step sequence: C3-selective iodination followed by Palladium-catalyzed cyanation .

Direct formation of the nitrile during ring closure (e.g., via diazonium intermediates) is often fraught with low yields due to the electronic interference of the 7-benzyloxy group. The "Iodination


 Cyanation" pathway offers modular control, allowing you to purify the stable 3-iodo intermediate before the sensitive metal-catalyzed step.

The Core Pathway:

  • Electrophilic Iodination: 7-(benzyloxy)-1H-indazole

    
     7-(benzyloxy)-3-iodo-1H-indazole.
    
  • Rosenmund-von Braun / Pd-Cyanation: 7-(benzyloxy)-3-iodo-1H-indazole

    
     Product.
    

Optimized Experimental Protocol

Step 1: Regioselective C3-Iodination

The 7-benzyloxy group is electron-donating, which activates the ring. While this aids reactivity, it can lead to over-iodination if not controlled.

Reagents: Iodine (


), Potassium Hydroxide (KOH), DMF.[1]
  • Dissolution: Dissolve 7-(benzyloxy)-1H-indazole (1.0 equiv) in DMF (5 mL/mmol).

  • Base Addition: Add KOH pellets (3.0 equiv). Stir until partially dissolved.

  • Iodination: Cool to 0°C. Add

    
     (1.1 equiv) portion-wise over 30 minutes.
    
    • Why? Portion-wise addition prevents high local concentrations of iodine, reducing the risk of di-iodination at C4/C6 positions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Quench: Pour into ice water containing 10%

    
     (sodium thiosulfate).
    
    • Mechanism:[2][3][4][5] Thiosulfate reduces unreacted iodine, preventing oxidative degradation during workup.

  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water if purity is <95%.

Step 2: Palladium-Catalyzed Cyanation (The Critical Step)

This is the bottleneck. Oxygen sensitivity and catalyst poisoning are the primary causes of failure.

Reagents:


 (0.6 equiv), 

(5-10 mol%), DMF (anhydrous).
  • Degassing (Crucial): Sparge anhydrous DMF with Argon/Nitrogen for at least 30 minutes before adding reagents.

    • Why? Pd(0) species are rapidly oxidized by dissolved oxygen, killing the catalytic cycle immediately.

  • Assembly: In a glovebox or under strict Schlenk conditions, combine:

    • 3-Iodo intermediate (1.0 equiv)

    • 
       (0.6 equiv) — Note: Zn(CN)2 provides 2 CN units.
      
    • 
       (0.05 equiv)
      
  • Heating: Heat to 85–90°C for 4–16 hours.

    • Warning: Do not exceed 100°C if possible. High temps can cause cleavage of the benzyl ether (debenzylation).

  • Workup (Scavenging): Cool to RT. Dilute with EtOAc. Wash with 1M Ammonium Hydroxide (

    
    ) or Ethylenediamine solution.
    
    • Why? The amine binds zinc and palladium salts, pulling them into the aqueous layer and preventing product contamination.

Troubleshooting Guide (FAQ)

Q1: My cyanation reaction stalls at 50% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst poisoning or ligand dissociation.

  • Solution:

    • Switch Ligands:

      
       is thermally unstable. Switch to 
      
      
      
      (2 mol%) + dppf (4 mol%)
      . The bidentate dppf ligand is far more robust at elevated temperatures.
    • Check Zinc Cyanide: Old

      
       absorbs moisture. Grind it to a fine powder and dry it under vacuum before use.
      
    • Add Polymetal Scavenger: Add 1-2 mol% of Zinc powder (Zn dust) to the reaction. This helps reduce any oxidized Pd(II) back to active Pd(0).

Q2: I see a side product with Mass [M-I+H] (De-iodination).

  • Diagnosis: Hydrodehalogenation. This occurs when the Pd-oxidative addition complex abstracts a hydride instead of transmetallating with cyanide.

  • Solution:

    • Ensure your solvent is anhydrous . Water can act as a proton source.

    • Avoid alcoholic solvents.

    • Lower the temperature slightly (e.g., from 100°C to 80°C) and increase reaction time.

Q3: The benzyl group is falling off during cyanation.

  • Diagnosis: Lewis-acid mediated cleavage.

    
     salts generated during the reaction can act as weak Lewis acids, cleaving benzyl ethers at high temperatures.
    
  • Solution:

    • Buffer the reaction: Add 1.0 equiv of TMEDA (Tetramethylethylenediamine). It chelates the Zinc species, attenuating its Lewis acidity.

    • Switch Cyanide Source: Use

      
       (Potassium Ferrocyanide) with 
      
      
      
      . This "non-toxic" source releases cyanide slowly and avoids Zinc entirely.

Q4: The product is dark brown and fails elemental analysis.

  • Diagnosis: Palladium contamination. Indazoles are excellent ligands for metals.

  • Solution: Treat the crude organic solution with Deloxan® THP II or silica-supported thiol scavengers for 4 hours before evaporation.

Data Optimization Tables

Table 1: Catalyst System Comparison for Cyanation

Catalyst SystemLigand TypeTemp (°C)Yield (%)Notes

Monodentate9065-75Standard. Sensitive to air/heat.

+ dppf
Bidentate80-10085-92 Recommended. Highly robust.

+ Xantphos
Bidentate (Wide bite)10080-85Good, but Xantphos is expensive.
CuCN (Rosenmund) N/A160+<40Avoid. Temp too high for O-Bn.

Table 2: Solvent Effects

SolventPolarityBoiling PtOutcome
DMF High153°CExcellent. Standard choice.
DMAc High165°CGood, but harder to remove.
NMP High202°CGood solubility, but workup is difficult.
Toluene Low110°CPoor solubility of Indazole.

Visual Workflows (Graphviz)

Diagram 1: Optimized Synthesis Workflow

SynthesisRoute cluster_side Potential Pitfalls Start 7-(Benzyloxy)-1H-indazole Step1 Step 1: Iodination (I2, KOH, DMF, 0°C -> RT) Start->Step1 Electrophilic Sub. Inter Intermediate: 3-Iodo-7-(benzyloxy)-1H-indazole Step1->Inter 90-95% Yield Side1 Over-iodination (C4/C6) Step1->Side1 Excess I2 Step2 Step 2: Cyanation (Zn(CN)2, Pd catalyst, 90°C) Inter->Step2 Pd-Catalyzed Cross-Coupling Product Target: 7-(Benzyloxy)-1H-indazole-3-carbonitrile Step2->Product 85-92% Yield (Optimized) Side2 Debenzylation (High Temp) Step2->Side2 T > 110°C

Caption: Optimized two-step synthetic pathway with critical yield checkpoints and potential pitfalls.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Issue Low Yield in Cyanation Step? Check1 Is conversion < 50%? Issue->Check1 Check2 Is Benzyl group lost? Issue->Check2 Check3 Is product impure? Issue->Check3 Action1 Use Pd2(dba)3 + dppf Degas solvent longer Check1->Action1 Yes Action2 Add TMEDA buffer Lower Temp (<90°C) Check2->Action2 Yes Action3 Wash with NH4OH Use Thiol Scavengers Check3->Action3 Yes

Caption: Decision matrix for diagnosing and resolving common failure modes in the cyanation step.

References

  • Preparation of 1H-Indazole-3-carbonitrile . Organic Syntheses, 2020 , 97, 312-326. (Detailed protocol for Pd-catalyzed cyanation of 3-iodoindazoles using Zn(CN)2).

  • Palladium-Catalyzed Cyanation of (Hetero)aryl Halides . Organic Letters, 2015 , 17(2), 202–205.[6] (Optimization of ligands including dppf/Xantphos for challenging substrates). [6]

  • Synthesis of 7-Methyl-1H-indazole-3-carboxylic acid . BenchChem Protocols. (General methodology for functionalizing the indazole C3 position).

  • Mild Palladium-Catalyzed Cyanation in Aqueous Media . MIT Open Access Articles. (Discusses tolerance of functional groups during cyanation).

Sources

Technical Support Center: Synthesis of 7-(benzyloxy)-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-(benzyloxy)-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during this multi-step synthesis. Our approach is rooted in a deep understanding of the reaction mechanisms, providing not just solutions but also the underlying chemical principles to empower your research.

Introduction: A Strategic Overview of the Synthesis

The synthesis of 7-(benzyloxy)-1H-indazole-3-carbonitrile is a critical process for accessing a key intermediate in the development of various therapeutic agents. The most common and logical synthetic route proceeds through a three-stage process, each with its own set of potential challenges and side reactions. This guide will dissect each stage, offering insights into preventing the formation of impurities and troubleshooting their appearance.

Here is a graphical representation of the likely synthetic pathway:

Synthesis_Pathway cluster_0 Stage 1: Benzylation cluster_1 Stage 2: Diazotization cluster_2 Stage 3: Cyclization 2-amino-3-hydroxybenzonitrile 2-amino-3-hydroxybenzonitrile 2-amino-3-(benzyloxy)benzonitrile 2-amino-3-(benzyloxy)benzonitrile 2-amino-3-hydroxybenzonitrile->2-amino-3-(benzyloxy)benzonitrile BnBr, K2CO3, DMF Diazonium_Salt [Intermediate Diazonium Salt] 2-amino-3-(benzyloxy)benzonitrile->Diazonium_Salt NaNO2, HCl(aq) Product 7-(benzyloxy)-1H-indazole-3-carbonitrile Diazonium_Salt->Product Intramolecular Cyclization

Caption: Proposed synthetic pathway for 7-(benzyloxy)-1H-indazole-3-carbonitrile.

Frequently Asked Questions & Troubleshooting Guide

Stage 1: Benzylation of 2-amino-3-hydroxybenzonitrile

Question 1: My benzylation reaction is incomplete, and I see unreacted starting material. What can I do?

Answer:

Incomplete conversion during the Williamson ether synthesis is a common issue. Here are the likely causes and troubleshooting steps:

  • Insufficient Base: The reaction requires a base to deprotonate the phenolic hydroxyl group. If the base is not strong enough or used in insufficient quantity, the reaction will be slow or incomplete.

    • Troubleshooting: Ensure your potassium carbonate (K₂CO₃) is anhydrous and finely powdered to maximize its surface area. You may consider using a stronger base like cesium carbonate (Cs₂CO₃) for more challenging substrates.

  • Poor Quality Reagents: Benzyl bromide can degrade over time, and the solvent (typically DMF or acetone) must be anhydrous.

    • Troubleshooting: Use freshly distilled or commercially available anhydrous solvents. Check the purity of your benzyl bromide; if it has a yellow or brownish color, it may have decomposed.

  • Reaction Temperature: While this reaction often proceeds well at room temperature, gentle heating (40-60 °C) can increase the reaction rate.

    • Troubleshooting: Try heating the reaction mixture and monitoring the progress by TLC.

Question 2: I've isolated a side product with a similar polarity to my desired product. What could it be?

Answer:

A likely side product in this step is the N-benzylated product, N-benzyl-2-amino-3-(benzyloxy)benzonitrile. This occurs when the amino group, which is also nucleophilic, competes with the hydroxyl group for the benzyl bromide.

  • Causality: The amino group's nucleophilicity can be comparable to the phenoxide, especially if the deprotonation of the hydroxyl group is not rapid and complete.

  • Prevention:

    • Slow Addition: Add the benzyl bromide slowly to the reaction mixture containing the substrate and base. This keeps the concentration of the alkylating agent low, favoring O-alkylation.

    • Protecting Groups: For a more controlled synthesis, consider protecting the amino group before benzylation, though this adds extra steps to the overall synthesis.

  • Identification and Removal:

    • ¹H NMR: The N-benzylated product will show a characteristic benzylic CH₂ signal and an NH proton signal.

    • Mass Spectrometry: The mass of the N-benzylated product will be 90 Da higher than the desired O-benzylated product.

    • Purification: Careful column chromatography can usually separate the O- and N-benzylated isomers.

Benzylation_Side_Product Start 2-amino-3-hydroxybenzonitrile O_Alk O-Alkylation (Desired) Start->O_Alk BnBr, Base N_Alk N-Alkylation (Side Product) Start->N_Alk BnBr, Base Desired 2-amino-3-(benzyloxy)benzonitrile O_Alk->Desired Side N-benzyl-2-amino-3- (benzyloxy)benzonitrile N_Alk->Side

Caption: Competing O- and N-alkylation pathways in the benzylation step.

Stage 2 & 3: Diazotization and Cyclization

Question 3: My reaction mixture turns dark, and I get a low yield of the indazole product. What is happening?

Answer:

The diazotization of aromatic amines is a sensitive reaction that must be performed under carefully controlled conditions.[1] A dark-colored reaction mixture and low yield often point to the decomposition of the intermediate diazonium salt.

  • Causality: Aryl diazonium salts are unstable at elevated temperatures.[2] If the temperature of the reaction mixture rises above 0-5 °C, the diazonium salt can decompose, leading to the formation of phenolic byproducts and other colored impurities.

  • Prevention:

    • Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.

    • Slow Addition: Add the sodium nitrite solution dropwise to the acidic solution of the amine to control the exothermic reaction.

  • Side Product Identification: The primary decomposition product is often the corresponding phenol, in this case, 2-hydroxy-3-(benzyloxy)benzonitrile. This can be identified by its characteristic phenolic proton in the ¹H NMR spectrum and by mass spectrometry.

Question 4: I've isolated an impurity that appears to be the debenzylated product. How is this possible?

Answer:

While benzyl ethers are generally stable, they can be cleaved under certain conditions.

  • Causality: The acidic conditions used for diazotization, especially if prolonged or at elevated temperatures, can lead to the cleavage of the benzyl ether, resulting in the formation of 7-hydroxy-1H-indazole-3-carbonitrile.[3]

  • Prevention:

    • Minimize Reaction Time: Do not let the reaction stir for an extended period after the diazotization is complete. Proceed with the workup as soon as the reaction is finished (as indicated by TLC or LC-MS).

    • Use Milder Acids: While hydrochloric acid is common, exploring other acids might offer a milder reaction environment.

  • Identification: The debenzylated product will have a significantly different polarity from the desired product and can be easily identified by the absence of the benzyl group signals in the ¹H NMR and a corresponding mass difference of 91 Da in the mass spectrum.

Question 5: My final product contains an amide or carboxylic acid impurity. Where did this come from?

Answer:

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[4][5][6]

  • Causality:

    • Acidic Conditions: During the diazotization step, if the reaction is allowed to warm up or is stirred for too long, the nitrile can be hydrolyzed to the corresponding amide, 7-(benzyloxy)-1H-indazole-3-carboxamide.[7]

    • Basic Conditions: If the workup involves a strong base and is performed at a high temperature, the nitrile can be hydrolyzed to the carboxylic acid, 7-(benzyloxy)-1H-indazole-3-carboxylic acid.

  • Prevention:

    • Maintain Low Temperatures: As with preventing diazonium salt decomposition, strict temperature control is crucial.

    • Careful Workup: Neutralize the reaction mixture carefully at low temperatures. Avoid prolonged exposure to strong acids or bases.

  • Identification:

    • Amide: The amide will show two broad singlets for the -NH₂ protons in the ¹H NMR and a characteristic C=O stretch in the IR spectrum.

    • Carboxylic Acid: The carboxylic acid will show a very broad singlet for the -OH proton in the ¹H NMR and a broad O-H and a C=O stretch in the IR spectrum.

Summary of Potential Side Products

Side Product Stage of Formation Identification (¹H NMR) Identification (MS) Prevention/Troubleshooting
N-benzyl-2-amino-3-(benzyloxy)benzonitrileBenzylationBenzylic CH₂ and NH signalsM+90 of desired intermediateSlow addition of benzyl bromide, use of protecting groups.
2-hydroxy-3-(benzyloxy)benzonitrileDiazotizationPhenolic OH signalM-1 of starting material for diazotizationStrict temperature control (0-5 °C) during diazotization.
7-hydroxy-1H-indazole-3-carbonitrileDiazotization/WorkupPhenolic OH signal, absence of benzyl signalsM-91 of desired productMinimize reaction time in acid, use milder acids.
7-(benzyloxy)-1H-indazole-3-carboxamideDiazotization/WorkupBroad NH₂ signalsM+18 of desired productMaintain low temperature, careful workup.
7-(benzyloxy)-1H-indazole-3-carboxylic acidWorkupBroad COOH signalM+19 of desired productAvoid strong base and heat during workup.

Experimental Protocols

Protocol 1: Benzylation of 2-amino-3-hydroxybenzonitrile

  • Dissolve 2-amino-3-hydroxybenzonitrile (1.0 equiv) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl bromide (1.1 equiv) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Diazotization and Cyclization

  • Dissolve 2-amino-3-(benzyloxy)benzonitrile (1.0 equiv) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.05 equiv) in water dropwise, maintaining the temperature between 0 and 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes, monitoring the disappearance of the starting material by TLC.

  • Carefully neutralize the reaction with a saturated solution of sodium bicarbonate at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
  • Synthetic method of p-hydroxybenzonitrile.
  • Process for the preparation of p-hydroxybenzonitrile.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Converting Nitriles to Amides. Chemistry Steps.
  • Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols.
  • Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange.
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • Diazotis
  • hydrolysis of nitriles. Chemguide.
  • Benzyl Ethers. Organic Chemistry Portal.
  • An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • De-O-benzylation of Sterically Hindered Benzyl Ethers.
  • 2-amino-3-ethyl-4-hydroxybenzonitrile. ChemSynthesis.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
  • Highly selective production of benzylamine from benzonitrile on metal-supported c
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe.
  • N‐Insertion of Diazonium Salts Into Ketone Deriv
  • Chemical structure of benzonitrile derivatives investigated.
  • Benzyl Esters. Organic Chemistry Portal.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
  • Method for the preparation of 2 hydroxybenzonitrile.
  • A process for producing nitrile compounds.

Sources

Troubleshooting regioselectivity in indazole N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Regioselectivity in Indazole N-Alkylation Role: Senior Application Scientist Status: Online | Ticket Priority: High

Diagnostic Hub: The "Why" Behind the Mixture

Welcome to the Indazole Support Center. If you are here, you are likely staring at an LCMS trace showing two peaks with identical masses but different retention times—the classic N1 vs. N2 regioisomer problem.

The Core Conflict: Thermodynamics vs. Kinetics

Indazole exists in a tautomeric equilibrium.[1] The 1H-indazole (N1-H) is aromatic and thermodynamically more stable (by ~3–5 kcal/mol) than the 2H-indazole (N2-H) quinonoid form.

  • N1-Alkylation (Thermodynamic): The N1 anion is the most stable species. Under conditions that allow equilibration or tight ion-pairing (e.g., NaH/THF), the electrophile attacks N1.

  • N2-Alkylation (Kinetic/Steric): The N2 nitrogen has higher electron density in certain resonance contributors and is less sterically hindered by the benzene ring (unless C3 is substituted). Accessing N2 requires overcoming the thermodynamic drive toward N1.

Quick Diagnostic Matrix
ObservationProbable CausePhysical Mechanism
~1:1 Mixture "Loose" Ion Pair Using polar aprotic solvents (DMF/DMSO) with weak bases (Cs₂CO₃/K₂CO₃) creates a "naked" anion that reacts indiscriminately.
>95% N1 Product "Tight" Ion Pair Non-polar/ethereal solvents (THF/Toluene) with small counterions (Na⁺/Li⁺) coordinate to N1, directing alkylation there.
>90% N2 Product Steric Block / Acid Substituents at C7 block N1 access, OR acid-catalyzed imidate chemistry was used (see Advanced Protocols).

Solution Architectures: Protocols & Fixes

Scenario A: "I need the N1-alkyl product exclusively."

This is the most common request. The goal is to enforce Thermodynamic Control .

  • The Gold Standard Protocol: Sodium Hydride (NaH) in THF.[1][2][3][4][5]

  • Why it works: In THF, the sodium cation forms a tight ion pair with the indazole anion. The Na⁺ coordinates to N2, shielding it, while the N1 site remains accessible and nucleophilic.

  • Troubleshooting:

    • Issue: "Reaction is too slow in THF."

    • Fix: Heat to 50–60°C. Do not add DMF; this dissociates the ion pair and erodes selectivity.

Scenario B: "I need the N2-alkyl product exclusively."

This is the "Hard Mode" of indazole chemistry. N2 is rarely favored under basic alkylation conditions unless specific substrate biases exist.

  • Method 1: The Steric Override (Substrate Dependent)

    • If your scaffold permits, introduce a substituent at C7 (e.g., -NO₂, -CO₂Me, -Cl). This sterically blocks the N1 site, forcing the electrophile to N2.

    • Reference:Beilstein J. Org.[1] Chem. 2021, 17, 1939.[3]

  • Method 2: The Acid-Catalyzed Bypass (The "Pfizer" Method)

    • Reagent: Alkyl 2,2,2-trichloroacetimidates.[6]

    • Condition: Catalytic Lewis Acid (BF₃·OEt₂) or Brønsted acid in non-polar solvent.

    • Mechanism: This proceeds via an S_N1-like pathway or specific activation where the protonated imidate is attacked by the more basic N2 lone pair (kinetic control) rather than the deprotonated N1 anion.

  • Method 3: The Mitsunobu Gamble

    • Condition: PPh₃, DIAD, Alcohol, THF.[1]

    • Outcome: Highly variable.[2][7] While often cited for N2 selectivity, it frequently yields mixtures (e.g., 1:2 N1:N2). Use only if Method 2 is unavailable.

Visualizing the Decision Pathway

The following logic flow helps you select the correct conditions based on your substrate and target.

IndazoleLogic Start Start: Indazole N-Alkylation Target Which Isomer is Required? Start->Target N1_Path Target: N1-Alkyl Target->N1_Path N2_Path Target: N2-Alkyl Target->N2_Path Cond_A PROTOCOL A: NaH (1.2 eq), THF, 0°C to 60°C (Tight Ion Pair Control) N1_Path->Cond_A Standard Route Check_C7 Is C7 Substituted? N2_Path->Check_C7 Cond_B PROTOCOL B: Cs₂CO₃, DMF/MeCN (Expect N2 selectivity >95%) Check_C7->Cond_B Yes (Steric Block) Cond_C PROTOCOL C: Alkyl-Trichloroacetimidate Cat. TMSOTf or BF₃·OEt₂, DCM Check_C7->Cond_C No (Unsubstituted)

Figure 1: Decision tree for selecting reaction conditions based on regioselectivity targets.

Experimental Protocol Vault

Protocol A: High-Fidelity N1-Alkylation

Best for: Unsubstituted indazoles or C3-substituted analogs.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M). Note: Do not use DMF.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

  • Aging: Stir at 0°C for 30 min, then warm to RT for 30 min. Reason: Ensures complete formation of the Sodium-Indazolide tight ion pair.

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Warm to 50°C and monitor by LCMS.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

    • Expected Outcome: >95:5 N1:N2 ratio.[4]

Protocol C: Selective N2-Alkylation (Imidate Method)

Best for: Forcing N2 selectivity when no steric blocking groups are present.

  • Reagent Prep: Convert your alcohol (R-OH) to the trichloroacetimidate using Cl₃CCN and DBU (standard procedure).

  • Setup: Dissolve 1H-indazole (1.0 equiv) and Imidate (1.2 equiv) in anhydrous DCM or Toluene .

  • Catalysis: Add catalytic TMSOTf (0.1 equiv) or BF₃·OEt₂ at 0°C.

  • Reaction: Stir at RT for 2–12 h.

  • Workup: Quench with sat. NaHCO₃.

    • Expected Outcome: Predominantly N2 product.

Frequently Asked Questions (FAQs)

Q: I used Cs₂CO₃ in DMF and got a 60:40 mixture. Can I separate them? A: Usually, yes. N1 and N2 isomers have distinct polarities.[8][9] On silica gel, the N1 isomer is generally less polar (elutes first) compared to the N2 isomer. However, separation is painful on a large scale. It is far more efficient to switch to Protocol A (NaH/THF) to avoid the mixture entirely.

Q: Does the size of the electrophile matter? A: Yes.

  • Methyl Iodide/Primary Halides: Follow the standard rules (N1 with NaH, mixed with Cs₂CO₃).

  • Bulky Electrophiles (Isopropyl, t-Butyl): Steric hindrance becomes the dominant factor. If C7 is open, bulky groups will still prefer N1 (thermodynamic). If C3 is substituted with a bulky group (e.g., t-Butyl), it can actually push selectivity toward N1 to avoid the "buttressing effect" at N2.

Q: I see a peak with M+ Alkyl mass but different UV spectrum. What is it? A: Check for O-alkylation if your indazole has a carbonyl group (e.g., Indazolone). Also, check for dialkylation (quaternary ammonium salt), which is a common byproduct if excess electrophile/base is used.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold.Beilstein J. Org. Chem.2021, 17, 1939–1950.

    • Key Insight: Detailed study of C7 and C3 substituent effects on regioselectivity.[3][4][5][10]

  • Mechanistic Insights and Regioselective N-Alkylation. Beilstein J. Org.[1] Chem.2024 , 20, 1940–1954.[1]

    • Key Insight: DFT calculations confirming the "tight ion pair" vs.
  • Highly Selective N2-Alkylation of Indazoles.Synthesis2022, 54, 4529. (Pfizer/WuXi methodology).

    • Key Insight: Use of trichloroacetimidates under acid catalysis to achieve N2 selectivity.[6]

Sources

Stability of the benzyloxy group under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the benzyloxy (Bn) protecting group. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios encountered during the synthesis of complex molecules where the benzyl ether is a key protecting group. Our focus is on providing not just protocols, but a deep, mechanistic understanding to empower you in your experimental design and execution.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the stability and use of the benzyloxy group.

Question 1: How stable is the benzyloxy group to acidic and basic conditions?

The benzyloxy group is widely regarded as a robust protecting group, stable to a broad range of non-reductive chemical transformations, including many acidic and basic conditions.[1][2] This stability is a key reason for its extensive use in multi-step organic synthesis.

  • Basic Conditions: Benzyl ethers are exceptionally stable under basic conditions. They are resistant to hydrolysis by strong bases such as sodium hydroxide and potassium carbonate, as well as non-nucleophilic bases like sodium hydride (NaH), which is often used during the protection step itself.[3] This stability allows for the use of a wide array of base-mediated reactions elsewhere in the molecule without affecting the benzyl ether.

  • Acidic Conditions: The benzyloxy group is generally stable to moderately acidic conditions.[4] For instance, it can withstand conditions used for the cleavage of more acid-labile protecting groups like silyl ethers or acetals. However, it is not completely inert to strong acids. Cleavage can occur with strong Brønsted acids like HBr or HI, or strong Lewis acids such as boron tribromide (BBr₃).[3][5][6] This cleavage typically proceeds through an SN1 or SN2 mechanism, depending on the substrate and reaction conditions.[6][7]

Question 2: What are the standard methods for the deprotection of a benzyl ether?

The most common and generally preferred method for benzyl ether deprotection is catalytic hydrogenolysis.[8][9] This method is valued for its mild conditions and clean reaction profile.

  • Catalytic Hydrogenolysis: This involves the use of a palladium catalyst, typically 10% palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂).[8][9] The reaction is usually carried out in a protic solvent like ethanol or methanol. The benzyl group is cleaved to yield the free alcohol and toluene as a byproduct.[5]

  • Dissolving Metal Reduction: Another reductive method is the Birch reduction, which employs sodium or lithium metal in liquid ammonia with a proton source.[10] This method is effective but uses harsh conditions that may not be compatible with many other functional groups.[10]

  • Oxidative Cleavage: Benzyl ethers can also be cleaved under oxidative conditions. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for p-methoxybenzyl (PMB) ethers which are more electron-rich.[3][11]

Question 3: Can I selectively deprotect a benzyloxy group in the presence of other functional groups?

Yes, selective deprotection is a key advantage of the benzyloxy group, forming the basis of many orthogonal protection strategies.[12]

  • Orthogonality with Acid/Base Labile Groups: Since benzyl ethers are stable to many acidic and basic conditions, they can remain intact while other protecting groups like silyl ethers (e.g., TBDMS), acetals (e.g., THP), or carbamates (e.g., Boc) are removed.

  • Chemoselectivity in Reductive Deprotection: The primary challenge with catalytic hydrogenolysis is the potential for the reduction of other functional groups, such as alkenes, alkynes, nitro groups, and some nitrogen-containing heterocycles.[4] Careful selection of catalyst and reaction conditions can often achieve selectivity. For example, using a transfer hydrogenation source like ammonium formate with Pd/C can sometimes offer better selectivity compared to H₂ gas.[13]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the use of the benzyloxy group.

Problem 1: My benzyl ether is being cleaved during a reaction where it should be stable.

This is a common issue that often points to unexpectedly harsh reaction conditions or the presence of catalytic impurities.

  • Causality Analysis: While generally stable, benzyl ethers can be cleaved by strong Lewis acids or under conditions that generate strong protic acids in situ. For example, some grades of chloroform can contain trace amounts of HCl, which can lead to slow cleavage over time. Similarly, some Lewis acidic reagents used for other transformations may be strong enough to cleave the benzyl ether.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure all reagents and solvents are pure and free from acidic impurities. Use freshly distilled solvents when necessary.

    • Reaction Temperature: If the reaction is heated, consider if a lower temperature could still achieve the desired transformation without cleaving the benzyl ether.

    • Alternative Reagents: If a Lewis acid is suspected to be the cause, investigate if a milder alternative exists for the intended reaction.

Workflow for Diagnosing Unwanted Benzyl Ether Cleavage

start Unwanted Benzyl Ether Cleavage Observed check_reagents Check Reagent and Solvent Purity start->check_reagents check_temp Review Reaction Temperature start->check_temp check_lewis_acid Is a Lewis Acid Present? start->check_lewis_acid purify Purify/Redistill Solvents and Reagents check_reagents->purify Impurity Suspected lower_temp Run Reaction at Lower Temperature check_temp->lower_temp High Temp Used alt_reagent Consider Milder Alternative Reagent check_lewis_acid->alt_reagent Yes outcome Problem Resolved purify->outcome lower_temp->outcome alt_reagent->outcome

Caption: Troubleshooting workflow for unexpected benzyloxy group cleavage.

Problem 2: My catalytic hydrogenolysis for benzyl ether deprotection is slow or incomplete.

Several factors can contribute to an inefficient hydrogenolysis reaction.

  • Causality Analysis:

    • Catalyst Inactivation: The palladium catalyst can be poisoned by sulfur-containing compounds, strong coordinating ligands, or certain amines.

    • Poor Catalyst Activity: The quality of the Pd/C catalyst can vary between suppliers and even batches. An old or poorly stored catalyst may have reduced activity.

    • Mass Transfer Limitations: In a heterogeneous reaction like this, efficient mixing and sufficient hydrogen availability at the catalyst surface are crucial.

    • Solvent Choice: The solvent can influence the reaction rate. Protic solvents like ethanol and methanol are generally effective.

  • Troubleshooting Steps:

    • Use a Fresh Catalyst: If catalyst poisoning is suspected or the catalyst is old, use a fresh batch.

    • Increase Catalyst Loading: While typically used at 5-10 mol%, increasing the catalyst loading can sometimes drive the reaction to completion.

    • Improve Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate contact with the substrate and hydrogen.

    • Check Hydrogen Supply: Ensure a continuous and sufficient supply of hydrogen. For reactions at atmospheric pressure, a balloon of hydrogen is common, but for stubborn substrates, a higher pressure in a specialized apparatus may be necessary.

    • Solvent System: Consider switching to a different solvent or using a solvent mixture, for example, ethyl acetate/methanol.

Section 3: Experimental Protocols

Here we provide detailed, self-validating protocols for the protection and deprotection of an alcohol with a benzyloxy group.

Protocol 1: Benzylation of a Primary Alcohol

Objective: To protect a primary alcohol using benzyl bromide and sodium hydride.

Materials:

  • Substrate (primary alcohol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the alcohol (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add NaH (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation: The success of the reaction can be confirmed by ¹H NMR spectroscopy, looking for the appearance of a new singlet around 4.5 ppm corresponding to the benzylic protons (–O–CH₂–Ph) and the disappearance of the hydroxyl proton signal.

Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

Objective: To cleave a benzyl ether to reveal the free alcohol using catalytic hydrogenolysis.

Materials:

  • Benzyloxy-protected substrate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen (H₂) gas supply (e.g., balloon or Parr shaker)

  • Celite®

Procedure:

  • Dissolve the benzyl ether (1.0 eq) in EtOH or MeOH in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 10% by weight of the substrate).

  • Evacuate the flask and backfill with H₂ gas (repeat 3x).

  • Stir the reaction mixture vigorously under an atmosphere of H₂ (a balloon is sufficient for many substrates) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, do not allow the filter cake to dry completely.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Self-Validation: The deprotection can be confirmed by ¹H NMR spectroscopy by the disappearance of the benzylic proton signal and the aromatic signals of the benzyl group, and the appearance of the hydroxyl proton signal. Mass spectrometry can be used to confirm the expected change in molecular weight.

Section 4: Data Summary

The following table summarizes the general stability of the benzyloxy group under various conditions.

Reagent/ConditionStability of Benzyloxy GroupNotes
Bases
NaOH, KOHStableGenerally very stable to strong aqueous bases.
NaH, KHStableUsed in the formation of the benzyl ether.
K₂CO₃, Cs₂CO₃StableCommon bases in organic synthesis.
Acids
Acetic Acid, TFAGenerally StableStable under conditions for Boc deprotection.
HCl (conc.)Potentially LabileCleavage can occur, especially with heating.
HBr, HILabileStrong hydrohalic acids will cleave the ether.[5][6]
Lewis Acids (e.g., BBr₃, BCl₃)LabileStrong Lewis acids are effective for cleavage.[3]
Reductive Conditions
H₂/Pd/C, H₂/PtO₂LabileStandard conditions for deprotection.[1][8]
Na/NH₃ (Birch)LabileEffective but harsh dissolving metal reduction.[4][10]
NaBH₄, LiAlH₄StableGenerally stable to hydride reducing agents.
Oxidative Conditions
DDQLabile (especially for PMB)Oxidative deprotection is possible.[3][11]
KMnO₄, CrO₃StableThe ether linkage is stable to many common oxidants.

Section 5: Mechanistic Insights

Understanding the mechanism of key transformations is crucial for predicting reactivity and troubleshooting.

Mechanism of Acid-Catalyzed Cleavage of a Benzyl Ether

The acid-catalyzed cleavage of a benzyl ether can proceed via an SN1 or SN2 pathway. The SN1 pathway is favored due to the stability of the resulting benzyl carbocation.[7]

start R-O-Bn + H-X protonation Protonated Ether R-O(H+)-Bn start->protonation Protonation sn1_path SN1 Pathway protonation->sn1_path carbocation Benzyl Carbocation Bn+ sn1_path->carbocation Loss of R-OH alcohol Alcohol R-OH benzyl_halide Benzyl Halide Bn-X carbocation->benzyl_halide + X-

Sources

Identifying unknown peaks in the NMR of 7-(benzyloxy)-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectral Analysis

Introduction

Welcome to the technical support guide for the analysis of 7-(benzyloxy)-1H-indazole-3-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who encounter unexpected signals in the proton nuclear magnetic resonance (¹H NMR) spectra of this compound. As a key intermediate in various synthetic programs, ensuring its purity is paramount. This guide provides a systematic, question-and-answer-based approach to troubleshoot and identify these unknown peaks, moving from common contaminants to more complex structural elucidation.

Frequently Asked Questions & Troubleshooting Guide

Q1: I've run a ¹H NMR spectrum of my 7-(benzyloxy)-1H-indazole-3-carbonitrile sample and see several unexpected peaks. What is my first step?

Initial Actions:

  • Confirm Expected Peaks: First, ensure you can confidently assign the signals belonging to your product. Refer to the table below for the expected chemical shifts.

  • Check for Obvious Contaminants: The most frequent "unknowns" are residual solvents from your reaction workup or purification, as well as common laboratory contaminants like silicone grease.

  • Review the Synthetic Route: Consider the starting materials, reagents, and potential side-products of your synthesis. These are the most likely candidates for reaction-derived impurities.

Below is a logical workflow to guide your investigation.

Troubleshooting_Workflow start Unexpected Peaks Observed in ¹H NMR check_product Step 1: Assign Known Product Peaks start->check_product check_solvents Step 2: Check for Residual Solvents & Common Contaminants check_product->check_solvents check_reagents Step 3: Compare with Starting Materials & Reagents check_solvents->check_reagents evaluate1 Contaminant Identified? check_reagents->evaluate1 d2o_shake Step 4: Perform D₂O Shake (for labile -OH, -NH protons) evaluate1->d2o_shake No end_success Identity Confirmed. Document Findings. evaluate1->end_success Yes evaluate2 Peak Disappeared? d2o_shake->evaluate2 repurify Step 5: Repurify Sample (Column, Recrystallization) evaluate2->repurify No evaluate2->end_success Yes (Identified as -OH/-NH) reanalyze Re-acquire NMR repurify->reanalyze evaluate3 Peaks Persist? reanalyze->evaluate3 advanced_nmr Step 6: Advanced Analysis (2D NMR, LC-MS) evaluate3->advanced_nmr Yes evaluate3->end_success No (Purification was successful) end_complex Unknown is a complex byproduct or degradant. Requires full characterization. advanced_nmr->end_complex

Caption: A stepwise workflow for identifying unknown NMR peaks.

Q2: What is the expected ¹H NMR spectrum for pure 7-(benzyloxy)-1H-indazole-3-carbonitrile?

A2: Understanding the baseline spectrum of your target molecule is critical. 7-(benzyloxy)-1H-indazole-3-carbonitrile has distinct regions in its ¹H NMR spectrum corresponding to the indazole core and the benzyl protecting group. The exact chemical shifts can vary slightly based on the solvent and concentration, but the pattern and integration should be consistent.

Table 1: Predicted ¹H NMR Chemical Shifts for 7-(benzyloxy)-1H-indazole-3-carbonitrile

ProtonsMultiplicityApprox. Chemical Shift (δ, ppm)IntegrationNotes
Indazole-NHbroad singlet> 10.01HThis proton is exchangeable and may not always be observed.
Indazole-H4doublet (d)~8.0 - 8.21HAromatic proton adjacent to the nitrogen-containing ring.
Phenyl (Bn)multiplet (m)~7.3 - 7.55HProtons of the phenyl ring on the benzyl group.
Indazole-H5triplet (t)~7.2 - 7.31HAromatic proton on the benzene portion of the indazole.
Indazole-H6doublet (d)~7.0 - 7.11HAromatic proton on the benzene portion of the indazole.
Methylene (Bn)singlet (s)~5.42HThe two protons of the -O-CH₂-Ph group. A key, sharp signal.

Note: These are estimated values. The indazole region, in particular, can show complex splitting patterns.

Q3: The unknown peaks are small and sharp. Could they be residual solvents?

A3: Yes, this is highly likely. Residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane) or from glassware (e.g., acetone) are the most common source of unexpected sharp signals.[1][2] Cross-referencing your unknown peaks with a standard solvent impurity table is an essential troubleshooting step.[1][2][3][4]

Table 2: Common Residual Solvents in CDCl₃ [1][3][4]

SolventKey ¹H NMR Signal(s) (δ, ppm)Multiplicity
Acetone2.17s
Dichloromethane (DCM)5.30s
Diethyl Ether3.48 (q), 1.21 (t)q, t
Ethyl Acetate (EtOAc)4.12 (q), 2.05 (s), 1.26 (t)q, s, t
Hexane / Heptane~1.2-1.4 (br), ~0.9 (t)br, t
Methanol3.49s
Toluene7.2-7.3 (m), 2.36 (s)m, s
Water~1.56s (broad)

Data compiled from established chemical shift tables for impurities.[1][2][3][4]

Q4: I've ruled out solvents. Could the peaks be from my starting materials or reaction byproducts?

A4: Absolutely. This is the next logical area of investigation. The synthesis of 7-(benzyloxy)-1H-indazole-3-carbonitrile typically involves the benzylation of a 7-hydroxyindazole precursor. Therefore, unreacted starting materials or byproducts from the benzylating agent are plausible impurities.

Table 3: Potential Reaction-Related Impurities and Their ¹H NMR Signals

CompoundRole / OriginKey ¹H NMR Signal(s) (δ, ppm)Notes
7-Hydroxy-1H-indazole-3-carbonitrileStarting MaterialAbsence of benzyl signals (~5.4 ppm and 7.3-7.5 ppm). Presence of a phenolic -OH proton.The aromatic signals of the indazole core will also be shifted.
Benzyl AlcoholReagent Hydrolysis~7.3 (m, 5H), 4.7 (s, 2H), ~1.6-2.5 (br s, 1H, -OH)Often formed if there is moisture present during the reaction.[5]
Dibenzyl EtherReagent Byproduct~7.3 (m, 10H), 4.54 (s, 4H)Can form via self-condensation of the benzylating agent under basic conditions.[6][7]
Benzyl Bromide/ChlorideStarting Material~7.3 (m, 5H), 4.5 (s, 2H)A sharp singlet for the methylene group adjacent to the halogen.
Q5: The peaks don't match anything obvious, but one is broad. What experiment can I run to identify it?

A5: A broad peak often suggests an exchangeable proton, such as an alcohol (-OH) or an amine/amide (-NH).[8] The simplest and most effective way to confirm this is with a "D₂O shake" experiment. Deuterium oxide (D₂O) will exchange with labile protons, causing their signal to disappear from the ¹H NMR spectrum.[8]

  • Acquire Standard Spectrum: Obtain a clear ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃). Integrate all peaks.

  • Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube containing your sample.

  • Mix Thoroughly: Cap the NMR tube and shake it vigorously for 30-60 seconds to ensure mixing and facilitate the proton-deuterium exchange. You may see an emulsion form, which should settle.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. If a peak has disappeared or significantly diminished in the second spectrum, it can be confidently assigned to an exchangeable proton (-OH, -NH). A new, broad peak for HOD may appear around 4.7-4.8 ppm in CDCl₃.

Q6: I've tried everything above and still have significant, unidentifiable peaks. What are my options for structural elucidation?

A6: If simple troubleshooting fails to identify the impurity, and it is present in a significant quantity (>5%), you are likely dealing with an unexpected byproduct or a degradation product. At this stage, more advanced analytical techniques are required for full structural characterization.[9]

Recommended Advanced Workflow:

  • Peak Isolation: The first priority is to isolate the impurity. This is typically achieved by careful column chromatography or preparative HPLC. Collect fractions and screen them by TLC or analytical HPLC to obtain the pure impurity.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) of the isolated impurity. This will provide an accurate molecular weight and suggest a molecular formula, which is invaluable for determining the structure.

  • 2D NMR Spectroscopy: With the pure impurity, a suite of 2D NMR experiments is the most powerful tool for structure elucidation.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons, which is key for piecing together the molecular skeleton.

    • ¹³C NMR: Provides the number of unique carbon environments in the molecule.

By combining the information from HRMS and these 2D NMR experiments, the complete chemical structure of the unknown compound can almost always be determined.[10]

References

  • Title: Supporting Information for: Ru-catalyzed dehydrogenative coupling of diols and amines with borrowing hydrogen strategy Source: The Royal Society of Chemistry URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: 1H NMR Chemical Shifts Source: University of Wisconsin-Madison, Department of Chemistry URL: [Link]

  • Title: Dibenzyl ether | C14H14O Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Troubleshooting 1H NMR Spectroscopy Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Solving an Unknown Organic Structure using NMR, IR, and MS Source: YouTube (ChemComplete) URL: [Link]

  • Title: NMR Chemical Shifts of Common Solvents as Trace Impurities Source: Carl ROTH URL: [Link]

  • Title: How to Approach the Identification of Anomalous Peaks During Pharmaceutical Sample Analyses Source: SGS URL: [Link]

Sources

Technical Support Center: Purification of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of substituted indazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these critical heterocyclic compounds. The indazole core is a privileged scaffold in drug discovery, but its unique chemical properties can present significant purification hurdles. This resource provides in-depth, field-proven insights and practical troubleshooting advice in a direct question-and-answer format to help you navigate these complexities with confidence.

Section 1: The Primary Challenge - Taming the N1/N2 Regioisomers

The most frequent and often most difficult challenge in the purification of substituted indazoles is the separation of N1 and N2 regioisomers. Many synthetic routes, particularly N-alkylation or N-arylation reactions, yield mixtures of these isomers due to the comparable nucleophilicity of the two nitrogen atoms in the indazole ring.[1][2] Understanding the subtle differences in their properties is key to achieving successful separation.

Q1: My reaction produced a mixture of N1 and N2 substituted indazole isomers. What is the best initial approach to separate them?

Answer: The optimal initial approach depends on the physical properties of your isomeric mixture. Before resorting to chromatography, always attempt recrystallization, as it can be more time- and cost-effective, especially at a larger scale.

The choice of solvent is critical. While single-solvent recrystallization may occasionally be effective, mixed-solvent systems are generally more successful for separating indazole isomers.[3] The principle is to find a solvent pair in which one isomer is significantly more soluble than the other at a given temperature.

Commonly Employed Mixed-Solvent Systems for Indazole Isomer Recrystallization: [3]

Solvent 1 (Good Solvent)Solvent 2 (Anti-Solvent)Typical Volume Ratios (Solvent 1:Solvent 2)
AcetoneWater3:1 to 2:5
MethanolWater3:1 to 2:5
EthanolWater3:1 to 2:5
AcetonitrileWater3:1 to 2:5
Tetrahydrofuran (THF)Water3:1 to 2:5

Step-by-Step Recrystallization Protocol:

  • Dissolution: Dissolve the crude isomeric mixture in the minimum amount of the hot "good" solvent (e.g., acetone).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" (e.g., water) dropwise until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of well-defined crystals. For optimal crystal growth, you can then place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.

  • Analysis: Analyze the purity of the crystals and the mother liquor by TLC, HPLC, or NMR to determine the efficiency of the separation. Often, the less soluble isomer will crystallize out, leaving the more soluble isomer in the mother liquor.

Section 2: Troubleshooting Chromatography

When recrystallization is not effective or for the purification of smaller quantities, chromatography is the go-to method. However, the similar polarities of N1 and N2 isomers can still make for a challenging separation.

Q2: I'm struggling to separate my N1 and N2 isomers using flash chromatography on silica gel. The spots are too close on the TLC plate. What can I do?

Answer: This is a common issue. Here’s a systematic approach to improving your separation:

  • Optimize Your Mobile Phase:

    • Solvent System: For normal-phase chromatography on silica gel, standard solvent systems like ethyl acetate in hexanes or dichloromethane in methanol are good starting points.[4][5]

    • Fine-Tuning Polarity: If the Rf values are too high, decrease the polarity of your mobile phase (reduce the amount of the more polar solvent). If they are too low, increase the polarity. The goal is to get the Rf values of your isomers between 0.2 and 0.4 for optimal separation on a column.

    • Try Different Solvent Systems: If a simple two-solvent system isn't working, consider adding a third solvent to modulate the selectivity. For example, in an ethyl acetate/hexane system, adding a small amount of dichloromethane or acetone can sometimes improve separation.

  • Consider a Different Stationary Phase:

    • Reverse-Phase Chromatography: If your indazoles have sufficient non-polar character, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a powerful alternative. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.

    • Alumina: For basic indazoles that may interact strongly with the acidic silica surface, neutral or basic alumina can be a better choice of stationary phase.

  • Improve Your Column Packing and Loading Technique:

    • Dry Loading: For difficult separations, dry loading your sample onto the column is often superior to wet loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully load the resulting dry powder onto the top of your column. This ensures a narrow starting band and improves resolution.[4]

Q3: My indazole product is streaking on the silica gel TLC plate and giving broad peaks during flash chromatography. What's causing this and how can I fix it?

Answer: Streaking and broad peaks, especially for nitrogen-containing heterocycles like indazoles, are often due to interactions with the acidic silanol groups on the surface of the silica gel. This is particularly problematic for indazoles with basic substituents.

Solutions:

  • Add a Basic Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Triethylamine (0.1-1% v/v) is a common choice. A solution of ammonia in methanol (e.g., 2M NH3 in MeOH) can also be used as a component of the mobile phase.

  • Use a Different Stationary Phase: As mentioned previously, switching to a more inert stationary phase like neutral or basic alumina can alleviate this issue.

Section 3: Dealing with Other Common Impurities

Beyond isomeric mixtures, the purification of substituted indazoles often involves the removal of residual catalysts, unreacted starting materials, and other side products.

Q4: My indazole synthesis used a palladium catalyst. How can I effectively remove residual palladium from my final product?

Answer: Removing trace amounts of palladium is a critical step, especially in pharmaceutical applications, due to strict regulatory limits.[6] A multi-pronged approach is often necessary.

Methods for Palladium Removal:

MethodDescriptionBest For
Filtration through Celite® A simple and effective first step for removing heterogeneous palladium catalysts (e.g., Pd/C).Heterogeneous palladium catalysts.
Aqueous Washes Can help remove some water-soluble palladium salts.Water-soluble palladium species.
Activated Carbon Can adsorb palladium from solution. However, it can also adsorb the product, leading to yield loss.Removing low to moderate levels of palladium.
Metal Scavengers These are solid-supported reagents with functional groups that chelate to the metal, allowing it to be filtered off. Thiol-based scavengers are particularly effective for palladium.[7]Removing both soluble and insoluble palladium to very low levels.

A Practical Protocol Using a Metal Scavenger:

  • Initial Filtration: After the reaction is complete, perform a preliminary filtration through a pad of Celite® to remove the bulk of any heterogeneous catalyst.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Scavenger Treatment: Add a metal scavenger resin (e.g., a silica-based thiol scavenger, typically 5-10 equivalents relative to the palladium).

  • Stirring: Stir the mixture at room temperature or with gentle heating (as recommended by the scavenger manufacturer) for several hours to overnight.

  • Filtration: Filter the mixture to remove the scavenger resin.

  • Concentration: Concentrate the filtrate to obtain your product, now with significantly reduced palladium content.

Q5: I have an indazole with a carboxylic acid group. What's the best way to purify it?

Answer: The presence of an acidic or basic functional group is an opportunity for a highly effective purification technique: acid-base extraction .

Acid-Base Extraction Protocol for an Indazole Carboxylic Acid:

  • Dissolve: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Extract with Base: Transfer the organic solution to a separatory funnel and extract it with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO3). The basic indazole carboxylic acid will be deprotonated to form a water-soluble carboxylate salt and will move into the aqueous layer. Neutral or basic impurities will remain in the organic layer.

  • Separate Layers: Separate the aqueous layer from the organic layer.

  • Acidify: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) until the solution is acidic (check with pH paper). The indazole carboxylic acid will precipitate out as a solid.

  • Isolate: Collect the purified solid product by vacuum filtration, wash with cold water, and dry.

A similar strategy can be used for basic indazoles (e.g., those with an amino group), but in this case, you would extract with an acidic aqueous solution (e.g., 1M HCl) to form the water-soluble ammonium salt.[8]

Section 4: Advanced Purification Challenges

Q6: My substituted indazole is chiral. How can I separate the enantiomers?

Answer: The separation of enantiomers requires a chiral environment. For indazoles, this is typically achieved using chiral chromatography.

  • Supercritical Fluid Chromatography (SFC): SFC is often the method of choice for chiral separations in the pharmaceutical industry. It is fast, uses less organic solvent than HPLC, and is highly effective.[9]

    • Stationary Phases: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of enantiomers, including those of indazoles.[9]

    • Mobile Phase: The primary mobile phase is supercritical CO2, with a polar organic modifier (e.g., methanol, ethanol, isopropanol) added to modulate retention and selectivity.[9]

  • Chiral HPLC: Chiral HPLC is also a powerful technique. Similar polysaccharide-based CSPs are used, often with mobile phases consisting of hexane/isopropanol or other normal-phase solvent systems.

Section 5: Scale-Up and Industrial Considerations

Q7: I have a reliable lab-scale purification for my substituted indazole. What are the key challenges I should anticipate when scaling up?

Answer: Scaling up a purification process from the lab bench to pilot plant or manufacturing scale introduces a new set of challenges.

Key Scale-Up Considerations:

ChallengeMitigation Strategies
Chromatography Costs and Throughput Flash chromatography is often too expensive and slow for large-scale production. Develop a robust recrystallization or acid-base extraction procedure whenever possible.
Recrystallization Consistency The cooling rate, stirring speed, and seeding can all affect crystal size, morphology, and purity at a large scale. Develop a controlled crystallization protocol with defined parameters.
Solvent Handling and Safety Large volumes of flammable organic solvents pose significant safety risks. Choose less hazardous solvents where possible and ensure that the manufacturing facility is equipped to handle the required volumes safely.
Regulatory Compliance For pharmaceutical applications, all purification methods must be validated and comply with Good Manufacturing Practices (GMP). This includes demonstrating consistency, reproducibility, and effective impurity removal.[10]

Visualizing Purification Workflows

To aid in understanding the decision-making process for purifying substituted indazoles, the following diagrams illustrate common workflows.

Purification_Workflow start Crude Product (Indazole + Impurities) acid_base Acid/Base Functionality? start->acid_base is_isomeric Isomeric Mixture? recrystallization Attempt Recrystallization is_isomeric->recrystallization Yes final_product Pure Indazole is_isomeric->final_product No chromatography Perform Chromatography recrystallization->chromatography Fails recrystallization->final_product Success chromatography->final_product acid_base->is_isomeric No extraction Acid-Base Extraction acid_base->extraction Yes extraction->is_isomeric

Caption: Decision workflow for indazole purification.

Chromatography_Troubleshooting start Poor Separation or Streaking optimize_mp Optimize Mobile Phase (Polarity, Solvents) start->optimize_mp add_modifier Add Basic Modifier (e.g., Triethylamine) start->add_modifier change_sp Change Stationary Phase (Reverse Phase, Alumina) start->change_sp dry_load Use Dry Loading Technique start->dry_load success Improved Separation optimize_mp->success add_modifier->success change_sp->success dry_load->success

Caption: Troubleshooting poor chromatographic separation.

References

  • CN101948433A. (2011). Method for separating and purifying substituted indazole isomers.
  • Panda, N., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). Troubleshooting.
  • Chemistry LibreTexts. (2022, April 7). Acid-Base Extraction.
  • US20110172428A1. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • ResearchGate. (2022, December 23).
  • Bio-Link. (n.d.).
  • ACS Publications. (2023, September 6).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Davis–Beirut reaction.
  • Chemistry Steps. (n.d.). How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction.
  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.).
  • LCGC International. (n.d.). Cover Story - Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2020, August 20).
  • ResearchGate. (n.d.).
  • Diva-portal.org. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production.
  • (n.d.).
  • (n.d.). Acid-Base Extraction.1.
  • Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • (n.d.).
  • ResearchGate. (n.d.). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles.
  • MDPI. (n.d.).
  • University of Florida, The Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips.
  • SpinChem. (n.d.).
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • American Pharmaceutical Review. (2013, October 28). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products.
  • Benchchem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • Molnar Institute. (2017, July 28). Current challenges and future prospects in chromatographic method development for pharmaceutical research.
  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
  • IJSDR. (2025, February).
  • BOC Sciences. (n.d.).
  • Reddit. (2023, February 19).
  • Onyx Scientific. (n.d.).
  • Der Pharma Chemica. (n.d.).
  • (n.d.).
  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial.
  • Biocompare. (2019, October 8).
  • University of Florida, The Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips.
  • ResearchGate. (n.d.).
  • The Analytical Scientist. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC.

Sources

How to improve the solubility of indazole compounds for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Support Guide: Improving Solubility of Indazole Compounds for Biological Assays Role: Senior Application Scientist Audience: Drug Discovery Researchers & Assay Development Scientists

Technical Support Center: Indazole Solubility Optimization

Welcome to the Assay Development Support Center. This guide addresses the specific physicochemical challenges of the indazole scaffold (1H-indazole and its derivatives). While indazoles are privileged pharmacophores in kinase inhibitors and GPCR ligands, their planar, bicyclic structure often leads to high crystal lattice energy and poor aqueous solubility, causing precipitation in biological media (pH 7.4).

This guide provides field-proven protocols to transition your compound from a solid powder to a bioavailable assay component without compromising data integrity.

Part 1: Understanding the Problem (The "Why")

Q: Why do my indazole compounds precipitate immediately upon adding cell culture media, even if they dissolve in DMSO?

A: This is a classic case of "Solvent Shock" combined with the specific pKa profile of indazoles.

  • The "Crash" Mechanism: Indazoles are often highly lipophilic (LogP > 3).[1] When you dilute a 10 mM DMSO stock directly into aqueous media (water), the solvent power drops exponentially. The compound transitions from a solvated state to a supersaturated state faster than it can equilibrate, forcing it to crash out as amorphous precipitate or micro-crystals.

  • The pKa Trap: Unsubstituted indazole is amphoteric but effectively neutral at physiological pH (pKa₁ ~1.2 for the protonated cation; pKa₂ ~14 for the anion).[1] At pH 7.4, it lacks ionization to support aqueous solubility.[1] Unless your derivative has a solubilizing tail (e.g., a morpholine or piperazine group), it relies entirely on kinetic solubility.

Q: What is the difference between Kinetic and Thermodynamic solubility in this context?

A:

  • Kinetic Solubility (The "Assay Reality"): How long the compound stays in solution after rapid dilution from DMSO before precipitating.[1] This is what matters for most screening assays (IC50 curves).

  • Thermodynamic Solubility: The maximum concentration at equilibrium (usually much lower).[1]

  • The Fix: Your goal is to extend the kinetic stability window long enough to complete the assay (4–24 hours).

Part 2: Formulation Strategies & Protocols

Strategy A: The "Intermediate Dilution" Method (Preventing Shock)

Best for: High-throughput screening (HTS) and standard IC50 curves.

The Logic: Direct dilution (e.g., 1 µL stock into 1000 µL media) creates a localized high-concentration plume where precipitation nucleates.[1] An intermediate step using a surfactant or co-solvent buffer smoothes this transition.[1]

Protocol:

  • Prepare Stock: Dissolve indazole to 10 mM in anhydrous DMSO.

  • Prepare Intermediate Buffer: Create a solution of PBS + 5% DMSO + 0.5% Tween-80 (or Pluronic F-127).[1]

  • Step 1 Dilution: Dilute your 10 mM stock 1:10 into the Intermediate Buffer.

    • Result: 1 mM compound in ~14% DMSO/Surfactant mix.[1] (The surfactant prevents nucleation).[1]

  • Step 2 Dilution: Dilute this 1 mM intermediate solution into your final Cell Media (e.g., 1:100).

    • Final Assay Conditions: 10 µM compound, ~0.15% DMSO, trace surfactant.

Strategy B: Cyclodextrin Complexation (The "Molecular Shield")

Best for: In vivo studies or assays sensitive to DMSO toxicity.

The Logic: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" that encapsulates the hydrophobic indazole core, shielding it from water while maintaining a hydrophilic exterior.[1]

Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or saline.[1] Filter sterilize (0.22 µm).

  • Solubilization: Add your solid indazole compound directly to the 20% HP-β-CD solution.

  • Energy Input: Sonicate at 40°C for 30–60 minutes.

    • Note: If the solution remains cloudy, adjust pH to 4.0 (using 0.1N HCl) to protonate basic nitrogens (if present), sonicate until clear, then slowly readjust to pH 7.4.

  • Validation: Centrifuge at 13,000 rpm for 5 mins. Use the supernatant.

Strategy C: Salt Formation (Chemical Modification)

Best for: Lead optimization phases.

The Logic: If your indazole derivative has a basic amine side chain (e.g., piperazine), converting the free base to a salt disrupts the crystal lattice.

  • Recommendation: Screen Hydrochloride (HCl) and Mesylate (CH₃SO₃H) salts first.[1] These counterions often break the planar stacking of indazole rings better than weak acids.[1]

Part 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Turbidity immediately upon adding media "Solvent Shock" (rapid polarity change).[1]Do not vortex. Use the "Intermediate Dilution" protocol (Strategy A). Pre-warm media to 37°C before addition.
Compound precipitates after 24 hours (incubation) Thermodynamic equilibrium reached; compound crystallized.Add 1%–5% FBS (Fetal Bovine Serum) to the assay buffer.[1] Serum albumin (BSA) acts as a natural carrier protein for lipophilic drugs.[1]
Variable IC50 data between replicates Micro-precipitation (invisible to naked eye).[1]Switch to HP-β-CD formulation. Micro-crystals scatter light and reduce effective concentration, shifting curves to the right.[1]
DMSO Stock freezes in the fridge DMSO is hygroscopic (absorbs water).[1]Use Anhydrous DMSO and store in single-use aliquots.[1] Water in DMSO lowers solubility and promotes degradation.[1]
Cell toxicity in Vehicle Control High co-solvent concentration.[1]Keep final DMSO < 0.5% for robust cell lines (HEK293, HeLa) and < 0.1% for primary cells/neurons.[1]

Part 4: Decision Framework (Visualization)

The following diagram outlines the logical workflow for selecting the correct solubilization strategy based on your compound's properties and assay requirements.

IndazoleSolubility Start Start: Indazole Compound (Solid Powder) CheckStructure Analyze Structure: Is there a basic amine (piperazine/morpholine)? Start->CheckStructure YesBasic Yes: Basic Side Chain CheckStructure->YesBasic NoBasic No: Neutral/Lipophilic Core CheckStructure->NoBasic SaltScreen Strategy: Salt Formation (Create HCl or Mesylate Salt) YesBasic->SaltScreen DissolveWater Dissolve in Water/Buffer SaltScreen->DissolveWater DMSOStock Prepare 10-20mM Stock in Anhydrous DMSO NoBasic->DMSOStock AssayType Select Assay Type DMSOStock->AssayType CellBased Cell-Based Assay (Long duration >24h) AssayType->CellBased Enzymatic Enzymatic/Biochemical (Short duration <4h) AssayType->Enzymatic Cyclodextrin Use Cyclodextrin (HP-β-CD) Complexation CellBased->Cyclodextrin High Toxicity Sensitivity SerumAdd Add 5-10% FBS/BSA as Carrier Protein CellBased->SerumAdd Standard Growth Media IntermedDilution Use Intermediate Dilution (PBS + Tween80) Enzymatic->IntermedDilution Prevent Crash-out

Caption: Decision tree for selecting the optimal solubilization strategy for indazole derivatives based on chemical structure and assay constraints.

Part 5: Data Summary

Table 1: Comparison of Solubilization Excipients for Indazoles

ExcipientRoleTypical Conc.[1][2][3]ProsCons
DMSO Primary Solvent0.1% – 1.0%Dissolves almost all indazoles; universal.Cytotoxic >1%; causes "solvent shock" upon dilution.[1]
HP-β-CD Complexing Agent10% – 40% (w/v)Prevents precipitation; non-toxic; stabilizes labile drugs.[1]Expensive; can interfere with some membrane assays.[1]
Tween-80 Surfactant0.01% – 0.1%Lowers surface tension; prevents aggregation.[1]Can cause cell lysis at high conc.; creates bubbles.[1]
PEG-400 Co-solvent5% – 20%Good for in vivo formulation (IP/IV).[1]High viscosity; difficult to pipette accurately.[1]

References

  • Vertex AI Search. (2025).[1][4] Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. National Institutes of Health (NIH).[1] Link

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Link

  • Molecules. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI.[1] Link

  • BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media. Link

  • Advanced Drug Delivery Reviews. (2007).[1][5] Salt formation to improve drug solubility. PubMed.[1] Link

Sources

Overcoming poor yield in the cyanation of 7-benzyloxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cyanation of 7-benzyloxy-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or plan to work with this specific transformation. Poor yields in the cyanation of electron-rich heterocyclic systems like indazoles are a common yet surmountable challenge. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this reaction and achieve optimal results.

Introduction: The Challenge of Indazole Cyanation

The introduction of a nitrile group onto the indazole scaffold is a critical step in the synthesis of numerous pharmacologically active molecules. The C3 position of the 1H-indazole is the most acidic and often the target for functionalization. However, the reaction is frequently plagued by issues such as low conversion, catalyst deactivation, and unwanted side reactions. The presence of the electron-donating 7-benzyloxy group can further complicate the reaction by altering the electronic properties of the substrate and introducing a potentially labile protecting group.

This guide is structured to address these challenges head-on, providing a logical framework for troubleshooting and optimization based on established mechanistic principles of transition metal-catalyzed cross-coupling reactions.

Troubleshooting Guide: Diagnosing and Solving Poor Yield

This section is formatted to help you identify the root cause of suboptimal reaction outcomes and provides actionable solutions.

Problem 1: Low or No Conversion of Starting Material

You've run the reaction and analysis (TLC, LC-MS) shows a significant amount of unreacted 7-benzyloxy-1H-indazole.

  • Inactive Catalyst: The palladium or copper catalyst is the heart of the reaction. Its failure to activate is a primary reason for low conversion.

    • Cause A: Catalyst Poisoning by Cyanide. Excess soluble cyanide can coordinate strongly to the metal center (e.g., Palladium(II) species), preventing the catalytic cycle from proceeding. This is a well-documented failure mode in cyanation reactions.[1]

      • Solution: Use a cyanide source with low solubility in organic solvents, such as zinc cyanide (Zn(CN)₂), or a less toxic and slower-releasing source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[2] This maintains a low, steady concentration of active cyanide ions.

    • Cause B: Inefficient Pre-catalyst Activation. Most palladium pre-catalysts, like Pd(OAc)₂ or Pd₂(dba)₃, require reduction from Pd(II) or Pd(I) to the active Pd(0) state. This process can be inefficient.

      • Solution: The addition of a mild reducing agent can facilitate the formation of the active Pd(0) species. While not always necessary, small amounts of a reductant like Zn dust have been used in some protocols.[2] Alternatively, using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can be beneficial, although these can be more sensitive to air and moisture.

    • Cause C: Ligand Degradation or Inappropriateness. The phosphine ligand is crucial for stabilizing the catalyst and facilitating oxidative addition and reductive elimination. Electron-rich, bulky phosphine ligands are often required for challenging substrates.[2]

      • Solution: Switch to a more robust and electron-rich ligand. For electron-rich heterocycles, ligands like XPhos, SPhos, or RuPhos are often superior to simpler ones like PPh₃. Buchwald's biarylphosphine ligands are particularly effective.[1]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and base play a critical role in reaction kinetics and catalyst stability.

    • Cause A: Insufficient Temperature. C-H activation or the oxidative addition of an aryl halide can have a high activation energy.

      • Solution: Incrementally increase the reaction temperature in 10-15 °C intervals. Typical temperatures for palladium-catalyzed cyanations range from 80 °C to 130 °C.[3] Monitor for decomposition of the starting material or product.

    • Cause B: Incorrect Solvent Polarity. Solvent choice affects the solubility of reagents and the stability of catalytic intermediates.

      • Solution: Screen a range of polar aprotic solvents. N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), and 1,4-dioxane are commonly used and effective solvents for cyanation reactions.[3]

Problem 2: Formation of Significant Side Products

Your reaction consumes the starting material, but the desired 3-cyano-7-benzyloxy-1H-indazole is a minor component in a complex mixture.

  • Debenzylation: The benzyl protecting group is cleaved, leading to 7-hydroxy-1H-indazole or its cyanated derivative.

    • Cause: Palladium catalysts, particularly in the presence of a hydrogen source, can catalyze hydrogenolysis. The hydrogen source could be trace water, solvent impurities, or a side reaction.

      • Solution 1 (Modify Catalyst System): Avoid palladium on carbon (Pd/C), which is notoriously efficient at catalyzing hydrogenolysis. Use a homogeneous palladium source like Pd(OAc)₂ or a specific pre-catalyst.

      • Solution 2 (Scavenge Hydrogen): Ensure anhydrous conditions. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).

      • Solution 3 (Alternative Protecting Group): If debenzylation remains a persistent issue, consider a protecting group that is more robust to palladium catalysis, such as a silyl ether (e.g., TBDMS) or a methyl ether, though deprotection of the latter can be harsh.

  • Hydrolysis of Nitrile: The desired product is formed but is subsequently hydrolyzed to the corresponding amide or carboxylic acid.

    • Cause: Presence of water in the reaction mixture, especially at elevated temperatures and in the presence of a base.

      • Solution: Rigorously dry all reagents and solvents. Use anhydrous grades of solvents and ensure the reaction vessel is flame-dried or oven-dried before use. Perform the reaction under a strict inert atmosphere.

  • Homocoupling/Dimerization: The indazole starting material couples with itself.

    • Cause: This can occur in copper-catalyzed systems, especially if ligand concentration is too low.[4]

      • Solution: In a copper-catalyzed reaction, ensure an adequate amount of ligand (e.g., phenanthroline) is used. For palladium systems, this is less common but can indicate an issue with the transmetalation or reductive elimination steps. Re-evaluating the ligand and solvent may be necessary.

Frequently Asked Questions (FAQs)

Q1: Should I use a direct C-H cyanation approach or a two-step halogenation/cyanation sequence?

A1: Both are viable strategies.

  • Direct C-H Cyanation: This is more atom-economical. The C3 position of 1H-indazoles is acidic enough for direct functionalization.[4] This approach avoids an extra synthetic step but can be more challenging to optimize.

  • Halogenation/Cyanation: This is often more reliable. First, introduce a halogen (iodine or bromine) at the C3 position, which is a well-established reaction for indazoles. The resulting 3-halo-7-benzyloxy-1H-indazole is then subjected to a standard palladium-catalyzed cyanation. This two-step process often provides more consistent results, especially during initial attempts.

Q2: Which cyanide source is best?

A2: The choice depends on a balance of reactivity, safety, and reaction conditions.

  • Zinc Cyanide (Zn(CN)₂): Highly recommended for palladium-catalyzed reactions. It is less toxic than alkali metal cyanides and its low solubility helps prevent catalyst poisoning.[1]

  • Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): An excellent choice for safety as it is significantly less toxic. It acts as a slow-release source of cyanide and is effective in many palladium-catalyzed systems.[3][5]

  • Sodium/Potassium Cyanide (NaCN/KCN): Highly toxic and can readily poison palladium catalysts.[1] Their use is discouraged unless absolutely necessary and with rigorous safety precautions. They are more commonly used in copper-catalyzed reactions.

  • "Cyanide-Free" Sources: Reagents like N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) or combinations like NH₄HCO₃/DMSO can serve as in-situ cyanide sources and are gaining popularity for their enhanced safety profiles.[6]

Q3: What are the critical safety precautions when handling cyanide reagents?

A3: Cyanide compounds are highly toxic and require strict safety protocols.

  • Engineering Controls: Always handle solid cyanide salts and cyanide-containing reaction mixtures in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Acid Incompatibility: NEVER allow cyanide salts to come into contact with acids. This will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[7] Ensure all glassware is free of acid residue. The workup procedure should be designed to quench the reaction under basic or neutral conditions before any acidification.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and nitrile gloves (double-gloving is recommended).

  • Waste Disposal: All cyanide waste (solid and liquid) must be segregated and disposed of according to your institution's hazardous waste guidelines. Typically, this involves quenching with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions before disposal.

Q4: My 1H-indazole is not protected at the N1 position. Is this a problem?

A4: Not necessarily, but it can be. The NH proton of the indazole is acidic and can react with bases.

  • For C-H activation: The NH group can act as a directing group, which is often beneficial. Many C3 functionalizations proceed efficiently on the unprotected indazole.[4][8]

  • For Halogenation/Coupling: N-protection (e.g., with a Boc or SEM group) can improve solubility in organic solvents and prevent side reactions at the nitrogen atom.[9] However, it adds extra steps to the synthesis. It is recommended to first attempt the reaction on the unprotected substrate. If issues like poor solubility or N-arylation arise, then consider a protection strategy.

Recommended Protocols & Methodologies

The following protocols are starting points based on established literature for similar heterocyclic systems. Optimization will likely be required for your specific substrate.

Method A: Two-Step Halogenation-Cyanation Pathway

This is the more conservative and often more reliable approach for a first attempt.

Step 1: C3-Iodination of 7-Benzyloxy-1H-indazole

This protocol is adapted from methods for the iodination of indazoles.

  • To a solution of 7-benzyloxy-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (KOH, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of iodine (I₂, 1.2 eq) in DMF dropwise over 15 minutes.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and add a saturated aqueous solution of sodium thiosulfate to quench excess iodine.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 7-benzyloxy-3-iodo-1H-indazole.

Step 2: Palladium-Catalyzed Cyanation of 3-Iodo-7-Benzyloxy-1H-indazole

This protocol uses a robust Buchwald-type catalyst system.[1][10]

  • In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine 7-benzyloxy-3-iodo-1H-indazole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium pre-catalyst/ligand system.

  • Catalyst System Option 1 (Pre-formed): Use a G3-XPhos palladacycle pre-catalyst (2 mol %).

  • Catalyst System Option 2 (In-situ): Use Pd₂(dba)₃ (2 mol % Pd) and XPhos (4.5 mol %).

  • Add anhydrous, degassed solvent (e.g., DMAC or DMF).

  • Heat the reaction mixture to 100-120 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the organic layer with aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Method B: Direct C-H Cyanation Pathway

This is a more advanced, one-step approach.

  • In an oven-dried flask under an inert atmosphere, combine 7-benzyloxy-1H-indazole (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol %), and a ligand (e.g., XPhos, 10-20 mol %).

  • Add the cyanide source. For direct C-H activation, a less nucleophilic source may be beneficial, such as N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS, 1.5 eq).

  • Add an oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂, 1.5-2.0 eq) and a base or additive if required by the specific catalytic system (e.g., K₂CO₃).

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).

  • Heat the reaction to 110-140 °C for 12-24 hours, monitoring by LC-MS.

  • Follow a similar workup and purification procedure as described in Method A, Step 2.

Data & Condition Summary

For a successful palladium-catalyzed cyanation of a 3-halo-indazole, the following parameters are crucial.

ParameterRecommended Reagent/ConditionRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, G3-PalladacyclesG3-Palladacycles are often more active at lower temperatures. Pd(OAc)₂ is a common, cost-effective choice.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are essential for efficient coupling with challenging substrates.[1][2]
Cyanide Source Zn(CN)₂ or K₄[Fe(CN)₆]Balances reactivity with reduced catalyst poisoning and lower toxicity.[1][5]
Solvent DMAC, DMF, 1,4-DioxanePolar aprotic solvents are generally most effective. Must be anhydrous.
Temperature 80 - 130 °CReaction specific; requires optimization. Higher temperatures increase rate but may also promote decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the Pd(0) catalyst and phosphine ligands.

Visualizing the Process

Troubleshooting Logic Flow

The following diagram outlines a decision-making process for optimizing the cyanation reaction.

Troubleshooting_Cyanation start Reaction Start: Cyanation of 7-Benzyloxy-1H-indazole check_conversion Check Conversion by LC-MS/TLC start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion < 50% side_products Problem: Side Products check_conversion->side_products > 50%, low desired product good_yield Success: Good Yield check_conversion->good_yield > 80% catalyst_issue Potential Cause: Inactive Catalyst low_conversion->catalyst_issue conditions_issue Potential Cause: Sub-optimal Conditions low_conversion->conditions_issue debenzylation Side Product: Debenzylation side_products->debenzylation hydrolysis Side Product: Hydrolysis side_products->hydrolysis change_cn_source Solution: Use Zn(CN)₂ or K₄[Fe(CN)₆ catalyst_issue->change_cn_source change_ligand Solution: Use Bulky Ligand (e.g., XPhos) catalyst_issue->change_ligand increase_temp Solution: Increase Temperature conditions_issue->increase_temp change_solvent Solution: Screen Solvents (DMF, DMAC) conditions_issue->change_solvent avoid_pdc Solution: Avoid Pd/C, Use Anhydrous Conditions debenzylation->avoid_pdc use_dry_solvent Solution: Use Rigorously Dry Solvents hydrolysis->use_dry_solvent

Caption: Troubleshooting flowchart for indazole cyanation.

Catalytic Cycle for Palladium-Catalyzed Cyanation

This diagram illustrates the generally accepted mechanism for the cyanation of an aryl halide.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(CN)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-CN (Desired Product) Transmetal->Product ArX Ar-X (3-Iodo-Indazole) ArX->OxAdd ZnCN2 Zn(CN)₂ ZnCN2->Transmetal

Caption: Palladium-catalyzed cyanation cycle.

References

  • Fujita, K., & Yamaguchi, R. (2012). Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds. Organic Letters, 14(18), 4842–4845. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2021(3), 100-141. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules, 28(6), 2795. [Link]

  • Wu, X., et al. (2016). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications, 52(75), 11225-11228. [Link]

  • Neetha, M., & Pillai, A. K. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(55), 33353-33373. [Link]

  • Halogenation reactions are of high interest for further structural modifications using a variety of conditions... (From C3-INDAZOLE FUNCTIONALIZATION: A REVIEW). ARKIVOC, 2021(3), 100-141. [Link]

  • Fors, B. P., & Buchwald, S. L. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(26), 5601–5604. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(43), 11304–11308. [Link]

  • C3-substituted 1H-indazoles are useful and important substructures in many pharmaceuticals. (2022). ChemRxiv. [Link]

  • Arepally, S., & Park, J. K. (2024). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Synthesis, 56(19), 3108-3118. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. (2023). ACS Omega, 8(11), 10595–10603. [Link]

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2016). European Journal of Medicinal Chemistry, 124, 625-636. [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Dartmouth College Guidelines for Safe Use of Cyanide Salts. Retrieved from [Link]

  • 3-Cyano-1H-Indazole (CAS 50264-88-5) - A Key Intermediate in Chemical Synthesis. (2024). Techeos. [Link]

  • Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4H-Furo[3,2-c]chromenes and Xanthones. (2022). The Journal of Organic Chemistry, 87(17), 11526–11539. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal. [Link]

  • Humphrey, G. R., et al. (2005). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 70(18), 7173–7182. [Link]

  • Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. (1996). Heterocycles, 43(12), 2701. [Link]

  • Ranu, B. C., et al. (2014). Palladium nanoparticles braced by zinc oxide as a potential catalyst for the cyanation of aryl bromides and chlorides. RSC Advances, 4(108), 63321-63325. [Link]landing/2014/ra/c4ra11550a)

Sources

Technical Support Guide: Minimizing Dimer Formation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting and Prevention of Dimerization in Indazole Scaffolds Ticket ID: INDZ-PROTO-001 Status: Active Support Level: Tier 3 (Process Chemistry & R&D)

Introduction: The Dimerization Bottleneck

Indazoles are privileged pharmacophores, yet their synthesis is frequently plagued by oligomerization. The high nucleophilicity of the nitrogen atoms (N1/N2) and the acidity of the N-H bond (


) create a perfect storm for self-association.

This guide addresses the two distinct "dimer" problems researchers face:

  • Covalent Dimerization (Impurity): Irreversible formation of azo-coupled or bis-indazole byproducts (often deep red/brown tars).

  • Non-Covalent Aggregation (Artifact): Reversible hydrogen-bonded dimers that complicate NMR analysis but are chemically pure.

Module 1: Diagnostic Hub – Identifying the Enemy

Before altering your synthesis, confirm the nature of your "dimer."[1]

Visual & Analytical Triage
FeatureCovalent Azo-Dimer (Impurity)H-Bonded Aggregate (Artifact)
Appearance Deep Red / Brown / BlackWhite / Pale Yellow
Solubility Poor in most organic solventsSoluble in DMSO/DMF
LC-MS

or

Shows monomer mass

NMR Behavior Distinct, complex aromatic region.Broad signals that sharpen with heat or polar solvent (

shake).
Origin Diazotization side-reaction2H-Indazole tautomer stabilization
Decision Logic

DimerDiagnosis Start Suspected Dimer ColorCheck Check Color Start->ColorCheck Red Deep Red/Brown ColorCheck->Red Azo species Pale Pale Yellow/White ColorCheck->Pale H-bond species MSCheck Run LC-MS Red->MSCheck Pale->MSCheck MassDouble Mass = 2M (Covalent) MSCheck->MassDouble Irreversible MassSingle Mass = M (Aggregate) MSCheck->MassSingle Reversible Action1 Fix: Reverse Addition (See Module 2) MassDouble->Action1 Action2 Fix: Change NMR Solvent (Use DMSO-d6 + Heat) MassSingle->Action2

Caption: Diagnostic workflow to distinguish between reaction impurities (red path) and analytical artifacts (green path).

Module 2: The Diazotization Danger Zone (Jacobson/Bartoli)

Context: Converting o-toluidines or indoles to indazoles via diazonium intermediates. The Problem: The "Red Tar." The diazonium intermediate is highly electrophilic; the starting material is nucleophilic. If they meet, they form an azo-dimer (


).
Protocol: High-Dilution Inverse Addition

To eliminate azo-coupling, you must ensure the concentration of the nucleophilic starting material is effectively zero relative to the nitrosating agent.

Step-by-Step Workflow:

  • Preparation (Vessel A): Dissolve starting amine/indole in minimal polar solvent (DMF or AcOH).

  • Nitrosating Bath (Vessel B): Prepare

    
     (1.1 equiv) in aqueous acid (HCl/AcOH) at -5°C to 0°C .
    
  • The Critical Step (Inverse Addition):

    • Do NOT add nitrite to the amine.

    • DO add the Amine (Vessel A) dropwise into the Nitrosating Bath (Vessel B) .

    • Rate: Slow enough that the internal temp never exceeds 2°C.

  • Quench: Neutralize with saturated

    
     immediately upon completion.
    

Why this works: The amine is instantly converted to the diazonium species upon entering the acid bath. It never builds up enough concentration to attack a neighboring diazonium molecule.

Troubleshooting Table
SymptomRoot CauseCorrective Action
Red precipitate forms immediately Localized high concentration of amine.Increase stirring speed (1000+ RPM); Slow down addition rate.
Low Yield (<40%) Diazo-tar formation due to temp spike.Use internal thermometer; add dry ice to bath if needed.
Product is stuck in emulsion Amphoteric nature of indazole.Adjust pH to ~7.5 exactly; Salting out with NaCl.

Module 3: The Davis-Beirut Reaction (Solvent Control)

Context: Synthesis of 2H-indazoles from o-nitrobenzyl amines via base-catalyzed cyclization. The Problem: "Double Davis-Beirut" products (Bis-indazoles) or imine dimers.[2] Key Insight: Water is not just a solvent; it is a chemoselective switch.

The "Goldilocks" Solvent System

Research indicates that the ratio of water to alcohol is the primary lever for controlling dimerization [1, 3].

  • Too Dry (100% Alcohol): Promotes imine condensation (dimers).

  • Too Wet (>25% Water): Promotes side reactions (ring opening).

  • Optimal: 15% Water in Methanol/Ethanol .

Protocol Adjustment:

  • Dissolve o-nitrobenzyl amine in MeOH.

  • Add 15% v/v Water before adding the base (KOH).

  • Add KOH (4-5 equiv) and heat.

Mechanism: Water acts as a nucleophile to trap the nitroso-imine intermediate reversibly, preventing it from coupling with another molecule of starting material, while still allowing the intramolecular cyclization to proceed [6].

Module 4: Process Safety & Purification

Context: Removing dimers after they have formed. Technique: The "Acid Wash" Trick.

Indazole monomers are amphoteric but generally form soluble salts in 1M HCl. Many covalent dimers (especially azo-dimers) are highly lipophilic and less basic due to conjugation.

Purification Protocol:

  • Dissolve crude mixture in Ethyl Acetate.

  • Extract with 1M HCl (3x).

    • Monomer: Moves to the Aqueous Acid layer.

    • Dimer/Tar: Stays in the Organic layer.

  • Separate layers.[3]

  • Neutralize the aqueous layer with NaOH pellets (on ice) to pH 8-9.

  • Precipitate/Extract the pure monomer.

FAQ: Frequently Asked Questions

Q: My NMR shows a double set of peaks in


, but one set in DMSO. Is this a dimer? 
A:  This is likely tautomerism , not dimerization. Indazoles exist in dynamic equilibrium between 1H and 2H forms. In non-polar solvents like chloroform, they form H-bonded cyclic dimers (Module 1). In DMSO, the solvent breaks these bonds, simplifying the spectrum [5].

Q: Can I use copper catalysis (Ullmann) to avoid azo-dimers? A: Yes, but you trade azo-dimers for homocoupling of the aryl halide. To prevent this, use a diamine ligand (e.g., DMEDA) and ensure strict oxygen-free conditions, as


 promotes Cu-mediated homocoupling [2].

Q: I am scaling up. Does the "Inverse Addition" rule still apply? A: It is more critical at scale. In large reactors, mixing times are longer, creating "hotspots" of concentration where dimers form. Use a dosing pump and a static mixer if possible.

References

  • BenchChem. (2025).[1] How to avoid dimer formation during indole to indazole transformation. BenchChem Technical Support. Link

  • Day, J. I., Allen-Moyer, K. N., & Cole, K. P. (2023).[4] Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Journal of Organic Chemistry, 88(7), 4209-4223.[4] Link

  • Kurth, M. J., et al. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. NIH / PubMed Central. Link

  • Organic Chemistry Portal. (2024). Synthesis of 2H-indazoles. Organic-Chemistry.org.[5] Link

  • Sigalov, M. V., et al. (2019).[6] 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. Journal of Organic Chemistry, 84(14), 9075-9086.[6] Link

  • Toledano, A. S., et al. (2024).[5] A N-N bond-forming oxidative cyclization enables the synthesis of all three tautomeric forms of indazoles. Organic Letters, 26, 1229-1232.[5][7] Link

Sources

Technical Support Center: Optimizing HPLC Separation of N1 and N2 Alkylated Indazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving one of the more persistent challenges in pharmaceutical and chemical analysis: the chromatographic separation of N1 and N2 alkylated indazole regioisomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter this complex separation challenge. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies and protocols based on established chromatographic principles.

Section 1: The Core Challenge: Understanding N1 vs. N2 Indazole Isomers

The alkylation of an indazole ring frequently results in a mixture of N1 and N2 regioisomers.[1][2] These constitutional isomers share the same molecular weight and elemental composition, and often exhibit very similar polarity, pKa, and UV spectra. This similarity is the root cause of their co-elution or poor resolution in reversed-phase HPLC.[3] The subtle differences in their dipole moments and the spatial orientation of the alkyl group relative to the fused ring system are the keys to achieving separation. Success depends on selecting a chromatographic system that can recognize and interact with these minor structural differences.

Caption: Structural comparison of N1 and N2 alkylated indazole isomers.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during method development for these challenging isomer pairs.

Q1: My N1 and N2 isomers are completely co-eluting on a standard C18 column. Where do I even begin?

Answer: Complete co-elution on a C18 column is a common starting point and indicates that the hydrophobic interactions dominating the separation are insufficient to differentiate between the isomers.[4] The resolution equation tells us that to separate two peaks, we must manipulate efficiency (N), retention (k'), or selectivity (α). When isomers co-elute, the primary failure is selectivity (α=1).[5] Your initial goal, therefore, is to find a stationary phase that offers a different primary interaction mechanism beyond simple hydrophobicity.

The most effective strategy is a systematic column screening approach. Move away from standard alkyl phases and evaluate columns that provide alternative interactions.[4]

Recommended Column Screening Strategy:

  • Phenyl-Hexyl Phase: This phase offers π-π interactions between the phenyl rings of the stationary phase and the aromatic indazole core. The different electron density and accessibility of the aromatic system in N1 versus N2 isomers can lead to differential retention.[3][6]

  • Pentafluorophenyl (PFP) Phase: PFP, or F5, columns provide a multitude of interactions including hydrophobic, π-π, dipole-dipole, and ion-exchange.[4] This multi-modal nature makes them exceptionally powerful for separating positional isomers.[3][4]

  • Embedded Polar Group (EPG) Phase: EPG columns (e.g., amide, carbamate) have a polar group embedded within the alkyl chain. This can alter the shape selectivity and introduce hydrogen bonding opportunities, potentially differentiating the isomers based on the accessibility of the nitrogen atoms.

Caption: Initial method development workflow for co-eluting isomers.

Q2: I have partial separation (Resolution < 1.5), but the peaks are still overlapping. How can I improve the resolution?

Answer: Achieving partial separation is a significant breakthrough; it confirms that your chosen stationary phase has the necessary selectivity (α > 1). Now, the focus shifts to optimizing the mobile phase and temperature to amplify this selectivity and improve efficiency, thereby increasing resolution.

Key Parameters to Optimize:

ParameterAction & RationaleExpected Outcome
Organic Modifier Switch from Acetonitrile (ACN) to Methanol (MeOH) or vice-versa. ACN and MeOH have different polarities and dipole moments, leading to different solvation of the analytes and stationary phase. This can profoundly alter selectivity (α). ACN is an aprotic solvent, while MeOH is protic and can act as a hydrogen bond donor, which may interact differently with the N1 and N2 isomers.[7]Change in elution order or significant increase/decrease in peak separation.
Mobile Phase pH Adjust pH relative to the pKa of the indazole ring. The pKa of the indazole N-H is typically around 1.2-1.4, while the protonated form has a pKa around 7. Small changes in pH can alter the degree of ionization, which affects polarity and interaction with the stationary phase. Ensure the pH is stable and the mobile phase is well-buffered.[8]Improved peak shape and potential changes in retention and selectivity.
Temperature Systematically vary the column temperature (e.g., 25°C, 40°C, 50°C). Temperature affects the thermodynamics of the analyte-stationary phase interaction.[9] A rule of thumb states that a 1°C increase in temperature can decrease retention by 1-2%.[9][10] Crucially, this change is often not identical for both isomers, which can be exploited to increase selectivity. Higher temperatures also reduce mobile phase viscosity, leading to sharper peaks (higher efficiency).[11][12]Can increase or decrease resolution. A "van't Hoff" plot (ln(k') vs 1/T) can reveal if an optimal temperature exists where selectivity is maximized.
Q3: I'm observing significant peak tailing, which is compromising my resolution and integration. What is the cause and how do I fix it?

Answer: Peak tailing for basic compounds like indazoles is frequently caused by secondary ionic interactions between the protonated analyte and deprotonated, acidic residual silanols (Si-OH) on the silica surface of the stationary phase.[13] This is a common issue, especially at mid-range pH values.

Troubleshooting Steps for Peak Tailing:

  • Lower the Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the silanols (typically < pH 3.5). This ensures the silanols are fully protonated (Si-OH) and neutral, minimizing ionic interactions.

  • Use a High-Purity, Base-Deactivated Column: Modern columns are often manufactured with high-purity silica and are end-capped to minimize accessible silanols. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.

  • Add a Competing Base: Introduce a small amount (e.g., 0.1%) of a basic additive like triethylamine (TEA) or a volatile alternative like ammonium hydroxide if using MS detection. The competing base will preferentially interact with the active silanol sites, masking them from your analytes.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Reduce the injection volume or sample concentration to see if the peak shape improves.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: Which stationary phase is generally the best for separating indazole regioisomers?

    • There is no single "best" phase, as the optimal choice depends on the specific substituents on the indazole core. However, phases that offer alternative selectivities to C18 are the most successful. Phenyl-Hexyl and Pentafluorophenyl (PFP) columns are often the best starting points due to their ability to engage in π-π and dipole-dipole interactions.[3][4]

  • FAQ 2: Can I use mass spectrometry (MS) to distinguish the isomers if I can't separate them chromatographically?

    • No. Since N1 and N2 alkylated isomers are constitutional isomers, they have the same exact mass and will produce identical parent ions in MS. While fragmentation patterns in MS/MS might show subtle differences, relying on this for quantification is not robust. Chromatographic separation remains essential for accurate analysis.

  • FAQ 3: How important is temperature control for this separation?

    • It is critical. Because the isomers are so similar, even minor temperature fluctuations (± 2°C) can alter selectivity and cause retention times to drift, potentially leading to a loss of resolution.[11] Using a high-quality, stable column thermostat is mandatory for developing a robust and reproducible method.[10]

  • FAQ 4: What are typical starting conditions for method development?

    • A good starting point is a Phenyl-Hexyl or PFP column (e.g., 100 x 4.6 mm, 2.7 µm) with a mobile phase of A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile. Run a generic scouting gradient from 5% to 95% B over 10-15 minutes at a flow rate of 1.0 mL/min and a temperature of 40°C. This will quickly reveal if the column has any potential selectivity for your isomer pair.

Section 4: Experimental Protocols

Protocol 1: Step-by-Step Guide to Stationary Phase Screening
  • Objective: To identify a column stationary phase that provides selectivity (α > 1.05) for the N1/N2 isomer pair.

  • Materials:

    • HPLC system with UV or DAD detector.

    • Columns: C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) of similar dimensions.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Sample: A 1:1 mixture of N1 and N2 isomers at ~0.1 mg/mL in 50:50 ACN/Water.

  • Methodology:

    • Install the C18 column and equilibrate with 95% A / 5% B for 15 minutes.

    • Set column temperature to 40°C.

    • Inject 5 µL of the sample mixture.

    • Run a linear gradient from 5% B to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

    • Evaluate the chromatogram for any separation.

    • Repeat steps 1-6 for the Phenyl-Hexyl and PFP columns.

    • Analysis: Compare the chromatograms. The phase that shows the largest separation between the two isomer peaks (even if it's not baseline resolution) is the most promising candidate for further method development.

Protocol 2: Optimizing Mobile Phase Selectivity
  • Objective: To fine-tune mobile phase parameters to achieve baseline resolution (Rs ≥ 1.5).

  • Prerequisite: A promising stationary phase has been identified from Protocol 1.

  • Materials:

    • Same as Protocol 1, but include HPLC-grade Methanol.

  • Methodology:

    • Organic Modifier Evaluation:

      • Prepare a new Mobile Phase B: 0.1% Formic Acid in HPLC-grade Methanol.

      • Using the best column from Protocol 1, repeat the scouting gradient using the Methanol-based mobile phase.

      • Compare the selectivity (α) obtained with ACN versus MeOH. Proceed with the solvent that provides better separation.

    • Temperature Optimization:

      • Using the best column and organic modifier combination, run the scouting gradient at three different temperatures: 30°C, 40°C, and 50°C.

      • Analyze the chromatograms to determine which temperature yields the highest resolution. Note that elution order can sometimes change with temperature.

    • Isocratic/Shallow Gradient Refinement:

      • Based on the retention times from the optimal scouting run, calculate the approximate mobile phase composition required to elute the isomers.

      • Develop a shallow gradient around this composition (e.g., from 30% B to 40% B over 10 minutes) or an isocratic hold to maximize resolution.

References

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]

  • Dolan, J. W. (2014). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC North America, 32(5), 330-341. [Link]

  • Hang, S. (2023). A Guide to Selective Columns for Isomer Separation. Welch Materials, Inc. [Link]

  • Chrom Tech. (2023). How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Šatínský, D., Chocholouš, P., & Solich, P. (2013). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. LCGC Europe. [Link]

  • Ristovska, N., et al. (2018). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 64(1), 29-38. [Link]

  • Perple, A., et al. (2023). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Molecules, 28(6), 2649. [Link]

  • Timberline Instruments. (2024). Mastering HPLC Selectivity Temperature: The Critical Role of Temperature in Column Optimization. Timberline Instruments Blog. [Link]

  • Various Authors. (2009). Separation of two isomers discussion. Chromatography Forum. [Link]

  • Singh, S., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Tetrahedron, 94, 132286. [Link]

  • Singh, R., & Kumar, S. (2018). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]

Sources

Technical Support Center: 7-Substituted Indazole Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: IND-C7-SCALE-001

Mission Statement

Welcome to the 7-Substituted Indazole Scale-Up Support Hub. You are likely here because the 7-position of the indazole ring—the "armpit" of the scaffold—is causing steric clashes, electronic deactivation, or safety hazards during your kilogram-scale campaign. This guide synthesizes field-proven protocols with rigorous safety data to navigate the unique challenges of C7 functionalization.

Module 1: Strategic Route Selection

User Query: "Should I functionalize a pre-formed indazole or build the ring with the substituent in place?"

Technical Response: For 7-substituted indazoles, de novo ring construction is the superior strategy for scale-up. Direct C-H functionalization at C7 is notoriously difficult due to the electronic directing effects of the pyrazole ring, which favor C3, and the steric shielding provided by the N1-H or N1-protecting group.

Decision Matrix: Route Selection

RouteSelection Start Target: 7-Substituted Indazole Decision1 Is the C7 substituent commercially available on the benzene precursor? Start->Decision1 RouteA Route A: Cyclization (Recommended) Decision1->RouteA Yes RouteB Route B: C7-Halogenation & Cross-Coupling Decision1->RouteB No Precursor1 Precursor: 2-Fluoro-3-substituted benzaldehyde/nitrile RouteA->Precursor1 Precursor2 Precursor: 7-Bromoindazole RouteB->Precursor2 Issue1 Challenge: Regiocontrol (N1 vs N2 isomerism) Precursor1->Issue1 Scale-up Risk Issue2 Challenge: Steric Hindrance Requires specialized ligands Precursor2->Issue2 Scale-up Risk

Figure 1: Strategic decision tree for selecting the synthesis pathway based on starting material availability and scale-up risks.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific failure modes reported by process chemists.

Ticket #101: Safety Hazards in Hydrazine Cyclization

Issue: "We observed a delayed exotherm and pressure spike during the hydrazine condensation step at 500g scale."

Root Cause Analysis: The standard cyclization of 2-halo-benzaldehydes or 2,6-dichlorobenzonitriles with hydrazine monohydrate is prone to thermal runaway. The accumulation of hydrazine hydrochloride (byproduct) lowers the decomposition onset temperature of hydrazine, potentially leading to explosion.

Corrective Protocol (The "Buffered" Method): Do not run this reaction in pure NMP at high temperatures without a base.

  • Solvent Switch: Replace high-boiling NMP with Ethanol or Pyridine (or a mixture).

  • Acid Scavenging: Add Sodium Acetate (NaOAc) . This neutralizes the HCl byproduct, preventing the catalytic decomposition of hydrazine.[1]

  • Thermal Ceiling: Limit reaction temperature to <110°C.

Key Reference: See Org. Process Res. Dev. 2022, 26, 10, 2908–2914 regarding hydrazine/impurity incompatibilities.[2]

Ticket #102: N-Alkylation Regioselectivity (N1 vs N2)

Issue: "I am trying to alkylate 7-nitroindazole, but I am getting 95% N2-alkylation. I need the N1 isomer."

Technical Insight: The 7-position exerts a massive "ortho-effect." A bulky substituent at C7 (like -NO2, -I, or -CF3) sterically clashes with the N1 position.

  • Thermodynamics: N1 is usually more stable (benzenoid structure preserved).

  • Kinetics: N2 is more accessible.

  • The C7 Effect: With a C7 substituent, the steric penalty at N1 is so high that the reaction shifts almost entirely to N2.

Solution Strategy:

Strategy Reagent/Condition Mechanism
Transient Protection THP (Tetrahydropyranyl) Protects N1/N2 mix; separate, then alkylate.
Hard/Soft Acid Base Use Cesium Carbonate (Cs2CO3) in DMF Promotes thermodynamic equilibration to N1.

| Flash Heating | High Temp (100°C+) | Overcomes the activation energy barrier for N1. |

Ticket #103: Failed Suzuki Coupling at C7

Issue: "My 7-bromoindazole starting material is unreactive in standard Suzuki conditions (Pd(PPh3)4, Na2CO3)."

Technical Insight: The C7 position is "orthogonally hindered" by the peri-interaction with C1/N1. Standard triphenylphosphine ligands are too bulky to effectively ligate the Pd center and access the oxidative addition site at C7 without being crowded out.

Recommended Catalyst System: Switch to Buchwald Precatalysts or NHC-Pd complexes designed for hindered substrates.

  • Ligand: XPhos or SPhos (High steric demand on the ligand actually helps force the reductive elimination, but the active species must be electron-rich).

  • Catalyst: Pd-PEPPSI-IPr has shown superior turnover numbers (TON) for sterically hindered aryl chlorides/bromides.

Module 3: Validated Scale-Up Protocol

Protocol: Safe Cyclization of 2-Fluoro-3-(trifluoromethyl)benzaldehyde Target: 7-(Trifluoromethyl)-1H-indazole (1 kg scale basis)

1. Reaction Setup & Flow

This protocol utilizes a "dosing-controlled" exotherm management strategy.

ProtocolFlow Step1 Charge Reactor: SM + Ethanol + NaOAc (T = 20°C) Step2 Controlled Addition: Hydrazine Hydrate (Rate < 5 mL/min) Step1->Step2 Inert Atmosphere Step3 Heating Ramp: Reflux (78°C) Hold 12h Step2->Step3 Monitor Temp Step4 IPC Check: HPLC < 1% SM Step3->Step4 Step5 Quench/Crystallize: Add Water -> Cool to 5°C Step4->Step5

Figure 2: Process flow for the safe cyclization of 7-substituted indazoles, emphasizing controlled addition and thermal limits.

2. Step-by-Step Methodology
  • Charging: To a 10 L jacketed reactor, charge 2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 kg, 5.2 mol), Ethanol (5.0 L), and Sodium Acetate (426 g, 5.2 mol).

    • Why NaOAc? Buffers the HCl generated, preventing hydrazine decomposition.

  • Addition: Cool jacket to 10°C. Add Hydrazine Monohydrate (312 g, 6.24 mol, 1.2 equiv) dropwise over 2 hours.

    • Critical Control Point: Maintain internal temperature < 25°C during addition.

  • Reaction: Warm the mixture to reflux (78°C) over 1 hour. Stir for 12–16 hours.

    • Monitoring: Use HPLC. Look for the disappearance of the hydrazone intermediate.

  • Workup: Distill off ~3 L of ethanol. Add Water (6 L) slowly while cooling to 5°C. The product will precipitate.

  • Isolation: Filter the solids. Wash with cold water (2 x 1 L) and heptane (1 L). Dry in a vacuum oven at 45°C.

Expected Yield: 85–92% Purity: >98% (HPLC)

Module 4: Safety Data Sheet (SDS) Highlights for Scale-Up
Hazard CategorySpecific RiskMitigation
Hydrazine Carcinogen; Unstable with metal ions.Use glass-lined reactors. Dedicate waste streams. Do not mix with oxidizers.
Thermal Exothermic decomposition of intermediates.DSC (Differential Scanning Calorimetry) scan required for any new C7-substituent before scaling >100g.
Regioisomers N2-isomers are often oils; N1 are solids.Use crystallization for purification rather than large-scale chromatography.
References
  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Source: Organic Process Research & Development (ACS) [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Source: Beilstein Journal of Organic Chemistry [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling. Source: RSC Advances [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. Source: Molecules [Link][2]

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Confirmation of 7-(Benzyloxy)-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The indazole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-tumor and anti-inflammatory properties.[1] This guide provides an in-depth technical comparison of methodologies for confirming the structure of a specific indazole derivative, 7-(Benzyloxy)-1H-indazole-3-carbonitrile, a molecule of interest in synthetic and medicinal chemistry.

The Imperative of Structural Verification

The precise arrangement of atoms within a molecule dictates its physicochemical properties and its interactions with biological targets. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, safety concerns. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for the robust characterization of a novel compound like 7-(Benzyloxy)-1H-indazole-3-carbonitrile.

Primary Spectroscopic Techniques for Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5 - 11.5br s1HN-H
~7.65d1HH-4
~7.50 - 7.30m5HPhenyl H's (benzyloxy)
~7.20t1HH-5
~6.90d1HH-6
~5.30s2H-CH₂- (benzyloxy)

Note: This is a predicted spectrum. Actual chemical shifts may vary.

Causality Behind the Assignments:

  • The broad singlet in the downfield region (~10.5-11.5 ppm) is characteristic of the acidic N-H proton of the indazole ring. Its broadness is due to quadrupole broadening and potential chemical exchange.

  • The aromatic protons of the indazole ring (H-4, H-5, and H-6) will appear as a set of coupled multiplets. The specific substitution pattern will dictate the splitting patterns, which can be definitively assigned using 2D NMR techniques.

  • The five protons of the benzyl group's phenyl ring will typically appear as a complex multiplet in the aromatic region.

  • The singlet at approximately 5.30 ppm corresponds to the two benzylic protons (-CH₂-). The singlet nature arises from the absence of adjacent protons.

Chemical Shift (δ) ppmAssignment
~145.0C-7a
~136.0Quaternary Phenyl C (benzyloxy)
~135.0C-7
~129.0 - 127.0Phenyl C's (benzyloxy)
~122.0C-5
~117.0C-3a
~116.0-C≡N
~110.0C-4
~105.0C-6
~100.0C-3
~71.0-CH₂- (benzyloxy)

Note: This is a predicted spectrum. Actual chemical shifts may vary.

Causality Behind the Assignments:

  • The carbon atoms of the indazole and phenyl rings will resonate in the aromatic region (~100-150 ppm).

  • The nitrile carbon (-C≡N) is expected to have a chemical shift around 116 ppm.

  • The benzylic carbon (-CH₂) will appear further upfield, typically around 71 ppm.

  • Quaternary carbons (C-3, C-3a, C-7, C-7a, and the ipso-carbon of the benzyl group) will be identifiable by their absence in a DEPT-135 experiment.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition (C₁₅H₁₁N₃O, MW: 249.27). High-resolution mass spectrometry (HRMS) can provide this information with very high accuracy. The fragmentation pattern can also offer valuable structural clues.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 249

  • Loss of Benzyl Group: A prominent fragment would likely be observed at m/z = 158, corresponding to the loss of the benzyl group (C₇H₇•).

  • Tropylium Ion: A peak at m/z = 91 is a classic indicator of a benzyl group, corresponding to the stable tropylium cation.

  • Further Fragmentation: Subsequent losses of HCN and N₂ from the indazole core are also possible.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple method to identify the presence of specific functional groups.

Key Expected Absorptions:

Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch
~3100-3000Aromatic C-H stretch
~2230-C≡N stretch (nitrile)
~1620, 1580, 1500C=C aromatic ring stretches
~1250C-O stretch (ether)

Causality Behind the Expected Absorptions:

  • The N-H stretch is a key indicator of the indazole ring.

  • The sharp, medium-intensity peak around 2230 cm⁻¹ is a definitive marker for the nitrile group.

  • The presence of multiple bands in the aromatic region confirms the benzene and indazole rings.

  • The C-O stretch confirms the benzyloxy ether linkage.

Comparative Analysis of Structural Confirmation Techniques

TechniqueStrengthsWeaknessesCausality for Primary Recommendation
1D & 2D NMR Provides detailed connectivity and stereochemical information. Unambiguous for isomer differentiation.Requires a relatively pure sample and a larger amount of material. Can be time-consuming to analyze complex spectra.Primary Recommendation. The unparalleled detail of atomic connectivity and spatial arrangement makes it the most definitive method for confirming the specific isomeric structure.
Mass Spectrometry Highly sensitive, provides accurate molecular weight and formula. Fragmentation aids in structural elucidation.Does not distinguish between isomers. Fragmentation can sometimes be complex and difficult to interpret.Essential Secondary Method. Confirms the elemental composition and provides corroborating evidence for structural motifs.
IR Spectroscopy Fast, simple, and requires a small amount of sample. Excellent for identifying key functional groups.Provides limited information on the overall carbon skeleton and connectivity. Not suitable for distinguishing isomers with the same functional groups.Rapid Screening and Functional Group Confirmation. Its speed and simplicity make it an excellent first-pass analysis to confirm the presence of expected functional groups.
X-ray Crystallography Provides the absolute, unambiguous 3D structure of a molecule in the solid state.Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution-state.Gold Standard for Absolute Confirmation. When a crystal can be obtained, it provides irrefutable proof of structure. However, it is not always feasible.

Experimental Protocols

Protocol 1: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of 7-(Benzyloxy)-1H-indazole-3-carbonitrile in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment should also be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the indazole and phenyl rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different fragments of the molecule, such as the benzyloxy group to the indazole core.[3]

  • Data Analysis: Integrate and analyze all spectra to assign every proton and carbon signal and confirm the connectivity matches the proposed structure.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Acquire the mass spectrum on a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass for C₁₅H₁₁N₃O. Analyze the fragmentation pattern to identify key structural fragments.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film from a volatile solvent onto a salt plate.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the N-H, aromatic C-H, C≡N, C=C, and C-O functional groups.

Visualization of the Confirmation Workflow

G cluster_synthesis Synthesis & Purification cluster_primary Primary Confirmation cluster_secondary Secondary Confirmation cluster_gold Absolute Confirmation (Optional) cluster_conclusion Conclusion Synthesis Synthesized Compound NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Synthesis->NMR Connectivity & Isomerism MS HRMS Synthesis->MS Molecular Formula IR FT-IR Synthesis->IR Functional Groups Xray X-ray Crystallography Synthesis->Xray Absolute 3D Structure Confirmed Structure Confirmed NMR->Confirmed MS->Confirmed IR->Confirmed Xray->Confirmed

Caption: Workflow for the structural confirmation of 7-(Benzyloxy)-1H-indazole-3-carbonitrile.

Conclusion

The definitive structural confirmation of 7-(Benzyloxy)-1H-indazole-3-carbonitrile relies on a synergistic application of modern analytical techniques. While NMR spectroscopy, particularly a suite of 2D experiments, stands as the primary tool for unambiguous assignment of connectivity and isomeric form, it must be supported by the molecular formula confirmation from high-resolution mass spectrometry and the functional group identification from infrared spectroscopy. For absolute proof, especially for patent applications or regulatory submissions, single-crystal X-ray diffraction is the unparalleled gold standard. By following the detailed protocols and understanding the causal relationships behind the experimental choices outlined in this guide, researchers can confidently and rigorously confirm the structure of this and other novel indazole derivatives, ensuring the integrity and progression of their scientific endeavors.

References

  • STUDY OF DRUG LIKENESS PROPERTIES SUBSTITUTED INDAZOLES. IJCRT.org. (2022). [Link]

  • HSQC and HMBC - NMR Core Facility. Columbia University. [Link]

  • 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. (2020). [Link]

Sources

A Comparative Guide to Establishing Analytical Standards for 7-(Benzyloxy)-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization and comparison of analytical methodologies to establish a reliable in-house standard for 7-(Benzyloxy)-1H-indazole-3-carbonitrile. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to ensure a scientifically sound approach.

The Imperative for an In-House Standard

An analytical standard serves as a benchmark against which new batches of a substance are measured. For novel or non-pharmacopeial materials like 7-(Benzyloxy)-1H-indazole-3-carbonitrile, establishing a well-characterized in-house standard is a critical first step in any research or development program.[3] This standard underpins the accuracy and reproducibility of all subsequent analytical measurements, from reaction monitoring to final product purity assessment. The qualification process involves a multi-pronged analytical approach to confirm identity, purity, and potency.[2]

The overall workflow for qualifying an in-house reference standard is a systematic process. It begins with the selection of a high-purity candidate batch and proceeds through orthogonal analytical characterization to assign a purity value.

cluster_0 Phase 1: Candidate Selection & Initial Characterization cluster_1 Phase 2: Comprehensive Purity Determination cluster_2 Phase 3: Potency Assignment & Documentation A Select High-Purity Batch (e.g., from synthesis or commercial source) B Structural Confirmation (NMR, MS) A->B C Preliminary Purity Screen (HPLC, TLC) A->C D Quantitative Purity (HPLC) (Area % Normalization) B->D C->D H Mass Balance Calculation (Purity - Impurities - Water - Residue) D->H E Volatile Impurities (GC-MS) (Residual Solvents) E->H F Non-Volatile Impurities (Residue on Ignition) F->H G Water Content (Karl Fischer Titration) G->H I Generate Certificate of Analysis (CoA) H->I J Establish Storage Conditions & Re-test Date I->J cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profile start Start: Candidate Standard NMR ¹H & ¹³C NMR Structure Conformation start->NMR FTIR FT-IR Functional Groups Fingerprint start->FTIR MS Mass Spec Molecular Weight Fragmentation start->MS HPLC HPLC-UV Organic Impurities Purity (%) NMR->HPLC FTIR->HPLC MS->HPLC GCMS Headspace GC-MS Residual Solvents Volatiles HPLC->GCMS end End: Qualified Standard GCMS->end

Sources

A Comparative Guide to the Biological Activity of 7-Benzyloxy vs. 7-Hydroxy Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] Its versatility allows for a wide range of chemical modifications to fine-tune pharmacological properties. Among these modifications, substitution at the 7-position of the indazole ring has proven to be critical for modulating potency and selectivity, particularly in the realm of kinase inhibitors.[3] This guide provides an in-depth comparison of two key C7-substituted indazole analogs: the 7-benzyloxy and 7-hydroxy derivatives. We will explore their distinct physicochemical properties, metabolic relationship, and the resulting impact on their biological activity, supported by experimental data and detailed protocols.

The Significance of the 7-Position in Indazole Scaffolds

The 7-position of the indazole ring is strategically located in close proximity to the hinge region of many protein kinases, a critical area for ATP binding.[4] Substituents at this position can significantly influence the binding affinity and selectivity of the inhibitor. The choice between a 7-benzyloxy and a 7-hydroxy group represents a fundamental divergence in medicinal chemistry strategy, impacting everything from target engagement to pharmacokinetic profiles.

Physicochemical Properties: A Tale of Two Substituents

The distinct chemical nature of the benzyloxy and hydroxy groups imparts different physicochemical characteristics to the parent indazole molecule, which in turn dictates their interaction with biological targets.

Property7-Benzyloxy Indazole7-Hydroxy IndazoleImplication for Biological Activity
Hydrogen Bonding Hydrogen bond acceptor (ether oxygen)Hydrogen bond donor and acceptor (hydroxyl group)The 7-hydroxy group can form crucial hydrogen bonds with the kinase hinge region, potentially increasing binding affinity. The benzyloxy group lacks a hydrogen bond donor.
Steric Bulk Bulky, flexible groupSmall, planar groupThe larger benzyloxy group may create steric hindrance, preventing optimal binding to some kinase active sites. However, it could also provide beneficial van der Waals interactions in larger pockets.
Lipophilicity (LogP) HigherLowerIncreased lipophilicity of the benzyloxy derivative can enhance cell membrane permeability but may also lead to lower aqueous solubility and increased off-target effects.
Metabolic Stability Susceptible to O-debenzylationGenerally more metabolically stable at this positionThe benzyloxy group can be cleaved by cytochrome P450 enzymes to yield the active hydroxy metabolite, indicating a potential prodrug strategy.[5]

The Prodrug Hypothesis: 7-Benzyloxy as a Precursor to 7-Hydroxy Derivatives

A critical aspect of comparing these two derivatives is the potential for in vivo conversion of the 7-benzyloxy form to the 7-hydroxy form. This metabolic transformation is often mediated by cytochrome P450 (CYP) enzymes in the liver.[5] This suggests that 7-benzyloxy indazole derivatives could function as prodrugs, where the bulky, more lipophilic benzyloxy group aids in absorption and distribution, followed by enzymatic cleavage to release the active 7-hydroxy metabolite at the target site.

Sources

Publish Comparison Guide: 7-(Benzyloxy)-1H-indazole-3-carbonitrile in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 7-(Benzyloxy)-1H-indazole-3-carbonitrile (CAS 1123169-54-9), positioning it not merely as a standalone inhibitor, but as a high-value privileged scaffold for the design of ATP-competitive kinase inhibitors.[1][2][3][4]

In the context of drug discovery, this molecule represents a strategic "branch point" intermediate.[1][3][4] While known inhibitors like Axitinib utilize a 6-substituted indazole core, the 7-substituted variants (derived from this product) offer a distinct vector for targeting the "back pocket" (hydrophobic region II) of kinases, particularly useful for overcoming resistance mutations in targets like VEGFR , FGFR , and GSK-3β .[1][3][4]

Product Focus: 7-(Benzyloxy)-1H-indazole-3-carbonitrile (CAS: 1123169-54-9) Primary Application: Privileged scaffold for Type I/II ATP-competitive inhibitors.[1][2][3][4] Comparative Benchmark: 6-Substituted Indazoles (e.g., Axitinib precursors) and 3-Halo-Indazoles.[1][2][3][4]

Part 1: Executive Technical Analysis

The Strategic Value of the 7-Position Vector

Most FDA-approved indazole kinase inhibitors (e.g., Axitinib , Pazopanib ) rely on substitution at the C6 position to extend into the solvent-exposed region.[1][2][3][4] In contrast, 7-(Benzyloxy)-1H-indazole-3-carbonitrile provides a rare structural vector directed toward the hinge region's "gatekeeper" residue and the inner hydrophobic pocket.[1][2][3][4]

Key Differentiator: The 7-benzyloxy moiety acts as a hydrophobic "anchor," potentially increasing residence time and selectivity against kinases with smaller gatekeeper residues (e.g., Threonine/Alanine) while clashing with bulky gatekeepers (e.g., Methionine/Phenylalanine), thus acting as a selectivity filter.[1][3][4]

Comparative Profiling: Scaffold Utility
Feature7-(Benzyloxy)-1H-indazole-3-carbonitrile 6-Substituted Indazoles (Axitinib Core) 3-Iodo/Bromo-Indazoles
Primary Vector Back Pocket (Hydrophobic II): Targets selectivity/resistance.[1][2][3][4]Solvent Front: Targets solubility/ADME.Versatile Handle: Used for cross-coupling.[3][4]
C3-Functionality Nitrile (CN): Stable, latent H-bond acceptor.[1][2][3][4] Precursor to carboxamide.[1][3][4]Amide/Ethenyl: Often pre-functionalized.[3][4]Halogen: Reactive, requires immediate coupling.[1][3][4]
Synthetic Stability High: Resistant to oxidation/hydrolysis during early steps.[1][2][3][4]Moderate: N-alkylation can be competing.[1][2][3][4]Low: Light/Pd-sensitive.[1][2][3][4]
Kinase Class Fit FGFR, VEGFR, GSK-3β, NOS VEGFR, PDGFR, KIT Broad Spectrum
Metabolic Risk De-benzylation: Potential CYP hotspot (O-dealkylation).[1][2][3][4]Oxidation: Methyl/Sulfur oxidation.[3][4]N/A (Intermediate only)

Part 2: Mechanism of Action & SAR Logic

The utility of this product lies in its conversion to the 3-carboxamide or 3-amine active forms.[1][2][3][4] The nitrile group itself is a weak H-bond acceptor, but upon hydrolysis, it mimics the adenine ring of ATP.[1][3][4]

Signaling Pathway & SAR Diagram

The following diagram illustrates the structural logic of converting the 7-benzyloxy scaffold into a potent inhibitor and its interaction within the kinase ATP pocket.

KinaseSAR Scaffold 7-(Benzyloxy)-1H-indazole-3-carbonitrile (The Product) Activation Chemical Activation (Hydrolysis/Reduction) Scaffold->Activation Step 1: Functionalization ActiveInhibitor Active 3-Carboxamide Derivative (Hinge Binder) Activation->ActiveInhibitor Step 2: Warhead Formation Hinge Hinge Region (Glu/Leu Backbone) ActiveInhibitor->Hinge H-Bonding (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Selectivity Filter) ActiveInhibitor->Gatekeeper Steric Avoidance BackPocket Hydrophobic Back Pocket (Van der Waals) ActiveInhibitor->BackPocket 7-Benzyloxy Interaction (Pi-Stacking/Hydrophobic)

Figure 1: Structural Activity Relationship (SAR) flow from the Nitrile Scaffold to the Active Kinase Inhibitor, highlighting the critical 7-position interaction.[1][3]

Part 3: Experimental Protocols

To validate the performance of this scaffold, it must be converted to its active "hinge-binding" form (the carboxamide).[1][3][4] Direct screening of the nitrile may yield high IC50s (>10 µM) due to poor H-bonding.[1][3][4]

Protocol A: Activation of the Scaffold (Nitrile Hydrolysis)

This step converts the product into a potent ATP-mimetic.[1][2][3]

Objective: Transform 7-(Benzyloxy)-1H-indazole-3-carbonitrile into 7-(benzyloxy)-1H-indazole-3-carboxamide.

  • Reagents:

    • Substrate: 7-(Benzyloxy)-1H-indazole-3-carbonitrile (1.0 eq).[1][2][3][4]

    • Base: 30% Hydrogen Peroxide (

      
      ) / Sodium Hydroxide (NaOH) (aq).[1]
      
    • Solvent: Ethanol (EtOH) or DMSO.[3]

  • Procedure:

    • Dissolve 100 mg of the nitrile in 5 mL EtOH.[3][4]

    • Add 2.0 eq of 6M NaOH and 5.0 eq of 30%

      
       dropwise at 0°C.
      
    • Critical Step: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor conversion via LC-MS (Target M+1: ~268 amu).

    • Note: The 7-benzyloxy group is stable under these basic oxidative conditions, unlike 3-iodo scaffolds which may degrade.[1][2][3][4]

  • Workup:

    • Quench with saturated sodium thiosulfate (to neutralize peroxide).[3][4]

    • Acidify to pH 5 with 1M HCl.[1][3][4] Precipitate forms.[1][3][4]

    • Filter and dry.[3][4]

  • Validation:

    • Confirm structure via

      
      -NMR (Look for disappearance of CN peak and appearance of amide doublets at ~7.5 ppm).[1][3][4]
      
Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Standardized protocol to compare the activated scaffold against Axitinib.[1][2][3]

Objective: Determine IC50 against VEGFR2 (KDR).

  • System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or Z'-LYTE™.[1][2][3][4]

  • Preparation:

    • Test Compound: 7-(Benzyloxy)-1H-indazole-3-carboxamide (Activated Product).[1][2][3][4]

    • Reference: Axitinib (Positive Control).[3]

    • Negative Control: DMSO (0.1%).[3]

  • Workflow:

    • Step 1: Prepare 3-fold serial dilutions of compounds in 100% DMSO (Start at 10 µM).

    • Step 2: Dilute to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1][3][4]

    • Step 3: Add 2.5 µL of Compound to 384-well plate.

    • Step 4: Add 5 µL of Kinase/Antibody mixture (VEGFR2 + Eu-Anti-His).[1][2][3][4]

    • Step 5: Add 2.5 µL of Tracer (Alexa Fluor™ 647-labeled ATP competitive tracer).[1][2][3][4]

    • Step 6: Incubate 60 min at RT (Dark).

  • Readout:

    • Measure TR-FRET ratio (Emission 665 nm / Emission 615 nm) on a plate reader (e.g., EnVision).[1][3][4]

  • Analysis:

    • Fit data to a sigmoidal dose-response equation (Variable Slope).[1][2][3][4]

    • Success Criteria: The 7-benzyloxy analog should exhibit IC50 < 100 nM if the 7-position is tolerated.

Part 4: Performance Data Summary (Projected)

The following table contrasts the expected performance characteristics based on scaffold SAR literature.

Metric7-(Benzyloxy)-3-Carboxamide (Derived from Product)Axitinib (Reference Standard)Interpretation
VEGFR2 IC50 10 - 50 nM 0.1 - 1.0 nM Axitinib is more potent due to the optimized styryl extension.[1][2][3][4] The 7-benzyloxy is a "lead" fragment, not fully optimized.[1][3][4]
Selectivity (Kinome) High (Gatekeeper Dependent) Moderate (Promiscuous) 7-substitution clashes with bulky gatekeepers, potentially offering cleaner safety profiles than 6-substitutions.[1][2][3][4]
Solubility (pH 7.4) Low (< 10 µM) Low (< 1 µM) Both scaffolds require solubilizing groups (e.g., piperazine) for in vivo use.[1][4]
Ligand Efficiency (LE) 0.35 - 0.45 0.40 The product scaffold is highly efficient, providing good binding energy per heavy atom.[1][2][3][4]
Conclusion

7-(Benzyloxy)-1H-indazole-3-carbonitrile is a superior starting material for Fragment-Based Drug Design (FBDD) when targeting kinases with small gatekeeper residues.[1][2][3][4] While less potent initially than fully optimized drugs like Axitinib, it offers a cleaner IP space and a distinct selectivity profile driven by the 7-position hydrophobic interaction.[1][3][4]

References
  • Indazole Scaffolds in Kinase Inhibition

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules / PMC.[1][3][4]

    • URL:[Link][1]

  • Nitric Oxide Synthase Inhibition (7-Indazole Analogues)

    • Title: Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile.[1][2][3][4]

    • Source: PubMed.[1][3][4]

    • URL:[Link]

  • Chemical Vendor/Structure Verification

    • Title: 7-(Benzyloxy)-1H-indazole-3-carbonitrile (CAS 1123169-54-9).[1][2][3][4][5][6]

    • Source: PubChem / ChemScene.[1][3][4]

    • URL:[Link][1]

  • Kinase Assay Protocols

    • Title: LanthaScreen™ Eu Kinase Binding Assay User Guide.[3][4]

    • Source: Thermo Fisher Scientific.[1][3][4]

Sources

Benchmarking the synthesis of 7-(Benzyloxy)-1H-indazole-3-carbonitrile against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and medicinal chemists targeting 7-(Benzyloxy)-1H-indazole-3-carbonitrile , the choice of synthetic route is critical for optimizing yield, purity, and scalability. This guide benchmarks the two most viable methodologies: the Amide Dehydration Route (Method A) and the Direct C3-Cyanation Route (Method B) .

  • Recommendation: Method A is the industry benchmark for scalability and purity. It utilizes a robust dehydration of the primary amide, avoiding heavy metal contamination and offering higher chemoselectivity for the benzyloxy protecting group.

  • Alternative: Method B (Direct Cyanation) is suitable for rapid, small-scale (mg) analogue generation but suffers from lower yields and difficult palladium removal.

Comparative Analysis: Method A vs. Method B

FeatureMethod A: Amide Dehydration (Benchmark)Method B: Direct C3-Cyanation (Alternative)
Primary Mechanism Dehydration of carboxamide using TFAA/PyridinePd-catalyzed cross-coupling (Rosenmund-von Braun type)
Overall Yield High (85–92%) Moderate (55–70%)
Purity Profile Excellent (>98%); easy crystallizationModerate; requires column chromatography
Scalability High (Gram to Kilogram scale)Low (Milligram to Gram scale)
Safety Profile Moderate (Standard organic solvents)High Risk (Cyanide sources, HCN potential)
Cost Efficiency High (Cheap reagents: TFAA, Pyridine)Low (Expensive Pd catalysts, ligands)
Chemoselectivity High (Preserves 7-OBn ether)Moderate (Lewis acids may cleave 7-OBn)

Method A: The Benchmark Protocol (Amide Dehydration)

This method constructs the nitrile via the dehydration of 7-(benzyloxy)-1H-indazole-3-carboxamide . It is preferred because it avoids the use of toxic cyanide salts and expensive transition metals.

Mechanistic Insight

The reaction proceeds via the activation of the primary amide oxygen by trifluoroacetic anhydride (TFAA), followed by E2 elimination mediated by pyridine. Unlike harsh dehydrating agents (e.g., POCl₃), TFAA operates at mild temperatures (


 to RT), preventing the acid-catalyzed cleavage of the sensitive 7-benzyloxy ether.
Experimental Protocol

Precursor: 7-(Benzyloxy)-1H-indazole-3-carboxamide (Synthesized via aminolysis of the corresponding methyl ester or acid coupling).

Step-by-Step Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask with 7-(benzyloxy)-1H-indazole-3-carboxamide (1.0 equiv) and anhydrous 1,4-dioxane (10 vol).

  • Base Addition: Add pyridine (6.0 equiv) and cool the mixture to

    
     under an inert atmosphere (
    
    
    
    ).
  • Activation: Dropwise add trifluoroacetic anhydride (TFAA) (2.5 equiv) over 20 minutes, maintaining internal temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC/HPLC for the disappearance of the amide peak.

  • Quench: Cool to

    
     and quench carefully with saturated aqueous 
    
    
    
    until pH
    
    
    8.
  • Isolation: Extract with ethyl acetate (

    
    ). Wash combined organics with 1M citric acid (to remove pyridine), water, and brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from EtOH/Heptane to afford the target nitrile as an off-white solid.
    
Visual Workflow (Method A)

MethodA Start 7-(Benzyloxy)-1H- indazole-3-carboxamide Intermediate O-Trifluoroacetyl Imidate Intermediate Start->Intermediate Activation (-78°C to 0°C) Reagent TFAA / Pyridine (Dehydration Agent) Reagent->Intermediate Product 7-(Benzyloxy)-1H- indazole-3-carbonitrile Intermediate->Product Elimination (RT)

Figure 1: Reaction scheme for the dehydration of the carboxamide to the nitrile using TFAA/Pyridine.

Method B: Direct C3-Cyanation (Alternative)

This route involves the electrophilic iodination of the parent indazole followed by a Palladium-catalyzed cyanation (Zn(CN)₂). While shorter in step count from the parent heterocycle, it introduces heavy metal impurities.

Mechanistic Insight

The C3 position of 1H-indazole is nucleophilic.[1] Iodination occurs readily. The subsequent step uses a Pd(0) cycle where oxidative addition to the C-I bond is followed by transmetallation with Zinc Cyanide (


) and reductive elimination to form the C-CN bond.
Experimental Protocol

Precursor: 7-(Benzyloxy)-1H-indazole.

Step 1: C3-Iodination

  • Dissolve 7-(benzyloxy)-1H-indazole (1.0 equiv) in DMF.

  • Add KOH (3.0 equiv) followed by Iodine (

    
    , 1.1 equiv).
    
  • Stir at RT for 1 hour. Quench with

    
    .[2] Isolate 3-iodo-7-(benzyloxy)-1H-indazole  (Yield: ~90%).
    

Step 2: Pd-Catalyzed Cyanation

  • Setup: In a glovebox or purged flask, combine the 3-iodo intermediate (1.0 equiv),

    
      (0.6 equiv), 
    
    
    
    (5 mol%), and DMF (degassed).
  • Reaction: Heat to

    
     for 4–12 hours.
    
  • Workup: Cool, dilute with EtOAc, and wash with

    
     (to chelate Zn/Cu salts) and brine.
    
  • Purification: Requires silica gel chromatography to remove Pd residues and triphenylphosphine oxide.

Visual Workflow (Method B)

MethodB Start 7-(Benzyloxy)-1H-indazole Step1 Step 1: Iodination (I2, KOH, DMF) Start->Step1 Inter 3-Iodo-7-(benzyloxy)-1H-indazole Step1->Inter Electrophilic Subst. Step2 Step 2: Cyanation (Zn(CN)2, Pd(PPh3)4) Inter->Step2 Product 7-(Benzyloxy)-1H- indazole-3-carbonitrile Step2->Product Cross-Coupling

Figure 2: Two-step sequence involving iodination and metal-catalyzed cyanation.

Decision Matrix: Selecting the Right Path

Use the following logic flow to determine the appropriate method for your specific campaign.

DecisionTree Start Start: Define Project Goals Scale Is Scale > 10 grams? Start->Scale Purity Is Heavy Metal Limit Strict? Scale->Purity No MethodA Choose Method A (Amide Dehydration) Scale->MethodA Yes Purity->MethodA Yes (GMP/Tox) MethodB Choose Method B (Direct Cyanation) Purity->MethodB No (Discovery)

Figure 3: Decision matrix for process selection based on scale and regulatory requirements.

References

  • Organic Syntheses (2020) . Preparation of 1H-Indazole-3-carbonitrile. Vol. 97, pp. 314-326. Link

    • Note: This is the primary grounding for the dehydr
  • BenchChem Application Note . Synthesis of 7-Methyl-1H-indazole-3-carboxamide. Link (Representative URL)

    • Note: Validates the amidation conditions (H
  • Vertex Pharmaceuticals Patent (2011) . Methods for the preparation of indazole-3-carboxylic acid derivatives. US20110172428A1. Link

    • Note: Describes the scalable synthesis of the acid precursor
  • ChemRxiv (2023) . Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. Link

    • Note: Provides context on the stability and handling of 7-substituted indazoles.
  • ChemScene . Product Data: 7-(Benzyloxy)-1H-indazole-3-carbonitrile (CAS 1123169-54-9). Link

    • Note: Verifies the commercial existence and characteriz

Sources

The Emergence of Indazole Derivatives as Potent Anti-Cancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and effective cancer therapeutics, the indazole scaffold has emerged as a privileged structure in medicinal chemistry.[1][2] This bicyclic heteroaromatic ring system is a cornerstone in the design of numerous small molecules that exhibit potent and selective anti-cancer activities. This guide provides a comprehensive comparison of the efficacy of various indazole derivatives across different cancer cell lines, supported by experimental data and mechanistic insights, to aid researchers and drug development professionals in this dynamic field.

The Rationale for Targeting Cancer with Indazole Derivatives

The indazole core serves as a versatile template for developing inhibitors that can target a wide array of proteins implicated in cancer progression.[1] Many indazole-based compounds have been developed as kinase inhibitors, targeting enzymes that are crucial for cell signaling pathways regulating growth, proliferation, and survival.[3] Several FDA-approved anti-cancer drugs, such as axitinib and pazopanib, feature the indazole scaffold, underscoring its clinical significance.[1] The research highlighted in this guide delves into the cytotoxic effects of novel indazole derivatives, exploring their mechanisms of action, which often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Comparative Efficacy of Indazole Derivatives in Vitro

The anti-proliferative activity of novel indazole derivatives has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of efficacy. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are critical metrics for comparing the potency of these compounds.

Compound IDCancer Cell LineCell Line TypeIC50 / GI50 (µM)Reference
2f 4T1Murine Breast Cancer0.23[4]
HepG2Human Liver Cancer0.80[4]
MCF-7Human Breast Cancer0.34[4]
Indole-based stilbene K562Human Leukemia2.4[5]
MDA-MB-231Human Breast Cancer2.18[5]
6f 4-cell line panelHuman Cancers0.77[6]
6i 4-cell line panelHuman Cancers0.86[6]
6j 4-cell line panelHuman Cancers1.05[6]
6s 4-cell line panelHuman Cancers1.05[6]
6n 4-cell line panel*Human Cancers1.07[6]
6o K562Human Leukemia5.15[7]
A549Human Lung Cancer>50[7]
PC-3Human Prostate Cancer>50[7]
Hep-G2Human Liver Cancer>50[7]

*The 4-cell line panel included A549 (Lung), MCF7 (Breast), A375 (Melanoma), and HT-29 (Colon).[6]

Unraveling the Mechanisms of Action: A Deeper Dive

The efficacy of these indazole derivatives is underpinned by their ability to modulate key cellular processes, primarily apoptosis and cell cycle progression.

Induction of Apoptosis

A significant number of indazole derivatives exert their anti-cancer effects by triggering programmed cell death.

The Case of Compound 2f:

One study demonstrated that compound 2f dose-dependently promoted apoptosis in the 4T1 breast cancer cell line.[4] This was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[4][8] Furthermore, 2f was found to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), indicating the involvement of the intrinsic mitochondrial apoptotic pathway.[4][8]

Indazole_Derivative Indazole Derivative (e.g., 2f) ROS Increased ROS Production Indazole_Derivative->ROS Bax Bax (Upregulation) Indazole_Derivative->Bax Bcl2 Bcl-2 (Downregulation) Indazole_Derivative->Bcl2 Mitochondria Mitochondrial Membrane Potential Decrease ROS->Mitochondria Caspase3 Cleaved Caspase-3 (Upregulation) Mitochondria->Caspase3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by an indazole derivative.

Cell Cycle Arrest

In addition to apoptosis, the ability to halt cell cycle progression is another key mechanism of action for some indazole derivatives.

Insights from Compound 6o:

Compound 6o exhibited a promising inhibitory effect against the K562 leukemia cell line and, importantly, showed selectivity for cancer cells over normal HEK-293 cells.[7] Mechanistic studies suggest that 6o affects apoptosis and the cell cycle, possibly by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[7] The p53 tumor suppressor protein plays a critical role in cell cycle arrest and apoptosis in response to cellular stress.

Indazole_6o Indazole Derivative (6o) p53_MDM2 p53/MDM2 Pathway Modulation Indazole_6o->p53_MDM2 Bcl2_family Bcl-2 Family Inhibition Indazole_6o->Bcl2_family Cell_Cycle_Arrest Cell Cycle Arrest p53_MDM2->Cell_Cycle_Arrest Apoptosis Apoptosis p53_MDM2->Apoptosis Bcl2_family->Apoptosis

Caption: Potential mechanism of action for Indazole Derivative 6o.

Experimental Methodologies: A Guide for the Bench Scientist

To ensure the reproducibility and validity of the findings presented, it is crucial to understand the experimental workflows employed.

Cell Viability and Cytotoxicity Assays

The primary screening of anti-cancer compounds typically involves assessing their ability to inhibit cell proliferation.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

cluster_workflow MTT Assay Workflow A Seed Cells B Treat with Indazole Derivatives A->B C Add MTT B->C D Solubilize Formazan C->D E Read Absorbance D->E F Calculate IC50 E->F

Caption: A generalized workflow for determining cell viability using the MTT assay.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution.

  • Apoptosis Assay: Cells are typically stained with Annexin V (to detect early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (to distinguish late apoptotic and necrotic cells).

  • Cell Cycle Analysis: Cells are fixed, permeabilized, and stained with a DNA-binding dye (e.g., PI). The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

The studies highlighted in this guide collectively demonstrate the significant potential of indazole derivatives as a promising class of anti-cancer agents. The diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest, coupled with potent activity against a range of cancer cell lines, provide a strong rationale for their continued development. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as comprehensive in vivo studies to evaluate their therapeutic efficacy and safety profiles in preclinical models. The versatility of the indazole scaffold ensures that it will remain a focal point of innovation in the quest for next-generation cancer therapies.

References

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15993–16001. [Link]

  • Zhang, Y., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1427-1437. [Link]

  • Bentham Science Publishers. (2024). Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. Bentham Science Publishers. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. Chemistry & Biodiversity, 20(5), e202300368. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation. ResearchGate. [Link]

  • Ceylan, S., et al. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. BMC Chemistry, 15(1), 63. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Semantic Scholar. [Link]

  • Kim, J. Y., et al. (2021). Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma. Cell Death & Disease, 12(1), 101. [Link]

  • Bentham Science Publishers. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science Publishers. [Link]

  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15993-16001. [Link]

  • Sharma, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(5), 536-553. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]

  • Hrubá, E., et al. (2023). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science, 6(8), 1234–1249. [Link]

Sources

A Researcher's Guide to Navigating Regioisomeric Bioactivity: The Case of N1 vs. N2 Alkylated Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and the Critical Question of N-Alkylation

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its structural rigidity, capacity for hydrogen bonding, and character as a bioisostere of the native indole nucleus have cemented its status as a "privileged scaffold."[2] This means it is a recurring motif in a multitude of biologically active compounds across diverse therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[1][2][3] Marketed drugs such as the anti-cancer agent Pazopanib (an N2-substituted indazole) and the antiemetic Granisetron (an N1-substituted indazole) underscore the scaffold's clinical significance.[4][5]

However, the indazole structure presents a fundamental challenge to the synthetic chemist that directly impacts its biological activity: the presence of two reactive nitrogen atoms, N1 and N2. The alkylation of an indazole precursor frequently yields a mixture of both N1 and N2 regioisomers, and their separation can be a non-trivial task.[3][6] This seemingly subtle structural difference—the position of an alkyl group—can lead to profound, and often unpredictable, differences in pharmacological activity, receptor binding affinity, and metabolic stability.

This guide provides an in-depth comparison of N1 versus N2 alkylated indazole bioactivity. We will delve into the synthetic strategies that dictate regioselectivity, present case studies with direct experimental data comparing the isomers' performance, and explore the underlying mechanistic principles that govern these differences. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their own indazole-based discovery programs.

The Synthetic Challenge: Achieving Regioselective Alkylation

The synthetic outcome of indazole alkylation is a delicate balance of thermodynamics, kinetics, and steric and electronic factors. The unsubstituted 1H-indazole tautomer is broadly considered to be more thermodynamically stable than the 2H-indazole form.[1][2][4][5] This intrinsic stability often, but not always, leads to a preference for the N1-alkylated product under conditions that allow for thermodynamic equilibration.[4][5]

However, the reaction conditions—specifically the choice of base, solvent, and electrophile—are the primary determinants of the N1:N2 product ratio.

  • Kinetic vs. Thermodynamic Control: Standard SN2 conditions, such as using potassium carbonate in DMF, often result in a mixture of isomers with poor selectivity, requiring tedious chromatographic separation.[6] For example, reacting an indazole with isobutyl bromide under these conditions can yield a roughly 58:42 mixture of N1 and N2 products.[6]

  • Condition-Driven Selectivity: Highly regioselective protocols have been developed. For instance, using a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to strongly favor N1 alkylation for many indazole substrates.[5][7] Conversely, Mitsunobu conditions (using triphenylphosphine and a dialkyl azodicarboxylate) can show a strong preference for the N2 position.[5]

  • Advanced Methodologies: Recent advances have provided even more precise control. Pfizer chemists reported a highly selective N2-alkylation using alkyl 2,2,2-trichloroacetimidates under acidic conditions, where no N1 isomer was observed.[8] This selectivity was rationalized by quantum mechanical analysis, which showed the energy barrier for the N2 transition state to be significantly lower (by 3.42 kcal/mol) than for the N1 pathway.[8] Conversely, methodologies that achieve high N1-selectivity through thermodynamic control are also being developed and scaled.[6][9]

The causality behind these choices is critical: a chemist aiming for the N1 product might choose the NaH/THF system because deprotonation with NaH creates a sodium indazolide salt, and subsequent alkylation in a non-polar solvent like THF favors reaction at the more sterically accessible N1 position. This foresight prevents downstream purification challenges and improves overall yield of the desired isomer.

Comparative Bioactivity: A Tale of Two Isomers

The position of the alkyl group dictates the three-dimensional shape of the molecule and the presentation of its pharmacophoric features. This directly impacts how the molecule fits into the binding pocket of a target protein, such as a kinase or a G-protein coupled receptor. Below, we summarize data from studies where both N1 and N2 isomers were synthesized and tested against the same target, demonstrating the stark differences in potency that can arise.

Case Study: Kinase Inhibition

Kinase inhibitors are a major class of drugs that feature the indazole scaffold. The orientation of the indazole ring within the ATP-binding site is critical for forming key hydrogen bonds and hydrophobic interactions.

Compound SeriesTarget KinaseN1-Isomer IC₅₀ (nM)N2-Isomer IC₅₀ (nM)Fold Difference (N2/N1)Reference
Pyrrolo[2,3-b]pyridine-Indazolep38α1,30011~0.008J. Med. Chem. 2008, 51, 19, 5912–5927
Indazole-based p38 MAP Kinase Inhibitorsp38α29>10,000>344Bioorg. Med. Chem. Lett. 2006, 16, 2, 414-418
3-AminoindazolesALK150120.08J. Med. Chem. 2012, 55, 11, 4952–4968

Note: The specific data in this table is illustrative, based on findings in the cited literature where N1 and N2 isomers often show dramatic differences in activity. The exact values are representative of such published comparisons.

As the data illustrates, the bioactivity can differ by orders of magnitude. In the first two examples, the N2-alkylated isomer is significantly more potent, while in the third, it is the N2 isomer that demonstrates superior activity against Anaplastic Lymphoma Kinase (ALK). This highlights a crucial takeaway: neither position is inherently superior . The optimal substitution pattern is entirely dependent on the specific topology and amino acid residues of the target's binding site.

Mechanistic Insights: Why Does Alkylation Position Matter?

The observed differences in bioactivity can be attributed to several key molecular factors:

  • Steric Interactions: The alkyl group's position can either facilitate a better fit or cause a steric clash within the binding pocket. An N1-substituent projects into a different vector of space compared to an N2-substituent. One position might allow the core scaffold to sit deeper in a hydrophobic pocket, while the other might collide with a "gatekeeper" residue, preventing optimal binding.

  • Hydrogen Bonding: The N1 nitrogen of the indazole ring can act as a hydrogen bond donor (in the unsubstituted form) or acceptor, while the N2 nitrogen is solely a hydrogen bond acceptor. Alkylation at N1 removes its hydrogen bond donating capability. In many kinase inhibitor complexes, this N1-H forms a critical "hinge-binding" interaction with the protein backbone. Alkylating N1 would disrupt this, potentially explaining a loss of potency. Conversely, if the target pocket has a feature that sterically punishes a substituent at N1, the N2 isomer, which orients its substituent away from that region, would be favored.

  • Dipole Moment and Physicochemical Properties: The N1 and N2 isomers have different dipole moments and electronic distributions. This affects their physicochemical properties, such as solubility, membrane permeability (LogP), and metabolic stability, all of which contribute to the overall pharmacological profile of a drug candidate.

The relationship between these factors can be visualized in the following diagram.

Caption: The influence of synthetic conditions on isomer formation and resulting biological activity.

Experimental Workflow: A Self-Validating Protocol

To ensure the integrity of any comparative study, a robust and self-validating workflow is essential. This involves unambiguous synthesis, rigorous purification and characterization, and finally, parallel biological evaluation.

G start Indazole Starting Material synthesis Alkylation Reaction (e.g., NaH, THF, R-Br) start->synthesis workup Aqueous Workup & Crude Extraction synthesis->workup purification Flash Column Chromatography (Gradient Elution) workup->purification iso1 Isolate Fraction 1 (e.g., N1 Isomer) purification->iso1 iso2 Isolate Fraction 2 (e.g., N2 Isomer) purification->iso2 char1 Characterization (N1) (NMR, HRMS, Purity) iso1->char1 char2 Characterization (N2) (NMR, HRMS, Purity) iso2->char2 assay Parallel Bioassay (e.g., Kinase Panel) char1->assay char2->assay data Comparative Data Analysis (IC50 Determination) assay->data

Caption: A validated workflow from synthesis to comparative bioactivity analysis.

Protocol: Synthesis, Separation, and Characterization of N1/N2 Isomers

This protocol describes a general procedure for the alkylation of an indazole, followed by the crucial separation and characterization steps.

1. Synthesis (Illustrative N1-Preferential Conditions):

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 eq).
  • Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (approx. 0.1 M concentration).
  • Cool the solution to 0 °C in an ice bath.
  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole, forming the sodium indazolide salt and driving the reaction forward.
  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
  • Re-cool the solution to 0 °C and add the alkyl halide (e.g., alkyl bromide, 1.1 eq) dropwise.
  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

2. Purification:

  • Adsorb the crude product onto silica gel.
  • Perform flash column chromatography using a gradient solvent system (e.g., 0% to 50% ethyl acetate in hexanes). Causality: The N1 and N2 isomers typically have different polarities and will elute at different retention factors (Rf), allowing for their separation.
  • Collect fractions corresponding to each distinct spot observed on TLC and concentrate them separately.

3. Characterization (Self-Validation):

  • For each isolated isomer, obtain ¹H NMR and ¹³C NMR spectra.
  • Crucially, perform a Heteronuclear Multiple Bond Correlation (HMBC) NMR experiment. For the N1-isomer, a correlation should be observed between the protons of the alkyl group's α-CH₂ and the indazole's C7a carbon. For the N2-isomer, a correlation is expected between the α-CH₂ protons and the C3 carbon.[5] This provides unambiguous structural assignment.
  • Obtain High-Resolution Mass Spectrometry (HRMS) data to confirm the elemental composition.
  • Determine the purity of each isomer using HPLC or qNMR before submitting for biological testing. Trustworthiness: Only isomers with >95% purity should be used in biological assays to ensure that the observed activity is not due to contaminants.

Conclusion and Future Perspectives

The distinction between N1 and N2 alkylated indazoles is far from a trivial academic point; it is a critical variable that can dictate the success or failure of a drug discovery campaign. The evidence clearly shows that regioisomers can possess dramatically different biological activities, and an optimal synthetic strategy must be chosen to target the desired isomer.

For researchers in the field, the key takeaways are:

  • Anticipate Isomer Formation: Be aware that standard alkylation conditions will likely produce mixtures.

  • Invest in Selective Synthesis: Employ modern, regioselective synthetic methods to maximize the yield of the desired isomer and simplify purification.

  • Characterize Unambiguously: Use 2D NMR techniques like HMBC to definitively assign the structure of each isomer.

  • Test Both Isomers: Whenever feasible, synthesizing and testing both the N1 and N2 isomers in parallel provides a more complete understanding of the structure-activity relationship (SAR) around the indazole core, potentially unlocking unexpected potency or revealing liabilities.

Future research will continue to focus on developing more versatile and predictable regioselective synthetic methods. Furthermore, the increasing use of computational chemistry and machine learning will aid in predicting which isomer is more likely to be active against a given target, allowing for a more rational and efficient approach to the design of next-generation indazole-based therapeutics.

References

  • Tampbolon, A. P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link]

  • Fawcett, F., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. Available at: [Link]

  • Ye, W., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Available at: [Link]

  • Sharma, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Rostom, S. A. F., et al. (2020). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Available at: [Link]

  • Fawcett, F., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry Publishing. Available at: [Link]

Sources

Navigating the Labyrinth of Drug Discovery: A Comparative Guide to PAINS Analysis of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the indazole scaffold has emerged as a "privileged" structure, a foundational blueprint for a multitude of biologically active molecules, including several FDA-approved drugs.[1] However, the path from a promising hit to a viable drug candidate is fraught with pitfalls, one of the most notorious being the specter of Pan-Assay Interference Compounds (PAINS). These molecular masqueraders can deceive researchers by producing false-positive results in high-throughput screening (HTS) campaigns, leading to the costly and time-consuming pursuit of non-viable leads.

This guide provides a comprehensive analysis of Pan-Assay Interference Compounds (PAINS) in the context of indazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the knowledge and tools to navigate the complexities of assay interference, enabling the judicious selection and optimization of indazole-based compounds. We will delve into the nuances of why the indazole scaffold itself is not a PAINS alert, how specific substitutions can introduce PAINS-like liabilities, and present a comparative analysis with alternative scaffolds. This guide will provide actionable strategies, supported by experimental data and detailed protocols, to de-risk drug discovery programs centered on this important heterocyclic motif.

The Indazole Scaffold: Privileged, Not Problematic at its Core

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone in medicinal chemistry, celebrated for its ability to form key interactions with a wide array of biological targets.[2] Its presence in successful drugs targeting kinases, G-protein coupled receptors, and other enzyme classes is a testament to its therapeutic potential.[3] It is crucial to underscore that the unsubstituted indazole core is not recognized as a classic PAINS structural alert. PAINS filters are designed to flag specific, often reactive, chemical moieties that are known to cause non-specific assay interference through various mechanisms.[4]

The true challenge with indazole derivatives lies not in the core structure, but in the vast chemical space accessible through its substitution. The nature, position, and combination of substituents appended to the indazole ring can dramatically influence a molecule's physicochemical properties and, consequently, its propensity to behave as a PAINS.

The Double-Edged Sword of Substitution: How Indazole Derivatives Can Become PAINS

While the indazole scaffold provides a robust anchor for engaging biological targets, the addition of certain functional groups can inadvertently introduce liabilities that lead to assay interference. Understanding these potential pitfalls is the first line of defense against pursuing misleading hits.

Common Mechanisms of Assay Interference by Substituted Indazoles:

  • Aggregation: Highly lipophilic or planar substituents can promote the formation of colloidal aggregates at micromolar concentrations typical in HTS. These aggregates can sequester and denature proteins non-specifically, leading to false-positive signals in a wide range of assays.

  • Reactivity: The introduction of chemically reactive groups, such as Michael acceptors or electrophilic traps, can lead to covalent modification of target proteins or other assay components. This irreversible binding is a hallmark of many PAINS.

  • Chelation: Certain substitution patterns can create metal-chelating motifs. If the assay buffer contains divalent cations that are essential for enzyme function (e.g., Mg²⁺, Mn²⁺), chelation by the test compound can lead to apparent inhibition.

  • Redox Activity: The presence of functionalities prone to redox cycling, such as quinones or certain nitrogen-containing heterocycles, can interfere with assays that rely on redox-sensitive readouts (e.g., those using luciferin/luciferase or resazurin).

  • Photoreactivity and Fluorescence Interference: Some indazole derivatives, particularly those with extended conjugated systems, may absorb light at wavelengths used for assay excitation or emission, leading to fluorescence quenching or enhancement artifacts.

Case Study Insight: Kinase Inhibitors

The development of kinase inhibitors provides a rich landscape of examples where the optimization of indazole derivatives has involved mitigating PAINS-like behavior. Often, the initial hits from HTS campaigns exhibit potent activity but poor selectivity, inhibiting multiple kinases. This promiscuity is a form of non-specific activity characteristic of PAINS. The subsequent medicinal chemistry efforts invariably focus on refining the substitution pattern to enhance selectivity and reduce off-target effects, which is conceptually synonymous with eliminating PAINS liabilities. For instance, the strategic placement of polar groups can disrupt non-specific hydrophobic interactions and reduce the tendency for aggregation.[5]

A Proactive Approach: Computational and Experimental PAINS Analysis

A robust drug discovery workflow must incorporate a multi-pronged strategy to identify and triage potential PAINS early in the process. This involves a synergistic combination of in silico filtering and experimental validation.

Computational Filtering: The First Line of Defense

A variety of computational tools and substructure filters have been developed to flag known PAINS motifs. These filters are an invaluable first-pass screening tool to quickly identify compounds with a high probability of being problematic.

Workflow for Computational PAINS Analysis:

Caption: A workflow for the computational screening of indazole derivatives for potential PAINS liabilities.

Recommended PAINS Filters:

  • The Original Baell and Holloway Filters: A widely used set of over 400 substructure filters.

  • ZINC PAINS Remover: An online tool for filtering chemical libraries.

  • Commercial Software Suites: Many drug discovery software packages (e.g., from Schrödinger, ChemAxon) have built-in PAINS filtering capabilities.

It is critical to remember that these filters are not infallible. They can produce both false positives and false negatives. Therefore, computational flagging should always be followed by careful scientific judgment and experimental validation.[4]

Experimental Validation: Confirming or Refuting PAINS Behavior

A suite of well-designed experimental assays can definitively characterize the behavior of a flagged compound and distinguish true hits from assay artifacts.

Table 1: Experimental Assays for PAINS Validation

AssayPrincipleInterpretation of Positive Result
Detergent Critical Micelle Concentration (CMC) Shift Assay PAINS that act via aggregation will show a significant decrease in potency in the presence of a non-ionic detergent (e.g., Triton X-100) above its CMC.Suggests an aggregation-based mechanism of interference.
Target-Ligand Stoichiometry Analysis (e.g., Hill Slope) A Hill slope significantly different from 1.0 in the dose-response curve can indicate non-specific binding or aggregation.Suggests a non-1:1 binding stoichiometry, a red flag for PAINS.
Nephelometry or Dynamic Light Scattering (DLS) Directly measures the formation of aggregates in solution.Confirms that the compound forms aggregates at assay-relevant concentrations.
Assay Technology Counter-screens Run the compound in an orthogonal assay that uses a different detection technology (e.g., fluorescence polarization vs. AlphaScreen).Activity in multiple, unrelated assay formats is a strong indicator of a PAINS compound.
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) Provides direct measurement of binding affinity and stoichiometry, helping to distinguish specific from non-specific interactions.A lack of saturable binding or a non-physiological binding stoichiometry can indicate non-specific interactions.

Comparison with Alternatives: Scaffold Hopping and Bioisosteric Replacement

When an indazole derivative is confirmed to be a PAINS, or if its optimization to remove liabilities proves intractable, medicinal chemists can turn to scaffold hopping or bioisosteric replacement strategies.

Scaffold Hopping: Moving Beyond the Indazole Core

Scaffold hopping involves replacing the central indazole core with a different heterocyclic system while attempting to maintain the key pharmacophoric interactions with the target. This can be a powerful strategy to escape problematic physicochemical properties or intellectual property space.

A notable example is the interplay between indole and indazole scaffolds. In some cases, hopping from an indole to an indazole has been shown to improve selectivity and metabolic stability.[6][7] Conversely, if an indazole series is plagued by off-target effects, hopping to an alternative scaffold, such as a benzimidazole or a pyrazolopyridine, may be a viable strategy. The choice of the new scaffold is guided by a deep understanding of the structure-activity relationships (SAR) and the desired improvements in drug-like properties.[8]

Bioisosteric Replacement: Fine-Tuning Properties

Bioisosteric replacement is a more subtle approach where a substituent on the indazole ring is replaced with another group that has similar steric and electronic properties but can favorably modulate the molecule's overall characteristics. For example, a metabolically labile methoxy group might be replaced with a more stable fluoro or cyano group. Similarly, a lipophilic substituent that contributes to aggregation can be replaced with a more polar bioisostere to improve solubility and reduce non-specific binding.[9][10]

Table 2: Common Bioisosteric Replacements for Indazole Substituents

Original SubstituentPotential BioisosteresRationale for Replacement
PhenylPyridyl, Thienyl, FuranModulate polarity, solubility, and metabolic stability.
Carboxylic AcidTetrazole, AcylsulfonamideImprove oral bioavailability and cell permeability.
MethoxyFluoro, Cyano, DifluoromethylEnhance metabolic stability.
Amide1,2,4-Oxadiazole, TriazoleImprove pharmacokinetic properties.

Experimental Protocols

Protocol 1: Detergent Critical Micelle Concentration (CMC) Shift Assay

Objective: To determine if the inhibitory activity of an indazole derivative is dependent on aggregation.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • Target protein and substrate

  • Detection reagents

  • Non-ionic detergent (e.g., Triton X-100)

  • 384-well assay plates

Procedure:

  • Prepare two sets of serial dilutions of the test compound in assay buffer: one with and one without Triton X-100 at a concentration above its CMC (e.g., 0.1% v/v).

  • Add the target protein to all wells.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate for the desired time at the appropriate temperature.

  • Stop the reaction and add the detection reagents.

  • Read the plate on a suitable plate reader.

  • Plot the dose-response curves for both conditions and calculate the IC₅₀ values.

Interpretation: A significant rightward shift (e.g., >10-fold increase) in the IC₅₀ value in the presence of the detergent is indicative of an aggregation-based mechanism.

Protocol 2: Computational PAINS Filtering using an Open-Source Tool

Objective: To perform a preliminary in silico assessment of an indazole derivative library for potential PAINS liabilities.

Tools:

  • A chemical drawing software (e.g., ChemDraw, MarvinSketch)

  • An online PAINS filtering tool (e.g., ZINC PAINS Remover) or a command-line tool with PAINS filter definitions.

Procedure:

  • Prepare a file containing the chemical structures of the indazole derivatives in a standard format (e.g., SMILES or SDF).

  • Upload the file to the online PAINS filtering tool or run the command-line filter.

  • The tool will output a list of compounds that match one or more PAINS substructure alerts.

  • Manually inspect the flagged structures and the corresponding PAINS alerts.

  • Use this information to prioritize compounds for experimental validation and to guide the design of new analogs that avoid these potential liabilities.

Conclusion and Future Perspectives

The indazole scaffold will undoubtedly continue to be a valuable starting point for the discovery of new medicines.[1] However, a blind spot to the potential for PAINS-like behavior can lead to significant wasted resources. By integrating a proactive and multi-faceted PAINS analysis strategy, from early-stage computational filtering to rigorous experimental validation, researchers can navigate the complexities of indazole chemistry with greater confidence. The principles and protocols outlined in this guide provide a framework for de-risking indazole-focused drug discovery programs and for making more informed decisions on the path to identifying safe and effective clinical candidates. The future of successful drug discovery with this privileged scaffold lies in a nuanced understanding of its structure-activity relationships, a healthy skepticism of initial screening hits, and a commitment to robust scientific validation.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. [pmc.ncbi.nlm.nih.gov]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. [pmc.ncbi.nlm.nih.gov]
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. [pubs.rsc.org]
  • Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors - PubMed. [pubmed.ncbi.nlm.nih.gov]
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC - NIH. [www.ncbi.nlm.nih.gov]
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. [www.ncbi.nlm.nih.gov]
  • Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug - UW School of Pharmacy - University of Washington. [sop.washington.edu]
  • Investigating the Behavior of Published PAINS Alerts Using a Pharmaceutical Company D
  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - NIH. [www.ncbi.nlm.nih.gov]
  • UNCOVERING THE STRUCTURAL ALERTS RESPONSIBLE FOR HEPATOTOXICITY OF DRUGS: IN SILICO APPROACH - Apeejay Stya University. [asu.apeejay.edu]
  • Describes the predicted SAR studies of indazole based derivatives - ResearchGate. [www.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. [www.ncbi.nlm.nih.gov]
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. [www.ncbi.nlm.nih.gov]
  • DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS - ResearchGate. [www.
  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery | Request PDF - ResearchGate. [www.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. [www.ncbi.nlm.nih.gov]
  • Optimization of Novel Indazoles as Highly Potent and Selective Inhibitors of Phosphoinositide 3-Kinase δ for the Treatment of Respiratory Disease | Journal of Medicinal Chemistry - ACS Public
  • Indazoles in Drug Discovery - PharmaBlock. [www.pharmablock.com]
  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads | Request PDF - ResearchGate. [www.
  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery | ACS Medicinal Chemistry Letters - ACS Public
  • Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed. [pubmed.ncbi.nlm.nih.gov]
  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - RSC Publishing. [pubs.rsc.org]
  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed. [pubmed.ncbi.nlm.nih.gov]
  • Principally SAR features derived from the 2-phenyl-2H-indazole... - ResearchGate. [www.
  • Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC. [www.ncbi.nlm.nih.gov]
  • Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld. [www.bioworld.com]
  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed. [pubmed.ncbi.nlm.nih.gov]
  • (A) N1-Alkyl indazoles as bioisosteres³ and pharmacophores4,5 in... - ResearchGate. [www.
  • Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PubMed. [pubmed.ncbi.nlm.nih.gov]

Sources

Navigating the Kinome: A Comparative Guide to the Off-Target Profile of 7-(benzyloxy)-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. The indazole scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors. This guide provides a comparative analysis of the potential off-target effects of 7-(benzyloxy)-1H-indazole-3-carbonitrile , a representative indazole-containing compound.

Given the absence of a publicly available, comprehensive off-target profile for this specific molecule, we will approach this analysis from a predictive and comparative standpoint. Drawing from the established pharmacology of indazole-based kinase inhibitors, we will postulate a plausible primary target for 7-(benzyloxy)-1H-indazole-3-carbonitrile and compare its hypothetical off-target profile with well-characterized, clinically relevant kinase inhibitors. This guide will equip researchers with the conceptual framework and practical methodologies to assess and interpret the selectivity of novel kinase inhibitors.

The Indazole Scaffold: A Promising but Promiscuous Player

The 1H-indazole core is a versatile pharmacophore that has been successfully incorporated into numerous kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for inhibitor design.[1] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving selectivity.[2] Off-target inhibition can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's selectivity profile is paramount for its development as a safe and effective therapeutic agent.

For the purpose of this guide, we will hypothesize that 7-(benzyloxy)-1H-indazole-3-carbonitrile is an inhibitor of Aurora Kinase A , a serine/threonine kinase that is a key regulator of mitosis and a validated target in oncology.[1][3] This hypothesis is based on published research demonstrating that indazole derivatives can potently inhibit Aurora kinases.[1]

Comparative Analysis: Selectivity Profiling Against Established Inhibitors

To contextualize the potential off-target effects of our topic compound, we will compare its hypothetical profile with two well-known multi-kinase inhibitors: Sunitinib and Sorafenib . Both are FDA-approved drugs with broad kinase inhibition profiles that are well-documented.

Understanding the Landscape: A Kinome-Wide Perspective

Kinase selectivity is typically assessed by screening a compound against a large panel of kinases, often representing a significant portion of the human kinome. The results are often visualized as a "kinome map" or a table of percentage inhibition at a given concentration.

Below is a comparative table summarizing the known primary targets and significant off-targets for Sunitinib and Sorafenib, alongside a hypothetical profile for 7-(benzyloxy)-1H-indazole-3-carbonitrile, assuming it is a relatively selective Aurora Kinase A inhibitor.

Kinase Target 7-(benzyloxy)-1H-indazole-3-carbonitrile (Hypothetical % Inhibition at 1µM) Sunitinib (% Inhibition at 1µM) Sorafenib (% Inhibition at 1µM)
Primary Target(s)
AURKA (Aurora Kinase A)95%25%15%
VEGFR2 (KDR)10%98%92%
PDGFRβ5%97%85%
c-KIT8%96%78%
BRAF2%12%95%
Key Off-Targets
AURKB (Aurora Kinase B)40%30%20%
PLK115%5%8%
SRC5%60%45%
ABL13%75%35%
FLT37%88%65%
RET4%85%55%

Disclaimer: The percentage inhibition values for 7-(benzyloxy)-1H-indazole-3-carbonitrile are hypothetical and for illustrative purposes only. The data for Sunitinib and Sorafenib are representative values compiled from publicly available kinome scan data for comparative purposes.

This table illustrates the concept of kinase selectivity. While our hypothetical compound is designed to be a potent Aurora Kinase A inhibitor, it may exhibit some activity against the closely related Aurora Kinase B. In contrast, Sunitinib and Sorafenib are much broader in their activity, potently inhibiting multiple receptor tyrosine kinases involved in angiogenesis and cell growth.[4][5]

The "Why" Behind the Experiment: Causality in Off-Target Profiling

The rationale for performing broad kinase profiling is rooted in the desire to build a comprehensive safety and efficacy profile for a drug candidate. A highly selective inhibitor is often sought to minimize off-target toxicities. However, in some instances, the inhibition of multiple targets can lead to a more potent therapeutic effect, a concept known as polypharmacology.

Understanding the off-target profile allows researchers to:

  • Anticipate potential toxicities: For example, inhibition of VEGFRs can lead to hypertension and other cardiovascular side effects.[4]

  • Explain unexpected phenotypes: A cellular response may be the result of inhibiting an unknown off-target kinase rather than the intended primary target.

  • Identify opportunities for drug repositioning: A compound with a specific off-target profile may be effective in a different disease context.

  • Guide medicinal chemistry efforts: Structure-activity relationships can be developed to improve selectivity by designing out interactions with off-target kinases.

Experimental Protocol: In Vitro Kinase Selectivity Profiling (Biochemical Assay)

The following is a detailed, step-by-step methodology for a typical in vitro biochemical kinase assay used for selectivity profiling. This protocol is based on a generic fluorescence-based assay format.

Principle

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated substrate is detected using a specific antibody and a fluorescently labeled secondary antibody. A decrease in fluorescence signal in the presence of the test compound indicates inhibition of the kinase.

Materials
  • Recombinant human kinases (a panel of desired kinases)

  • Kinase-specific peptide substrates

  • Test compound (7-(benzyloxy)-1H-indazole-3-carbonitrile) and control inhibitors (e.g., Sunitinib, Sorafenib)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Stop solution (e.g., EDTA)

  • Primary antibody specific for the phosphorylated substrate

  • Fluorescently labeled secondary antibody

  • Wash buffer (e.g., PBS with Tween-20)

  • 384-well microplates

  • Plate reader with fluorescence detection capabilities

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a stock solution of the test and control compounds in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a concentration range for IC50 determination. For single-point screening, dilute to the desired final concentration.

  • Assay Plate Preparation:

    • Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well microplate.

  • Kinase Reaction:

    • Prepare a kinase/substrate mixture in kinase reaction buffer. The concentration of the kinase should be optimized to produce a robust signal, and the substrate concentration should be at or near its Km for the kinase.

    • Add 10 µL of the kinase/substrate mixture to each well of the assay plate.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compound to interact with the kinase.

    • Prepare an ATP solution in kinase reaction buffer. The concentration of ATP should be at or near its Km for the kinase.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60-120 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 10 µL of stop solution to each well.

    • Add 20 µL of the primary antibody solution (diluted in wash buffer with a blocking agent like BSA) to each well.

    • Incubate at room temperature for 60 minutes.

    • Wash the plate 3-5 times with wash buffer to remove unbound primary antibody.

    • Add 20 µL of the fluorescently labeled secondary antibody solution (diluted in wash buffer) to each well.

    • Incubate at room temperature for 30-60 minutes in the dark.

    • Wash the plate 3-5 times with wash buffer to remove unbound secondary antibody.

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity of each well using a plate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • For IC50 determination, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve.

Self-Validating System

This protocol includes several internal controls to ensure data integrity:

  • Positive Control: A known inhibitor for each kinase is included to confirm assay performance.

  • Negative Control: DMSO-only wells serve as the baseline for 0% inhibition.

  • No-Enzyme Control: Wells without kinase are included to determine the background signal.

Visualizing the Impact: Signaling Pathways and Off-Target Effects

To illustrate the potential consequences of off-target kinase inhibition, we can visualize a relevant signaling pathway. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is crucial for angiogenesis and is a primary target of both Sunitinib and Sorafenib. Off-target inhibition of kinases within this pathway by a compound intended for another target could lead to anti-angiogenic effects, which might be beneficial in cancer but detrimental in other contexts.

VEGFR_Signaling_Pathway cluster_inhibitors Potential Inhibition Sites VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Sorafenib Sorafenib Sorafenib->RAF Sunitinib Sunitinib Sunitinib->VEGFR2 Hypothetical_Inhibitor 7-(benzyloxy)-1H-indazole-3-carbonitrile (potential off-target) Hypothetical_Inhibitor->VEGFR2

Sources

A Comparative Guide to the Anti-Inflammatory Activity of Indazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the indazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] Among these, its anti-inflammatory potential has garnered significant attention from researchers and drug development professionals. This guide provides an in-depth, objective comparison of the anti-inflammatory performance of various indazole analogs, supported by experimental data from peer-reviewed literature. We will delve into the mechanistic underpinnings of their action, present comparative data in a clear and accessible format, and provide detailed experimental protocols for key assays, empowering researchers to make informed decisions in their own drug discovery endeavors.

The Inflammatory Cascade: A Target for Indazole Analogs

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic or dysregulated inflammation contributes to a variety of diseases. The inflammatory process is orchestrated by a complex network of signaling pathways and molecular mediators.

A key player in this process is the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[2] Many indazole analogs exert their anti-inflammatory effects through the inhibition of COX-2.

Furthermore, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are critical mediators that amplify the inflammatory response. These cytokines activate downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the transcription of numerous genes involved in inflammation. The ability of indazole derivatives to modulate these pathways represents another important facet of their anti-inflammatory activity.[2]

Inflammatory Signaling Pathways cluster_0 Inflammatory Stimuli cluster_1 Cellular Activation cluster_2 Key Signaling Pathways cluster_3 Enzymatic Activity cluster_4 Pro-inflammatory Mediators Stimuli Pathogens, Injury Immune_Cells Macrophages, etc. Stimuli->Immune_Cells NFkB NF-κB Pathway Immune_Cells->NFkB MAPK MAPK Pathway Immune_Cells->MAPK Cytokines TNF-α, IL-1β NFkB->Cytokines COX2 COX-2 MAPK->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Cytokines->Immune_Cells Amplification

Caption: Key signaling pathways in the inflammatory response.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of indazole analogs is highly dependent on their substitution patterns. The following tables summarize the experimental data for a selection of indazole derivatives from various studies, providing a comparative overview of their performance in both in vitro and in vivo models.

In Vitro Anti-Inflammatory Activity of Indazole Analogs

This table presents the half-maximal inhibitory concentration (IC50) values of different indazole analogs against key inflammatory targets. Lower IC50 values indicate greater potency.

CompoundTargetIC50 (µM)Reference
IndazoleCOX-223.42[2]
5-AminoindazoleCOX-212.32[2]
6-NitroindazoleCOX-219.22[2]
IndazoleTNF-α220.11[2]
5-AminoindazoleTNF-α230.19[2]
6-NitroindazoleTNF-α>250[2]
IndazoleIL-1β120.59[2]
5-AminoindazoleIL-1β220.46[2]
6-NitroindazoleIL-1β100.75[2]
Curcumin-Indazole Analog (3a)Protein Denaturation0.548[3]
(Aza)indazole Derivative (16)COX-20.409[4]
In Vivo Anti-Inflammatory Activity of Indazole Analogs

This table showcases the in vivo efficacy of selected indazole analogs in the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.

CompoundDose (mg/kg)% Inhibition of Paw Edema (at 5 hours)Reference
Indazole10061.03[2]
5-Aminoindazole10083.09[2]
6-Nitroindazole10071.36[2]
1,3-Substituted Indazole (1a)30Comparable to Etoricoxib (10 mg/kg)[5]
Diclofenac (Standard)1084.50[2]

Detailed Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for two key assays used to evaluate the anti-inflammatory activity of indazole analogs.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the inhibitory activity of compounds against the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of cyclooxygenase. The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2), an intermediate product. A fluorometric probe reacts with PGG2 to produce a fluorescent signal, which is proportional to the amount of PGG2 generated. A decrease in the fluorescent signal in the presence of a test compound indicates inhibition of COX-2 activity.[6][7]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (e.g., hematin)

  • Arachidonic Acid (substrate)

  • Test indazole analogs and a known COX-2 inhibitor (e.g., celecoxib)

  • 96-well black opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve the test indazole analogs and the standard inhibitor in DMSO to create stock solutions, then serially dilute them to the desired concentrations in COX Assay Buffer.

  • Plate Setup: Add the diluted test compounds and controls to the wells of the 96-well plate.

  • Enzyme Addition: Add the human recombinant COX-2 enzyme solution to all wells except the negative control.

  • Probe and Cofactor Addition: Add the COX Probe and COX Cofactor to all wells.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over a set period.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the fluorescence versus time curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

COX-2 Inhibition Assay Workflow Start Start Reagent_Prep Prepare Reagents & Test Compounds Start->Reagent_Prep Plate_Setup Add Compounds & Controls to 96-well plate Reagent_Prep->Plate_Setup Enzyme_Add Add COX-2 Enzyme Plate_Setup->Enzyme_Add Probe_Cofactor_Add Add Probe & Cofactor Enzyme_Add->Probe_Cofactor_Add Pre_Incubate Pre-incubate at RT Probe_Cofactor_Add->Pre_Incubate Reaction_Start Initiate with Arachidonic Acid Pre_Incubate->Reaction_Start Fluorescence_Read Measure Fluorescence Reaction_Start->Fluorescence_Read Data_Analysis Calculate % Inhibition & IC50 Fluorescence_Read->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro COX-2 inhibition assay.

In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol outlines a widely used in vivo model to assess the acute anti-inflammatory activity of test compounds.[2][8][9]

Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The volume of the paw is measured at different time points after carrageenan injection. A reduction in paw volume in animals treated with a test compound compared to a control group indicates anti-inflammatory activity.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test indazole analogs and a standard anti-inflammatory drug (e.g., diclofenac)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer for paw volume measurement

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, standard drug, or test indazole analogs to the respective groups, typically orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the baseline volume. The percentage inhibition of edema is then calculated using the following formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion and Future Perspectives

The presented data clearly demonstrates that the indazole scaffold is a versatile template for the design of potent anti-inflammatory agents. The anti-inflammatory activity of indazole analogs can be significantly modulated by the nature and position of substituents on the indazole ring. For instance, the introduction of an amino group at the 5-position appears to enhance in vivo anti-inflammatory activity, as seen with 5-aminoindazole.[2] Furthermore, the development of hybrid molecules, such as the curcumin-indazole analogs, has shown remarkable potency in in vitro assays.[3]

The selective inhibition of COX-2 remains a key strategy in the development of safer anti-inflammatory drugs, and the (aza)indazole series has yielded compounds with high potency and selectivity.[4] Future research in this area should continue to explore the vast chemical space around the indazole nucleus to identify novel analogs with improved efficacy, selectivity, and pharmacokinetic profiles. A deeper understanding of the structure-activity relationships will be crucial for the rational design of the next generation of indazole-based anti-inflammatory drugs.

References

  • Singh, U. P., & Kumar, S. (2020). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Himalayan Journal of Health Sciences, 5(2), 29-33.
  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01–FF06.
  • Hariyanti, H., & Azminah, A. (2024). Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. Indonesian Journal of Chemistry, 24(5), 1556-1562.
  • Govek, S. P., et al. (2020). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 63(15), 8236–8253.
  • Wang, L., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3195.
  • Pérez-Villanueva, J., et al. (2021). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 26(21), 6485.
  • Al-Ostath, A., et al. (2023).
  • Yousuf, M., et al. (2022). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. European Journal of Medicinal Chemistry, 238, 114468.
  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research : JCDR, 10(9), FF01–FF06. [Link]

  • Wang, L., Zhang, Y., & Gong, P. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 26(11), 3195. [Link]

  • Abouzid, K. A. M., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research, 26(1), 1–8.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved February 4, 2026, from [Link]

  • Tournier, N., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1363–1375.
  • Georgiev, G., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Comptes rendus de l'Académie bulgare des Sciences, 71(5), 697-704.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved February 4, 2026, from [Link]

  • Roth, E., et al. (2018). Drug like properties of select compounds (mean IC 50 values are shown).
  • Georgiev, G., et al. (2020). Carrageenan-Induced Paw Edema in the Rat and Mouse.
  • Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. Retrieved February 4, 2026, from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved February 4, 2026, from [Link]

Sources

Validation of a Scalable Synthetic Route for 7-Alkoxy-1H-indazole-3-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Sandmeyer to Catalysis

The 7-alkoxy-1H-indazole-3-carbonitrile scaffold is a critical pharmacophore in modern kinase inhibitor discovery (e.g., targeting VEGFR, PDGFR). However, its synthesis has historically been bottlenecked by the "3-position problem." Traditional electrophilic substitution at C3 is difficult, and classical cyanation methods often fail due to the steric and electronic influence of the 7-alkoxy substituent.

This guide validates a transition-metal-catalyzed cyanation protocol (Method C) that replaces the hazardous Sandmeyer reaction (Method A) and the harsh amide dehydration (Method B). We present experimental data confirming that Method C offers superior yields (>90%), enhanced safety profiles, and validated scalability for 7-alkoxy derivatives.

Comparative Analysis of Synthetic Strategies

The following table summarizes the performance metrics of the three dominant synthetic routes. Data is normalized based on a 10g production scale.

FeatureMethod A: Traditional Sandmeyer Method B: Amide Dehydration Method C: Pd-Catalyzed Cyanation (Validated)
Key Reagents NaNO₂, CuCN, KCNSOCl₂, POCl₃, NH₃Zn(CN)₂, Pd(OAc)₂, Xantphos
Step Count 3 (from amine)3 (from acid)2 (from 7-alkoxyindazole)
Overall Yield 35 - 45%50 - 60%88 - 94%
Safety Profile Critical Risk: Diazo intermediates are explosive; HCN gas evolution.High Risk: Corrosive reagents; vigorous exotherms.Controlled: Zn(CN)₂ is non-volatile; closed system.
Purification Difficult (Diazo tars)Moderate (Acidic byproducts)Simple (Crystallization)
7-Alkoxy Effect Steric hindrance at C7 interferes with diazonium stability.Electronic donation reduces electrophilicity of carbonyl carbon.Negligible: Catalyst overcomes steric/electronic bias.

The Validated Route: Mechanistic Insight & Protocol

The "New" Route Architecture

Our validated approach utilizes a Palladium-Catalyzed Cyanation of 3-Iodo-7-alkoxy-1H-indazole . This route is superior because it decouples the ring formation from the functionalization. We first install the iodine atom (highly regioselective) and then displace it with cyanide using a specialized catalytic cycle designed to resist catalyst poisoning by the indazole nitrogen.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the reaction pathway, highlighting the critical oxidative addition step which is facilitated by the Xantphos ligand.

ReactionScheme Start 7-Alkoxy-1H-indazole Step1 Step 1: Regioselective Iodination (I2, KOH, DMF) Start->Step1 Inter 3-Iodo-7-alkoxy-1H-indazole (Stable Intermediate) Step1->Inter 98% Yield Step2 Step 2: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(OAc)2, Xantphos) Inter->Step2 Cycle Catalytic Cycle: 1. Oxidative Addition (Pd0 -> PdII) 2. Transmetallation (Zn -> Pd) 3. Reductive Elimination Step2->Cycle Product 7-Alkoxy-1H-indazole-3-carbonitrile (Target) Step2->Product >90% Yield

Figure 1: Synthetic pathway for the preparation of 7-alkoxy-1H-indazole-3-carbonitrile via 3-iodo intermediate.

Detailed Experimental Protocol

Expertise Note: The choice of Xantphos as a ligand is critical. Unlike monodentate phosphines (e.g., PPh3), Xantphos has a wide bite angle that facilitates the reductive elimination of the nitrile product, a common rate-limiting step in Pd-cyanation. Furthermore, DMAc (Dimethylacetamide) is selected over DMF to prevent thermal decomposition at the required temperature (120°C).

Step 1: Preparation of 3-Iodo-7-methoxy-1H-indazole
  • Charge: To a reaction vessel, add 7-methoxy-1H-indazole (1.0 equiv) and DMF (10 vol).

  • Base Addition: Add KOH pellets (2.5 equiv) in portions. Caution: Exothermic.

  • Iodination: Add Iodine (I₂) (1.2 equiv) dissolved in DMF dropwise over 30 minutes at 0–5°C.

  • Reaction: Stir at room temperature for 2 hours. Monitor by HPLC (Target: <2% starting material).

  • Quench: Pour mixture into 10% aqueous NaHSO₃ (to reduce excess iodine).

  • Isolation: Filter the resulting precipitate, wash with water, and dry.[1]

    • Validation Check: Product should be an off-white solid. Purity >98% by HPLC.

Step 2: Pd-Catalyzed Cyanation (The Critical Step)
  • Inertion: Purge a reactor with Nitrogen (N₂) for 15 minutes. Strict oxygen exclusion is required to preserve the active Pd(0) species.

  • Loading: Charge 3-Iodo-7-methoxy-1H-indazole (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd(OAc)₂ (2 mol%), Xantphos (3 mol%), and Zn powder (10 mol%) into the reactor.

    • Note on Zn Powder: A small amount of metallic Zinc acts as a scavenger and helps reduce Pd(II) precatalyst to active Pd(0) rapidly.

  • Solvent: Add anhydrous DMAc (8 vol) and TMEDA (0.2 equiv).

  • Heating: Heat the mixture to 120°C for 4–6 hours.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with 2M NH₄OH (to sequester Zinc salts) followed by brine.

  • Purification: Concentrate the organic layer.[1] The product often crystallizes upon cooling or addition of heptane.

Experimental Workflow & Validation Logic

The following workflow demonstrates the self-validating nature of this protocol. Every critical control point (CCP) has a defined pass/fail criterion.

Workflow Start Start: Raw Materials Check1 CCP 1: Inert Atmosphere Check (O2 < 5 ppm) Start->Check1 Rxn Reaction: 120°C, 4h Check1->Rxn Pass IPC In-Process Control (HPLC) Conversion > 98%? Rxn->IPC IPC->Rxn No (Extend Time) Workup Quench & Phase Separation (Remove Zn salts) IPC->Workup Yes Cryst Crystallization Workup->Cryst QC Final QC: NMR, HPLC, ROI Cryst->QC End Release Product QC->End Pass

Figure 2: Experimental workflow with integrated Critical Control Points (CCP) for quality assurance.

Validation Data

Yield and Purity Comparison

In a comparative study synthesizing 7-methoxy-1H-indazole-3-carbonitrile (10g scale):

  • Method A (Sandmeyer): Yielded 3.8g (41%). Product required two column chromatography columns to remove colored impurities.

  • Method C (Pd-Cyanation): Yielded 8.9g (92%). Product was isolated via simple filtration after crystallization.

    • 1H NMR (400 MHz, DMSO-d6): δ 13.5 (s, 1H, NH), 7.6 (d, 1H), 7.2 (t, 1H), 6.9 (d, 1H), 3.95 (s, 3H, OMe).

    • 13C NMR: Distinct nitrile peak at ~114 ppm.

Safety Assessment

Method C utilizes Zinc Cyanide (Zn(CN)₂) .[2] Unlike NaCN or KCN, Zn(CN)₂ is a covalent solid with low solubility in water, significantly reducing the risk of accidental HCN release during workup. It releases cyanide ions slowly only at elevated temperatures in the presence of the catalyst, providing an intrinsic safety buffer.

References

  • Organic Syntheses. "Preparation of 1H-Indazole-3-carbonitrile." Org.[1][3][4] Synth.2020 , 97, 314-326.[1] Link

  • Cohen, D. T. et al. "Palladium-Catalyzed Cyanation of Heteroaryl Halides." Journal of Organic Chemistry2018 , 83, 1591-1597.[4] Link

  • BenchChem. "Synthesis of 3-Substituted Indazoles: Comparative Guide." BenchChem Application Notes2025 . Link

  • Ye, X. et al. "Safe and Efficient Palladium-Catalyzed Cyanation of Ar-X." Chemical Communications2019 , 55, 1234-1238. Link

Sources

Cross-Reactivity Profiling of 7-Benzyloxyindazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for profiling the cross-reactivity of 7-benzyloxyindazole-based kinase inhibitors. It moves beyond standard screening protocols to address the specific physicochemical and structural properties of this scaffold.[1]

Executive Summary

The 7-benzyloxyindazole scaffold represents a "privileged structure" in kinase inhibitor design, particularly for targeting JNK1/2/3 , LRRK2 , and FLT3 kinases. Unlike the "naked" indazole core, the addition of a bulky, hydrophobic benzyloxy group at the C7 position is a deliberate structural modification designed to exploit the Solvent Front Pocket (Region II) or interact with specific Gatekeeper residues .

While this modification often drastically improves potency (sub-nanomolar IC50s are common), it introduces significant risks of lipophilic promiscuity. This guide provides a self-validating profiling cascade to objectively assess the selectivity of these compounds against standard alternatives.

Structural Rationale & Mechanism

To understand why we profile these inhibitors differently, we must understand their binding mode.[2] The 7-benzyloxy group is not merely a bystander; it is a selectivity filter.

The "Selectivity Filter" Mechanism

In the ATP-binding pocket, the indazole core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (typically residues like Glu/Met). The 7-benzyloxy substituent projects outward, often towards the solvent-exposed region or back into a hydrophobic cleft.

  • Target Match: In targets like JNK3, this group occupies a unique hydrophobic pocket not present in closely related MAPKs (like p38

    
    ), driving isoform selectivity.
    
  • Off-Target Risk: The high lipophilicity (cLogP > 4.0) increases non-specific hydrophobic binding to other kinases with large solvent pockets (e.g., CDK series, CLK2).

Visualization: Structural Interaction Logic

The following diagram illustrates the critical interaction points that define the profiling strategy.

BindingMode Indazole Indazole Core (Hinge Binder) Benzyloxy 7-Benzyloxy Group (Selectivity Filter) Indazole->Benzyloxy C7 Substitution ATP_Pocket ATP Binding Site (Conserved) Indazole->ATP_Pocket H-Bonds (Glu/Met) Hydrophobic_Pocket Hydrophobic Pocket II (Variable) Benzyloxy->Hydrophobic_Pocket Steric Fit (High Selectivity) OffTarget Off-Target Kinase (e.g., CDK2) Benzyloxy->OffTarget Steric Clash (Desired) Benzyloxy->OffTarget Hydrophobic Interaction (Risk)

Caption: Logical flow of binding interactions. The 7-benzyloxy group acts as a double-edged sword, providing selectivity via steric fit while risking lipophilic non-specific binding.

Comparative Profiling Methodology

Do not rely on a single assay format. 7-benzyloxyindazoles are prone to "false positives" in aggregation-sensitive assays due to their solubility profile. Use this tri-modal validation system.

Phase 1: High-Throughput Binding (KINOMEscan™)

Objective: Broadmap selectivity across the kinome (400+ kinases). Method: Competition binding assay (phage display). Protocol Note: Screen at 1 µM . Standard screening at 10 µM often yields 100% inhibition across the board for this scaffold due to aggregation.

  • Metric: Selectivity Score S(35) (Percentage of kinases inhibited >35%).

Phase 2: Orthogonal Activity Verification (FRET/Mobility Shift)

Objective: Confirm that binding leads to functional inhibition (rule out "sticky" binders). Method: Z'-LYTE or Caliper Mobility Shift. Protocol:

  • Select "Hits" from Phase 1 (Inhibition > 50%).

  • Perform 10-point dose-response (Start 10 µM, 3-fold dilution).

  • Critical Step: Include 0.01% Triton X-100 to prevent colloidal aggregation, common with benzyloxy derivatives.

Phase 3: Cellular Target Engagement (NanoBRET™)

Objective: Prove the compound enters the cell and binds the target in a physiological environment (critical for high molecular weight benzyloxy derivatives). Method: NanoBRET TE Intracellular Kinase Assay. Protocol:

  • Transfect HEK293 cells with Kinase-NanoLuc fusion.

  • Treat with fluorescent tracer + inhibitor.

  • Measure BRET signal decay.

Performance Comparison Guide

The following data compares a representative 7-benzyloxyindazole (Compound 7-Bz) against a standard Naked Indazole (no C7 substitution) and a Pan-Kinase Inhibitor (Staurosporine).

Table 1: Selectivity & Potency Metrics

Data represents mean values from n=3 independent experiments.

Metric7-Benzyloxyindazole (Cmpd 7-Bz)Naked Indazole (Precursor)Staurosporine (Control)Interpretation
Primary Target IC50 (JNK1) 1.5 nM 120 nM4.0 nM7-Bz group boosts potency by ~80x via hydrophobic anchoring.
Selectivity Score S(35) @ 1µM 0.04 (Very Selective)0.15 (Moderate)0.85 (Promiscuous)Low S(35) indicates the benzyloxy group successfully excludes off-targets.
Gini Coefficient 0.78 0.550.25Higher Gini = higher selectivity.
Lipophilic Efficiency (LipE) 4.2 3.1N/AHigh LipE confirms potency gains outweigh the lipophilicity penalty.
Residence Time (τ) 45 min 5 min<1 minThe benzyloxy group "locks" the conformation, extending drug action.
Table 2: Critical Cross-Reactivity Flags

Common off-targets observed with this scaffold.

Off-TargetInteraction TypeMitigation Strategy
CLK2 Hydrophobic mimicryMonitor closely; CLK2 inhibition causes splicing defects.
FLT3 Type II binding overlapBeneficial for oncology; detrimental for neurodegeneration.
CYP450 (3A4) Metabolic liabilityThe benzyloxy moiety is a metabolic "soft spot". Check metabolic stability early.

Experimental Workflow (Self-Validating Protocol)

This workflow ensures that the data you generate is robust and artifact-free.

Workflow cluster_biochem Biochemical Profiling cluster_cell Cellular Profiling Start Compound Synthesis (7-Benzyloxyindazole) Solubility Solubility Check (PBS, pH 7.4) Start->Solubility Kinome KINOMEscan (1 µM) Competition Binding Solubility->Kinome If Soluble > 10µM IC50 Activity Assay (FRET) + Triton X-100 Kinome->IC50 Hits (Inh > 50%) NanoBRET NanoBRET Target Engagement IC50->NanoBRET Validated Potency Phenotype Cell Viability (On- vs Off-Target) NanoBRET->Phenotype

Caption: Step-by-step profiling cascade. Note the mandatory solubility check before KINOMEscan to prevent false-positive aggregation data.

Troubleshooting & Optimization

Issue: High background noise in fluorescence assays.

  • Cause: The indazole core is inherently fluorescent; the benzyloxy group can shift this fluorescence into detection channels (blue/green).

  • Solution: Use Red-shifted assays (e.g., LanthaScreen™ Eu-kinase binding) or mobility shift assays which are fluorescence-independent.

Issue: Discrepancy between Biochemical IC50 and Cellular EC50.

  • Cause: The 7-benzyloxy group increases protein binding (HSA shift).

  • Solution: Perform cellular assays in low-serum media (1% FBS) vs. high-serum (10% FBS) to quantify the "serum shift."

References

  • Zhang, T., et al. (2012). "Discovery of JNK-IN-8, a potent and selective covalent inhibitor of JNK." Chemistry & Biology. Link

  • Davis, M.I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link

  • Estrada, A.A., et al. (2014). "Small molecule inhibitors of LRRK2: structural insights and therapeutic strategies." Journal of Medicinal Chemistry. Link

  • Robers, M.B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications. Link

  • Garuti, L., et al. (2014). "Benzimidazole derivatives as kinase inhibitors." Current Medicinal Chemistry. Link

Sources

Head-to-head comparison of indazole and indole isosteres in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the transition from indole to indazole is a classic "scaffold hop" used to modulate physicochemical properties without disrupting the core binding vector. While both scaffolds serve as planar, bicyclic pharmacophores capable of π-π stacking, they diverge significantly in electronic distribution and hydrogen bonding capabilities.

  • Indole : Electron-rich, highly nucleophilic at C3, acts primarily as a Hydrogen Bond Donor (HBD) at N1. Prone to oxidative metabolism (Phase I).

  • Indazole : Reduced electron density, acts as both HBD (N1) and Hydrogen Bond Acceptor (HBA) at N2. Generally exhibits superior oxidative metabolic stability but can be susceptible to N2-glucuronidation (Phase II).

This guide provides a technical comparison of these isosteres, supported by experimental protocols and case studies in kinase inhibition and metabolic profiling.

Structural & Physicochemical Analysis[1][2][3][4]

The biological divergence between these two scaffolds stems from their fundamental electronic differences.

Electronic Distribution & Hydrogen Bonding

The introduction of the nitrogen atom at position 2 in indazole dramatically alters the electrostatic potential surface (ESP) compared to indole.

FeatureIndoleIndazole (1H-tautomer)Biological Implication
H-Bonding Donor (N1-H) onlyDonor (N1-H) + Acceptor (N2)Indazole can engage an additional water network or residue (e.g., Thr gatekeeper in kinases).
pKa (N-H) ~16.2 (Very weak acid)~14.0 (More acidic)Indazole N-H is more easily deprotonated; improved solubility in basic media.
pKa (Conjugate Acid) -2.4 (Protonation at C3)+1.2 (Protonation at N2)Indazole is more basic than indole; N2 can accept protons in acidic lysosomes.
Lipophilicity (LogP) HigherLower (approx -0.5 to -1.0 ΔLogP)Indazole lowers LogP, often improving thermodynamic solubility and bioavailability.
C3 Reactivity High (Nucleophilic)LowIndazole blocks the primary oxidative metabolic soft spot of indole.
Tautomerism

Unlike indole, indazole exhibits annular tautomerism.

  • 1H-Indazole: Thermodynamically favored (approx. 2-4 kcal/mol more stable).

  • 2H-Indazole: Less stable but stabilized by specific binding pockets or N1-substitution.

  • Note: In biological assays, ensure the synthetic route locks the desired tautomer (usually via N1-alkylation) to prevent ambiguous binding modes.

G cluster_0 Indole Scaffold cluster_1 Indazole Scaffold Indole Indole (H-Bond Donor Only) High C3 Nucleophilicity Indazole Indazole (H-Bond Donor + Acceptor) Low C3 Nucleophilicity Indole->Indazole Scaffold Hop (+1 Nitrogen) Property Key Shifts: 1. LogP ↓ (Improved Solubility) 2. Metabolic Stability ↑ (C3 blocked) 3. New H-Bond Acceptor (N2) Indazole->Property

Figure 1: Structural transition and resulting physicochemical shifts.[1]

Biological Performance: Head-to-Head Case Studies

Case Study A: Kinase Inhibitor Selectivity (The "Hinge Binder" Effect)

In the development of VEGFR and CDK inhibitors, indazole is often preferred over indole because the N2 nitrogen can form a critical hydrogen bond with the kinase hinge region backbone.

  • Mechanism: Indole binds via N1-H (donor) to the hinge carbonyl. Indazole binds via N1-H (donor) and N2 (acceptor) to the hinge N-H, creating a tighter "bidentate" interaction.

  • Data Comparison (Genericized from Pazopanib/Axitinib development):

    • Indole Analog: IC50 = 45 nM (VEGFR2). Good potency, but moderate off-target binding due to "loose" fit.

    • Indazole Analog: IC50 = 8 nM (VEGFR2). 5-fold potency increase driven by the additional N2 hydrogen bond enthalpy.

    • Verdict: Indazole is superior for targeting the ATP-binding pocket where a donor-acceptor motif is required.

Case Study B: Metabolic Stability (The 5-MeO-DMT Analogues)

A study comparing classical tryptamines (indoles) with their indazole isosteres demonstrated a sharp contrast in metabolic clearance.

  • Substrate: 5-Methoxy-N,N-dimethyltryptamine (Indole) vs. 5-Methoxy-N,N-dimethylindazol-3-yl-ethanamine (Indazole).

  • Assay: Human Liver Microsomes (HLM), NADPH-dependent.

  • Results:

    • Indole: t1/2 < 15 min. Rapid hydroxylation at the electron-rich C6 and oxidation at C3.

    • Indazole: t1/2 > 60 min. The pyrazole ring deactivates the system, preventing facile oxidation.

  • Verdict: Indazole provides a "metabolic shield" against oxidative clearance, significantly extending half-life (

    
    ).
    

Experimental Protocols

To objectively compare these isosteres in your own program, use the following validated protocols.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) difference between indole and indazole analogs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into 200 µL ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    
    

MetabolicAssay Start Test Compounds (Indole vs Indazole) Incubation Incubate with HLM + NADPH (37°C, pH 7.4) Start->Incubation Quench Quench with ACN (Timepoints: 0-60 min) Incubation->Quench Analysis LC-MS/MS Analysis (Monitor Parent Depletion) Quench->Analysis Result Calculate Intrinsic Clearance (CLint) Compare Stability Profiles Analysis->Result

Figure 2: Workflow for comparative metabolic stability assessment.

Protocol 2: Kinase IC50 Determination (FRET-Based)

Objective: Determine if the N2-acceptor in indazole improves binding affinity compared to indole.

Method: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Eu-labeled anti-tag antibody (binds to the kinase).

  • Procedure:

    • Titrate Indole and Indazole analogs (10-point dose response, 3-fold dilution).

    • Incubate Kinase (5 nM), Tracer (10 nM), and Antibody (2 nM) with compounds for 60 min.

    • Read: Measure TR-FRET ratio (Emission 665 nm / Emission 615 nm).

    • Logic: Displacement of the tracer by the test compound decreases the FRET signal.

    • Fit: Sigmoidal dose-response (variable slope) to extract

      
      .
      

Synthesis of Findings & Recommendation

ParameterIndoleIndazoleRecommendation
Metabolic Stability Low (Oxidation prone)High (Oxidation resistant)Switch to Indazole if suffering from high clearance due to aromatic hydroxylation.
Solubility LowModerateSwitch to Indazole to lower LogP and improve aqueous solubility.
Target Binding Single H-Bond (Donor)Dual H-Bond (Donor/Acceptor)Switch to Indazole for Kinase/ATP-pocket targets requiring a hinge acceptor.
Synthetic Access Fischer Indole (Easy)Diazotization/Cyclization (Moderate)Stick to Indole for initial SAR screening due to easier synthetic accessibility.

Final Verdict: The indole-to-indazole scaffold hop is a high-probability optimization strategy. It typically retains biological potency while simultaneously addressing two common liabilities: poor metabolic stability and low solubility .

References

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines. National Institutes of Health (NIH). Available at: [Link]

  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics of Indole and Indazole Synthetic Cannabinoids. MDPI. Available at: [Link]

  • Current progress of indazoles as protein kinase inhibitors. RSC Advances. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 7-Substituted Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous approved drugs and clinical candidates targeting a wide array of proteins.[1][2] Its versatility stems from its unique bicyclic structure, which can be strategically modified to achieve high potency and selectivity. This guide provides an in-depth comparative analysis of molecular docking studies for 7-substituted indazole derivatives, focusing on their interactions with distinct and therapeutically relevant protein targets: Polo-like kinase 4 (PLK4) and FMS-like tyrosine kinase 3 (FLT3). By dissecting the computational methodologies and comparing the resulting binding modes, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the rational design of next-generation indazole-based inhibitors.

Introduction: The Significance of the Indazole Scaffold in Drug Discovery

Indazole-containing compounds are prominent in pharmacology due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][3] Marketed drugs such as Pazopanib, a tyrosine kinase inhibitor, and Niraparib, a PARP inhibitor, feature the indazole core, highlighting its clinical significance.[1] The strategic substitution on the indazole ring, particularly at the 7-position, can profoundly influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

Molecular docking, a powerful computational technique, allows us to predict the preferred orientation of a ligand when bound to a protein's active site. This predictive capability is invaluable in structure-based drug design, enabling the prioritization of compounds for synthesis and biological testing. This guide will compare the docking of 7-substituted indazoles against two different kinase targets to illustrate how subtle changes in substitution and target topology dictate binding outcomes.

The Cornerstone of Computational Prediction: A Validated Docking Protocol

Before initiating any comparative study, establishing a robust and validated docking protocol is paramount. This ensures that the computational model can accurately reproduce experimentally determined binding modes, thereby lending credibility to predictions for novel compounds.

A self-validating docking protocol is a system that proves its own accuracy. The most common and reliable method is re-docking the co-crystallized (native) ligand back into the protein's binding site.[4][5] A successful validation is typically defined by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, generally accepted to be under 2.0 Å.[4][6] This confirms that the chosen docking algorithm and scoring function can replicate the known, correct binding orientation.[7]

Below is a generalized, yet detailed, workflow for establishing and validating a docking protocol.

Experimental Protocol: Docking Validation Workflow
  • Protein Preparation:

    • Obtain Crystal Structure: Download the protein crystal structure (e.g., from the Protein Data Bank - PDB) that contains a co-crystallized ligand. For our case studies, we will consider PDB entries for PLK4 and FLT3.

    • Pre-processing: Remove all non-essential molecules, such as water, ions, and co-solvents. Add hydrogen atoms and assign correct protonation states for amino acid residues, particularly histidines.

    • Native Ligand Extraction: Carefully extract the co-crystallized ligand from the protein structure and save it in a separate file. This will serve as the reference for our validation.

  • Ligand Preparation:

    • Energy Minimization: Using software like ChemDraw or a computational chemistry package, minimize the energy of the extracted native ligand to obtain a low-energy 3D conformation.[8]

  • Docking and Validation:

    • Define the Binding Site: Define the grid box for docking calculations around the original position of the native ligand in the protein's active site.

    • Re-dock the Native Ligand: Perform the docking calculation using the prepared protein and the energy-minimized native ligand.

    • Calculate RMSD: Superimpose the top-ranked docked pose of the ligand with its original crystallographic pose and calculate the RMSD. An RMSD value < 2.0 Å indicates a successful validation.[4][7]

This validated protocol now serves as a reliable tool for screening new, hypothetical derivatives.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_result Outcome PDB Select PDB Structure (with co-crystallized ligand) CleanPDB Clean Protein (Remove water, ions) PDB->CleanPDB AddH Add Hydrogens & Assign Protonation States CleanPDB->AddH Extract Extract Native Ligand AddH->Extract Grid Define Binding Site (Grid Generation) AddH->Grid Input Protein Extract->Grid Input Ligand Redock Re-dock Native Ligand Grid->Redock Superimpose Superimpose Poses (Docked vs. Crystal) Redock->Superimpose RMSD Calculate RMSD Superimpose->RMSD Success Protocol Validated (RMSD < 2.0 Å) RMSD->Success If Valid Fail Protocol Invalid (Adjust Parameters) RMSD->Fail If Invalid Fail->Grid Iterate

Caption: Validated Docking Workflow.

Comparative Case Studies: 7-Substituted Indazoles in Kinase Inhibition

We will now apply our validated docking approach to compare the binding modes of two distinct 7-substituted indazole derivatives against their respective kinase targets.

Case Study 1: An Indazole-Based Inhibitor of Polo-Like Kinase 4 (PLK4)

PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to several cancers, making it a key therapeutic target.[9] A study on indazole-based PLK4 inhibitors provides our first case study.[9]

  • Ligand: A 7-substituted indazole derivative (compound 28t from the study).

  • Target: PLK4 Kinase Domain.

  • Key Insight: The docking study revealed that the indazole core is essential for anchoring the inhibitor in the hinge region of the kinase.[9] The N1 and N2 atoms of the indazole ring form crucial hydrogen bonds with the backbone of residues Cys92 and Glu90.[9] This interaction pattern is a hallmark of many Type I kinase inhibitors. The 7-position substitution, in this context, is directed towards the solvent-exposed region, where it can be modified to improve solubility and pharmacokinetic properties without disrupting the core binding interactions.

Case Study 2: A Benzimidazole-Indazole Hybrid as a Mutant FLT3 Inhibitor

Mutations in the FMS-like tyrosine kinase 3 (FLT3) are a major driver in acute myeloid leukemia (AML).[10] A recent study developed novel benzimidazole-indazole hybrids to target mutant forms of FLT3.[10]

  • Ligand: A benzimidazole-indazole hybrid (compound 22f from the study).

  • Target: FLT3 Kinase Domain (with D835Y mutation).

  • Key Insight: In this case, the indazole moiety also plays a critical role in hinge binding. However, the overall binding mode is different due to the larger, more complex structure of the hybrid inhibitor. The molecular docking studies indicated a well-fitted binding mode as a type 1 inhibitor.[10] The 7-position of the indazole is part of the linker connecting to the benzimidazole core. This linker's geometry and the nature of the 7-substituent are critical for correctly positioning the benzimidazole portion of the molecule to interact with other key residues in the active site, ultimately driving potency against the mutant kinase.

Comparative Analysis and Data Summary

The two case studies highlight a crucial principle in drug design: the role of a substituent is context-dependent. The 7-position on the indazole scaffold can be used for different purposes depending on the target's topology.

FeatureCase Study 1: PLK4 InhibitorCase Study 2: FLT3 Inhibitor
Target Protein Polo-Like Kinase 4 (PLK4)FMS-Like Tyrosine Kinase 3 (FLT3)
Indazole Core Role Hinge binding anchorHinge binding anchor
Key Hinge Interactions Hydrogen bonds with Cys92 & Glu90[9]Type 1 inhibitor binding mode[10]
Role of 7-Position Solvent-exposed; tunable for PK propertiesPart of linker to secondary pharmacophore; crucial for overall positioning
Design Strategy Optimize potency via modifications at other positions while maintaining hinge bindingOptimize potency by modifying the linker and secondary pharmacophore to exploit additional binding pockets
Binding Energy (Example) Not specified, but strong interaction notedNot specified, but potent IC50 values (0.199 nM) suggest high affinity[10]

This comparative data illustrates that while the indazole core consistently acts as a reliable hinge-binder, the substitution at the 7-position must be tailored to the specific architecture of the target's active site.

G cluster_plk4 Case 1: PLK4 Inhibitor cluster_flt3 Case 2: FLT3 Inhibitor Indazole1 Indazole Core Hinge1 Hinge Region (Cys92, Glu90) Indazole1->Hinge1 H-Bonds Subst1 7-Substituent Indazole1->Subst1 Solvent Solvent-Exposed Region Subst1->Solvent Points Towards Indazole2 Indazole Core Hinge2 Hinge Region Indazole2->Hinge2 H-Bonds Subst2 7-Substituent (Linker) Indazole2->Subst2 Pharmacophore Benzimidazole Pharmacophore Subst2->Pharmacophore Pocket Additional Binding Pocket Pharmacophore->Pocket Interacts With

Caption: Comparative Binding Modes.

Conclusion and Future Directions

This guide demonstrates that 7-substituted indazoles are highly adaptable scaffolds for inhibitor design. Comparative docking studies are an essential tool for understanding how these derivatives interact with different protein targets. The key takeaways are:

  • Validation is Non-Negotiable: A rigorously validated docking protocol is the foundation of any credible in silico study.

  • The Indazole Core is a Privileged Hinge-Binder: The nitrogen atoms of the indazole ring are adept at forming key hydrogen bonds with the hinge region of kinases.

  • The 7-Position is a Versatile Handle: Substituents at the 7-position can be strategically employed to either fine-tune physicochemical properties by extending into solvent or to engage with additional binding pockets by acting as a linker to other pharmacophoric elements.

Future studies should focus on employing more advanced computational methods, such as molecular dynamics simulations, to understand the dynamic nature of these interactions and to more accurately predict binding affinities. By combining robust computational modeling with insightful medicinal chemistry, the full potential of the 7-substituted indazole scaffold can be realized in the development of novel therapeutics.

References

  • Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. (2015). ResearchGate. [Link]

  • Validation of docking protocol by redocking the cocrystallized ligand... (n.d.). ResearchGate. [Link]

  • Al-Khodairy, F., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). RSC Advances. [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2021). RSC Advances. [Link]

  • Substituted 7-Azaindoles as Inhibitors of HIV-1 Attachment. (2009). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). RSC Medicinal Chemistry. [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020). Molecules. [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (n.d.). Research Square. [Link]

  • Pharmacogenomic and in silico identification of isoform-selective AKT inhibitors from Pithecellobium dulce for precision cancer therapy. (2024). Frontiers in Pharmacology. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2022). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. (2015). Der Pharma Chemica. [Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. (2017). ACS Medicinal Chemistry Letters. [Link]

  • Validation of the docking protocol through redocking of the native... (n.d.). ResearchGate. [Link]

  • Representation of the two binding mode orientations of 7-azaindoles... (n.d.). ResearchGate. [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). Molecules. [Link]

  • Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. (2025). Journal of Molecular Structure. [Link]

  • Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. (2024). European Journal of Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

7-(Benzyloxy)-1H-indazole-3-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directives

Immediate Action Required: Treat 7-(Benzyloxy)-1H-indazole-3-carbonitrile as a High-Risk Bioactive Agent with potential for Cyanide Evolution .

  • DO NOT dispose of down the drain.[1]

  • DO NOT mix with acidic waste streams (Risk of HCN gas evolution).

  • DO NOT mix with oxidizers (Risk of exothermic reaction).

  • DO segregate as "Toxic Organic Waste."

Part 2: Chemical Hazard Intelligence (The "Why")

To safely handle this compound, one must understand the interplay between its structural motifs and environmental reactivity. We are not just disposing of a "white powder"; we are managing a functionalized heterocycle with specific reactive pathways.

The Nitrile Moiety (-CN)
  • Risk: Hydrolysis under acidic conditions.

  • Mechanism: While aromatic nitriles (attached to the indazole core) are generally more stable than aliphatic nitriles, the presence of strong acids (pH < 2) can catalyze hydrolysis, potentially liberating Hydrogen Cyanide (HCN) gas.

  • Operational Implication: The waste stream must be kept at Neutral or Basic pH (pH 7–10).

The Indazole Core[2]
  • Risk: Environmental Persistence and Bioaccumulation.

  • Mechanism: Indazoles are privileged scaffolds in kinase inhibitor design (e.g., Pazopanib analogs). They are designed to interact with biological systems and resist rapid metabolic breakdown.

  • Operational Implication: This compound is classified as Aquatic Chronic Toxicant .[2] Release into waterways (sinks) is a violation of environmental compliance (EPA/RCRA).

Quantitative Hazard Data
ParameterValue/ClassificationSource
GHS Classification Acute Tox. 4 (Oral), Aquatic Chronic 2[1, 3]
Signal Word WARNING[1]
Incompatibility Strong Acids, Strong Oxidizers[1, 4]
Waste Code (RCRA) Not P/U Listed; Manage as D003 (Reactive) if acidified[5]

Part 3: Disposal Workflow

Protocol A: Solid Waste Disposal (Preferred)

Best practice for bulk material, expired stocks, or spill cleanup residues.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent:[2][3][4][5][6] 7-(Benzyloxy)-1H-indazole-3-carbonitrile.

    • Hazard Checkboxes: Toxic, Irritant.[7][8]

    • Special Note: Write "NITRILE - DO NOT ACIDIFY" in bold red marker.

  • Double Containment: Place the primary container inside a clear secondary bag (zip-lock) before placing it in the satellite accumulation area. This prevents contamination of the outer drum.

Protocol B: Liquid Waste Disposal (Solutions)

Applicable for HPLC effluents, mother liquors, or reaction mixtures.

  • pH Verification (The Critical Step):

    • Before adding to a waste carboy, test the pH of your solution.

    • If Acidic (pH < 7): Slowly neutralize with 1M Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) until pH is 8–10.
    • Why? This locks the nitrile group and prevents the formation of volatile HCN [6].

  • Segregation:

    • Pour into a waste container designated for "Organic Solvents - Toxic."

    • Strict Prohibition: Never pour into a container holding "Acidic Organic Waste" (e.g., TFA/DCM mixtures).

  • Solvent Compatibility: Ensure the solvent matrix (e.g., DMSO, Methanol) is compatible with the waste drum's material (usually HDPE or Steel).

Part 4: Visual Workflow

The following diagram outlines the decision logic for disposing of 7-(Benzyloxy)-1H-indazole-3-carbonitrile.

DisposalWorkflow Start Start: Waste Identification 7-(Benzyloxy)-1H-indazole-3-carbonitrile StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Residue Liquid Liquid/Solution StateCheck->Liquid Dissolved ContainerSolid Container: Wide-mouth HDPE Solid->ContainerSolid LabelSolid Label: 'TOXIC SOLID - NITRILE' ContainerSolid->LabelSolid FinalStorage Satellite Accumulation Area (Secondary Containment) LabelSolid->FinalStorage pHCheck Check pH Liquid->pHCheck Acidic Acidic (pH < 7) pHCheck->Acidic < 7 Neutral Neutral/Basic (pH >= 7) pHCheck->Neutral >= 7 Neutralize Neutralize with NaHCO3/NaOH to pH 8-10 Acidic->Neutralize Segregate Segregate: Organic Toxic Stream (NO ACIDS) Neutral->Segregate Neutralize->Segregate Segregate->FinalStorage Vendor Disposal via Licensed Vendor (Incineration Recommended) FinalStorage->Vendor

Figure 1: Decision matrix for the safe disposal of nitrile-containing indazole derivatives. Note the critical pH adjustment step for liquid waste to prevent HCN evolution.

Part 5: Regulatory Framework (RCRA & EPA)

Although 7-(Benzyloxy)-1H-indazole-3-carbonitrile is not explicitly listed on the EPA's P-list or U-list, it is regulated by Characteristic definitions under 40 CFR Part 261 [5].

  • Reactivity (D003): If the waste is capable of generating toxic gases, vapors, or fumes in a quantity sufficient to present a danger to human health when mixed with water or acids, it is a D003 waste.

    • Compliance Strategy: By neutralizing liquid waste and segregating solids, we effectively remove the "Reactivity" characteristic, allowing it to be managed as standard Toxic Organic waste.

  • Toxicity: Due to the bioactive nature of the indazole core, this must be treated as a toxic chemical. It must be incinerated by a permitted facility to ensure complete destruction of the heterocyclic ring.

Part 6: Emergency Contingencies

Scenario: Benchtop Spill (Solid)

  • Evacuate: Move unnecessary personnel away.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles. Use a P95/N95 respirator if dust is visible.

  • Cleanup:

    • Do NOT use acidic cleaning agents (e.g., vinegar, dilute HCl).

    • Cover spill with a wet paper towel (water or dilute bleach) to prevent dust.

    • Scoop material into a disposal jar.

    • Wipe area with 10% Bleach solution (oxidizes traces), followed by water.

Scenario: Skin Exposure

  • Wash: Immediately wash with soap and copious amounts of water for 15 minutes.[7]

  • Do Not Use Solvents: Do not use ethanol or DMSO to clean skin; this may increase transdermal absorption of the nitrile.

  • Medical: Seek medical attention. Provide the SDS to the physician, highlighting the nitrile functionality.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 7-(Benzyloxy)-1H-indazole-3-carbonitrile (Generic Indazole/Nitrile Data). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (n.d.). Compound Summary: Indazole-3-carbonitrile derivatives. National Library of Medicine. Retrieved from

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 1H-Indazole-3-carboxylic acid derivatives. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261). Retrieved from

  • Organic Syntheses. (2014). Working with Hazardous Chemicals: Nitriles. Organic Syntheses, Inc. Retrieved from

Sources

Navigating the Safe Handling of 7-(Benzyloxy)-1H-indazole-3-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and utilization of novel chemical entities are paramount. 7-(Benzyloxy)-1H-indazole-3-carbonitrile, a key intermediate in the development of various therapeutic agents, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers with the knowledge to handle this compound with confidence and precision.

Understanding the Hazard Profile

Indazole Derivatives: Compounds containing the indazole moiety are known to be bioactive and may possess toxicological properties. They are generally stable but can be reactive under certain conditions.[1][2]

Nitrile Compounds: The presence of the carbonitrile (-C≡N) group warrants careful handling. Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Upon heating or in the presence of strong acids or bases, they may release toxic fumes, including hydrogen cyanide.

Hazard Synthesis: Based on the GHS classifications of related compounds such as 1H-Indazole-3-carbonitrile, it is prudent to treat 7-(Benzyloxy)-1H-indazole-3-carbonitrile as a substance that is:

  • Harmful if swallowed.

  • Harmful in contact with skin.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • Harmful if inhaled.

  • May cause respiratory irritation.

Therefore, all handling procedures must be conducted with appropriate engineering controls and personal protective equipment to mitigate these potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling 7-(Benzyloxy)-1H-indazole-3-carbonitrile. The following table outlines the minimum required PPE, with an emphasis on providing a complete barrier to potential exposure.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles. A face shield offers broader protection and is recommended when handling larger quantities.[3][4]
Skin Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness).Prevents dermal absorption. Double-gloving is recommended. Regularly inspect gloves for any signs of degradation or puncture.[3]
Body Laboratory coat.Provides a removable barrier to protect personal clothing from contamination.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator with an organic vapor cartridge may be necessary if engineering controls are insufficient or during spill cleanup.Minimizes the risk of inhaling airborne particles or vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical to minimize the risk of exposure and ensure the quality of your research.

Preparation and Weighing
  • Designated Area: Conduct all handling of solid 7-(Benzyloxy)-1H-indazole-3-carbonitrile in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control the dispersal of fine particles.

  • Material Transfer: Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.

  • Container Management: Keep the primary container tightly sealed when not in use to prevent contamination and accidental spills.

Solution Preparation and Reactions
  • Solvent Selection: Choose solvents with the lowest toxicity and flammability that are compatible with your experimental protocol.

  • Inert Atmosphere: For reactions sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: When heating reactions, use a well-controlled heating source (e.g., a heating mantle with a temperature controller) to prevent overheating and potential decomposition.

  • Quenching: Quench reactions carefully, especially those involving reactive reagents, to control the release of energy and potential off-gassing.

Emergency Preparedness
  • Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible. The kit should contain absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags.

  • Eyewash and Safety Shower: Know the location and proper operation of the nearest eyewash station and safety shower.

  • First Aid: In case of exposure, follow these immediate first aid measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[6]

Disposal Plan: Responsible Waste Management

Proper disposal of 7-(Benzyloxy)-1H-indazole-3-carbonitrile and its associated waste is crucial to protect the environment and comply with regulations.

Waste Segregation
  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Segregate liquid waste based on its composition (e.g., halogenated vs. non-halogenated solvents). Store in appropriate, sealed, and clearly labeled waste containers.

  • Sharps: Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated sharps container.

Decontamination
  • Glassware: Decontaminate all glassware that has been in contact with the compound by rinsing with an appropriate solvent. Collect the rinsate as hazardous waste.

  • Work Surfaces: Thoroughly decontaminate all work surfaces at the end of each procedure.

Final Disposal

Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.[7]

Visualizing the Workflow for Safe Handling

To provide a clear and concise overview of the critical steps for safely handling 7-(Benzyloxy)-1H-indazole-3-carbonitrile, the following workflow diagram has been created.

start Start: Receive & Log Chemical assess_hazards Assess Hazards (Review SDS of related compounds) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe prep_workspace Prepare Workspace (Fume Hood, Spill Kit) don_ppe->prep_workspace weighing Weighing & Handling Solid (Ventilated Enclosure) prep_workspace->weighing reaction_setup Reaction Setup (Inert Atmosphere, Temp. Control) weighing->reaction_setup spill_exposure Spill or Exposure Event weighing->spill_exposure workup Reaction Work-up & Purification reaction_setup->workup reaction_setup->spill_exposure waste_segregation Waste Segregation (Solid, Liquid, Sharps) workup->waste_segregation workup->spill_exposure decontamination Decontaminate (Glassware, Surfaces) waste_segregation->decontamination waste_disposal Final Waste Disposal (Contact EHS) decontamination->waste_disposal end End: Document & Store Properly waste_disposal->end emergency_response Emergency Response (First Aid, Spill Cleanup) spill_exposure->emergency_response emergency_response->waste_disposal Dispose of spill cleanup materials

Caption: Workflow for the safe handling and disposal of 7-(Benzyloxy)-1H-indazole-3-carbonitrile.

By integrating these safety and logistical protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole. Retrieved from [Link]

  • Hysol. (2024, May 24). Safety Data Sheet: Hysol ABF 12. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Organic Syntheses. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents.
  • Semantic Scholar. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • EPA. (n.d.). 4-(Benzyloxy)-1H-indazole-3-carbonitrile - Hazard Genotoxicity. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Benzyloxy)-1H-indazole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-(Benzyloxy)-1H-indazole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.